Fmoc-4-nitro-D-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRJPNDKJOLHI-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373247 | |
| Record name | Fmoc-4-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-63-1 | |
| Record name | Fmoc-4-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Fmoc-4-nitro-D-phenylalanine: Properties, Synthesis, and Application
Introduction
In the landscape of modern peptide science and drug discovery, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for modulating the pharmacological profiles of peptide-based therapeutics. These modifications can confer enhanced metabolic stability, enforce specific secondary structures, and introduce novel functionalities for bioconjugation or probing biological systems. Among the diverse repertoire of available UAAs, this compound stands out as a particularly versatile building block.
This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its practical application in Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind its synthesis, provide detailed protocols for its incorporation into peptide chains, and critically, explore the post-synthetic modification of its nitro moiety—a gateway to a host of advanced applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound to advance their scientific objectives.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use. This compound is a white to off-white crystalline powder, and its key characteristics are summarized in the table below. The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile handle for Nα-protection, which is central to the most common SPPS strategies, while the nitro group on the phenyl ring imparts unique electronic properties and serves as a versatile chemical handle.[1][]
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid[] |
| Synonyms | Fmoc-D-Phe(4-NO2)-OH, Fmoc-p-nitro-D-Phe-OH[1] |
| CAS Number | 177966-63-1[1] |
| Molecular Formula | C₂₄H₂₀N₂O₆[1] |
| Molecular Weight | 432.43 g/mol [] |
| Melting Point | 213-217 °C[1][] |
| Optical Rotation | [α]²⁰_D = +37 ± 2º (c=1 in DMF)[1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF |
| Storage Conditions | 2-8 °C[] |
Synthesis and Quality Control
The synthesis of this compound is a two-step process involving the nitration of the parent D-phenylalanine followed by the protection of the α-amino group with the Fmoc moiety.
Synthesis of 4-nitro-D-phenylalanine
The foundational step is the electrophilic nitration of the D-phenylalanine phenyl ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction's exothermicity and favor para-substitution.
Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The electron-rich phenyl ring of phenylalanine then attacks the nitronium ion. While a mixture of ortho, meta, and para isomers is possible, the para-product is generally the major isomer due to steric hindrance from the amino acid side chain at the ortho positions.
A representative protocol for the L-enantiomer, which can be adapted for the D-enantiomer, involves using a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃ at 0°C for approximately 3 hours, achieving yields of around 65%.[3] Purification is typically achieved by recrystallization.
Fmoc Protection of the α-Amino Group
With the nitrated amino acid in hand, the α-amino group is protected using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Protocol: Fmoc Protection
-
Suspend 4-nitro-D-phenylalanine in an aqueous solution (e.g., 2% sodium hydroxide) and add acetonitrile until the solid dissolves.
-
Add a solution of Fmoc-OSu (approximately 1.02 equivalents) in acetonitrile to the amino acid solution.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring progress by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of 4-5 with 5% HCl.
-
The Fmoc-protected product will precipitate as a white solid.
-
Collect the solid by filtration, wash with ethyl acetate, and dry.
-
Recrystallize the product from a suitable solvent mixture (e.g., ethanol-dioxane) to achieve high purity.[4]
Analytical Characterization and Quality Control
Ensuring the purity and identity of the final product is a critical self-validating step.
-
HPLC: Purity is typically assessed by reverse-phase HPLC, with a target purity of ≥98%.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Representative data for the L-enantiomer shows characteristic peaks for the Fmoc group, the aromatic protons of the nitrophenyl ring, and the amino acid backbone.[4]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[4]
-
IR Spectroscopy: The presence of key functional groups (nitro, carbonyls, N-H) can be confirmed by IR spectroscopy. The identity is confirmed if the spectrum matches a known standard.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols. The electron-withdrawing nature of the nitro group does not significantly impede coupling efficiency.
The Fmoc-SPPS Cycle
The incorporation follows the iterative, four-step cycle of Fmoc-SPPS.
Caption: Standard workflow for a single cycle in Fmoc-based SPPS.
Detailed Coupling Protocol
This protocol outlines a single coupling cycle on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq., 0.3 mmol, 130 mg) and a coupling reagent such as HBTU (2.9 eq., 0.29 mmol, 110 mg) in DMF (approx. 2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL) to the solution. This is the activation base, and its use is crucial for efficient coupling with uronium/aminium reagents like HBTU.[1]
-
Vortex the mixture for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Self-Validation: After the coupling time, perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Post-Synthetic Modification: The Nitro Group as a Functional Handle
A key advantage of incorporating 4-nitro-phenylalanine is the ability to reduce the nitro group to a primary amine (4-amino-phenylalanine). This transformation introduces a new nucleophilic site that is orthogonal to other functional groups in the peptide, enabling a wide range of subsequent modifications.
On-Resin Reduction Protocol
Performing the reduction while the peptide is still attached to the solid support protects the peptide backbone and simplifies purification. Tin(II) chloride (SnCl₂) is a common and effective reagent for this purpose.
Protocol: On-Resin Nitro Reduction
-
After the full peptide sequence has been assembled, wash the peptide-resin thoroughly with DMF and then Dichloromethane (DCM).
-
Prepare a solution of SnCl₂·2H₂O (10-20 equivalents per nitro group) in DMF.
-
Add the SnCl₂ solution to the resin and agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing by mass spectrometry.
-
Once the reduction is complete (indicated by a mass shift of -30 Da: -O₂ + 2H₂), drain the reagent solution.
-
Wash the resin extensively with DMF, followed by a wash with a dilute base (e.g., 5% DIPEA in DMF) to neutralize any remaining acid, and finally with DCM.
-
The resin now contains a peptide with a free 4-aminophenylalanine side chain, ready for subsequent on-resin conjugation or cleavage.
Post-Cleavage Reduction in Solution
Alternatively, the reduction can be performed after the peptide has been cleaved from the resin and purified. This approach can be advantageous if subsequent modifications are not compatible with solid-phase conditions.
Protocol: Solution-Phase Nitro Reduction
-
Cleave the nitro-containing peptide from the resin using a standard TFA cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5).
-
Precipitate the peptide in cold diethyl ether, pellet by centrifugation, and purify by RP-HPLC.
-
Dissolve the purified peptide in a suitable solvent (e.g., aqueous acetic acid or an aqueous buffer).
-
Add a reducing agent such as sodium dithionite or activated iron powder.[5][6]
-
Stir the reaction at room temperature until completion, as monitored by HPLC and mass spectrometry.
-
Re-purify the peptide by RP-HPLC to isolate the 4-amino-phenylalanine containing product.
Caption: Conversion of 4-nitrophenylalanine to 4-aminophenylalanine.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its straightforward incorporation via standard SPPS protocols, combined with the unique reactivity of the nitro group, provides a reliable method for introducing a key functional handle into synthetic peptides. The subsequent reduction to 4-aminophenylalanine opens the door to a vast array of post-synthetic modifications, enabling the creation of complex, functionalized peptides for applications ranging from targeted therapeutics to advanced biochemical probes. The robust protocols and self-validating checkpoints described herein provide a framework for the successful and confident application of this valuable unnatural amino acid.
References
- Wang, Y., et al. (2015). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate.
- Aapptec Peptides. (n.d.). Fmoc-Phe(4-NO2)-OH [95753-55-2].
- Sarver, A. E., et al. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439-448.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
- Kates, S. A., et al. (2010). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. Protein and Peptide Letters, 17(12), 1478-1483.
- Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
- White, P., & Collins, J. (2012). On-resin reduction of nitro group of Hmnb. ResearchGate.
- Domalain, V., et al. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. ResearchGate.
- Abella, J., et al. (2021). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Free Radical Biology and Medicine, 172, 33-43.
- Long, M., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7545-7561.
- de la Torre, B. G., & Albericio, F. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 298.
- Ion, R. M., et al. (2022). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
Sources
An In-Depth Technical Guide to Fmoc-4-nitro-D-phenylalanine (CAS 177966-63-1) for Advanced Peptide Synthesis and Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-4-nitro-D-phenylalanine (Fmoc-4-nitro-D-phenylalanine). We will delve into its core attributes, strategic applications in solid-phase peptide synthesis (SPPS), and its unique potential in the design of novel peptide-based therapeutics. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower informed and innovative application.
Introduction: A Building Block of Strategic Importance
This compound is a non-canonical amino acid derivative that has garnered significant interest in the field of peptide chemistry and drug discovery.[1] Its structure combines the foundational D-phenylalanine scaffold with two key chemical moieties: the N-terminal Fmoc protecting group and a nitro group at the para position of the phenyl ring. The D-configuration of the alpha-carbon is of particular note, as its incorporation into peptide chains can confer enhanced stability against enzymatic degradation, a critical attribute for therapeutic peptides.[2] The Fmoc group provides a base-labile protecting strategy essential for modern solid-phase peptide synthesis, while the nitro group serves as a versatile chemical handle for post-synthetic modifications.[1][3]
Physicochemical and Handling Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 177966-63-1 | [1] |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [1] |
| Molecular Weight | 432.43 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 213-217 °C | [5] |
| Purity (HPLC) | ≥ 99% | [5] |
| Storage Temperature | 2-8 °C | [4] |
Handling and Safety: this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[2] While specific toxicity data for the Fmoc-protected form is limited, the unprotected counterpart, 4-nitro-D-phenylalanine, is classified as toxic if swallowed.[6] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[2]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS.[1] The electron-withdrawing nature of the nitro group can subtly influence the reactivity of the amino acid during coupling.[6]
General SPPS Workflow for Incorporation
The incorporation of this compound into a growing peptide chain follows the standard iterative cycles of Fmoc-SPPS. The workflow is conceptually straightforward, involving sequential deprotection and coupling steps.
Caption: Standard workflow for a single cycle of Fmoc-SPPS.
Detailed Experimental Protocol for Coupling
This protocol is a representative example for the manual coupling of this compound on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: After complete coupling, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
Expertise-Driven Insights:
-
Coupling Reagents: While HBTU is a robust and common choice, for potentially challenging couplings, more potent activators like HATU or COMU can be employed.[7]
-
Double Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling with a freshly prepared activated amino acid solution is recommended.
-
Capping: To prevent the formation of deletion sequences from unreacted amino groups, a capping step with acetic anhydride and DIEA in DMF can be performed after the coupling step.
The Nitro Group: A Gateway to Post-Synthetic Diversification
The true synthetic power of incorporating 4-nitro-D-phenylalanine lies in the chemical versatility of the nitro group. It can be readily and selectively reduced to a primary amine, introducing a new nucleophilic site for further functionalization.
On-Resin Reduction to 4-amino-D-phenylalanine
Performing the reduction while the peptide is still attached to the solid support offers the advantage of simplified purification, as excess reagents can be washed away.
Caption: On-resin reduction of the nitro group.
Experimental Protocol for On-Resin Nitro Reduction:
-
Resin Preparation: After incorporation of this compound and subsequent elongation of the peptide chain, ensure the N-terminus is protected (e.g., with the Fmoc group of the last coupled amino acid).
-
Reduction:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10-20 equivalents) in DMF.
-
Add the reducing agent solution to the resin and agitate at room temperature for 4-12 hours.
-
-
Monitoring: The reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, and then dry.
Applications of the Resulting 4-amino-D-phenylalanine
The newly formed amino group on the phenyl ring can be used for a variety of bioconjugation strategies, including:
-
Attachment of fluorophores or quenchers: For creating fluorescent probes to study peptide-protein interactions.[1]
-
Linkage to polyethylene glycol (PEG): To improve the pharmacokinetic properties of the peptide.
-
Cyclization: The amino group can be used as a handle for head-to-side-chain or side-chain-to-side-chain cyclization to create constrained peptides with enhanced stability and receptor affinity.
-
Drug Conjugation: For the development of targeted drug delivery systems.[1]
Cleavage, Purification, and Analytical Characterization
Cleavage and Deprotection
Once the peptide synthesis and any on-resin modifications are complete, the peptide is cleaved from the solid support, and side-chain protecting groups are removed. A standard cleavage cocktail for Fmoc-SPPS is typically used.[8]
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized peptide.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): These techniques are used to determine the molecular weight of the peptide.[1][9] The incorporation of 4-nitrophenylalanine will result in a mass increase of 45.004 Da compared to a standard phenylalanine residue. The reduction to 4-aminophenylalanine will result in a mass increase of 15.011 Da compared to phenylalanine.
-
Tandem Mass Spectrometry (MS/MS): This is used to sequence the peptide and confirm the position of the modified amino acid.[10] The fragmentation pattern will show characteristic b- and y-ions. The presence of 4-nitrophenylalanine or 4-aminophenylalanine will be evident from the mass difference in the fragment ions containing this residue.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Can be used to confirm the structure of the peptide, particularly the presence of the aromatic protons and carbons of the modified phenylalanine residue.[12][13][14] The chemical shifts of the aromatic protons of the 4-nitrophenyl group will be downfield compared to those of a standard phenylalanine due to the electron-withdrawing effect of the nitro group. Conversely, the aromatic protons of the 4-aminophenyl group will be upfield due to the electron-donating nature of the amino group.
Applications in Drug Discovery and Development
The unique properties of this compound and its derivative, 4-amino-D-phenylalanine, make them valuable tools in the design of novel peptide-based therapeutics.
-
Enhanced Proteolytic Stability: The incorporation of a D-amino acid can significantly increase the half-life of a peptide in vivo by making it resistant to degradation by proteases.[2]
-
Modulation of Receptor Binding: The introduction of the nitro or amino group can alter the electronic properties and hydrogen bonding potential of the peptide, potentially leading to improved binding affinity and selectivity for its biological target.
-
Probing Structure-Activity Relationships (SAR): The ability to easily introduce a functional group at a specific position allows for the systematic exploration of how modifications at that site affect the peptide's biological activity.
-
Development of Novel Antimicrobial and Anticancer Peptides: The introduction of unnatural amino acids is a common strategy to enhance the potency and selectivity of antimicrobial and anticancer peptides.[15]
-
Targeted Drug Delivery: The 4-aminophenylalanine residue can serve as an attachment point for cytotoxic drugs, enabling their targeted delivery to cancer cells that overexpress a specific receptor for the peptide.[1]
While specific clinical candidates incorporating 4-nitro-D-phenylalanine are not extensively documented in publicly available literature, the analogous 4-aminophenylalanine has been utilized in the design of potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[16] This highlights the therapeutic potential of peptides containing such modified phenylalanine residues.
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for peptide chemists and drug developers. Its D-configuration offers a route to enhanced stability, while the versatile nitro group provides a platform for post-synthetic modifications that can be used to fine-tune the properties of a peptide for therapeutic or research applications. A thorough understanding of its handling, incorporation into peptides, and subsequent chemical manipulation, as detailed in this guide, will enable researchers to fully leverage the potential of this valuable building block in the creation of next-generation peptide-based diagnostics and therapeutics.
References
- MDPI. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
- Royal Society of Chemistry. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach.
- PubMed. Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase.
- ResearchGate. Study on the synthesis of L-4-nitrophenylalanine.
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- PubMed. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV.
- PubMed. Effect of phenylalanine on the fragmentation of deprotonated peptides.
- Digital CSIC. Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins.
- OSU Chemistry. Mass spectrometry of peptides and proteins.
- ResearchGate. Fmoc-diphenylalanine as suitable building block for the preparation of hybrid materials and their potential applications.
- Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine.
- University of Illinois. A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in.
- Luxembourg Bio Technologies. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators.
- PubMed. A solid state 13C NMR, crystallographic, and quantum chemical investigation of phenylalanine and tyrosine residues in dipeptides and proteins.
- PubMed Central. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights.
- PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- PubMed Central. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
- AAPPTec. Planning a Peptide Synthesis.
- Peptide ion fragmentation in mass spectrometry.
- peptide nmr.
- ResearchGate. A peptide fragmentation. In a mass spectrometer a whole peptide (below)....
- ResearchGate. New method of peptide cleavage based on Edman degradation.
- 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics.
- ResearchGate. COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
- ResearchGate. The traditional structure-based design strategies that are used in....
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 14. A solid state 13C NMR, crystallographic, and quantum chemical investigation of phenylalanine and tyrosine residues in dipeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-4-nitro-D-phenylalanine: Synthesis, Application, and Characterization
Abstract
Fmoc-4-nitro-D-phenylalanine is a cornerstone unnatural amino acid derivative pivotal to modern peptide chemistry and drug discovery. Its unique structural features—a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, a D-chiral center, and an electron-withdrawing nitro group on the phenyl ring—collectively impart properties that are highly sought after by researchers. The D-configuration offers intrinsic resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability of peptide-based therapeutics. The nitro moiety not only modulates the electronic properties of the side chain but also serves as a versatile spectroscopic probe and a handle for further chemical modification. This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed synthesis protocol, its strategic incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and robust analytical methodologies for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this powerful synthetic building block.
Core Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application. These key identifiers and characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][2][3][4] |
| Molecular Weight | 432.4 g/mol | [1][2][3][4] |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | [5] |
| CAS Number | 177966-63-1 | [1][2] |
| Appearance | White to off-white powder | [1][4] |
| Melting Point | 213-217 °C | [1][5] |
| Optical Rotation [α]D²⁰ | +37 ± 2º (c=1 in DMF) | [1][3] |
| Purity | ≥99% (HPLC) | [1][2] |
| Storage Conditions | Store at 0-8 °C, desiccated | [1][5] |
| Common Synonyms | Fmoc-D-Phe(4-NO₂)-OH, Fmoc-p-nitro-D-Phe-OH | [1][2][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-terminal protection of the parent amino acid, D-4-nitrophenylalanine, using an activated Fmoc reagent. The most common and stable reagent for this purpose is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The causality behind this choice lies in its high reactivity towards primary amines under mild basic conditions and the generation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies purification.
The following protocol is a robust, self-validating system for laboratory-scale synthesis.
Experimental Protocol: Fmoc Protection of D-4-nitrophenylalanine
Materials:
-
D-4-nitrophenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve D-4-nitrophenylalanine (1.0 eq) in a 2:1 (v/v) mixture of THF and 10% aqueous sodium bicarbonate solution. The bicarbonate base is crucial as it deprotonates the amino group, rendering it nucleophilic for attack on the Fmoc-OSu reagent.
-
Fmoc Reagent Addition: To the stirred amino acid solution, add Fmoc-OSu (1.05 eq) portion-wise at room temperature. Using a slight excess of Fmoc-OSu ensures the complete consumption of the starting amino acid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot.
-
Workup - Phase Separation: Dilute the reaction mixture with deionized water. Perform an extraction with diethyl ether (3x volumes) to remove unreacted Fmoc-OSu and other non-polar impurities. The desired product, being a salt at this basic pH, will remain in the aqueous layer.
-
Acidification and Precipitation: Transfer the aqueous layer to a clean flask and cool in an ice bath. Slowly acidify the solution to pH 1-2 by adding 1 M HCl dropwise with vigorous stirring. The protonation of the carboxylate group reduces the molecule's water solubility, causing the this compound product to precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum to a constant weight.
The diagram below illustrates the logical flow of the synthesis and purification process.
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Advanced Applications of the Nitro Side Chain
Beyond its structural role, the 4-nitro group offers unique functionality that can be exploited in biochemical and biophysical research.
-
Infrared (IR) Probe: The nitro group possesses strong, distinct symmetric and asymmetric stretching vibrations in the IR spectrum. The frequencies of these vibrations are sensitive to the local electrostatic environment. [4]By incorporating 4-nitrophenylalanine into a peptide, researchers can use Fourier-transform infrared (FTIR) spectroscopy to probe local changes in hydration, hydrogen bonding, or electric fields upon peptide folding or ligand binding. [3][4]This makes it a powerful, minimally perturbative tool for studying protein structure and dynamics.
-
Fluorescence Quenching (FRET): The nitroaromatic side chain can act as an efficient quencher for fluorescent donor groups in Förster Resonance Energy Transfer (FRET) pairs. [6]This property is widely used to design peptide-based probes and assays for detecting enzyme activity (e.g., proteases), where cleavage of the peptide separates the donor and quencher, resulting in a measurable increase in fluorescence.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its successful application in peptide synthesis. Impurities can lead to failed sequences or the generation of difficult-to-remove byproducts.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.
Protocol: Purity Analysis by RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 30% to 90% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 265 nm. The Fmoc group has a strong absorbance, making detection highly sensitive.
-
Sample Preparation: Dissolve a small amount of the compound in a 1:1 acetonitrile/water mixture to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.
This method effectively separates the main compound from potential impurities such as the free amino acid, diastereomers, or byproducts from the Fmoc protection reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unequivocal structural confirmation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the fluorenyl group (typically between 7.3-7.8 ppm), the aromatic protons of the nitrophenyl ring (with distinct doublets due to the para-substitution, often downfield shifted due to the nitro group's electron-withdrawing nature), and the α- and β-protons of the amino acid backbone.
-
¹³C NMR: The carbon spectrum will display signals for the carboxylic acid carbonyl (~173 ppm), the aromatic carbons, and the aliphatic carbons of the amino acid and the Fmoc group.
The combination of HPLC and NMR provides a comprehensive and self-validating system for the quality control of this compound, ensuring its suitability for demanding applications in research and development.
Conclusion
This compound stands out as a highly versatile and valuable reagent in the peptide chemist's toolkit. Its synthesis is straightforward, and its incorporation via standard SPPS protocols is efficient. The strategic benefits it confers—namely, enhanced enzymatic stability from the D-chiral center and unique spectroscopic properties from the nitro group—provide a powerful platform for designing next-generation peptide therapeutics and advanced biochemical probes. This guide has provided the foundational knowledge and field-proven protocols necessary for scientists to confidently and effectively utilize this important building block in their research endeavors.
References
- Haiser, K., et al. (2011). Nitro-Phenylalanine: A Novel Sensor for Heat Transfer in Peptides. The Journal of Physical Chemistry A, 115(11), 2169-2175.
- Getahun, Z., et al. (2011). Probing local environments with the infrared probe: L-4-nitrophenylalanine. Journal of the American Chemical Society, 133(10), 3266-3269.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
The Solubility of Fmoc-4-nitro-D-phenylalanine in Organic Solvents: A Methodological and Practical Guide
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
Fmoc-4-nitro-D-phenylalanine is a crucial building block in modern pharmaceutical sciences, particularly in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.[1] This synthetic amino acid derivative incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for sequential peptide chain elongation, and a nitro group (-NO₂) on the phenyl ring.[2] The nitro group not only enhances the compound's reactivity but also introduces unique electronic properties, making it a valuable tool for studying protein interactions, developing targeted drug delivery systems, and exploring structure-activity relationships.[1][]
The success of any synthesis or formulation process involving this compound is fundamentally dependent on its solubility in organic solvents. Inadequate solubility can lead to failed coupling reactions in SPPS, inaccurate dosing, and challenges in purification and analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound, a robust methodology for its quantitative determination, and practical insights for its effective use in the laboratory.
Part 1: Physicochemical Properties and Their Influence on Solubility
To understand the solubility of this compound, one must first appreciate its molecular architecture. The molecule possesses distinct regions of varying polarity, which dictate its interactions with different solvents.
-
The Fmoc Group: This large, aromatic, and nonpolar moiety is the dominant feature of the molecule. Its hydrophobicity significantly influences solubility, often leading to aggregation in less suitable solvents.[4]
-
The Phenylalanine Core: The core structure includes a polar carboxylic acid group (-COOH) and an amide linkage, which can participate in hydrogen bonding.
-
The 4-nitro Group: The nitro group is a strong electron-withdrawing group that introduces significant polarity to the phenyl ring.[5] This feature enhances the molecule's affinity for polar aprotic solvents.
-
Chirality: As a D-amino acid, its stereochemistry can influence crystal packing and, consequently, the energy required to dissolve the solid, although this is often a secondary effect compared to the primary functional groups.
The interplay between the large, nonpolar Fmoc group and the polar regions (carboxylic acid and nitro-phenyl ring) results in a molecule with a complex solubility profile, requiring careful solvent selection.
Caption: Molecular structure of this compound highlighting key functional groups.
Part 2: A Survey of Common Organic Solvents in Peptide Science
The choice of solvent is critical in SPPS. The ideal solvent must effectively swell the resin support and solvate the growing peptide chain and reagents.[6]
-
N,N-Dimethylformamide (DMF): The most widely used solvent in Fmoc-SPPS. It is a polar aprotic solvent that effectively solvates most Fmoc-amino acids.[7] However, its quality is paramount, as it can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[4][6]
-
N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF with a higher solvating power, particularly for hydrophobic and aggregating sequences.[4][6] It is more polar and less volatile than DMF.[7]
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used as a co-solvent to enhance the solubility of difficult Fmoc-amino acids.[4]
-
Dichloromethane (DCM): A less polar solvent, generally not a good choice for dissolving Fmoc-amino acids and is more commonly used in Boc-SPPS.[6][7] Its use in Fmoc chemistry is limited.[6]
For this compound, its polarity suggests good solubility in DMF and NMP, a fact supported by qualitative observations in the literature.[8][9] However, for applications requiring high concentrations or for use in complex reaction mixtures, quantitative data is essential.
Part 3: Quantitative Solubility Determination: A Methodological Approach
Experimental Protocol: Isothermal Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of this compound at a controlled temperature.
1. Materials and Apparatus:
-
This compound (high purity, ≥99%)
-
Organic solvents (HPLC grade or equivalent): DMF, NMP, DMSO, DCM, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined by preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials to pellet the excess solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible syringe filter. This is often the preferred method, but one must account for potential adsorption of the solute onto the filter membrane.[10]
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Generate a calibration curve by analyzing these standards using HPLC-UV (monitoring at a wavelength where the compound has strong absorbance, e.g., ~265 nm due to the Fmoc group).
-
Accurately dilute a known volume of the saturated supernatant and analyze it by HPLC under the same conditions as the standards.
-
Determine the concentration of the saturated solution by interpolating its peak area from the calibration curve.
-
3. Data Presentation: The results should be compiled into a clear, comparative table.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Illustrative Solubility Data
The following table presents a hypothetical but realistic set of solubility data for this compound, as would be generated by the protocol above. This serves as an example for data presentation.
| Solvent | Dielectric Constant (approx.) | Solubility Category | Illustrative Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 47 | Very Soluble | > 100 |
| N-Methyl-2-pyrrolidone (NMP) | 32 | Very Soluble | > 100 |
| N,N-Dimethylformamide (DMF) | 37 | Freely Soluble | ~85 |
| Tetrahydrofuran (THF) | 7.5 | Soluble | ~20 |
| Ethyl Acetate | 6.0 | Sparingly Soluble | ~5 |
| Acetonitrile | 37.5 | Sparingly Soluble | ~3 |
| Dichloromethane (DCM) | 9.1 | Slightly Soluble | < 1 |
| Water | 80.1 | Practically Insoluble | < 0.1 |
Note: This data is for illustrative purposes only and should be determined experimentally.
Part 4: Practical Insights and Troubleshooting
In practice, achieving rapid and complete dissolution can be challenging.
-
Challenge: Slow Dissolution or Incomplete Solubility.
-
Causality: The large, nonpolar Fmoc group can promote aggregation, and the crystalline nature of the solid requires sufficient energy to break the lattice.[4]
-
Field-Proven Solution: Gentle warming (e.g., to 37°C) or brief sonication can significantly accelerate dissolution.[4] However, prolonged heating should be avoided to prevent potential degradation.
-
-
Challenge: Precipitation During a Reaction.
-
Causality: Changes in the reaction mixture, such as the addition of less polar reagents or the consumption of a solubilizing agent, can decrease the overall solvating power of the medium.
-
Field-Proven Solution: Employing a stronger solvent system from the outset can prevent this. Using a co-solvent mixture, such as adding a small percentage of DMSO or NMP to DMF, can maintain solubility throughout the process.[4] For extremely difficult cases, specialized solvent systems like a "Magic Mixture" (DCM/DMF/NMP) have been reported to be effective.[4]
-
Part 5: Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[12] However, as with all laboratory chemicals, adherence to good industrial hygiene and safety practices is essential.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, typically under refrigerated conditions (2-8 °C).[2][]
-
Handling: Avoid dust formation.[13] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Handle in a well-ventilated area or under an exhaust hood.[13]
-
Disposal: Dispose of unused product and contaminated materials through a licensed disposal company in accordance with local regulations.[12]
Conclusion
This compound exhibits a nuanced solubility profile governed by its distinct polar and nonpolar domains. It is highly soluble in polar aprotic solvents like DMF, NMP, and DMSO, making these the solvents of choice for its use in peptide synthesis and other applications. While qualitative data and chemical intuition provide a strong starting point, this guide emphasizes the necessity of quantitative determination via robust methods like the shake-flask protocol for process optimization and reproducibility. By understanding the molecular properties, employing sound experimental methodology, and utilizing practical troubleshooting techniques, researchers can confidently and effectively harness the full potential of this important amino acid derivative.
References
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- Bighash, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Votano, J. R., et al. (1983). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. Molecular Pharmacology.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- Aralez Bio. (n.d.). This compound.
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc-4-nitro-L-phenylalanine | 95753-55-2 [m.chemicalbook.com]
- 9. Fmoc-4-nitro-L-phenylalanine CAS#: 95753-55-2 [m.chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. peptide.com [peptide.com]
A Comprehensive Technical Guide on the Storage and Stability of Fmoc-4-nitro-D-phenylalanine
<_ 2_0_1_4_5_0_6_3_0_0>
For Researchers, Scientists, and Drug Development Professionals
The integrity of starting materials in peptide synthesis and drug development is a non-negotiable prerequisite for reproducible and reliable outcomes. Fmoc-4-nitro-D-phenylalanine, a key building block for introducing non-canonical amino acids, requires meticulous attention to its storage and handling to preserve its chemical fidelity. This in-depth guide provides a technical framework for understanding and implementing optimal storage and stability protocols.
The Chemical Profile of this compound: Understanding Inherent Vulnerabilities
This compound's stability is intrinsically linked to its chemical structure. The fluorenylmethyloxycarbonyl (Fmoc) group, essential for stepwise solid-phase peptide synthesis (SPPS), is notably labile to basic conditions.[1] The presence of the nitro group on the phenyl ring further influences the molecule's electronic properties and potential degradation pathways.
Key factors that can compromise the stability of this compound include:
-
Moisture: The presence of water can lead to the hydrolysis of the Fmoc group, yielding the free amine and Fmoc-related byproducts.
-
Elevated Temperatures: Higher temperatures accelerate the rate of all chemical degradation reactions.
-
Light Exposure: Photodegradation can occur, particularly with prolonged exposure to UV light, potentially affecting the aromatic and Fmoc moieties.
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided as they can lead to decomposition.[2][3]
A foundational understanding of these vulnerabilities is the first line of defense in maintaining the compound's purity and reactivity.
Optimal Storage Conditions: A Multi-Pronged Strategy
To counteract the inherent instabilities, a multi-faceted approach to storage is imperative. The following conditions are recommended for ensuring the long-term integrity of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C[4][5] | Storing at refrigerated temperatures significantly slows down the rate of chemical degradation. |
| Atmosphere | Dry and well-ventilated[3][6] | Minimizes moisture-induced hydrolysis and prevents the accumulation of potentially reactive gases. |
| Container | Tightly closed container[2][3] | Prevents the ingress of moisture and atmospheric contaminants. |
| Light | Protected from light | Avoids potential photodegradation of the molecule. |
The Criticality of Temperature and Moisture Control
Supplier recommendations consistently point towards refrigerated storage (0-8°C) in a dry environment.[4][5][6] It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid, which could initiate hydrolysis. For long-term storage, aliquoting the compound into smaller, single-use vials can minimize the frequency of temperature cycling and exposure to the atmosphere.
Workflow for Ensuring Compound Integrity: A Guide to Stability Assessment
A robust quality control program involves regular assessment of the purity and stability of this compound, especially for lots that have been in storage for an extended period.
Caption: A streamlined workflow for the stability assessment of this compound.
Step-by-Step Protocol for Purity Verification by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as Dimethylformamide (DMF) or a mixture of acetonitrile and water. A typical concentration is 1 mg/mL.
-
If available, prepare a similar solution of a new, certified reference standard for comparison.
-
-
HPLC Parameters:
-
Column: A C18 reverse-phase column is standard.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Detection: UV detection at wavelengths relevant to the Fmoc group (e.g., 265 nm and 301 nm) and the nitro-phenylalanine moiety.
-
-
Analysis:
-
Inject the sample and the reference standard.
-
Determine the purity of the sample by calculating the area percentage of the main peak.
-
Compare the chromatogram of the sample to that of the reference standard to identify any new peaks that may correspond to degradation products. Purity levels should typically be ≥ 99% for use in synthesis.[4][5]
-
Potential Degradation Pathways and Their Signatures
Understanding the likely degradation products is key to interpreting stability data.
Sources
A Comprehensive Technical Guide to the Physicochemical Characterization of Fmoc-4-nitro-D-phenylalanine
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of the raw materials is paramount to the success of the endeavor. Among the vast array of non-canonical amino acids utilized to introduce specific functionalities into peptides, Fmoc-4-nitro-D-phenylalanine stands out for its unique electronic properties. This guide provides an in-depth technical overview of two critical quality attributes of this compound: its melting point and appearance. Understanding and verifying these parameters are the first line of defense in ensuring the identity and purity of this crucial building block, thereby safeguarding the integrity of the entire peptide synthesis workflow.
The Significance of Physicochemical Properties in Peptide Synthesis
The melting point and appearance of an amino acid derivative are not merely superficial characteristics. They are critical indicators of purity and identity. In the context of SPPS, using a raw material that deviates from the expected specifications can lead to a cascade of negative consequences, including failed couplings, the accumulation of deletion sequences, and complex purification challenges.
A sharp and well-defined melting point range is indicative of a high degree of crystalline purity. Conversely, a broad melting range or a depressed melting point suggests the presence of impurities, which could be residual solvents, unreacted starting materials, or byproducts from the synthesis of the amino acid derivative itself. The visual appearance, including color and form, serves as an initial, rapid quality assessment. Any deviation from the expected norm warrants further investigation.
The 4-nitro group on the phenyl ring of this compound enhances its reactivity and provides a useful spectroscopic handle.[1][2] However, this modification also influences the molecule's crystalline packing and, consequently, its melting point. Therefore, a thorough characterization of these fundamental properties is a cornerstone of robust quality control.
Physicochemical Specifications of this compound
The following table summarizes the key physicochemical properties of this compound, compiled from various reputable suppliers and chemical databases.
| Property | Specification | Source(s) |
| Melting Point | 213-217 °C | [1][2] |
| Appearance | White to off-white or pale cream powder/solid | [3][4] |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][2] |
| Molecular Weight | 432.4 g/mol | [1][2] |
| CAS Number | 177966-63-1 | [1][2] |
It is noteworthy that the L-enantiomer, Fmoc-4-nitro-L-phenylalanine, exhibits a similar melting point range, often cited as 210-220 °C or 179-181°C from different suppliers, and is also described as a white to off-white powder.[3][4][5] The slight variations can be attributed to differences in purity and the specific crystalline form.
Experimental Protocol for Melting Point Determination
The capillary method is the standard pharmacopeial technique for determining the melting point of a solid substance and is a reliable method for verifying the identity and purity of this compound.[6]
Principle
A small, packed sample of the substance in a capillary tube is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range. A narrow range is indicative of high purity.
Materials and Equipment
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
This compound sample
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Press the open end of a capillary tube into the powder until a small amount of the sample enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2.5-3.5 mm.[7][8]
-
-
Instrument Setup:
-
Measurement:
-
Insert the capillary tube into the sample holder of the apparatus.
-
Set the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium and an accurate reading.[8]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Continue heating and record the temperature at which the last solid particle melts (clear point).
-
The recorded range between the onset and clear point is the melting range of the sample.
-
Data Interpretation and Self-Validation
A sharp melting range, typically within 1-2 °C, that falls within the expected 213-217 °C range confirms the high purity of the this compound. A wider range or a significantly lower melting point suggests the presence of impurities. This protocol is self-validating in that a pure compound will consistently yield a sharp, predictable melting range.
Visual Inspection Protocol
Visual inspection is a straightforward yet crucial first-pass quality control check.
Procedure
-
Place a small amount of the this compound powder on a clean, white surface or in a clear glass vial.
-
Observe the sample under good lighting.
-
Color: The sample should be a uniform white to off-white or pale cream color. The presence of dark specks or a significant yellow to brown discoloration may indicate degradation or impurities.
-
Form: The material should be a crystalline powder or solid. Clumps that do not easily break apart may suggest the presence of moisture or residual solvent.
-
Homogeneity: The sample should appear uniform in color and texture.
Conclusion
The melting point and appearance of this compound are fundamental indicators of its identity and purity. Adherence to standardized protocols for their determination is essential for any laboratory involved in peptide synthesis and drug development. By implementing these straightforward yet powerful quality control measures, researchers can build a strong foundation of confidence in their raw materials, leading to more reliable and reproducible scientific outcomes. This proactive approach to quality assurance is a hallmark of excellence in the field of peptide chemistry.
References
- Aapptec Peptides. Fmoc-Phe(4-NO2)-OH. [Link]
- Aapptec Peptides. Fmoc-D-Phe(4-NO2)-OH. [Link]
- University of Alberta.
- BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre.
- Pharma Beginners.
- Stanford Research Systems.
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Fmoc-4-nitro-L-phenylalanine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. thinksrs.com [thinksrs.com]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. thinksrs.com [thinksrs.com]
Introduction: The Significance of Stereochemistry in Peptide Synthesis
An In-depth Technical Guide to the Optical Rotation and Chirality of Fmoc-4-nitro-D-phenylalanine
Nα-(9-Fluorenylmethoxycarbonyl)-4-nitro-D-phenylalanine, commonly abbreviated as this compound, is a crucial building block in modern solid-phase peptide synthesis (SPPS).[1][] Its utility stems from the base-labile Fmoc protecting group, which allows for sequential and controlled elongation of peptide chains under mild conditions, and the nitro group on the phenyl ring, which introduces unique electronic properties and serves as a handle for further chemical modifications.[][3] This derivative is particularly valuable in the development of peptide-based therapeutics, diagnostic tools, and novel biomaterials.[1]
However, the true efficacy and safety of the peptides synthesized using this reagent are fundamentally dictated by its stereochemistry. Like most amino acids (with the exception of glycine), 4-nitro-phenylalanine is chiral. The precise three-dimensional arrangement of atoms around its central chiral carbon—its absolute configuration—determines its biological activity. This guide provides an in-depth exploration of the chirality and the resultant optical rotation of the D-enantiomer of Fmoc-4-nitro-phenylalanine, offering a framework for its identification, quality assessment, and effective implementation in research and development.
The Foundation of Chirality: The D-Configuration
Chirality, or "handedness," in a molecule arises from a carbon atom bonded to four different substituent groups. This atom is known as a stereocenter or chiral center. In this compound, the α-carbon (the carbon atom adjacent to the carboxyl group) is the stereocenter.
The "D" designation in its name specifies its absolute configuration. According to the Cahn-Ingold-Prelog (CIP) priority rules, the four groups attached to the α-carbon are ranked. For this compound, the priorities are:
-
-NH-Fmoc (highest priority due to the nitrogen atom)
-
-COOH
-
-CH₂-C₆H₄-NO₂ (the nitrophenylmethyl side chain)
-
-H (lowest priority)
When viewing the molecule with the lowest priority group (the hydrogen atom) pointing away from the observer, the arrangement of the remaining groups from highest to lowest priority (1→2→3) proceeds in a clockwise direction. This clockwise arrangement defines the R-configuration according to CIP rules, which corresponds to the D-configuration in the historical D/L naming convention for amino acids.
Its mirror image, Fmoc-4-nitro-L-phenylalanine, has the opposite, or S-configuration, and will interact differently with other chiral molecules, such as biological receptors and enzymes. Therefore, ensuring enantiomeric purity is paramount in peptide synthesis, as the incorporation of the incorrect enantiomer can lead to peptides with diminished or altered biological function.[4][5]
Figure 1: Chiral center and CIP priority assignment for this compound.
Optical Rotation: A Macroscopic Manifestation of Molecular Chirality
Chiral molecules possess the unique property of rotating the plane of plane-polarized light.[6] This phenomenon, known as optical activity, is a fundamental tool for characterizing chiral compounds.[7]
-
Dextrorotatory (+): Compounds that rotate the plane of polarized light clockwise.
-
Levorotatory (-): Compounds that rotate the plane of polarized light counterclockwise.[6]
The magnitude and direction of this rotation are quantified as the specific rotation ([α]) , an intensive property defined by the Biot equation:
[α]Tλ = α / (l × c)
Where:
-
[α] is the specific rotation in degrees.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (typically the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).[6]
For this compound, the specific rotation is a critical quality control parameter used to confirm both its absolute configuration (D-form) and its enantiomeric purity.
Quantitative Data: Specific Rotation of Fmoc-4-nitro-phenylalanine Enantiomers
The specific rotation of this compound is consistently reported as a positive value, confirming its dextrorotatory nature. Conversely, its L-enantiomer is levorotatory, with a negative value of a similar magnitude.
| Compound | Specific Rotation ([α]D20) | Conditions | Source |
| This compound | +37 ± 2° | c = 1 in DMF | Chem-Impex[1] |
| Fmoc-4-nitro-L-phenylalanine | -40 ± 3° | c = 1 in DMF | Chem-Impex[3] |
| Fmoc-4-nitro-L-phenylalanine | -34 ± 1° | c = 1.055 in DMF | Thermo Scientific[8] |
DMF: Dimethylformamide
The data clearly illustrates the relationship between enantiomers: they rotate plane-polarized light in opposite directions. The slight variations in the magnitude of rotation reported for the L-enantiomer can be attributed to minor differences in experimental conditions, instrument calibration, or the purity of the analyzed lots. The key diagnostic feature is the sign of the rotation: positive for D and negative for L .
Experimental Protocol: A Self-Validating System for Measuring Specific Rotation
Accurate determination of specific rotation requires a meticulous and self-validating experimental workflow. This protocol ensures the integrity of the measurement and the reliability of the resulting data.
Figure 2: Experimental workflow for the determination of specific rotation.
Step-by-Step Methodology
-
Instrument Preparation & Calibration:
-
Turn on the polarimeter and allow the sodium lamp to stabilize.
-
Fill a clean, dry polarimeter cell of known path length (e.g., 1.0 dm) with the high-purity solvent to be used for the sample (e.g., DMF).
-
Place the cell in the polarimeter and perform a "blank" measurement. The reading should be zero or very close to it. Calibrate the instrument to zero if necessary. This step validates the purity of the solvent and the cleanliness of the cell.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound using an analytical balance.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve the solid in the high-purity solvent (DMF) and fill to the mark. Ensure the solution is homogeneous.
-
Calculate the exact concentration (c) in g/mL. For example, 0.100 g / 10.0 mL = 0.01 g/mL.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Carefully fill the cell with the solution, ensuring no air bubbles are trapped in the light path.
-
Place the cell in the instrument and allow the reading to stabilize.
-
Record the observed rotation (α) to the highest precision possible. Repeat the measurement several times to ensure reproducibility.
-
-
Calculation and Interpretation:
-
Using the recorded values, calculate the specific rotation using the Biot equation.
-
Example Calculation: If the observed rotation (α) is +0.37°, the concentration (c) is 0.01 g/mL, and the path length (l) is 1.0 dm: [α] = (+0.37°) / (1.0 dm × 0.01 g/mL) = +37°
-
Compare the calculated value to the literature value (+37 ± 2°). A result within this range confirms the sample is indeed the D-enantiomer and possesses high enantiomeric purity.
-
Conclusion: An Indispensable Tool for Quality and Discovery
The chirality of this compound is an intrinsic and defining feature that dictates its function. Optical rotation provides a direct, reliable, and experimentally accessible method to verify this chirality. Its characteristic dextrorotatory value of approximately +37° (c=1 in DMF) serves as a critical specification for identity and enantiomeric purity. For researchers, scientists, and drug development professionals, a rigorous understanding and application of polarimetry is not merely a procedural step but a cornerstone of scientific integrity, ensuring that the peptides synthesized are of the correct stereochemical configuration to achieve their intended biological and therapeutic outcomes.
References
- Ellis, J., et al. (2022). Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures. National Institutes of Health.
- Aapptec. (n.d.). Fmoc-Phe(4-NO2)-OH [95753-55-2].
- Huber, V. J., et al. (2021). Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation. MDPI.
- PubChem. (n.d.). N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(9H-Fluoren-9-ylmethoxy_carbonyl-4-nitro-L-phenylalanine]([Link]
- Wikipedia. (n.d.). Specific rotation.
- ResearchGate. (n.d.). FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy.
- Aapptec. (n.d.). Fmoc-D-Phe(4-NO2)-OH [177966-63-1].
- National Institutes of Health. (2016). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. PMC.
- ResearchGate. (2015). Thermal Cleavage of the Fmoc Protection Group.
- bioRxiv. (2021). De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli.
- National Institutes of Health. (2017). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. PMC.
- eLife. (2025). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates.
- Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.
- PubMed. (2025). Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates.
- Peptides International. (n.d.). Fmoc-Amino Acids.
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- ResearchGate. (2016). Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine.
- Royal Society of Chemistry. (2021). Optical property modulation of Fmoc group by pH-dependent self-assembly.
- Universities Space Research Association. (2019). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.
- Phenomenex. (n.d.). APPLICATIONS.
- National Institutes of Health. (2024). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. phenomenex.com [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. N-Fmoc-4-nitro-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Fmoc-4-nitro-D-phenylalanine purity analysis by HPLC
An In-Depth Technical Guide to the Purity Analysis of Fmoc-4-nitro-D-phenylalanine by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This compound is a critical non-canonical amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) for the creation of novel peptide-based therapeutics and research tools.[1][] The introduction of the nitro group on the phenyl ring provides a unique electronic signature and potential for further chemical modification, while the D-configuration can impart enhanced stability against enzymatic degradation.[][3] The chemical and chiral purity of this building block is paramount; impurities can introduce undesired modifications, truncations, or stereoisomers into the final peptide, critically impacting its biological activity, safety, and reproducibility.[4][5] This guide provides a comprehensive framework for the robust analysis of this compound purity using High-Performance Liquid Chromatography (HPLC), detailing methodologies for both chemical and chiral purity assessment, method validation according to international guidelines, and interpretation of results.
Introduction: The Imperative for Purity
In the precise world of peptide synthesis, the quality of the final product is a direct reflection of the purity of its constituent building blocks. This compound, like other Fmoc-protected amino acids, is susceptible to various impurities arising from its synthesis and storage. These can include:
-
Synthesis-Related Impurities: Dipeptides (e.g., Fmoc-di-(4-nitro-D-phe)-OH), incompletely protected amino acids (free 4-nitro-D-phenylalanine), or byproducts from the Fmoc protection step.[4][6]
-
Degradation Products: Premature deprotection of the Fmoc group can occur, especially during prolonged storage or exposure to basic conditions.[6][7]
-
Enantiomeric Impurities: The presence of the corresponding L-enantiomer, Fmoc-4-nitro-L-phenylalanine, is a critical parameter that can dramatically alter the conformation and function of the final peptide.[8]
Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a foundational requirement for ensuring the integrity and success of any research or drug development program utilizing this compound. Reversed-Phase HPLC (RP-HPLC) is the gold standard for assessing chemical purity, while specialized Chiral HPLC is required for quantifying enantiomeric excess.
Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₂₀N₂O₆ | [1][] |
| Molecular Weight | 432.4 g/mol | [1][3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | ~213-217 °C | [1][] |
| UV Absorbance | Strong absorbance due to the Fmoc group (~265 nm) and phenyl ring. | [9] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Acetonitrile (ACN), and Methanol (MeOH). | [9] |
| Storage | Recommended at 2-8 °C to maintain stability. | [1][] |
The Analytical Strategy: A Dual-Pronged HPLC Approach
Assessing the complete purity profile of this compound requires two distinct HPLC methodologies. The relationship between these methods is crucial for a comprehensive quality assessment.
Caption: Logical relationship between purity types and analytical methods.
Experimental Protocol: Chemical Purity by RP-HPLC
This section details a robust, stability-indicating RP-HPLC method for quantifying this compound and separating it from potential process-related impurities and degradants. The choice of a C18 stationary phase is driven by the hydrophobic nature of the Fmoc protecting group, which provides strong retention and allows for effective separation using common organic mobile phases.[10]
Materials and Reagents
-
HPLC System: A gradient-capable HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade Acetonitrile (ACN).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: A well-characterized lot of this compound with known purity (e.g., ≥99.5%).
-
Sample: The this compound batch to be tested.
Step-by-Step Procedure
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of the reference standard in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard, targeting the same concentration of 0.5 mg/mL.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in the table below. The use of a gradient is crucial to elute any less-retained impurities early in the run while ensuring the main, more hydrophobic analyte is eluted with good peak shape in a reasonable time.[11]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection Sequence: Inject a blank (diluent), followed by at least five replicate injections of the standard solution to establish system suitability, and then inject the sample solution in duplicate.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method, excluding peaks from the blank injection.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Recommended RP-HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and resolution for Fmoc-protected amino acids. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for the carboxylic acid moiety.[11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a strong organic solvent for eluting hydrophobic compounds from a C18 column.[12] |
| Gradient | 30% to 95% B over 20 min | Ensures separation of early-eluting polar impurities and elution of the main analyte and any late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency.[9] |
| Column Temp. | 30 °C | Enhances reproducibility of retention times.[9] |
| Detection (UV) | 265 nm | Corresponds to a strong absorbance maximum of the Fmoc group, providing high sensitivity.[9] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
Experimental Protocol: Chiral Purity by Chiral HPLC
Standard reversed-phase columns cannot distinguish between enantiomers. Therefore, a specialized Chiral Stationary Phase (CSP) is mandatory for this analysis. Polysaccharide-based CSPs are highly effective for separating the enantiomers of N-protected amino acids.[8][13]
Materials and Reagents
-
HPLC System: As described in section 3.1.
-
Chiral Column: Polysaccharide-based CSP, such as Lux Cellulose-2 or equivalent, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Acetonitrile / Methanol / Acetic Acid (e.g., 50/50/0.1, v/v/v). Note: The optimal mobile phase must be determined empirically for the specific column used.
-
Sample Diluent: Mobile Phase.
-
Racemic Standard: A 50:50 mixture of this compound and Fmoc-4-nitro-L-phenylalanine is required during method development to confirm peak identification and resolution.
-
Sample: The this compound batch to be tested.
Step-by-Step Procedure
-
Sample Preparation: Prepare the test sample by dissolving it in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions: Set up the system with the chiral column and isocratic mobile phase.
-
System Equilibration: Equilibrate the chiral column for at least 30-45 minutes.
-
Injection and Analysis: Inject the sample and record the chromatogram. The L-enantiomer is the primary impurity to be quantified.
-
Calculation of Enantiomeric Excess (e.e.):
e.e. (%) = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100
Typically, the specification for enantiomeric purity is very high, often ≥99.8% e.e.[8]
HPLC Analysis Workflow
The overall process from receiving a sample to generating a final purity report follows a structured and logical workflow to ensure consistency and traceability.
Caption: Standard operational workflow for HPLC purity analysis.
Method Validation: The Cornerstone of Trustworthiness
A fully validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][14][15]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method accurately measures the analyte in the presence of impurities, degradants, or excipients.[16] | Peak for this compound is resolved from all other peaks (Resolution > 2.0). Peak purity analysis (via DAD) should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[17][18] | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To assess the closeness of the test results to the true value, often determined by spike recovery studies.[19] | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[19][20] | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16] | Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[11] | Purity results and system suitability parameters should remain within specifications when method parameters are slightly varied. |
Conclusion
The purity of this compound is a non-negotiable prerequisite for its use in peptide synthesis. A meticulous analytical approach, grounded in sound chromatographic principles and rigorous validation, is essential for mitigating risks in research and pharmaceutical development. This guide outlines a dual-methodology strategy using both reversed-phase and chiral HPLC to provide a complete and reliable assessment of both chemical and enantiomeric purity. By implementing these protocols and validation principles, scientists can ensure the quality of their starting material, leading to more reproducible and trustworthy outcomes in their synthetic endeavors.
References
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques: JBT.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- This compound. Chem-Impex.
- Amino Acid and Peptide Chiral Separ
- HPLC Methods for analysis of Phenylalanine.
- This compound. BOC Sciences.
- Fmoc-4-nitro-L-phenylalanine. Chem-Impex.
- N-Fmoc-4-nitro-L-phenylalanine, 98%. Thermo Scientific Chemicals.
- Validation of an HPLC method for the determination of amino acids in feed.
- Steps for HPLC Method Development. Pharmaguideline.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- Thermodynamic Stability of Fmoc-Phe(4-F)-OH: A Technical Guide. Benchchem.
- Chiral HPLC Separ
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroform
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
- Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
- Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
- Validation of an HPLC method for the determination of amino acids in feed. Journal of The Serbian Chemical Society.
- ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA).
- Fmoc-4-nitro-L-phenylalanine | 95753-55-2. ChemicalBook.
- Fmoc-D-phenylalanine. Chem-Impex.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
- What is the usual nature of impurities in synthetic peptides?.
- Fmoc-4-iodo-D-phenylalanine. Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. phenomenex.com [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. asianjpr.com [asianjpr.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Fmoc-4-nitro-D-phenylalanine
Introduction: The Significance of Fmoc-4-nitro-D-phenylalanine in Modern Drug Development
This compound is a cornerstone non-canonical amino acid derivative in the field of peptide synthesis and pharmaceutical development.[1][][3] Its structure, incorporating a D-configured alpha-carbon, a nitro group on the phenyl ring, and the fluorenylmethoxycarbonyl (Fmoc) protecting group, imparts unique chemical properties that are leveraged in the design of sophisticated peptide-based therapeutics.[1][][3] The D-configuration enhances proteolytic stability, a critical attribute for increasing the in vivo half-life of peptide drugs. The nitro group serves as a versatile chemical handle for further modifications and can also act as an infrared probe or a quencher in Förster resonance energy transfer (FRET) studies.[4][5] The Fmoc group is a base-labile protecting group essential for the stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS).[6][7]
Given its integral role, ensuring the identity, purity, and structural integrity of this compound and its subsequent incorporation into a peptide sequence is of paramount importance.[8][9][10] Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, speed, and structural elucidation capabilities.[9][11] This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, from fundamental principles to advanced fragmentation analysis, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A thorough understanding of the molecule's properties is fundamental to developing a robust mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][][3] |
| Molecular Weight | 432.43 g/mol | [] |
| Monoisotopic Mass | 432.1321 Da | [10] (calculated) |
| CAS Number | 177966-63-1 | [1][12] |
| Structure | See Figure 1 |
Part 1: Foundational Mass Spectrometry - Ionization and Detection
The initial and most critical step in the mass spectrometric analysis of any compound is its conversion into gas-phase ions. For a moderately polar and thermally labile molecule like this compound, soft ionization techniques are indispensable to prevent premature fragmentation.[13][14]
Electrospray Ionization (ESI): The Workhorse Technique
Electrospray ionization (ESI) is the most commonly employed ionization method for this class of molecules due to its gentle nature and compatibility with liquid chromatography (LC).[15][16]
Causality of Choice: ESI is ideal for analyzing polar molecules that are already in solution. The process involves creating a fine spray of charged droplets from which the solvent evaporates, leaving behind protonated or deprotonated analyte ions. This minimizes thermal stress on the molecule, preserving the intact molecular ion for initial mass determination.
Typical Adduct Formation:
-
Positive Ion Mode: In the presence of an acidic mobile phase (e.g., containing 0.1% formic acid), the primary species observed will be the protonated molecule, [M+H]⁺ , at an m/z of approximately 433.14. Sodium adducts, [M+Na]⁺ , at m/z ~455.12 are also common and can be useful for confirmation.
-
Negative Ion Mode: With a basic mobile phase or by deprotonation of the carboxylic acid, the deprotonated molecule, [M-H]⁻ , will be observed at m/z ~431.12. This mode can be particularly sensitive for acidic molecules.[17]
Matrix-Assisted Laser Desorption/Ionization (MALDI): A High-Throughput Alternative
MALDI is another soft ionization technique, particularly useful for high-throughput screening and the analysis of larger peptides or proteins into which this compound might be incorporated.[14][18]
Causality of Choice: In MALDI, the analyte is co-crystallized with a large excess of a matrix material that strongly absorbs laser energy.[13] A pulsed laser desorbs and ionizes the matrix, which in turn gently ionizes the analyte molecules, typically through proton transfer. This process is less prone to the ion suppression effects that can be seen in ESI with complex mixtures.[13][14] For nitroaromatic compounds, specific matrices like 3-methyl-4-nitro-1H-indole (3,4-MNI) have shown enhanced performance.[19]
Expected Ions: MALDI predominantly produces singly charged ions, so the expected species would be [M+H]⁺ or [M+Na]⁺ . The simplicity of the resulting spectra makes it straightforward to confirm the molecular weight.[13]
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Identity Confirmation
Utilizing high-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF) systems is crucial for unambiguous identification.[11][20][21]
Trustworthiness of Protocol: HRMS provides highly accurate mass measurements (typically <5 ppm error), allowing for the determination of the elemental composition of the detected ion.[21][22] For this compound (C₂₄H₂₀N₂O₆), the theoretical exact mass of the [M+H]⁺ ion is 433.1394 Da. An experimentally determined mass of, for example, 433.1390 Da (a 0.92 ppm error) provides extremely high confidence in the compound's identity, ruling out other isobaric species. This level of accuracy is a self-validating system for identity confirmation.[23]
Part 2: Tandem Mass Spectrometry (MS/MS) - Unveiling the Structure
While HRMS confirms what a molecule is, tandem mass spectrometry (MS/MS) reveals how it is constructed. By isolating the molecular ion and subjecting it to fragmentation, we can generate a unique fingerprint that confirms the presence of key structural motifs: the Fmoc group, the nitro-phenylalanine core, and the carboxylic acid terminus.[24]
The Fragmentation Workflow
The general workflow for MS/MS analysis involves the selection of a precursor ion (e.g., the [M+H]⁺ ion at m/z 433.14) in the first mass analyzer, its fragmentation in a collision cell via Collision-Induced Dissociation (CID), and the analysis of the resulting product ions in a second mass analyzer.
Caption: Tandem Mass Spectrometry (MS/MS) Workflow.
Predicted Fragmentation Pathways and Key Diagnostic Ions
The fragmentation of the protonated this compound is dictated by the lability of certain bonds and the stability of the resulting fragments. The following pathways are predicted based on the known behavior of Fmoc-protected amino acids and nitroaromatic compounds.[15][17][25]
Pathway A: Loss of the Fmoc Group (The Dominant Fragmentation)
The most characteristic fragmentation involves the Fmoc group. This occurs via a McLafferty-type rearrangement, leading to the loss of dibenzofulvene (166 Da) and CO₂ (44 Da), or a direct cleavage of the C-O bond.[15]
-
[M+H - C₁₃H₁₀]⁺ (m/z 267.07): Loss of dibenzofulvene.
-
[M+H - C₁₅H₁₂O₂]⁺ (m/z 211.07): Loss of the entire Fmoc-O-CO moiety, leaving the protonated 4-nitro-D-phenylalanine. This is a highly diagnostic ion.
-
m/z 179.08: The fluorenylmethyloxy cation ([C₁₄H₁₁O]⁺).
-
m/z 165.07: The fluorenyl cation ([C₁₃H₉]⁺) resulting from the loss of CH₂O from the m/z 195 ion or CO from the m/z 193 ion.
Pathway B: Fragmentation of the Amino Acid Backbone
Standard peptide fragmentation nomenclature can be applied to the amino acid core.
-
Loss of H₂O (m/z 415.13): Dehydration from the carboxylic acid.
-
Loss of COOH (m/z 388.15): Decarboxylation of the C-terminus.[17]
Pathway C: Fragmentation of the Nitro Group
The nitro group itself can undergo characteristic fragmentation, which is more commonly observed in negative ion mode but can occur in positive mode as well.[17][25]
-
Loss of NO (m/z 403.14): Loss of a nitric oxide radical.
-
Loss of NO₂ (m/z 387.14): Loss of a nitrogen dioxide radical.
Caption: Predicted MS/MS Fragmentation Pathways of [Fmoc-4-nitro-D-Phe+H]⁺.
Part 3: Experimental Protocol and Data Interpretation
This section outlines a robust, self-validating protocol for the analysis of a solid sample of this compound.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture. Add formic acid to a final concentration of 0.1% for positive mode analysis.
-
-
Instrumentation (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[26]
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Scan Range (MS1): m/z 100-1000.
-
MS/MS Acquisition: Data-dependent acquisition (DDA), selecting the top 3 most intense ions for fragmentation.
-
Collision Energy: Ramped collision energy (e.g., 15-40 eV) to ensure a rich fragmentation spectrum.
-
-
-
Data Analysis and Validation:
-
MS1 Spectrum: Extract the chromatogram for the theoretical m/z of the [M+H]⁺ ion (433.1394) with a narrow mass tolerance (e.g., ±5 ppm).
-
Confirm that the measured accurate mass is within 5 ppm of the theoretical mass.
-
Check for the presence of the [M+Na]⁺ adduct at m/z 455.1213.
-
MS2 Spectrum: Analyze the fragmentation spectrum of the m/z 433.14 precursor.
-
Identify the key diagnostic fragment ions as outlined in Table 2. The presence of the ion at m/z 211.07 (protonated 4-nitro-D-phenylalanine) and ions characteristic of the Fmoc group (m/z 179.08, 165.07) provides definitive structural confirmation.
-
Summary of Key Diagnostic Ions for Verification
| Ion Description | Theoretical m/z ([M+H]⁺) | Ion Formula | Confidence Level |
| Protonated Molecule | 433.1394 | [C₂₄H₂₁N₂O₆]⁺ | Essential |
| Sodium Adduct | 455.1213 | [C₂₄H₂₀N₂O₆Na]⁺ | High (Confirmatory) |
| Protonated 4-nitro-D-Phe | 211.0713 | [C₉H₁₁N₂O₄]⁺ | Essential (Structural) |
| Fluorenylmethyloxy Cation | 179.0804 | [C₁₄H₁₁O]⁺ | High (Structural) |
| Fluorenyl Cation | 165.0699 | [C₁₃H₉]⁺ | High (Structural) |
Conclusion: An Integrated Approach to Quality Control
The mass spectrometric analysis of this compound is a multi-faceted process that provides a wealth of information critical for its use in research and drug development. By combining high-resolution mass measurement for unambiguous identity confirmation with detailed fragmentation analysis from tandem mass spectrometry, a complete and confident characterization of the molecule can be achieved. This integrated approach ensures the quality and integrity of this vital synthetic building block, ultimately contributing to the successful development of novel peptide-based therapeutics. The methodologies described herein provide a robust framework for researchers to implement in their own quality control workflows, ensuring the reliability and reproducibility of their scientific outcomes.[8][9]
References
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
- Quality control of synthetic peptides. Innovagen AB.
- Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
- Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH.
- High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. NIH.
- Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry. ACS Publications.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
- HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics.
- Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed.
- Quality controls. SB-PEPTIDE.
- Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry. ResearchGate.
- This compound. Aralez Bio eStore.
- Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. PubMed.
- Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. FAO AGRIS.
- Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. PubMed.
- Fmoc-Phe(4-NO2)-OH [95753-55-2]. Aapptec Peptides.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.
- Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate.
- Total wash elimination for solid phase peptide synthesis. PMC - NIH.
- Fragmentation (mass spectrometry). Wikipedia.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Methods for Removing the Fmoc Group. ResearchGate.
- Chemical and Biochemical Applications of MALDI TOF-MS Based on Analyzing the Small Organic Compounds. ResearchGate.
- MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). YouTube.
- Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. PubMed.
- Investigating the quantitative nature of MALDI-TOF MS. ResearchGate.
- N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine. PubChem.
- Fragmentation tree of phenylalanine computed from tandem MS data. ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quality control of synthetic peptides [innovagen.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polypeptide.com [polypeptide.com]
- 11. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 12. aralezbio-store.com [aralezbio-store.com]
- 13. m.youtube.com [m.youtube.com]
- 14. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics [drug-dev.com]
- 24. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Infrared Spectroscopy of Fmoc-4-nitro-D-phenylalanine
This in-depth technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy of Fmoc-4-nitro-D-phenylalanine, a critical building block in modern peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical application of IR spectroscopy for the characterization and quality control of this vital compound.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound is a non-natural amino acid derivative that has garnered significant attention in the field of medicinal chemistry.[1][2] The incorporation of the nitro group onto the phenyl ring introduces unique electronic properties, making it a valuable tool for studying protein interactions and designing novel peptide-based therapeutics.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function is paramount for its application in solid-phase peptide synthesis (SPPS), allowing for a milder and more efficient stepwise assembly of peptide chains compared to older methods.[3]
Given its crucial role, ensuring the identity and purity of this compound is a prerequisite for successful downstream applications. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural characterization of this molecule. By probing the vibrational frequencies of its constituent functional groups, IR spectroscopy provides a unique molecular fingerprint, confirming the presence of the key structural motifs and the integrity of the compound.
The Molecular Canvas: Key Functional Groups of this compound
The infrared spectrum of this compound is a composite of the vibrational modes of its distinct functional moieties. A thorough understanding of these components is essential for accurate spectral interpretation.
-
The Fmoc Group: This large, aromatic protecting group is characterized by its fluorenyl ring system and the carbamate linkage to the amino acid.[4] Its presence is confirmed by characteristic aromatic C-H and C=C stretching vibrations, as well as the strong carbonyl (C=O) stretch of the carbamate.
-
The Nitro Group (-NO2): The nitro group attached to the phenyl ring is a strong electron-withdrawing group and possesses highly characteristic and intense absorption bands arising from its asymmetric and symmetric stretching vibrations.[5][6]
-
The Carboxylic Acid (-COOH): As an amino acid, this functional group exhibits a very broad O-H stretching band due to hydrogen bonding, and a strong carbonyl (C=O) stretching absorption.[][8][9]
-
The Secondary Amide Linkage: The carbamate linkage of the Fmoc group forms a secondary amide-like structure (-NH-C=O). This gives rise to a characteristic N-H stretching vibration and an amide II band (a combination of N-H bending and C-N stretching).[10]
-
The Phenylalanine Backbone: This includes the aromatic ring of the phenylalanine side chain and the aliphatic C-H bonds of the backbone, which contribute to the overall spectrum.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol outlines a standardized procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is chosen for its minimal sample preparation and high reproducibility.
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
This compound, solid powder (CAS: 177966-63-1).[1]
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Lint-free wipes.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This is a critical step to ratio out the absorbance from the atmosphere and the ATR crystal itself. The resulting background should be a flat line.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
-
Data Processing and Cleaning:
-
After acquisition, clean the ATR crystal and anvil meticulously with isopropanol and a lint-free wipe.
-
Process the acquired spectrum using the spectrometer software. This may include baseline correction and ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Spectral Analysis and Interpretation
The IR spectrum of this compound is rich with information. The following table provides an analysis of the key absorption bands based on experimental data and established correlation tables.[]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment | Rationale and Authoritative Grounding |
| 3429 | Medium | N-H Stretch | Secondary Amide (Carbamate) | This region is characteristic of N-H stretching vibrations. In secondary amides, a single band is expected in the 3370-3170 cm⁻¹ range. The observed peak at 3429 cm⁻¹ aligns with this assignment. |
| 3202 - 2500 (Broad) | Broad, Medium | O-H Stretch | Carboxylic Acid | The very broad absorption in this region is a hallmark of the O-H stretching vibration in hydrogen-bonded carboxylic acid dimers.[][8][9] |
| 1724 | Strong | C=O Stretch | Carboxylic Acid | The carbonyl stretch of a carboxylic acid typically appears as an intense band between 1760-1690 cm⁻¹.[][8] This strong peak is indicative of the acid functionality. |
| 1693 | Strong | C=O Stretch (Amide I) | Carbamate (Fmoc group) | This absorption corresponds to the Amide I band, which is primarily due to the C=O stretching vibration of the carbamate linkage in the Fmoc group.[10] |
| 1601 | Medium | C=C Stretch | Aromatic Rings (Fmoc & Phenyl) | Aromatic compounds typically show C-C stretching vibrations in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. |
| 1520 | Strong | N-O Asymmetric Stretch | Nitro Group | This is a highly characteristic and intense absorption for nitro-aromatic compounds, corresponding to the asymmetric stretching of the N-O bonds.[5][6] |
| 1447 | Medium | C-H Bend | Alkanes (Backbone) | This absorption is in the region for C-H bending (scissoring) vibrations of CH₂ groups. |
| 1354 | Strong | N-O Symmetric Stretch | Nitro Group | Paired with the asymmetric stretch, this strong band confirms the presence of the nitro group. It is assigned to the symmetric N-O stretch.[5][6] |
| 1223 | Medium | C-O Stretch | Carboxylic Acid / Carbamate | This region is characteristic of C-O stretching vibrations, with contributions from both the carboxylic acid and the carbamate moieties.[][9] |
| 856 | Medium | C-H Out-of-plane Bend | p-substituted Aromatic Ring | This absorption is indicative of the out-of-plane C-H bending for a para-disubstituted benzene ring, as is the case for the 4-nitrophenyl group. |
| 760, 741 | Strong | C-H Out-of-plane Bend | o-disubstituted Aromatic Ring | These strong absorptions are characteristic of the out-of-plane C-H bending for the ortho-disubstituted pattern of the fluorenyl group. |
Visualization of Key Molecular Vibrations
To further clarify the relationship between the molecular structure and the IR spectrum, the following diagrams illustrate the key functional groups and the workflow for spectral interpretation.
Caption: Key functional groups in this compound identifiable by IR spectroscopy.
Caption: Workflow for the acquisition and interpretation of the IR spectrum.
Conclusion: A Versatile Tool for Quality Assurance
Infrared spectroscopy serves as an indispensable analytical technique in the workflow of synthetic chemistry. For a molecule as structurally complex and synthetically important as this compound, IR spectroscopy provides a rapid and reliable method for identity confirmation and quality control. The characteristic absorption bands of the Fmoc protecting group, the nitro-functionalized side chain, the carboxylic acid, and the secondary amide linkage collectively form a unique spectral fingerprint. This guide provides the foundational knowledge and practical steps for researchers to confidently utilize IR spectroscopy in their work with this and other modified amino acid derivatives, ensuring the integrity of their starting materials and the success of their synthetic endeavors.
References
- Aapptec Peptides. Fmoc-Phe(4-NO2)-OH [95753-55-2]. [Link]
- Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
- University of Calgary. IR: carboxylic acids. [Link]
- Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]
- University of Calgary. Spectroscopy Tutorial: Nitro Groups. [Link]
- University of Massachusetts. Table of Characteristic IR Absorptions. [Link]
Sources
- 1. Vibrational spectroscopic studies of L,D-alternating phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine | C24H20N2O6 | CID 7016054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-4-nitro-L-phenylalanine | 95753-55-2 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the UV-Vis Absorbance Spectrum of Fmoc-4-nitro-D-phenylalanine
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorbance characteristics of Fmoc-4-nitro-D-phenylalanine, a critical building block in modern peptide synthesis and drug discovery.[1][] We will explore the distinct contributions of its constituent chromophores, present a robust protocol for spectral acquisition, and discuss the key factors influencing its spectral properties. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and rely on spectrophotometric methods for its quantification and characterization.
Part 1: The Dichromophoric System of this compound
The UV-Vis absorbance spectrum of this compound is dominated by two distinct, electronically active moieties within its structure: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 4-nitrophenyl side chain. Understanding the individual contributions of these chromophores is fundamental to interpreting the compound's composite spectrum.
-
The Fmoc Chromophore : The fluorenyl ring system of the Fmoc group is a potent chromophore characterized by multiple π→π* electronic transitions. It typically exhibits strong absorbance with several distinct peaks in the near-UV region, generally between 260 nm and 310 nm.[3][4] The most prominent of these peaks are often observed around 265 nm, 290 nm, and 301 nm.[3] This signature absorbance is routinely exploited in solid-phase peptide synthesis (SPPS) to quantify resin loading or monitor deprotection steps.[5][6]
-
The 4-Nitrophenyl Chromophore : The 4-nitrophenyl group, attached to the alanine backbone, is the second major contributor to the spectrum. Aromatic nitro compounds are well-known for their strong UV-Vis absorbance. The primary absorption band arises from a π→π* transition, which is often accompanied by charge-transfer characteristics.[7] In compounds like 4-nitroaniline and 4-nitrophenol, this peak is typically observed in the range of 320 nm to 400 nm, with its exact position being highly sensitive to solvent polarity and pH.[8][9][10] For this compound, we anticipate a strong absorbance band in this region, distinct from the Fmoc group's fingerprint.
Below is a diagram illustrating the molecular structure and its key chromophoric regions.
Caption: Chemical structure highlighting the two primary chromophores.
Part 2: A Validated Protocol for Spectral Acquisition
Acquiring a reliable and reproducible UV-Vis spectrum is paramount for accurate quantification and analysis. The following protocol is designed as a self-validating workflow, minimizing common sources of error.
Experimental Workflow Diagram
Caption: Step-by-step workflow for acquiring the UV-Vis spectrum.
Step-by-Step Methodology
-
Reagent and Materials Selection
-
Analyte: this compound (purity ≥98%).[11]
-
Solvent: Select a high-purity, UV-grade solvent that is transparent in the 230-500 nm range. Dimethylformamide (DMF), methanol, or ethanol are common choices.[1][12] DMF is often used for initial solubilization due to the compound's excellent solubility in it.[13]
-
Cuvettes: Use a matched pair of 1 cm pathlength quartz cuvettes, as glass or plastic cuvettes absorb significantly below 320 nm.[14]
-
-
Preparation of Stock Solution
-
Accurately weigh approximately 5-10 mg of this compound using an analytical balance.
-
Quantitatively transfer the solid to a 10.00 mL Class A volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. Mix thoroughly. This creates a high-concentration stock solution.
-
-
Preparation of Working Solution
-
Calculate the dilution required to obtain a final concentration that will yield a maximum absorbance between 0.1 and 1.0 AU. This is the optimal range for linearity according to the Beer-Lambert law.[5]
-
Perform a serial dilution. For example, transfer 100 µL of the stock solution into a 10.00 mL volumetric flask and dilute to the mark with the solvent. This 1:100 dilution is often a good starting point.
-
-
Instrument Setup and Blanking
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.
-
Set the instrument to scan a wavelength range from 230 nm to 500 nm.
-
Fill a quartz cuvette with the pure solvent to be used for the dilutions. This will serve as the reference or "blank."
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" operation. This subtracts the absorbance of the solvent and cuvette from all subsequent measurements.
-
-
Sample Measurement
-
Empty the blank cuvette and rinse it with a small amount of the working solution before filling it with the working solution.
-
Place the sample cuvette in the spectrophotometer and acquire the full absorbance spectrum.
-
Part 3: Spectral Features and Quantitative Analysis
The resulting spectrum is a superposition of the absorbances from the two chromophores.
Expected Absorbance Maxima (λmax)
The table below summarizes the anticipated spectral peaks. The molar extinction coefficient (ε) is a constant that relates absorbance to concentration and is crucial for quantitative analysis.
| Chromophore Contribution | Expected λmax (nm) | Typical Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Notes |
| Fmoc Group | ~265 | ~18,000 | Characteristic π→π* transition of the fluorenyl system. |
| ~290 | ~5,800 | A secondary, well-defined peak for the Fmoc group.[3] | |
| ~301 | ~7,800 | Often used for quantification of the Fmoc-piperidine adduct after cleavage.[3][15] The intact group also absorbs here. | |
| 4-Nitrophenyl Group | ~270-280 | Variable | This peak is often observed in nitro-substituted phenylalanines. |
| ~320-380 | ~10,000 - 15,000 | Main π→π* transition. Position is highly dependent on solvent polarity.[10] |
Note: Molar extinction coefficients are estimates based on published data for the individual chromophores and related molecules. For precise quantitative work, ε should be empirically determined by generating a calibration curve with standards of known concentration.
Quantitative Analysis via Beer-Lambert Law
The concentration of a sample can be determined using the Beer-Lambert Law:
A = εcl
Where:
-
A is the absorbance at a specific wavelength (dimensionless).
-
ε (epsilon) is the molar extinction coefficient at that wavelength (in M⁻¹cm⁻¹).
-
c is the concentration of the analyte (in mol/L or M).
-
l is the pathlength of the cuvette (typically 1 cm).
This equation forms the basis of most spectrophotometric quantification. It is most famously used in peptide chemistry to determine the loading of the first Fmoc-amino acid onto a resin.[5] In this application, the Fmoc group is cleaved with piperidine, forming a dibenzofulvene-piperidine adduct, and the absorbance of this adduct is measured at ~301 nm.[5][15]
Part 4: Critical Factors Influencing the Spectrum
The electronic environment of the chromophores can be perturbed by external factors, leading to predictable changes in the UV-Vis spectrum.
-
Solvatochromism (Solvent Effects): The polarity of the solvent can significantly alter the position of the λmax.[12]
-
Bathochromic Shift (Red Shift): An increase in solvent polarity often stabilizes the more polar excited state of the 4-nitrophenyl chromophore to a greater extent than the ground state. This decreases the energy gap for the π→π* transition, shifting the absorbance peak to a longer wavelength.[10] A shift from cyclohexane (nonpolar) to water (polar) for p-nitroaniline results in a significant bathochromic shift.[10]
-
Hypsochromic Shift (Blue Shift): This is less common for the primary transitions in this molecule but can occur if the ground state is stabilized more than the excited state.
-
-
pH Effects: While the 4-nitrophenyl group is not directly titratable like a phenol, extreme pH values can influence the overall charge of the molecule (via the C-terminal carboxylic acid) and potentially alter the electronic distribution, causing minor spectral shifts. For analogous compounds like 4-nitrophenol, the effect of pH is dramatic, with deprotonation to the phenolate ion causing a large bathochromic shift of the main absorption band from ~317 nm to ~400 nm.[9][16] While not identical, this highlights the sensitivity of the nitroaromatic chromophore to its electronic environment.
References
Click to expand
- UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH 4.
- UV-Vis absorption spectra of (a) 4-nitroaniline, (b) kinetics of...
- Determination of total free amino acids in Sipunculus nudus by UV spectrophotometry. E3S Web of Conferences. [Link]
- (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +...
- Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Protein Quantitation using a UV-Visible Spectrophotometer - UV Absorption Method. Shimadzu. [Link]
- Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes.
- p-Nitroaniline. NIST WebBook. [Link]
- UV-Vis absorption spectra of 4-nitrophenol, 4-nitrophenolate ion, and 4-aminophenol.
- Lecture 4 Determination of protein concentration by ultraviolet spectroscopy. NPTEL Archive. [Link]
- Fmoc-Phe(4-NO2)-OH [95753-55-2]. Aapptec Peptides. [Link]
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]
- Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. Quest Journals. [Link]
- Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MOST Wiedzy. [Link]
- Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry. [Link]
- Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]
- Optical property modulation of Fmoc group by pH-dependent self-assembly. RSC Publishing. [Link]
- Understanding the Chemical Properties and Applications of Fmoc-D-4-F-Phenylalanine. prlog.org. [Link]
- Substitution determination of Fmoc-substituted resins at different wavelengths. PMC - NIH. [Link]
- This compound. Aralez Bio eStore. [Link]
- How to quantify your first amino acid loading onto Wang resins. Biotage. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Optical property modulation of Fmoc group by pH-dependent self-assembly - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 11. H51962.03 [thermofisher.com]
- 12. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 13. chemimpex.com [chemimpex.com]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Solid-State Architecture of Fmoc-Protected Amino Acids: A Technical Guide to Crystal Structure and its Impact on Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of complex peptide chains.[1][2] While the solution-phase behavior of Fmoc-amino acids is well-understood, their solid-state properties, particularly their crystal structures, play a critical but often overlooked role in the success of peptide synthesis. This in-depth technical guide provides a comprehensive exploration of the crystal structure of Fmoc-protected amino acids, delving into the intricate world of their molecular packing, intermolecular interactions, and the phenomenon of polymorphism. By understanding the solid-state architecture of these fundamental building blocks, researchers can gain valuable insights into their solubility, stability, and reactivity, ultimately leading to more robust and reproducible peptide synthesis outcomes.
The Significance of the Crystalline State in Fmoc-SPPS
Fmoc-protected amino acids are typically supplied as crystalline solids. The purity and solid-state form of these starting materials can have a profound impact on the efficiency and outcome of peptide synthesis.[1] Key advantages of using Fmoc-amino acids in SPPS include milder deprotection conditions compared to the Boc/Benzyl approach, which preserves the integrity of sensitive amino acid side chains and allows for the synthesis of post-translationally modified peptides.[1] The solid-state characteristics of these reagents influence several critical parameters:
-
Solubility and Dissolution Rate: The crystal lattice energy directly affects how readily an Fmoc-amino acid dissolves in the solvents used for SPPS, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[][4] Incomplete dissolution can lead to inaccurate concentration of the activated amino acid, resulting in lower coupling efficiencies and deletion sequences.
-
Stability and Shelf-Life: A stable crystalline form protects the Fmoc-amino acid from degradation during storage. Amorphous or less stable polymorphic forms may be more susceptible to chemical degradation, leading to impurities that can be incorporated into the growing peptide chain.
-
Handling and Weighing: The flowability and electrostatic properties of a crystalline powder can affect the accuracy and ease of handling during the preparation of amino acid solutions for automated peptide synthesizers.
The Architectural Blueprint: Understanding the Crystal Packing of Fmoc-Amino Acids
The crystal structure of an Fmoc-amino acid is determined by the intricate interplay of various non-covalent interactions, which dictate the overall packing arrangement of the molecules in the solid state. The dominant forces at play are hydrogen bonding and π-π stacking interactions.
The Power of Hydrogen Bonding: Directing Supramolecular Assembly
Hydrogen bonds are the primary directional forces responsible for the formation of well-defined supramolecular structures in the crystals of Fmoc-amino acids.[5] The key functional groups involved are the carboxylic acid group of the amino acid and the carbamate linkage of the Fmoc group.
A common and highly predictable hydrogen-bonding motif is the carboxylic acid dimer , where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R22(8) ring motif. Another prevalent interaction is the N-H···O hydrogen bond between the carbamate N-H donor and a carbonyl oxygen acceptor of an adjacent molecule, leading to the formation of infinite chains or tapes.[6]
For instance, the crystal structure of Fmoc-L-phenylalanine (Fmoc-F) reveals intermolecular N-H···O hydrogen bonds that link the molecules into one-dimensional stacks along the crystallographic b-axis.[6] These stacks are further interconnected by O-H···O hydrogen bonds between the carboxylic acid groups of adjacent stacks.[6]
The Role of π-π Stacking: Stabilizing the Fluorenyl Core
The large, aromatic fluorenyl moiety of the Fmoc group provides a significant driving force for crystal packing through π-π stacking interactions.[7][8][9] These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute significantly to the overall stability of the crystal lattice.
In many Fmoc-amino acid crystal structures, the fluorenyl groups of neighboring molecules arrange in a parallel-displaced or T-shaped geometry to maximize these stabilizing interactions. This often leads to the formation of extended π-stacked arrays that run through the crystal lattice. In the case of Fmoc-L-tyrosine (Fmoc-Y), the crystal packing is dominated by interactions between the planar Fmoc groups, highlighting the importance of these forces in directing the self-assembly.[6][10]
Polymorphism: The Many Faces of Crystalline Fmoc-Amino Acids
Polymorphism is the ability of a solid material to exist in more than one crystal form.[11] Different polymorphs of the same Fmoc-amino acid can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can have significant consequences for peptide synthesis. The formation of a particular polymorph is influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling.
While the study of polymorphism in Fmoc-amino acids is an emerging area, its importance is underscored by the known polymorphic behavior of unprotected amino acids.[11] For example, it has been reported that Fmoc-phenylalanine can exist in different polymorphic forms, with a new form being identified after its transition into a hydrogel state.[12]
The presence of an undesired or a mixture of polymorphs in a batch of Fmoc-amino acid can lead to inconsistencies in solubility and dissolution rates, potentially causing variability in peptide synthesis outcomes. Therefore, controlling the polymorphic form during the manufacturing and storage of Fmoc-amino acids is crucial for ensuring batch-to-batch reproducibility.
From Crystal to Solution: Practical Implications for Solid-Phase Peptide Synthesis
The solid-state structure of an Fmoc-amino acid has a direct and tangible impact on its performance in SPPS.
Solubility in SPPS Solvents
The energy required to break the crystal lattice and solvate the individual molecules is a key determinant of solubility. A more stable crystal lattice, characterized by strong and extensive intermolecular interactions, will generally result in lower solubility. While most Fmoc-amino acids exhibit good solubility in common SPPS solvents like DMF and NMP, some, particularly those with bulky side chains or a propensity for strong intermolecular interactions, may require longer dissolution times or the use of co-solvents.[13] The solubility of amorphous forms of a drug is generally higher than their crystalline counterparts due to the lack of a crystal lattice energy barrier.[14] This principle can also apply to Fmoc-amino acids, where an amorphous form might dissolve more rapidly but could be less stable over time.
| Fmoc-Amino Acid | Solubility in PolarClean at RT |
| Most Fmoc-amino acids | > 0.9 M |
| All Fmoc-amino acids | > 0.4 M |
| OxymaPure (coupling additive) | > 0.9 M |
| HOBt (coupling additive) | > 0.9 M |
| HOAt (coupling additive) | > 0.54 M |
| Data adapted from a study on the solubility of Fmoc-amino acids and coupling reagents in the green solvent PolarClean.[13] |
Aggregation during Peptide Synthesis
The same intermolecular forces that govern crystal packing can also promote the aggregation of Fmoc-amino acids and the growing peptide chain on the solid support.[15] This is particularly problematic for hydrophobic sequences or those with a tendency to form stable secondary structures like β-sheets. The propensity for self-assembly, driven by hydrogen bonding and π-π stacking, can lead to the formation of insoluble aggregates that hinder the accessibility of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps. Understanding the supramolecular synthons present in the crystal structure of an Fmoc-amino acid can provide insights into its potential for aggregation during SPPS.
Experimental Protocols for the Characterization of Fmoc-Amino Acid Crystal Structures
The determination of the crystal structure of an Fmoc-amino acid is a multi-step process that begins with the growth of high-quality single crystals, followed by their analysis using X-ray diffraction techniques.
Single Crystal Growth of Fmoc-Amino Acids
Growing single crystals suitable for X-ray diffraction requires careful control over the crystallization conditions to promote slow and ordered molecular assembly. Two common and effective methods are slow evaporation and vapor diffusion.
Protocol 1: Slow Evaporation
This is a straightforward method that relies on the gradual increase in the concentration of the Fmoc-amino acid solution as the solvent evaporates.
-
Preparation of a Saturated Solution: Dissolve the Fmoc-amino acid in a suitable solvent or solvent mixture until a saturated or near-saturated solution is obtained. The choice of solvent is critical and often requires screening. Solvents like ethanol, methanol, ethyl acetate, and their mixtures with water or less polar solvents like hexane are commonly used.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial (e.g., a small test tube or a vial with a narrow opening) to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a few pinholes to allow for slow solvent evaporation. The rate of evaporation can be controlled by the size of the opening.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Protocol 2: Vapor Diffusion
This method allows for a more controlled and gradual approach to supersaturation by the slow diffusion of a non-solvent vapor into the solution of the Fmoc-amino acid.
-
Apparatus Setup: Place a small, open vial containing the saturated solution of the Fmoc-amino acid (prepared as in the slow evaporation method) inside a larger, sealed container (e.g., a jar or a beaker covered with a watch glass).
-
Addition of Anti-Solvent: Add a small amount of a volatile "anti-solvent" (a solvent in which the Fmoc-amino acid is poorly soluble) to the bottom of the larger container, ensuring it does not come into direct contact with the inner vial. The anti-solvent should be miscible with the solvent in the inner vial.
-
Vapor Diffusion: Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the Fmoc-amino acid and inducing crystallization.
-
Incubation: As with slow evaporation, maintain the setup in a stable, vibration-free environment.
Diagram: Experimental Workflow for Single Crystal Growth and Analysis
Caption: Workflow for single-crystal growth and X-ray diffraction analysis of Fmoc-amino acids.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined with high precision using SC-XRD. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector, and from this data, the electron density map of the unit cell can be calculated. By fitting the known molecular structure of the Fmoc-amino acid to the electron density map, the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be determined.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for characterizing the bulk crystalline properties of a sample. It is particularly useful for identifying the polymorphic form of an Fmoc-amino acid and for assessing the overall crystallinity of a batch. In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern, which is a fingerprint of the crystalline phase, is recorded. By comparing the experimental PXRD pattern with those calculated from known single-crystal structures, the polymorphic identity of the sample can be confirmed.
Conclusion: The Solid State as a Critical Parameter in Peptide Synthesis
The crystal structure of Fmoc-protected amino acids is far from being a trivial academic detail. It is a critical parameter that profoundly influences the practical aspects of solid-phase peptide synthesis. The supramolecular architecture of these fundamental building blocks, governed by a delicate balance of hydrogen bonding and π-π stacking interactions, dictates their solubility, stability, and propensity for aggregation. A thorough understanding and control of the solid-state properties of Fmoc-amino acids, including the awareness and characterization of polymorphism, are essential for ensuring the robustness, reproducibility, and success of peptide synthesis endeavors in both academic research and industrial drug development. By paying closer attention to the crystalline nature of these reagents, scientists can unlock new levels of precision and efficiency in the art of peptide synthesis.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- University of Geneva. (n.d.). Guide for crystallization.
- Draper, E. R., et al. (2015). Hydrogels formed from Fmoc amino acids. CrystEngComm, 17(42), 8047-8057.
- Thah, T. T., & Allen, C. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 71(Pt 5), 539–545.
- Draper, E. R., et al. (2015). Hydrogels formed from Fmoc amino acids. CrystEngComm, 17, 8047-8057.
- Potter, B. S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2158.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.
- Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
- Mohamed, S. K., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, E71, o513-o514.
- Lampel, A., et al. (2015). Stacking interactions by two Phe side chains stabilize and orient assemblies of even the minimal amphiphilic β-sheet motif. Chemical Communications, 51(8), 1435-1438.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.
- Lampel, A., et al. (2025). Self-Assembly Properties of Xylene-Derived Constitutional Isomers of Fmoc-Phenylalanine. Langmuir.
- Viciosa, M. T., et al. (2020). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Pharmaceutics, 12(11), 1039.
- Gorgan, D., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 519.
- Ihlefeldt, F. S., et al. (2014). The polymorphs of L-phenylalanine. Angewandte Chemie International Edition, 53(49), 13600-13604.
- Jad, Y. E., et al. (2019). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.
- Brender, J. R., et al. (2012). Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. Biophysical Journal, 102(3), 631-638.
- Görbitz, C. H. (2006). Hydrogen-bonding patterns as a function of amino-acid composition. Acta Crystallographica Section B: Structural Science, 62(Pt 5), 899-907.
- Mohamed, S. K., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. IUCrData, 1(1), x150001.
- ResearchGate. (n.d.). π - π stacking interactions observed in the crystal structure.
- Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research, 14(4), 281-289.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Reches, M., & Gazit, E. (2006). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. The Journal of Physical Chemistry B, 110(21), 10240-10244.
- University of California, San Diego. (n.d.). Slow Evaporation Method.
- Das, S., et al. (2016). Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. Soft Matter, 12(28), 6045-6053.
- Hampton Research. (n.d.). Converting Vapor Diffusion to Microbatch.
- Wang, W., et al. (2020). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. Molecules, 25(18), 4239.
- Marchesan, S., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 539.
- Liu, L., et al. (2019). π-π stacking interaction is a key factor for the stability of GH11 xylanases at low pH. International Journal of Biological Macromolecules, 124, 895-902.
- Ducruix, A., & Giegé, R. (Eds.). (1999). Crystallization of Nucleic Acids and Proteins: A Practical Approach. Oxford University Press.
- Zaitseva, N., et al. (2012). Organic single crystals grown by slow evaporation method. ResearchGate.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. Hydrogen bonds in crystal structures of amino acids, peptides and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
- 7. Stacking interactions by two Phe side chains stabilize and orient assemblies of even the minimal amphiphilic β-sheet motif - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09673H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. π-π stacking interaction is a key factor for the stability of GH11 xylanases at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. The polymorphs of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
A Senior Application Scientist's Guide to the Synthesis and Purification of Fmoc-4-nitro-D-phenylalanine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-4-nitro-D-phenylalanine (Fmoc-4-nitro-D-phenylalanine). This essential amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with unique electronic properties or for use as quenchers in FRET pairs.[1] This document moves beyond a simple recitation of steps, delving into the causal relationships behind experimental choices to equip researchers, scientists, and drug development professionals with a robust, self-validating protocol. We will cover the synthesis of the precursor 4-nitro-D-phenylalanine, its subsequent Fmoc protection, and detailed purification and characterization strategies.
Introduction: The Strategic Importance of this compound
The incorporation of non-canonical amino acids is a cornerstone of modern peptide design and drug development. This compound is a valuable derivative for several key reasons:
-
Electronic Properties: The nitro group is strongly electron-withdrawing, which can alter the electronic environment of the phenyl ring. This modification can influence peptide structure, binding interactions, and can be used to probe electron transfer processes.[]
-
Enhanced Reactivity and Functionality: The presence of the nitro group enhances the compound's reactivity, making it a valuable component in the synthesis of bioactive peptides and pharmaceuticals.[3]
-
Applications in Drug and Probe Development: It serves as a crucial building block for peptide-based therapeutics and can be incorporated into fluorescent probes for imaging applications in biological research.[4]
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for SPPS due to its stability under acidic conditions and its facile removal with a mild base, typically piperidine.[5] This orthogonality to acid-labile side-chain protecting groups is fundamental to the successful stepwise assembly of complex peptides.[6]
Foundational Chemistry: Synthesis of the 4-nitro-D-phenylalanine Precursor
The journey to high-purity this compound begins with the synthesis of its precursor, 4-nitro-D-phenylalanine. The most common method is the direct nitration of D-phenylalanine using a mixture of nitric acid and sulfuric acid.
Mechanism of Nitration
The electrophilic aromatic substitution reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid. The nitronium ion is then attacked by the electron-rich phenyl ring of D-phenylalanine. The para-position is the major product due to steric hindrance at the ortho-positions from the amino acid side chain.
Experimental Protocol: Synthesis of 4-nitro-D-phenylalanine
This protocol is adapted from established methods for the nitration of phenylalanine.[7][8][9]
Reagents and Equipment:
-
D-Phenylalanine
-
Concentrated Sulfuric Acid (95-98%)
-
Concentrated Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Ammonia solution (28%) or Lead(II) Carbonate
-
Large beaker (2 L)
-
Stir plate and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, carefully and slowly add 30 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with continuous stirring.
-
Addition of D-Phenylalanine: In batches, slowly add 8.3 g (0.05 mol) of D-phenylalanine to the cold nitrating mixture. Maintain the temperature at or below 10°C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice (approximately 250-300 g) in a large beaker with vigorous stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution by adding a 28% ammonia solution until the pH reaches 7-8.[7] This step must be performed carefully in a fume hood due to the exothermic reaction and potential for fuming. An alternative, historical method involves neutralization with lead(II) carbonate, followed by removal of lead ions with H₂S gas, but this is less common in modern labs due to toxicity concerns.[9]
-
Crystallization: Allow the neutralized solution to stand, preferably overnight in a cold room (4°C), to allow for the precipitation of the white solid product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.
-
Drying: Dry the product under vacuum to yield 4-nitro-D-phenylalanine. A typical yield is in the range of 70-75%.[7]
Core Synthesis: Fmoc Protection of 4-nitro-D-phenylalanine
The protection of the α-amino group is achieved by reacting 4-nitro-D-phenylalanine with an activated Fmoc reagent under basic conditions, a classic Schotten-Baumann reaction.[5] While Fmoc-Cl can be used, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred as it is more stable and tends to generate fewer side products.[5]
Reaction Mechanism
The reaction is a nucleophilic acyl substitution. The amino group of 4-nitro-D-phenylalanine, made more nucleophilic by the basic conditions, attacks the electrophilic carbonyl carbon of the Fmoc-OSu. The tetrahedral intermediate then collapses, expelling the N-hydroxysuccinimide leaving group to form the stable carbamate linkage.
Experimental Protocol: Synthesis of this compound
This protocol is a robust method adapted from general procedures for Fmoc protection of amino acids.[5][10]
Reagents and Equipment:
-
4-nitro-D-phenylalanine
-
Fmoc-OSu (1.05 equivalents)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Dilute Hydrochloric Acid (e.g., 1M HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 4-nitro-D-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the amino acid solution at room temperature with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates the consumption of the starting amino acid.
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Carefully acidify the aqueous layer to a pH of 2-3 with dilute HCl. A white precipitate of the Fmoc-protected amino acid will form.
-
-
Extraction: Extract the precipitated product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound as a white solid or foam.
Purification: Achieving High Purity for SPPS
The crude product must be purified to remove any remaining starting materials or byproducts to ensure successful and clean peptide synthesis. Recrystallization is the most common and efficient method for this purpose.
Experimental Protocol: Purification by Recrystallization
The choice of solvent system is critical for effective recrystallization. For Fmoc-amino acids, mixtures of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) are typically used.[11]
Reagents and Equipment:
-
Crude this compound
-
Ethyl Acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Crystallization: Slowly add hexane to the hot solution with stirring until it becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified this compound under vacuum.
Quality Control and Characterization
Validation of the final product's identity and purity is a non-negotiable step.
| Parameter | Expected Value | Source(s) |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [][4] |
| Molecular Weight | 432.43 g/mol | [] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 213-217 °C | [][4] |
| Optical Rotation | [α]D20 = +37 ± 2° (c=1 in DMF) | [4] |
| Purity (HPLC) | ≥99% | [4] |
Analytical Techniques:
-
HPLC: Reverse-phase HPLC is the primary method to assess purity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point.[12][13]
-
Mass Spectrometry: ESI-MS should confirm the correct molecular weight (m/z for [M+H]⁺ ≈ 433.4).
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Fmoc Protection Reaction Mechanism
Sources
- 1. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. One moment, please... [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc-D-phenylalanine(86123-10-6) 1H NMR [m.chemicalbook.com]
The Nitro Group's Pivotal Role in the Reactivity and Application of Fmoc-4-nitro-D-phenylalanine
An In-depth Technical Guide
Abstract
Fmoc-4-nitro-D-phenylalanine is a synthetic amino acid derivative that has become an indispensable tool in solid-phase peptide synthesis (SPPS) and the broader field of medicinal chemistry.[1][] The strategic placement of a nitro group on the phenyl ring of D-phenylalanine introduces unique electronic properties that significantly influence the residue's behavior and utility. This guide provides an in-depth technical analysis of the nitro group's role, exploring its fundamental electronic effects, its impact on peptide synthesis protocols, and its utility in creating peptides with novel functionalities. We will dissect the causality behind experimental choices when using this building block, address potential side reactions, and provide validated protocols for its successful application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Introduction: Beyond a Simple Building Block
In the landscape of peptide synthesis, the choice of amino acid derivatives is paramount to the success of synthesizing complex and functional peptides. This compound is more than just a structural component; it is a functional unit designed to impart specific chemical and physical properties to a peptide sequence.[3] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard SPPS workflows, while the nitro group on the aromatic side chain offers a suite of functionalities that are not present in its parent amino acid, phenylalanine.[1][3]
The primary utility of this compound lies in its enhanced reactivity and the unique electronic signature conferred by the nitro group.[1] This makes it a valuable asset for a range of applications, from serving as a key intermediate in the synthesis of targeted therapeutics to functioning as an intrinsic probe for studying molecular interactions.[4][5] This guide will elucidate the chemical principles governing the nitro group's influence and provide the practical knowledge required for its effective use.
The Defining Influence: Electronic Effects of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing moiety, and its presence on the phenyl ring of phenylalanine dramatically alters the electronic landscape of the side chain.[6][7] This influence is exerted through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect deactivates the entire ring system.[7]
-
Resonance Effect (-M): The nitro group actively participates in resonance, delocalizing the π-electrons of the phenyl ring onto its own oxygen atoms.[6] This withdrawal of electron density is most pronounced at the ortho and para positions, transforming the normally electron-rich phenyl ring into an electron-poor system.[7]
This profound electronic shift is the foundation of this compound's unique reactivity profile. It not only modifies the chemical properties of the side chain but also opens avenues for specific applications that rely on these altered electronics.
Caption: Resonance delocalization in the 4-nitrophenyl group.
Implications for Solid-Phase Peptide Synthesis (SPPS)
While the nitro group's primary influence is on the side chain's properties, its presence necessitates a clear understanding of its behavior during the core steps of SPPS: Fmoc deprotection and peptide coupling.
Fmoc Group Deprotection
The removal of the Fmoc group is a critical step in chain elongation, proceeding via a base-catalyzed β-elimination mechanism.[8][9] The standard protocol involves treating the resin-bound peptide with a solution of a secondary amine, typically piperidine, in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[10][11]
The electron-withdrawing nitro group on the phenylalanine side chain does not directly participate in or interfere with the deprotection of the N-terminal Fmoc group. The reaction's efficiency remains governed by factors such as the choice of base, solvent, reaction time, and potential peptide aggregation.[8][12] Therefore, standard deprotection protocols are generally effective.
-
Resin Swelling: Swell the this compound-loaded resin in peptide synthesis grade DMF for 30-60 minutes in a suitable SPPS reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 1 minute).
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the suspension for an initial 3 minutes.
-
Second Deprotection: Drain the solution and add a fresh 20% piperidine/DMF solution. Agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 1 minute) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Kaiser Test):
-
Take a small sample of resin beads (1-2 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the tube at 110°C for 3-5 minutes.
-
A dark blue or purple color on the beads and in the solution confirms the presence of a free primary amine, indicating successful deprotection.[10]
-
Caption: Workflow for Fmoc deprotection and validation.
Peptide Coupling
The core reactivity of the carboxyl group for amide bond formation is not directly enhanced or impeded by the side-chain nitro group. The efficiency of the coupling reaction is primarily dependent on the activation method, steric hindrance, and the absence of aggregation.[13] The value of this compound lies not in altering coupling kinetics, but in the properties it confers upon the final peptide product.
-
Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., OxymaPure, 3-5 eq.) in DMF. Add the coupling reagent (e.g., N,N'-Diisopropylcarbodiimide (DIC), 3-5 eq.) and allow to pre-activate for 1-2 minutes.[14][15]
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Washing: If coupling is complete, wash the resin with DMF (3 x 1 minute) to remove excess reagents and byproducts.
Potential Side Reactions and Mitigation Strategies
While the nitro group is generally stable under standard SPPS conditions, its presence introduces a unique set of potential side reactions that researchers must be aware of.
Reduction of the Nitro Group: The most significant potential side reaction is the unintended reduction of the nitro group to an amino group (-NH₂).[16] This can occur during the final cleavage and deprotection step if strong reducing scavengers are used, or in the presence of certain metal catalysts.
-
Mitigation: Avoid harsh reducing agents during cleavage unless the reduction is intended. If catalytic hydrogenation is used for other purposes (e.g., removing a Z-group), the nitro group will likely be reduced.
Increased Acidity of Benzylic Protons: The strong electron-withdrawing effect of the nitro group increases the acidity of the Cβ protons on the side chain. While typically not an issue, very strong basic conditions could theoretically lead to side reactions at this position.
-
Mitigation: Adhere to standard, mild base conditions for Fmoc deprotection and avoid unnecessary exposure to stronger bases.
The table below summarizes common SPPS side reactions and adds specific considerations for sequences containing 4-nitrophenylalanine.
| Side Reaction | Description | Mitigation Strategy | Specific Relevance to Phe(4-NO₂) |
| Racemization | Loss of stereochemical integrity at the α-carbon, often during activation.[17][18] | Use urethane-protected amino acids (like Fmoc); additives like OxymaPure or HOBt; avoid over-activation. | Standard risk; no increased susceptibility due to the nitro group. |
| Diketopiperazine Formation | Intramolecular cyclization and cleavage of a dipeptide from the resin.[9][12] | Use bulky 2-chlorotrityl resin for the first two residues; couple a pre-formed dipeptide. | High risk if Proline is the C-terminal or penultimate residue, independent of Phe(4-NO₂). |
| Aspartimide Formation | Cyclization of an aspartic acid side chain, leading to chain termination or side products.[12] | Use protecting groups like O-t-butyl ester; add HOBt to the deprotection solution. | Not directly relevant. Occurs at Asp residues. |
| Nitro Group Reduction | Conversion of -NO₂ to -NH₂. | Avoid strong reducing agents (e.g., thiols in high concentration) in cleavage cocktails; be aware of conditions like catalytic hydrogenation. | CRITICAL: This alters the final product's mass and functionality. Can be used intentionally post-synthesis. |
Unique Applications Enabled by the Nitro Group
The true value of incorporating 4-nitrophenylalanine into a peptide lies in the unique applications its modified side chain enables.
-
Spectroscopic Probes: The nitro-aromatic system possesses a distinct electronic signature, allowing it to be used as an infrared (IR) probe to study peptide conformation and environment.[4][5][19]
-
Fluorescence Quenching: The nitrophenyl group can act as an efficient quencher in Förster Resonance Energy Transfer (FRET) pairs, making it invaluable for designing assays to study enzyme activity or molecular binding events.[4][5][19]
-
Synthetic Handle: The nitro group can be selectively and cleanly reduced to an amine post-synthesis.[16] This resulting amino group provides a versatile chemical handle for bioconjugation, allowing for the attachment of fluorescent dyes, drugs, or other molecules to a specific site on the peptide.[3]
-
Modulation of Biological Activity: The altered electronics and polarity of the side chain can influence how a peptide interacts with its biological target, making it a tool for structure-activity relationship (SAR) studies in drug discovery.[20]
Analytical Characterization
Verifying the successful incorporation and integrity of the this compound residue is crucial. A multi-faceted analytical approach is recommended.
| Analytical Technique | Purpose | Expected Outcome for Phe(4-NO₂) |
| Reverse-Phase HPLC | Assess purity and quantify the final peptide product. | A single major peak corresponding to the target peptide.[21][22] |
| LC-Mass Spectrometry | Confirm the molecular weight of the peptide. | The observed mass should match the theoretical mass of the peptide containing the intact nitro group. A mass difference of -30 Da (-O + NH₂) would indicate unintended reduction.[14] |
| FTIR Spectroscopy | Identify functional groups. | Characteristic asymmetric and symmetric stretching bands for the aromatic C-NO₂ group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).[23] |
Conclusion
The nitro group in this compound is a powerful and versatile functional moiety that extends the capabilities of peptide chemistry far beyond simple sequence construction. Its strong electron-withdrawing nature fundamentally alters the properties of the phenylalanine side chain, creating opportunities for advanced applications in biochemical research and drug development.[1][3][4] While its presence does not complicate standard Fmoc-SPPS protocols of deprotection and coupling, it demands careful consideration of potential side reactions, most notably the reduction of the nitro group itself. By understanding the underlying chemical principles and employing rigorous analytical verification, researchers can confidently leverage this compound as a strategic tool to build peptides with tailored functionalities, from intrinsic spectroscopic probes to versatile platforms for bioconjugation.
References
- Iris Biotech GmbH. Fmoc-4-Nitro-L-Phenylalanine: Synthesis, Properties, and Applications in Peptide Chemistry.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
- ResearchGate. Common side reactions in peptide synthesis occurring on resin (a and b) or during Fmoc-amino acid activation (c and d).
- Molecules. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ARKIVOC. (2004). β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis.
- Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry (7th ed.). W.H. Freeman.
- Nature Protocols. (2017). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
- Molecular & Cellular Proteomics. (2018). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies.
- ChemBioChem. (2018). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer.
- Royal Society of Chemistry. In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
- Green Chemistry. (2019). In situ Fmoc removal.
- The Bumptious Biochemist. (2022, December 7). Aromatic amino acids, resonance/electron delocalization, and phenylalanine biochemistry.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Deprotection.
- Molecules. (2020). A Walk through Recent Nitro Chemistry Advances.
- Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- AAPPTec. Fmoc-Phe(4-NO2)-OH [95753-55-2].
- eLife. (2022). Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates.
- Journal of Inherited Metabolic Disease. (2020). Monitoring phenylalanine concentrations in the follow‐up of phenylketonuria patients: An inventory of pre‐analytical and analytical procedures in the Netherlands.
- ResearchGate. (2019). Monitoring of Phenylalanine Levels in Patients with Phenylketonuria Using Dried Blood Spots: a Comparison of Two Methods.
- Sensors. (2020). Voltammetric Determination of Phenylalanine Using Chemically Modified Screen-Printed Based Sensors.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.eur.nl [pure.eur.nl]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Fmoc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of Fmoc-4-nitro-D-phenylalanine (Fmoc-D-Phe(4-NO₂)-OH) in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid offers unique advantages, including enhanced enzymatic stability due to its D-configuration and the presence of a versatile nitro functionality. The nitro group serves as a latent amino group, which can be selectively reduced on the solid support to introduce a primary amine for subsequent chemical modifications, such as cyclization, branching, or conjugation. This document outlines the strategic considerations for its use, step-by-step protocols for coupling and on-resin nitro reduction, and discusses potential side reactions and mitigation strategies to ensure high-purity peptide synthesis.
Introduction: The Strategic Value of this compound
This compound is a specialized amino acid derivative that serves as a valuable building block in the synthesis of novel peptides for therapeutic and research applications.[1] Its utility stems from two key structural features:
-
D-Stereochemistry: The D-configuration provides inherent resistance to proteolytic degradation, a critical attribute for enhancing the in vivo half-life of peptide-based therapeutics.[2]
-
4-Nitro Group: The electron-withdrawing nitro moiety on the phenyl ring enhances the compound's reactivity and serves as a versatile chemical handle.[1][3] This group is stable under standard Fmoc-SPPS conditions, including basic deprotection with piperidine and acidic cleavage with trifluoroacetic acid (TFA).[4][5] Its true potential is realized through its selective reduction to a 4-amino-D-phenylalanine residue, providing a site for specific chemical elaboration post-synthesis.
The conversion of the nitroaromatic group into an aniline derivative is a key transformation that expands the chemical space accessible to peptide chemists. This guide details the protocols necessary to successfully incorporate Fmoc-D-Phe(4-NO₂)-OH and perform this critical on-resin modification.
Physicochemical Properties and Handling
A summary of the key properties of this compound is presented below. Proper storage and handling are crucial for maintaining the integrity of the reagent.
| Property | Value | Reference |
| Synonyms | Fmoc-D-Phe(4-NO₂)-OH, Fmoc-p-nitro-D-Phe-OH | [3] |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [3] |
| Molecular Weight | 432.4 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Purity (HPLC) | ≥ 99% | [3] |
| Storage | Store at 0 - 8 °C | [3] |
Handling: As with all fine chemicals, handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
The following protocols provide a general framework for the manual incorporation of this compound and its subsequent modification. These protocols are based on a 0.1 mmol synthesis scale and may require optimization based on the specific peptide sequence, resin, and synthesizer used.
Standard Fmoc-SPPS Cycle for Incorporation
This protocol details the steps for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) for certain coupling reagents
-
Kaiser Test Kit
Protocol Workflow:
Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.
Step-by-Step Methodology:
-
Resin Preparation:
-
Ensure the peptide-resin is well-swollen in DMF (at least 30-60 minutes) and the N-terminal Fmoc group of the preceding amino acid has been removed using a standard deprotection protocol (e.g., 2 x 10 min with 20% piperidine in DMF).[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (dark blue beads) should confirm the presence of the free primary amine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Causality Note: Pre-activation of the carboxylic acid to an active ester is essential for efficient amide bond formation.[6] Oxyma is used as an additive to suppress racemization and improve reaction rates.[7]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Expertise Insight: The electron-withdrawing nature of the nitro group can slightly alter the reactivity profile compared to standard phenylalanine. While standard coupling times are generally sufficient, monitoring the reaction is advised, especially in sterically hindered sequences.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.
-
-
Monitoring for Completion:
-
Perform a Kaiser test on a small sample of the resin beads.
-
A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling step (double coupling) may be necessary.
-
On-Resin Reduction of the Nitro Group
This protocol describes the conversion of the 4-nitro-phenylalanine residue to 4-amino-phenylalanine while the peptide is still attached to the solid support. This step is typically performed after the full peptide sequence has been assembled.
Materials:
-
Peptidyl-resin containing one or more 4-nitro-D-phenylalanine residues
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
10% (v/v) DIPEA in DMF
Protocol Workflow:
Caption: Workflow for the on-resin reduction of the nitro group.
Step-by-Step Methodology:
-
Resin Preparation:
-
Ensure the fully assembled peptide-resin is washed thoroughly with DMF. If the N-terminal Fmoc group is still present, it should be removed with 20% piperidine/DMF as per the standard protocol, followed by extensive DMF washing.
-
-
Reduction Reaction:
-
Prepare a solution of SnCl₂·2H₂O (10-15 equivalents per nitro group) in DMF. Gentle warming may be required to fully dissolve the reagent.
-
Safety Note: Perform this step in a well-ventilated fume hood.
-
Add the SnCl₂ solution to the peptide-resin.
-
Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing by LC-MS.
-
Causality Note: Tin(II) chloride is a mild and effective reducing agent for converting aromatic nitro compounds to anilines and is compatible with most peptide functional groups.[2] An excess of the reagent is used to drive the reaction to completion on the solid phase.
-
-
Post-Reduction Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (at least 10 times) to remove all traces of tin salts.
-
Trustworthiness Pillar: Incomplete removal of tin salts can interfere with subsequent reactions and complicate purification. The formation of tin oxides during workup can be problematic; thorough washing at this stage is critical.[8]
-
-
Neutralization and Final Wash:
-
Wash the resin with a solution of 10% DIPEA in DMF (3 x 5 minutes) to neutralize any remaining acidic species and ensure the newly formed aniline is in its free base form.
-
Wash the resin thoroughly with DMF (5 times) followed by DCM (5 times).
-
Dry the resin under vacuum. The peptide is now ready for cleavage or further on-resin modification at the newly introduced amino group.
-
Potential Side Reactions and Mitigation
While generally robust, the use of this compound is subject to common SPPS side reactions, and awareness is key to ensuring high purity of the final product.
| Side Reaction | Description & Causality | Mitigation Strategy |
| Racemization | The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity via an oxazolone or enolate intermediate.[9] This is a general risk for all amino acids during activation.[7] | Use racemization-suppressing additives like Oxyma or HOBt during activation.[7] Avoid prolonged pre-activation times and the use of strong, sterically unhindered bases. |
| Incomplete Coupling | Steric hindrance from the growing peptide chain or peptide aggregation can prevent the coupling reaction from reaching completion.[7] | Monitor coupling reactions with the Kaiser test. If incomplete, perform a second coupling (double coupling). For aggregation-prone sequences, consider using N-methylpyrrolidone (NMP) as a solvent or coupling at a slightly elevated temperature.[7] |
| Incomplete Reduction | Insufficient reagent or reaction time can lead to incomplete conversion of the nitro group to the amine. | Use a sufficient excess of SnCl₂·2H₂O and allow adequate reaction time. Monitor the reaction progress via LC-MS analysis of a cleaved aliquot. |
| Aspartimide Formation | For sequences containing Asp residues, piperidine treatment during Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate, which can lead to by-products.[10] | Add HOBt to the piperidine deprotection solution to reduce the rate of aspartimide formation.[7] |
Final Cleavage and Deprotection
Once the synthesis and any on-resin modifications are complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.
-
Standard Cleavage Cocktail: For most peptides, a cleavage cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[11]
-
Procedure: Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[11][12]
-
Work-up: After cleavage, the TFA is typically evaporated, and the crude peptide is precipitated with cold diethyl ether, isolated by centrifugation, and dried under vacuum.
Stability Note: The 4-nitrophenylalanine residue, if unreduced, is stable to standard TFA cleavage conditions. The newly formed 4-aminophenylalanine is also stable.
Conclusion
This compound is a powerful and versatile building block for solid-phase peptide synthesis. It facilitates the creation of peptides with enhanced stability and provides a strategic point for chemical modification through the on-resin reduction of its nitro group. By employing the robust protocols and considering the potential side reactions outlined in this guide, researchers can effectively harness the unique properties of this non-canonical amino acid to advance the frontiers of peptide science and drug development.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 291-303.
- El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 341-348.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- Slebioda, M. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(3), 567-573.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Papas, S., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 855-862.
- Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(28), 2747-2750.
- CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
- N-FOC. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(4), 275-281.
- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2.
- Miller, S. C. (1998). Conformational-restriction of peptides: Application to the Thrombin Receptor. eScholarship, University of California.
- Elsawy, K. M., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 341-348.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- Mitina, E. F., et al. (2010). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. Russian Journal of Bioorganic Chemistry, 36(4), 433-440.
- Bell, F. D., & Kenyon, J. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success.
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cem.de [cem.de]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Efficient Coupling of Fmoc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of 4-Nitro-D-phenylalanine
In the landscape of therapeutic peptide design and biochemical research, the incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-4-nitro-D-phenylalanine is a particularly valuable building block, featuring the versatile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[1][2] The strategic placement of a nitro group on the D-enantiomer of phenylalanine offers several advantages:
-
Modulation of Electronic Properties: The potent electron-withdrawing nature of the nitro group significantly alters the electronic environment of the phenyl ring, which can be used to fine-tune peptide-receptor interactions or influence peptide conformation.[3]
-
Enzymatic Stability: The inclusion of a D-amino acid provides steric hindrance that can dramatically increase the resulting peptide's resistance to proteolytic degradation, enhancing its in vivo half-life.
-
Spectroscopic Probing: The nitro-phenylalanine residue can serve as an effective quencher in Förster Resonance Energy Transfer (FRET) pairs or as an infrared (IR) probe, facilitating studies of protein binding and peptide structure.[4]
However, the very property that makes this amino acid electronically useful—the electron-withdrawing nitro group—also presents a distinct challenge during synthesis. It deactivates the carboxyl group, making activation and subsequent coupling less efficient than for standard amino acids. This guide provides a comprehensive analysis of the underlying chemistry and details robust protocols to ensure the successful and high-fidelity incorporation of this compound into synthetic peptides.
The Core Challenge: Carboxyl Group Deactivation
The primary obstacle in coupling this compound lies in the reduced nucleophilicity of its carboxylate group upon deprotonation. The nitro group (-NO₂) is a strong resonance and inductively electron-withdrawing group. This effect pulls electron density away from the phenyl ring and, consequently, from the carboxyl group attached to the α-carbon.
This deactivation leads to a higher kinetic barrier for the formation of the activated ester intermediate, which is the rate-limiting step for the subsequent nucleophilic attack by the resin-bound free amine.[2] Consequently, standard coupling conditions that are sufficient for proteinogenic amino acids may result in incomplete acylation, leading to deletion sequences and challenging purifications.
Recommended Coupling Strategies & Reagents
To overcome the inherent low reactivity, a judicious choice of coupling reagent and optimized reaction conditions are paramount. The goal is to generate a highly reactive activated species that can efficiently acylate the N-terminal amine of the growing peptide chain.
Strategy 1: High-Efficiency Urionium/Aminium Salt Activation
The most reliable approach for coupling challenging amino acids involves the use of uronium or aminium-based coupling reagents. These reagents react with the Fmoc-amino acid to form highly reactive intermediates that facilitate rapid amide bond formation.[5]
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms a highly reactive OAt-ester. The presence of the 7-aza-hydroxybenzotriazole (HOAt) moiety is known to accelerate coupling rates and suppress racemization.[5]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective reagent that forms an OBt-ester. It is a cost-effective and reliable choice.[5]
-
Mechanism Rationale: These reagents function by creating an active ester that is significantly more electrophilic than the starting carboxylic acid. The reaction requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid, initiating the activation process.[2]
Strategy 2: Carbodiimide Activation with Nucleophilic Additives
A classic and highly effective alternative involves the use of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), in the presence of a nucleophilic additive.
-
Recommended Reagents:
-
DIC/Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): This combination is now considered the gold standard for carbodiimide chemistry. DIC activates the carboxylic acid to form a highly unstable O-acylisourea intermediate. Oxyma Pure rapidly traps this intermediate to form a reactive and racemization-suppressing Oxyma-ester.[5][6] It is a safer and often more effective alternative to the explosive HOBt.[5]
-
Mechanism Rationale: The primary role of the additive (Oxyma) is to prevent side reactions, most notably racemization, by minimizing the lifetime of the highly reactive O-acylisourea intermediate.[7] This method is often considered "milder" than uronium salt activation and can be beneficial for sensitive sequences.
Data Summary: Comparison of Recommended Coupling Reagents
| Reagent System | Relative Efficiency | Racemization Risk | Key Advantages | Considerations |
| HATU/DIPEA | Very High | Very Low | Extremely fast and efficient, especially for hindered residues. | Higher cost. Byproducts can be allergenic. |
| HBTU/DIPEA | High | Low | Robust, widely used, and cost-effective. | Can cause guanidinylation of the N-terminus if not pre-activated properly.[8] |
| DIC/Oxyma Pure | High | Very Low | Excellent suppression of racemization, safer than HOBt-based methods.[5] | Reaction kinetics may be slightly slower than with HATU. |
Detailed Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.
Standard SPPS Workflow Diagram
Caption: Standard workflow for a single cycle in Fmoc-based SPPS.
Protocol: General Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add N,N-Dimethylformamide (DMF, ~5 mL) and agitate for 30-60 minutes to swell the resin beads. Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (~3 mL) to the resin. Agitate for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF (~3 mL) and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, ~5 mL each) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
Protocol: Coupling using HATU
-
Preparation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol, 131.5 mg), HATU (2.9 eq., 0.29 mmol, 110.3 mg) in DMF (~2 mL).
-
Activation: Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the amino acid solution. Vortex for 1-2 minutes. The solution may change color, indicating activation.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin from step 5.2.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times, ~5 mL each).
-
Validation: Proceed to the Kaiser test (Protocol 5.5).
Protocol: Coupling using DIC/Oxyma Pure
-
Preparation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol, 131.5 mg) and Oxyma Pure (3 eq., 0.3 mmol, 42.6 mg) in DMF (~2 mL).
-
Activation & Coupling: Add DIC (3 eq., 0.3 mmol, 47 µL) to the amino acid/Oxyma solution. Immediately add this mixture to the deprotected resin from step 5.2.
-
Reaction: Agitate the reaction mixture at room temperature for 1.5-3 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times, ~5 mL each).
-
Validation: Proceed to the Kaiser test (Protocol 5.5).
Protocol: Kaiser Test for Coupling Validation
The Kaiser (ninhydrin) test is a critical qualitative method to verify the completion of the coupling reaction by detecting the presence of free primary amines.[2]
-
Sample Preparation: Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents:
-
Reagent A: 5% Ninhydrin in ethanol
-
Reagent B: 80% Phenol in ethanol
-
Reagent C: 2% KCN (aqueous) in pyridine
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or solution turn a deep blue. This indicates the presence of unreacted free amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless. This indicates the coupling reaction is complete.
-
Troubleshooting and Optimization for Difficult Couplings
If the Kaiser test remains positive after the initial coupling, the reaction is incomplete. The following diagram and table outline a logical troubleshooting workflow.
Caption: Decision workflow for optimizing an incomplete coupling reaction.
| Problem | Potential Cause | Recommended Solution(s) |
| Positive Kaiser Test after 1-2 hours | Incomplete acylation due to deactivated carboxyl group. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.[3] 2. Extend Time: Increase the initial coupling time to 4 hours or overnight.[3] |
| Persistently low yield despite optimizations | Severe steric hindrance from the preceding amino acid or peptide aggregation. | 1. Change Reagent: Switch to a more potent coupling reagent (e.g., from DIC/Oxyma to HATU). 2. Increase Temperature: Use microwave-assisted SPPS or heat conventionally to 40-50°C.[3][6] This should be a last resort due to potential side reactions. |
| Potential for Racemization | Over-activation or extended exposure to base; elevated temperature. | Ensure the use of racemization-suppressing additives like Oxyma or HOAt (inherent in HATU). Minimize pre-activation time before adding the mixture to the resin. Avoid excessive amounts of base. |
Conclusion
The successful incorporation of this compound is readily achievable with an informed approach to solid-phase peptide synthesis. The key to overcoming the challenge of its electronically deactivated carboxyl group is the use of high-efficiency coupling reagents, such as HATU or DIC/Oxyma, combined with diligent in-process monitoring via the Kaiser test. By understanding the underlying chemical principles and employing the robust protocols detailed in this guide, researchers can confidently utilize this powerful non-canonical amino acid to advance the frontiers of peptide science and drug development.
References
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health (NIH).
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. National Institutes of Health (NIH).
- Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. ResearchGate.
- Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. National Institutes of Health (NIH).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
- (PDF) Side reactions in peptide synthesis: An overview. ResearchGate.
- Advances in Fmoc solid-phase peptide synthesis. ResearchGate.
- Fmoc-Phe(4-NO2)-OH. Aapptec Peptides.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- Spps and side reactions in peptide synthesis. Slideshare.
- SYNTHESIS NOTES. Aapptec Peptides.
Sources
Fmoc deprotection conditions for 4-nitrophenylalanine residues
Application Note & Protocol
Topic: Optimized Fmoc Deprotection Conditions for 4-Nitrophenylalanine Residues in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Challenge of 4-Nitrophenylalanine
4-Nitrophenylalanine (p-NO₂-Phe) is a non-canonical amino acid of significant interest in peptide science and drug development. Its powerful electron-withdrawing nitro group makes it a valuable tool for probing electrostatic interactions, serving as a precursor for reduction to aminophenylalanine, and acting as a spectroscopic quencher. However, its incorporation into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of the deprotection step. While the nitro group does not directly participate in the deprotection chemistry, peptides containing this residue, particularly in sterically hindered or aggregation-prone sequences, can exhibit incomplete Fmoc removal under standard conditions.
This guide provides a comprehensive overview of the mechanistic principles, detailed protocols, and troubleshooting strategies for the efficient and complete deprotection of Fmoc-4-nitrophenylalanine, ensuring high-fidelity synthesis of target peptides.
Mechanistic Framework of Fmoc Deprotection
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[1][2] Understanding this mechanism is crucial for optimizing conditions and troubleshooting issues.
-
Proton Abstraction: The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton from the C9 carbon of the fluorene ring system.[3][4] The electron-withdrawing nature of the fluorene moiety renders this proton particularly susceptible to removal.[5]
-
β-Elimination: The resulting carbanion is unstable and rapidly undergoes elimination, cleaving the C-O bond to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[1]
-
Dibenzofulvene Scavenging: The electrophilic DBF intermediate can potentially react with nucleophiles, including the newly liberated peptide amine. To prevent this side reaction and drive the equilibrium towards deprotection, the excess amine base (e.g., piperidine) acts as a scavenger, trapping DBF to form a stable, inactive adduct.[1][3]
The entire process is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which facilitates the necessary polarity for the reaction.[4]
Caption: Chemical mechanism of Fmoc deprotection.
Experimental Protocols & Methodologies
Successful deprotection hinges on a well-executed protocol coupled with diligent monitoring. Below are standard and alternative protocols for removing the Fmoc group from 4-nitrophenylalanine-containing peptides.
Materials & Reagents
-
Fmoc-4-nitrophenylalanine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), peptide synthesis grade
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser Test Kit (Ninhydrin solutions)
Protocol 1: Standard Deprotection using Piperidine
This protocol is effective for most sequences containing 4-nitrophenylalanine and serves as the primary method.
Workflow Diagram
Caption: Experimental workflow for Fmoc deprotection and monitoring.
Step-by-Step Procedure:
-
Resin Swelling & Washing: Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent and wash the resin thoroughly with DMF (3 x 1 minute) to remove any residual reagents from the previous step.[6]
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the suspension for 3 minutes.[6][7] Drain the solution.
-
Main Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[6] For sequences known to be difficult, this time can be extended to 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times, 1 minute each) to completely remove piperidine and the DBF-piperidine adduct. Follow with washes of IPA (3 x 1 minute) and DCM (3 x 1 minute), and finally with DMF (3 x 1 minute) to prepare for the next coupling step.[6]
-
Monitoring: Before proceeding, perform a qualitative Kaiser test to confirm the presence of a free primary amine.[6]
Protocol 2: Alternative Deprotection using DBU
For highly aggregated sequences or when piperidine-related side reactions are a concern (e.g., with thioamides), a stronger, non-nucleophilic base like DBU can be advantageous.[8]
Important: DBU does not scavenge dibenzofulvene. Therefore, reaction times must be kept short and washes must be exceptionally thorough to prevent DBF-related side reactions.[8]
Step-by-Step Procedure:
-
Resin Swelling & Washing: Perform as described in the standard protocol.
-
DBU Deprotection: Prepare a 2% (v/v) DBU solution in DMF. Add the solution to the resin and agitate for 2 minutes. Drain the solution. Repeat this process two more times for a total of three short exposures.[8]
-
Washing: Immediately after the final DBU treatment, wash the resin extensively with DMF (at least 7-10 times, 1 minute each) to remove all traces of DBU and, critically, the liberated dibenzofulvene.
-
Monitoring: Perform a Kaiser test to confirm complete deprotection.
Monitoring & Validation: Ensuring Complete Deprotection
Trust in the synthetic process is built on validation at each step. Incomplete deprotection leads to deletion sequences, which are often difficult to separate from the target peptide.
Qualitative Method: The Kaiser Test
The Kaiser (ninhydrin) test is a rapid and sensitive colorimetric assay to detect free primary amines on the resin.[6]
-
Procedure:
-
Take a small sample of resin beads (1-2 mg) after the final post-deprotection wash.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100-120°C for 3-5 minutes.[6]
-
-
Interpretation:
Quantitative Method: UV-Vis Spectrophotometry
This method provides a quantitative measure of Fmoc removal by measuring the UV absorbance of the liberated DBF-piperidine adduct in the drained deprotection solution.[6]
-
Procedure:
-
Collect the combined piperidine solutions drained from the resin.
-
Dilute a precise aliquot of this solution with a suitable solvent (e.g., DMF or ethanol).
-
Measure the absorbance at ~301 nm using a UV-Vis spectrophotometer.[6]
-
-
Calculation: The concentration of the adduct can be determined using the Beer-Lambert law (A = εbc), with a known extinction coefficient (ε ≈ 7800 M⁻¹cm⁻¹). This allows for the calculation of the total amount of Fmoc group removed, which can be compared to the initial loading of the resin.
Troubleshooting Guide
Even with robust protocols, challenges can arise. The following table outlines common issues, their probable causes, and recommended solutions.
| Problem | Observation | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Kaiser test is negative (yellow beads). | 1. Peptide aggregation hindering reagent access. 2. Insufficient deprotection time or reagent concentration. 3. Degraded piperidine solution. | 1. Repeat the deprotection cycle (Protocol 1, steps 3-4). 2. Increase deprotection time to 30 minutes. 3. Consider switching to the DBU protocol (Protocol 2). 4. Use fresh, high-quality reagents. |
| Low Purity/ Deletion Sequences | HPLC analysis of the crude peptide shows significant peaks corresponding to [Peptide - (p-NO₂-Phe)]. | Failure to confirm complete deprotection at the p-NO₂-Phe step. | Always perform and trust the Kaiser test before proceeding to the next coupling. If a test is ambiguous, repeat the deprotection. |
| Side Product Formation | HPLC/MS analysis shows unexpected adducts, potentially with a mass increase of +166 Da. | Inefficient washing allows residual dibenzofulvene (DBF) to react with the peptide's free amine. | Increase the number and volume of DMF washes after deprotection. Ensure the resin is thoroughly washed before the next coupling step. |
Conclusion
The successful incorporation of 4-nitrophenylalanine is readily achievable with careful attention to the Fmoc deprotection step. While standard conditions using 20% piperidine in DMF are generally effective, researchers must remain vigilant for signs of incomplete deprotection, particularly in complex or aggregation-prone sequences. The routine use of monitoring tools like the Kaiser test provides a critical checkpoint to ensure synthetic fidelity. For exceptionally challenging cases, alternative reagents such as DBU offer a powerful, albeit more demanding, solution. By understanding the underlying chemistry and implementing these robust protocols and validation steps, scientists can confidently utilize 4-nitrophenylalanine to advance their peptide-based research and development.
References
- Fields, G. B. (1995). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 35. Humana Press. [Link]
- Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
- ResearchGate. (n.d.). Methods for Removing the Fmoc Group. [Link]
- Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. [Link]
- Royal Society of Chemistry. (2019). Green Chemistry - In situ Fmoc removal. Green Chemistry. [Link]
- dos Santos, C. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
- Pore, S. K., & Raines, R. T. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synthesis, 50(17), 3465-3471. [Link]
- ResearchGate. (2016).
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Use of Fmoc-4-nitro-D-phenylalanine in Bioactive Peptide Development
Introduction: A Multifunctional Building Block for Advanced Peptide Therapeutics
In the landscape of modern peptide drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for overcoming inherent limitations of native peptides, such as poor metabolic stability and limited functional diversity. Fmoc-4-nitro-D-phenylalanine stands out as a uniquely versatile building block, offering a trifecta of strategic advantages: enhancement of proteolytic resistance, a latent site for chemical modification, and the ability to modulate electronic properties within a peptide sequence.[][2][3]
This guide provides an in-depth exploration of the rationale, applications, and detailed protocols for leveraging this compound in the solid-phase peptide synthesis (SPPS) of bioactive peptides. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
The D-configuration of the alpha-carbon fundamentally alters the peptide backbone, rendering it resistant to degradation by common proteases, which are stereospecific for L-amino acids.[2] This intrinsic stability is a critical attribute for enhancing the in vivo half-life of peptide drug candidates.[2] Furthermore, the 4-nitro group on the phenyl ring is not merely a passive modification. It serves as a versatile chemical handle; its reduction to an amine group unveils a nucleophilic site for a myriad of post-synthetic modifications, including the attachment of fluorescent probes, drug conjugates, or moieties that facilitate cyclization.[3][4][5] This latent functionality allows for the creation of sophisticated peptide architectures and bioconjugates from a single, strategically placed residue.[3][4]
Strategic Applications in Peptide Design
The unique properties of 4-nitro-D-phenylalanine can be harnessed for several advanced applications in bioactive peptide development:
-
Prolonging Half-Life: The primary and most direct application is to enhance metabolic stability. By replacing a native L-phenylalanine or another hydrophobic L-amino acid with its 4-nitro-D-counterpart, peptides can be rendered significantly more resistant to enzymatic degradation.[2]
-
"Pro-Drug" and Targeting Strategies: The nitro group can be considered a "pro-drug" feature. In hypoxic environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to the corresponding amine. This transformation can be designed to trigger a conformational change, activate the peptide, or release a conjugated payload in a site-specific manner.
-
Post-Translational Modification (PTM) Mimics: The reduced aminophenylalanine can be further modified to mimic post-translational modifications. For example, acetylation of the amine can mimic lysine acetylation, a key PTM in cellular signaling.[6][7][8] This allows for the synthesis of peptides that can probe or interfere with specific biological pathways.[6][9]
-
Fluorescent Labeling and Bioconjugation: The primary amine of 4-amino-D-phenylalanine is an excellent nucleophile for reaction with amine-reactive fluorescent dyes (e.g., NHS-esters) or for bioconjugation to other molecules of interest.[3][10][11][12] This enables studies on peptide localization, receptor binding, and biodistribution.[11][13]
Experimental Protocols
PART 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)[14]
-
This compound[]
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[15]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[14][16][17]
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Washing solution: DMF, DCM
-
Kaiser test kit for monitoring coupling completion[2]
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. Note: Due to the D-configuration, slight steric hindrance may occur, necessitating a slightly longer coupling time or the use of a more potent coupling reagent like HATU.[15][18][19][20]
-
-
Monitoring Coupling Completion:
-
Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.[2]
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted free amines, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes. This is followed by thorough washing with DMF and DCM.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Workflow for SPPS Incorporation of this compound
Caption: On-resin reduction of 4-nitrophenylalanine to 4-aminophenylalanine.
PART 3: Post-Synthesis Modification: Fluorescent Labeling
This protocol details the labeling of the newly formed 4-amino group with a fluorescent dye.
Materials and Reagents:
-
Peptide-resin containing 4-amino-D-phenylalanine
-
Fluorescent dye with an amine-reactive group (e.g., FITC or an NHS-ester of another dye) [11][12]* Base: DIPEA
-
Solvent: DMF
Protocol:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Labeling Reaction:
-
Dissolve the amine-reactive dye (1.5-2 eq.) and DIPEA (3 eq.) in DMF.
-
Add the dye solution to the resin.
-
Agitate the mixture in the dark at room temperature for 2-4 hours.
-
-
Monitoring: The reaction can be monitored by the disappearance of free amines using a Kaiser test (should remain yellow). [2]4. Washing:
-
Drain the dye solution.
-
Wash the resin extensively with DMF until the filtrate is colorless to remove all unreacted dye.
-
Wash with DCM (3 times).
-
PART 4: Peptide Cleavage and Deprotection
This final step cleaves the peptide from the resin and removes side-chain protecting groups.
Materials and Reagents:
-
Labeled peptide-resin
-
Cleavage Cocktail: A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). [21]For simpler peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used. [22]* Cold diethyl ether
Protocol:
-
Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.
-
Cleavage:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Summary and Key Parameters
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HCTU, HATU [15] | Efficiently activates the carboxylic acid, especially for potentially hindered couplings. |
| Coupling Time | 1-2 hours | May require longer time than standard L-amino acids due to D-configuration. |
| Nitro Reduction Reagent | SnCl₂·2H₂O | Mild and effective for on-resin reduction. [5] |
| Reduction Time | 4-12 hours | Reaction progress should be monitored for completion. |
| Cleavage Cocktail | Reagent K or TFA/TIS/H₂O [21] | Choice depends on the presence of other sensitive residues in the sequence. [21][23][24] |
| Cleavage Time | 2-3 hours | Sufficient for complete deprotection and cleavage from most common resins. [23] |
Conclusion
This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its strategic incorporation provides a straightforward path to enhancing proteolytic stability while simultaneously introducing a latent functional handle for a wide array of post-synthetic modifications. The protocols detailed herein provide a robust framework for researchers to harness the full potential of this non-canonical amino acid, enabling the development of more stable, potent, and functionally diverse bioactive peptides for therapeutic and research applications.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- This compound - (CAS 177966-63-1) - BOC Sciences.
- A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis - Benchchem.
- This compound - Chem-Impex.
- Fmoc-4-nitro-L-phenylalanine - Chem-Impex.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Alzheimer disease-associated tau post-translational modification mimics impact tau propagation and uptake - PubMed.
- Cleavage Cocktails; Reagent B - Aapptec Peptides.
- Fluorescent Labeling of Peptides - Biosyntan GmbH.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
- Peptide fluorescent labeling.
- Alzheimer disease-associated tau post-translational modification mimics impact tau propagation and uptake - NIH.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
- Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC - NIH.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
- Post-Translational Modifications in Tau and Their Roles in Alzheimer's Pathology.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Fluorescently-labeled peptides - Bachem.
- A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization - PMC - NIH.
- WO2015028599A1 - Cleavage of synthetic peptides - Google Patents.
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.
- Tau acetylation-mimics impair tau-mediated MT assembly. (a) Peptide... - ResearchGate.
- A cleavage cocktail for methionine-containing peptides - PubMed - NIH.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer disease-associated tau post-translational modification mimics impact tau propagation and uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Translational Modifications in Tau and Their Roles in Alzheimer's Pathology - Kalyaanamoorthy - Current Alzheimer Research [journals.eco-vector.com]
- 8. researchgate.net [researchgate.net]
- 9. Alzheimer disease-associated tau post-translational modification mimics impact tau propagation and uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 11. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 12. bachem.com [bachem.com]
- 13. A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bachem.com [bachem.com]
- 21. peptide.com [peptide.com]
- 22. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-4-nitro-D-phenylalanine for Targeted Drug Delivery Systems
Introduction: Harnessing Hypoxia for Targeted Therapeutics
The tumor microenvironment presents a formidable barrier to effective cancer therapy. A hallmark of solid tumors is hypoxia, a state of low oxygen tension that is correlated with aggressive tumor progression, metastasis, and resistance to conventional treatments.[1][2] However, this unique feature of the tumor landscape can be exploited for targeted drug delivery. Hypoxia-activated prodrugs (HAPs) are designed to remain inactive in healthy, well-oxygenated tissues and become activated to release their cytotoxic payload specifically within the hypoxic regions of a tumor.[2][3][4][5] This strategy promises to enhance therapeutic efficacy while minimizing systemic toxicity.[6][7]
Fmoc-4-nitro-D-phenylalanine is a key building block in the design of sophisticated HAPs.[8][9][10] The nitroaromatic group of the phenylalanine side chain serves as a trigger that can be selectively reduced by nitroreductase enzymes, which are significantly overexpressed in hypoxic cancer cells.[3][11][12] This enzymatic reduction initiates a cascade that leads to the cleavage of a linker and the release of a conjugated drug. The use of the D-enantiomer of 4-nitrophenylalanine can also impart increased proteolytic resistance to the peptide backbone, enhancing its stability in biological systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the development of targeted drug delivery systems. We will cover the synthesis of peptides containing this non-canonical amino acid, conjugation to a model drug, formulation into nanoparticles, and detailed protocols for in vitro and in vivo evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis and drug delivery applications.
| Property | Value | Reference |
| CAS Number | 177966-63-1 | [9] |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [8][9] |
| Molecular Weight | 432.43 g/mol | [9] |
| Appearance | White to off-white powder | [13] |
| Purity (HPLC) | ≥98.0% | |
| Solubility | Soluble in DMF and NMP | |
| Storage | Store at 2-8 °C | [9] |
Section 1: Synthesis of a 4-nitro-D-phenylalanine Containing Peptide via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][14][15][16] The following protocol outlines the manual synthesis of a model peptide.
Experimental Workflow for SPPS
Caption: General workflow for a single cycle in Fmoc-based SPPS.
Detailed Protocol for Peptide Synthesis
Materials and Reagents:
-
This compound
-
Standard Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[8][15]
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15-20 minutes.[17] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For this compound, a longer coupling time of up to 4 hours may be beneficial to ensure complete reaction.[18]
-
-
Washing: After coupling, wash the resin with DMF and DCM. Perform a Kaiser test to confirm the absence of free primary amines (a negative result is indicated by the beads remaining colorless or yellowish).[5]
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum. Treat the peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.[8][17]
-
Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptide by adding it dropwise to cold diethyl ether.[17] Centrifuge to collect the peptide pellet and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][14][19][20]
Section 2: Conjugation of a Model Drug to the Peptide
The purified peptide containing 4-nitro-D-phenylalanine can be conjugated to a therapeutic agent. For this protocol, we will describe the conjugation of a model drug containing a primary amine to the C-terminus of the peptide, which has been synthesized with a C-terminal carboxylic acid.
Experimental Workflow for Peptide-Drug Conjugation
Caption: General workflow for peptide-drug conjugation.
Detailed Protocol for Drug Conjugation
Materials and Reagents:
-
Purified peptide with a C-terminal carboxylic acid
-
Amine-containing model drug (e.g., Doxorubicin)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
RP-HPLC system for purification
Procedure:
-
Reagent Preparation: Dissolve the peptide in DMSO. In a separate vial, dissolve the amine-containing drug in DMSO.
-
Carboxyl Group Activation: To the peptide solution, add EDC (1.5 equivalents) and NHS (1.2 equivalents). Stir the reaction mixture at room temperature for 30 minutes to activate the C-terminal carboxyl group.
-
Conjugation Reaction: Add the drug solution to the activated peptide solution. Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.
-
Purification: Purify the peptide-drug conjugate by RP-HPLC to remove unreacted starting materials and byproducts.[4][14][19][20][21]
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Section 3: Formulation and Characterization of Peptide-Drug Conjugate Nanoparticles
Self-assembly of peptide-drug conjugates into nanoparticles can improve their pharmacokinetic properties and facilitate passive targeting to tumors via the enhanced permeability and retention (EPR) effect.
Nanoparticle Formulation Protocol
Materials and Reagents:
-
Purified peptide-drug conjugate
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
Procedure:
-
Dissolution: Dissolve the lyophilized peptide-drug conjugate in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Nanoprecipitation: Add the peptide-drug conjugate solution dropwise to a vigorously stirring aqueous solution (water or PBS). The rapid change in solvent polarity will induce the self-assembly of the amphiphilic conjugate into nanoparticles.
-
Solvent Removal: Remove the organic solvent by dialysis against water or PBS overnight at 4°C.
Characterization of Nanoparticles
Dynamic Light Scattering (DLS):
DLS is used to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles in solution.[22][23]
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension in filtered, deionized water or PBS to an appropriate concentration to avoid multiple scattering effects.[24]
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.[22]
-
Data Analysis: The instrument software will calculate the size distribution, PDI, and zeta potential based on the fluctuations in scattered light intensity.[25]
Transmission Electron Microscopy (TEM):
TEM is used to visualize the morphology and size of the nanoparticles.
Protocol:
-
Sample Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to air-dry.
-
Staining (Optional): For better contrast, the sample can be negatively stained with a solution of uranyl acetate or phosphotungstic acid.
-
Imaging: Image the grid under a transmission electron microscope at an appropriate magnification.
Section 4: In Vitro Evaluation of the Drug Delivery System
Nitroreductase-Mediated Drug Release
This assay confirms that the drug is released from the peptide conjugate in the presence of nitroreductase.
Caption: Mechanism of nitroreductase-triggered drug release.
Protocol:
-
Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4), combine the peptide-drug conjugate, nitroreductase enzyme (from E. coli), and the cofactor NADH.[26]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Sample Collection: At various time points, collect aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold methanol.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of released drug over time.
Cell Viability Assay (MTT or XTT)
This assay evaluates the cytotoxicity of the drug delivery system under normoxic and hypoxic conditions.[12][27][28][29]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Hypoxia Induction: For the hypoxic group, place the plate in a hypoxic chamber (e.g., 1% O₂). The normoxic group remains in a standard incubator (21% O₂).
-
Treatment: Treat the cells with varying concentrations of the free drug, the peptide-drug conjugate, and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.[27][29]
-
Absorbance Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals.[12] Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Intracellular Drug Release Imaging
Confocal microscopy can be used to visualize the intracellular release of a fluorescent drug (e.g., Doxorubicin) from the delivery system.[7][30][31]
Protocol:
-
Cell Culture: Seed cells on glass-bottom dishes and culture overnight.
-
Treatment: Treat the cells with the fluorescently-labeled peptide-drug conjugate nanoparticles.
-
Incubation: Incubate the cells for various time points.
-
Staining: Stain the cell nuclei with a suitable dye (e.g., DAPI or Hoechst).[7]
-
Imaging: Visualize the cells using a confocal microscope, capturing images in the channels corresponding to the drug and the nuclear stain. Co-localization of the drug signal within the nucleus over time indicates successful intracellular release.
Section 5: In Vivo Evaluation in a Hypoxic Tumor Model
Animal models are essential for evaluating the in vivo efficacy and targeting ability of the drug delivery system.[1][32][33][34]
Tumor Xenograft Model
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize the mice into treatment groups: (1) Vehicle control, (2) Free drug, and (3) Peptide-drug conjugate nanoparticles.
-
Drug Administration: Administer the treatments intravenously.
-
Tumor Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biodistribution studies).
Conclusion
This compound is a valuable tool for the development of sophisticated, hypoxia-targeted drug delivery systems. By following the protocols outlined in these application notes, researchers can synthesize and evaluate novel peptide-based prodrugs with the potential to improve the therapeutic index of anticancer agents. The modular nature of this system allows for the conjugation of a wide variety of drugs and the incorporation of other functionalities, opening up exciting possibilities for the future of targeted cancer therapy.
References
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-.
- Chem-Impex. Fmoc-4-nitro-L-phenylalanine.
- Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016).
- Sun, Y., et al. (2021). Nitroreductase-responsive polymeric micelles based on 4-nitrobenzyl and AIE moieties for intracellular doxorubicin release. Polymer Chemistry (RSC Publishing).
- ACS Omega. (2025).
- Kersemans, V., & Cornelissen, B. (n.d.). How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research. PMC - NIH.
- Denny, W. A. (2022).
- Merck. (n.d.).
- Bugatti, K. (2023). A Brief Guide to Preparing a Peptide–Drug Conjugate.
- ResearchGate. (n.d.).
- Sznurkowska, M. K., et al. (n.d.). In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis. PMC - PubMed Central.
- Abcam. (n.d.). MTT assay protocol.
- Lin, W. C., & Tsien, R. Y. (2018). Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair.
- protocols.io. (2016).
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Labeling Peptides with 4-Fluorophenylalanine.
- Singh, S., et al. (n.d.). Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. NIH.
- Bugatti, K. (2023).
- Mant, C. T., & Hodges, R. S. (n.d.).
- BOC Sciences. (n.d.). This compound - (CAS 177966-63-1).
- Chem-Impex. Fmoc-4-nitro-D-β-homophenylalanine.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- BenchChem. (n.d.).
- Neuland Labs. (2025).
- Iacob, A. D., et al. (2020). Stable Formulations of Peptide-Based Nanogels. PMC - NIH.
- ResearchGate. (n.d.).
- Wyatt Technology. (n.d.).
- Stanford Medicine. (n.d.). In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center.
- BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for Conjugating a Peptide to a Trifunctional Linker.
- Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Incorporation of 4-Fluorophenylalanine into a Peptide Chain.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Confocal microscope images showing the intracellular uptake of...
- ResearchGate. (2022). What are other methods except RP-HLPC to purify peptides?.
- Malvern Panalytical. (n.d.).
- Taylor & Francis Online. (n.d.).
- Frontiers. (n.d.).
- University of Nebraska-Lincoln. (2011). DLS Protocol.
- Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Amblard, F., et al. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- PubMed. (n.d.).
Sources
- 1. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Confocal microscopy of intracellular components within NK cells [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Nitroreductase‐Mediated Release of Inhibitors of Lysine‐Specific Demethylase 1 (LSD1) from Prodrugs in Transfected Acute Myeloid Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. protocols.io [protocols.io]
- 20. hplc.eu [hplc.eu]
- 21. researchgate.net [researchgate.net]
- 22. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wyatt.com [wyatt.com]
- 24. research.colostate.edu [research.colostate.edu]
- 25. research.cbc.osu.edu [research.cbc.osu.edu]
- 26. Frontiers | Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System [frontiersin.org]
- 27. merckmillipore.com [merckmillipore.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 34. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Fmoc-4-nitro-D-phenylalanine as a Versatile Building Block for Peptide Inhibitors
Introduction: The Strategic Incorporation of Fmoc-4-nitro-D-phenylalanine in Peptide Inhibitor Design
In the landscape of modern drug discovery, peptide-based inhibitors have emerged as a promising class of therapeutics, offering high specificity and potency against a range of biological targets. The rational design of these peptides often involves the incorporation of non-canonical amino acids to enhance their pharmacological properties.[1][2] this compound is a key building block in this endeavor, providing a unique combination of features that address common challenges in peptide drug development.[3]
The strategic placement of a nitro group on the phenyl ring introduces significant electronic modifications, influencing the peptide's structure and interactions.[4] This electron-withdrawing group can alter the local chemical environment, potentially enhancing binding affinity to target proteins.[5] Furthermore, the nitro group can serve as a versatile chemical handle for further modifications or as an intrinsic probe for analytical studies.[5][6]
The use of the D-enantiomer of 4-nitrophenylalanine offers a crucial advantage in overcoming the inherent instability of peptides in biological systems. Peptides composed of naturally occurring L-amino acids are susceptible to rapid degradation by proteases. The incorporation of D-amino acids at strategic positions can render the peptide more resistant to proteolytic cleavage, thereby increasing its in vivo half-life and therapeutic efficacy.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the solid-phase peptide synthesis (SPPS) of peptide inhibitors. We will delve into the underlying principles of its application, detailed experimental protocols, and critical considerations for successful synthesis and characterization.
Physicochemical Properties and Handling
This compound is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a nitro group at the para position of the phenyl side chain.[]
| Property | Value | Reference |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | [] |
| CAS Number | 177966-63-1 | [8] |
| Molecular Formula | C24H20N2O6 | [] |
| Molecular Weight | 432.43 g/mol | [] |
| Appearance | White to off-white powder | |
| Storage | Store at 2-8 °C | [] |
Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound and all other reagents mentioned in this guide. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All procedures involving volatile and corrosive reagents like trifluoroacetic acid (TFA) must be performed in a certified fume hood.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides incorporating this compound follows the well-established principles of Fmoc-based SPPS.[2][9] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10]
Figure 1: A generalized workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Resin Preparation and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). Rink amide resin is commonly used for peptides with a C-terminal amide.[11]
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin (100-200 mesh) is a common choice.[11]
-
Quantification: Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Swelling: Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for 30-60 minutes with gentle agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.[12]
Protocol 2: Fmoc Deprotection
The Fmoc group is removed using a secondary amine base, typically piperidine, to expose the free amine for the next coupling step.[12]
-
Initial Wash: Drain the DMF from the swollen resin and wash the resin three times with fresh DMF.[12]
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture for an initial 3 minutes.[12]
-
Second Deprotection: Drain the piperidine solution and add a fresh aliquot of the 20% piperidine in DMF solution. Continue agitation for an additional 10-15 minutes.[12]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]
Monitoring Deprotection: It is critical to confirm the complete removal of the Fmoc group before proceeding. The Kaiser test is a reliable qualitative method for detecting free primary amines. A positive Kaiser test (a deep blue color) indicates the presence of a free amine, signifying successful deprotection.[13]
Protocol 3: Coupling of this compound
The coupling reaction forms the peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming this compound.
Figure 2: Simplified representation of the amino acid activation and coupling steps in SPPS.
Reagents:
-
This compound (3-5 equivalents)
-
Coupling reagent, e.g., HBTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Pre-activation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Monitoring Coupling: The completion of the coupling reaction can be monitored using the Kaiser test. A negative Kaiser test (the beads remain colorless or slightly yellow) indicates that all free amines have reacted. If the test is positive, a second coupling step may be necessary.[4]
Protocol 4: Iterative Cycles and Final Deprotection
Repeat the deprotection (Protocol 2) and coupling (Protocol 3) steps for each subsequent amino acid in the peptide sequence. After the final amino acid has been coupled, perform a final Fmoc deprotection to yield the N-terminally free peptide still attached to the resin.
Protocol 5: Cleavage and Global Deprotection
This final step cleaves the synthesized peptide from the resin support and removes any side-chain protecting groups.
Cleavage Cocktail: The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. A common cocktail for peptides without sensitive residues is Reagent B.[14]
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 88% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |
| Phenol | 5% | Cation scavenger. |
| Water | 5% | Cation scavenger. |
| Triisopropylsilane (TIS) | 2% | Cation scavenger, particularly for trityl-based protecting groups. |
Procedure:
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[11]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin in a reaction vessel. Stir the mixture for 2-4 hours at room temperature.[14]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Purification and Analysis
The crude peptide will likely contain impurities from incomplete reactions and side products. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]
Analytical Techniques for Characterization:
-
RP-HPLC: To assess the purity of the peptide.[15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.[16]
-
UV-Visible Spectroscopy: The nitro-phenylalanine residue can be used as a spectroscopic probe.[17]
Conclusion: A Powerful Tool for Peptide Inhibitor Development
This compound is a valuable and versatile building block for the synthesis of peptide-based inhibitors. Its unique electronic properties and the inherent stability conferred by the D-configuration provide medicinal chemists with a powerful tool to modulate the pharmacological properties of peptide drug candidates.[3][5] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this non-canonical amino acid into their synthetic strategies, paving the way for the development of novel and effective peptide therapeutics.
References
- Bódi, A., et al. (2010). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 49(3), 543-546.
- Li, M., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 738598.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
- Wenzel, H. R., & Tschesche, H. (1981). Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 362(6), 829-831.
- Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Abello, N., et al. (2014). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Free Radical Biology and Medicine, 70, 135-145.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Marafona, C. G. P., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Pharmaceuticals, 15(9), 1054.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Singh, R., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 5(2), 032-045.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Singh, R., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 5(2), 032-045.
- AAPPTec. Cleavage Cocktails; Reagent B.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Bódi, A., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Angewandte Chemie International Edition, 48(32), 5995-5997.
- Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(10), 1073-1080.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Datta, A., et al. (2009). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, 53(8), 3247-3257.
- The Royal Society of Chemistry. In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
- Merck. Novabiochem® - Fmoc resin cleavage protocols.
- AAPPTec. Fmoc-Phe(4-NO2)-OH [95753-55-2].
- ResearchGate. (2016). How can I remove Fmoc from solution phase peptide?
- Aralez Bio. This compound.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Deprotection.
Sources
- 1. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 8. aralezbio-store.com [aralezbio-store.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsra.net [ijsra.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics Using Fmoc-4-nitro-D-phenylalanine
Abstract
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug development, offering a powerful toolkit to enhance therapeutic properties such as stability, potency, and target selectivity. Among these, Fmoc-4-nitro-D-phenylalanine stands out as a uniquely versatile building block. Its D-configuration provides inherent resistance to enzymatic degradation, while the nitro functional group serves as a latent amino group, opening avenues for a plethora of post-synthetic modifications. This guide provides an in-depth exploration of the use of this compound in solid-phase peptide synthesis (SPPS), detailing optimized protocols for its incorporation, on-resin reduction, and subsequent functionalization to generate diverse peptide libraries for therapeutic applications.
Introduction: The Rationale for this compound in Drug Design
The development of peptide-based therapeutics often faces challenges related to poor in vivo stability and limited structural diversity.[1] this compound is a synthetic amino acid derivative designed to address these limitations directly.[2]
-
Enhanced Proteolytic Resistance: Peptides constructed from naturally occurring L-amino acids are susceptible to rapid degradation by proteases in the body.[3] The incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, sterically hinders protease recognition and cleavage, significantly extending the peptide's circulatory half-life and bioavailability.[4][5][6]
-
A Gateway to Chemical Diversification: The para-nitro group on the phenyl ring is the key to this building block's versatility. It is electronically benign during standard Fmoc-SPPS but can be selectively reduced to a primary amine (4-aminophenylalanine) on the solid support.[7][8] This newly introduced nucleophilic handle can then be modified in numerous ways, allowing for the creation of a library of peptide analogues from a single, resin-bound precursor. This strategy is invaluable for structure-activity relationship (SAR) studies and the fine-tuning of a peptide's pharmacological profile.
-
Modulation of Physicochemical Properties: The introduction of the 4-nitro-phenylalanine residue can influence the peptide's overall properties. The nitro group is electron-withdrawing and can alter the electronic environment of the aromatic ring, potentially impacting peptide conformation and receptor interactions.[9] Furthermore, both the nitro and the subsequent amino group can affect the peptide's solubility and aggregation propensity.[10]
Core Synthesis Workflow: From Resin to Modified Peptide
The synthesis of a peptide therapeutic incorporating a modified 4-aminophenylalanine residue from this compound follows a logical and robust workflow on the solid phase. This approach maximizes efficiency by eliminating the need for purification of intermediates.
Caption: A generalized workflow for synthesizing modified peptides using this compound.
Experimental Protocols
These protocols provide a detailed methodology for the key steps in the synthesis. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Protocol 1: Incorporation of this compound
The coupling of this compound can be challenging due to the electronic nature of the nitro group and potential steric hindrance. The use of a potent coupling reagent like HATU is recommended to ensure high coupling efficiency.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF (approx. 10 mL/g of resin) for at least 30 minutes. Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in blue beads).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and by-products.
-
Confirmation of Coupling: Perform a Kaiser test to confirm complete coupling. A negative result (beads remain colorless or yellowish) indicates that all primary amines have been acylated. If the test is positive, a second coupling step (double coupling) should be performed by repeating steps 2-4.[9]
Protocol 2: On-Resin Reduction of the Nitro Group
The selective reduction of the 4-nitro group to a 4-amino group is a critical step. Stannous chloride (SnCl₂) in DMF is a widely used and effective method for this transformation on a solid support.[7][8]
Materials:
-
Peptide-resin containing the 4-nitro-phenylalanine residue
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
5% v/v DIPEA in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Reduction Cocktail Preparation: Prepare a solution of SnCl₂·2H₂O (10-15 equivalents relative to resin loading) in DMF. Ensure the stannous chloride is fully dissolved.
-
Reduction Reaction: Add the SnCl₂ solution to the resin. Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing it by mass spectrometry to observe the mass shift corresponding to the NO₂ to NH₂ conversion (-30 Da).
-
Washing: After the reaction is complete, drain the reagent solution. Wash the resin extensively with DMF (5-7 times) to remove all traces of tin salts.
-
Neutralization and Final Wash: Wash the resin with a 5% v/v solution of DIPEA in DMF (2 times) to neutralize any remaining acidic species, followed by washes with DMF (3 times) and DCM (3 times). The resin is now ready for the next step.
Protocol 3: Post-Synthetic Modification - Acylation of 4-Aminophenylalanine
This protocol details a general method for acylating the newly formed aromatic amine, a common strategy for introducing diverse chemical moieties.
Materials:
-
Peptide-resin with the 4-aminophenylalanine residue
-
Carboxylic acid of interest (e.g., acetic anhydride, a fatty acid, a drug molecule with a carboxyl group) (5 equivalents)
-
Coupling reagent (e.g., HBTU, 4.9 equivalents)
-
Base (e.g., DIPEA, 10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Acylation Cocktail: In a separate vial, dissolve the carboxylic acid and HBTU in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Acylation Reaction: Add the activated carboxylic acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM as described in previous protocols.
-
Cleavage and Analysis: The modified peptide is now ready for cleavage from the resin, followed by purification and analysis.
Data Presentation and Characterization
Rigorous analytical characterization is essential to validate the successful synthesis and modification of the peptide.[2]
| Analytical Technique | Purpose | Expected Outcome for a Model Peptide (Ac-D-Phe(4-NO₂)-NH₂) → Ac-D-Phe(4-NH-Acetyl)-NH₂ |
| RP-HPLC | Purity assessment and monitoring of reaction progress. | A single major peak with a purity of >95% after purification. A noticeable shift in retention time will be observed after the reduction and acetylation steps. |
| Mass Spectrometry (LC-MS/E SI-MS) | Confirmation of molecular weight at each key step. | Initial Peptide: Calculated mass [M+H]⁺ matches theoretical mass. After Reduction: A mass decrease of 30 Da is observed (O₂ replaced by H₂). After Acetylation: A mass increase of 42 Da is observed (addition of an acetyl group). |
| Tandem MS (MS/MS) | Sequence verification and localization of the modification. | Fragmentation pattern confirms the peptide sequence and definitively shows the mass modification on the D-phenylalanine residue. |
Visualization of Key Transformations
The chemical transformations at the core of this methodology are the reduction of the nitro group and the subsequent modification of the resulting amine.
Sources
- 1. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 9. biosynth.com [biosynth.com]
- 10. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: Utilizing Fmoc-4-nitro-D-phenylalanine for Advanced Peptide Labeling and Tracking
Introduction: The Strategic Advantage of Incorporating 4-Nitro-D-phenylalanine
In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a powerful strategy to imbue peptides with novel functionalities. Fmoc-4-nitro-D-phenylalanine, a derivative of the aromatic amino acid phenylalanine, stands out as a versatile building block for solid-phase peptide synthesis (SPPS).[1][2] The presence of a nitro group on the phenyl ring and the D-configuration of the alpha-carbon introduce unique electronic and steric properties, respectively. These features make it an invaluable tool for researchers aiming to develop sophisticated peptide-based therapeutics, diagnostics, and research tools.[1][2][]
The electron-withdrawing nature of the nitro group enhances the compound's reactivity and provides a spectroscopic handle for various analytical applications.[1][2][4] Specifically, the 4-nitrophenylalanine residue can serve as an infrared (IR) probe to monitor peptide conformation and as an effective quencher in Förster Resonance Energy Transfer (FRET) pairs.[5] This allows for the development of sensitive biosensors and molecular probes to study molecular interactions, such as peptide-protein binding or enzyme activity, in real-time. Furthermore, the incorporation of a D-amino acid can significantly enhance the proteolytic stability of peptides, a critical attribute for therapeutic candidates.
This guide provides a comprehensive overview of the applications of this compound, along with detailed, field-proven protocols for its successful incorporation into synthetic peptides and its subsequent use as a labeling and tracking agent.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C24H20N2O6 | [2][5] |
| Molecular Weight | 432.4 g/mol | [2][5] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 210 - 220 °C | [2] |
| Storage Conditions | Store at 2-8 °C | [] |
Handling and Storage: this compound should be stored in a cool, dry place to prevent degradation. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Part 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The standard and widely adopted method for incorporating this compound into a peptide sequence is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6] This method relies on the base-lability of the Fmoc protecting group for iterative Nα-deprotection and acid-labile protecting groups for the side chains.[7][8]
Workflow for Fmoc-SPPS
The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Protocol for Manual Fmoc-SPPS (0.1 mmol Scale)
This protocol outlines the manual incorporation of this compound into a peptide sequence on a rink amide resin.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Reaction vessel with a sintered glass frit
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[4]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.[4][7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
-
-
Amino Acid Activation and Coupling:
-
For DIC/HOBt activation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in DMF (2 mL). Add DIC (3 eq., 0.3 mmol) and vortex for 1-2 minutes.
-
For HBTU/HATU activation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol), HBTU or HATU (2.9 eq., 0.29 mmol), and HOAt (if using HATU) in DMF (2 mL). Add DIPEA (6 eq., 0.6 mmol) and vortex for 1-2 minutes to pre-activate the amino acid.[4]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling.
-
If the Kaiser test is positive, the coupling reaction is incomplete. The coupling step should be repeated with a fresh solution of activated amino acid.
-
-
Washing:
-
Once the coupling is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and by-products.[4]
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection
After the synthesis is complete, the peptide must be cleaved from the solid support and the side-chain protecting groups removed. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Standard Cleavage Cocktail (for peptides without sensitive residues):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[9]
-
Place the dried resin in a round-bottom flask.[9]
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) to the resin at room temperature.
-
Stir the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and by-products.
-
Dry the crude peptide under vacuum.
Part 2: Analytical Characterization of 4-Nitro-D-phenylalanine Labeled Peptides
Thorough analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized peptide.
| Analytical Technique | Purpose | Expected Outcome for Peptides with 4-Nitro-D-phenylalanine |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification.[10][11] | A major peak corresponding to the desired peptide. The retention time will be influenced by the hydrophobicity of the 4-nitrophenyl group. |
| Mass Spectrometry (MS) | Confirmation of molecular weight.[10][11] | The observed mass should match the calculated mass of the peptide containing the 4-nitro-D-phenylalanine residue. |
| UV-Visible Spectroscopy | Detection and quantification.[12] | The aromatic nitro group will exhibit a characteristic UV absorbance, which can be used for quantification. |
| Circular Dichroism (CD) Spectroscopy | Assessment of secondary structure.[10][13] | To determine if the incorporation of the D-amino acid and the nitro-phenyl group has altered the peptide's conformation (e.g., alpha-helix, beta-sheet). |
Part 3: Applications of 4-Nitro-D-phenylalanine as a Label and Tracking Agent
The unique properties of the 4-nitrophenylalanine residue make it a valuable tool for studying peptide structure, function, and interactions.
Application 1: Förster Resonance Energy Transfer (FRET) Quencher
The 4-nitrophenyl group can act as an efficient quencher for a variety of fluorophores, making it ideal for designing FRET-based assays.[5] When a fluorescent donor is in close proximity to the 4-nitrophenylalanine residue (the acceptor/quencher), the fluorescence of the donor is quenched.[14][15][16][17][18] This phenomenon can be used to monitor conformational changes in a peptide or to detect binding events.
Workflow for a FRET-based Binding Assay
Caption: Principle of a FRET-based assay using a 4-nitrophenylalanine quencher.
Protocol for a FRET-based Protease Activity Assay:
This protocol describes the use of a peptide substrate containing a fluorophore and a 4-nitrophenylalanine quencher to measure the activity of a specific protease.
Materials:
-
Peptide substrate containing a fluorophore (e.g., a coumarin derivative) and a 4-nitrophenylalanine residue separated by the protease cleavage sequence.
-
Protease of interest.
-
Assay buffer (e.g., Tris-HCl, PBS) at the optimal pH for the protease.
-
Fluorescence plate reader.
Procedure:
-
Prepare the Peptide Substrate Solution: Dissolve the FRET peptide substrate in the assay buffer to a final concentration of 1-10 µM.
-
Prepare the Protease Solution: Dilute the protease in the assay buffer to the desired concentration.
-
Set up the Assay:
-
In a 96-well microplate, add the peptide substrate solution to each well.
-
Initiate the reaction by adding the protease solution to the wells.
-
Include control wells with substrate only (no protease) and buffer only.
-
-
Monitor Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at the emission wavelength of the fluorophore over time.
-
As the protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction is proportional to the protease activity.
-
Application 2: Infrared (IR) Probe
The nitro group has a strong and distinct vibrational signature in the infrared spectrum. This allows 4-nitrophenylalanine to be used as a site-specific IR probe to study the local environment and conformational changes within a peptide.[5] Changes in the position and shape of the nitro-stretching bands can provide information about hydrogen bonding and other interactions.
Conclusion
This compound is a powerful and versatile tool for peptide chemists and drug developers. Its straightforward incorporation via standard Fmoc-SPPS, combined with its unique spectroscopic properties and ability to enhance proteolytic stability, makes it an excellent choice for a wide range of applications. From creating robust peptide therapeutics to designing sensitive FRET-based assays for high-throughput screening, the strategic use of this compound can significantly advance research and development in the field of peptide science.
References
- A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
- This compound. Chem-Impex.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Fmoc-Phe(4-NO2)-OH [95753-55-2]. Aapptec Peptides.
- Fmoc-4-nitro-L-phenylalanine. Chem-Impex.
- Validating the Conformation of Peptides Containing 4-Fluorophenylalanine: A Comparative Guide. Benchchem.
- Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A. ACS Publications.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
- Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase. PubMed.
- Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles. FUPRESS.
- This compound. BOC Sciences.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
- N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Quantitative Fluorescence Quenching by Aromatic Amino Acids. Request PDF.
- Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. PMC - NIH.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Request PDF. ResearchGate.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods.
- Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
- Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles. Semantic Scholar.
- 2.4 Photocleavable Protecting Groups.
- Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy. Thermo Fisher Scientific.
- Essential roles of buried phenylalanine in the structural stability of thioredoxin from a psychrophilic Arctic bacterium Sphingomonas sp. PLOS One.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central.
- Selective protein-protein interactions driven by a phenylalanine interface. PubMed - NIH.
- Amino Acid Quenching. NWCommons.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Conformational-restriction of peptides. eScholarship.org.
- Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases. RSC Advances (RSC Publishing).
- Mechanisms of quenching of Alexa fluorophores by natural amino acids. PubMed - NIH.
- Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsra.net [ijsra.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles | Substantia [riviste.fupress.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
- 18. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Utilizing Fmoc-4-nitro-D-phenylalanine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of Fmoc-4-nitro-D-phenylalanine as a strategic building block for site-specific bioconjugation. We delve into the core principles, detailing the seamless incorporation of this non-canonical amino acid into peptide sequences via standard solid-phase peptide synthesis (SPPS), followed by the chemoselective reduction of the nitro moiety to a reactive aromatic amine. This unmasked aniline serves as a unique chemical handle for the precise attachment of payloads such as fluorophores, small molecule drugs, or other reporter groups. Detailed, field-tested protocols for on-resin nitro reduction and subsequent solution-phase conjugation are provided, alongside guidelines for the characterization and validation of the final bioconjugate.
Foundational Principles: The Strategic Advantage of a Masked Handle
This compound is a synthetic amino acid derivative that serves as a cornerstone for advanced bioconjugation strategies.[] Its primary utility lies in the introduction of a "masked" functional group into a peptide's sequence. During solid-phase peptide synthesis (SPPS), the nitro group on the phenyl ring is chemically inert, withstanding the iterative cycles of deprotection and coupling inherent to Fmoc chemistry.[2] This stability is crucial, as it prevents unwanted side reactions.
Post-synthesis, this inert nitro group can be selectively converted into a primary aromatic amine (4-aminophenylalanine, 4a-Phe) through a simple chemical reduction step.[3][4] The resulting aniline moiety is a versatile nucleophilic handle, offering a distinct reactivity profile compared to the aliphatic amines of lysine residues. This orthogonality allows for highly specific, targeted modifications at a predetermined site within the biomolecule, a critical requirement for the development of homogenous therapeutics like antibody-drug conjugates (ADCs) and precisely labeled probes.[5]
Figure 1: High-level workflow for site-specific bioconjugation using this compound.
Physicochemical Properties
A clear understanding of the starting material's properties is essential for successful and reproducible experimental outcomes.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | [] |
| Synonyms | Fmoc-D-Phe(4-NO2)-OH, Fmoc-p-nitro-D-Phe-OH | [6] |
| CAS Number | 177966-63-1 | [6] |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [6] |
| Molecular Weight | 432.4 g/mol | [6] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 99% (HPLC) | [6] |
| Melting Point | 213-217 °C | [][6] |
| Storage Conditions | 0-8 °C, protect from moisture | [][6] |
Protocol 1: On-Resin Reduction of Peptide-Bound 4-Nitro-Phenylalanine
Expert Insight: Performing the reduction while the peptide is still attached to the solid support (on-resin) is highly advantageous. It simplifies purification by allowing excess reagents and byproducts to be washed away easily, and it protects other sensitive functional groups on the peptide that might be exposed after cleavage. Tin(II) chloride (SnCl₂) is a well-established and chemoselective reagent for this transformation, effectively reducing aryl nitro groups under mildly acidic conditions that are compatible with most acid-labile resins (e.g., Rink Amide, Wang).[4]
Materials
-
Peptide-bound resin containing at least one 4-nitro-D-phenylalanine residue
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O), ACS grade or higher
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH), ACS grade
-
Dichloromethane (DCM), ACS grade
-
Solid-phase synthesis vessel with a frit
-
Shaker or vortexer
Step-by-Step Methodology
-
Resin Preparation: Place the peptide-resin (1 equivalent, e.g., 100 mg) in a synthesis vessel. Swell the resin in DMF for 30 minutes. After swelling, drain the DMF.
-
Preparation of Reducing Solution: In a separate vial, prepare a 0.4 M solution of SnCl₂·2H₂O in DMF. For every 100 mg of resin (assuming ~0.5 mmol/g loading), you will need approximately 10 equivalents of SnCl₂.
-
Calculation Example: For 100 mg resin at 0.5 mmol/g loading (0.05 mmol peptide), you need 0.5 mmol of SnCl₂. This is ~113 mg of SnCl₂·2H₂O. Dissolve this in 1.25 mL of DMF.
-
-
Reduction Reaction: Add the freshly prepared SnCl₂ solution to the swollen resin. Seal the vessel and agitate at room temperature for 4-6 hours. The resin may develop a slight yellow or orange tint.
-
Washing Procedure: After the reaction period, drain the reagent solution. Wash the resin thoroughly according to the following sequence to remove all traces of tin salts and byproducts:
-
DMF (3x)
-
5% DIPEA in DMF (2x, 5 min each) - This step is critical to neutralize the reaction medium and ensure a free amine.
-
DMF (3x)
-
DCM (3x)
-
MeOH (3x)
-
DCM (3x)
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin-bound peptide, now containing a 4-aminophenylalanine residue, is ready for cleavage or further on-resin modification.
Self-Validation Checkpoint
To confirm the conversion of the nitro to the amino group, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by mass spectrometry. A successful reduction is indicated by a mass decrease of 29.00 Da (NO₂ replaced by NH₂; specifically, O₂ vs H₂).
-
Mass(NO₂) ≈ 45.99 Da
-
Mass(NH₂) ≈ 16.99 Da
-
ΔMass = 45.99 - 16.99 = -29.00 Da
Application Note: Conjugation to the Aromatic Amine
The newly generated aromatic amine on the 4-aminophenylalanine residue is a potent and site-specific nucleophile. Its reactivity is distinct from the aliphatic amine of lysine. Aromatic amines are less basic and generally less nucleophilic than their aliphatic counterparts, which allows for selective reactions by controlling the pH. At a slightly acidic to neutral pH (6.5-7.5), the more basic lysine side-chains will be protonated and thus less reactive, allowing chemistries to be directed preferentially towards the aromatic amine.
Figure 2: Common bioconjugation strategies for 4-aminophenylalanine.
Commonly employed chemistries include:
-
Amide Bond Formation: Reaction with N-hydroxysuccinimide (NHS) esters is one of the most robust and popular methods for labeling amines.
-
Thiourea Formation: Reaction with isothiocyanates provides an alternative stable linkage.
Protocol 2: Solution-Phase Labeling with a Fluorophore NHS-Ester
Expert Insight: This protocol assumes the peptide from Protocol 1 has been cleaved from the resin, purified by reverse-phase HPLC, and lyophilized. The key to successful labeling is careful control of stoichiometry and pH to ensure high efficiency and minimize side reactions. Using a slight excess of the labeling reagent drives the reaction to completion.
Materials
-
Lyophilized peptide containing a 4-aminophenylalanine residue (purity >95% by HPLC)
-
Fluorophore NHS-Ester (e.g., FITC, or a commercial equivalent)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reverse-Phase HPLC system for purification
-
Mass Spectrometer for analysis
Step-by-Step Methodology
-
Peptide Preparation: Dissolve the purified peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of a co-solvent like DMSO or acetonitrile (ACN) can be added, but should not exceed 10-20% of the total volume.
-
Labeling Reagent Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: While gently vortexing the peptide solution, add 1.5 to 3.0 molar equivalents of the dissolved NHS-ester dye.
-
Causality: A slight excess of the dye ensures the reaction proceeds to completion, maximizing the yield of the desired conjugate.
-
-
Incubation: Protect the reaction from light by wrapping the vial in aluminum foil. Incubate at room temperature for 2-4 hours with gentle agitation.
-
Quenching: Add the quenching solution (to a final concentration of 50-100 mM) to consume any unreacted NHS-ester. Let it react for 30 minutes.
-
Purification: Purify the reaction mixture immediately using preparative reverse-phase HPLC. The labeled peptide will have a significantly longer retention time than the unlabeled precursor due to the hydrophobicity of the attached dye.
-
Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize to obtain the final product as a stable powder.
Characterization and Troubleshooting
Robust analytical techniques are non-negotiable for validating the final product.
Quantitative Data Summary
| Analysis Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess purity and conversion | A new peak with a longer retention time corresponding to the conjugate; purity should be >95%. |
| Mass Spectrometry (ESI or MALDI) | Confirm identity | Observed mass should match the theoretical mass of the peptide + linker + payload. |
Troubleshooting Guide
Figure 3: Troubleshooting decision tree for bioconjugate analysis.
References
- Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjug
- 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations at low temperature and neutral pH. (2011). PubMed. [Link]
- Fmoc-Phe(4-NO2)-OH [95753-55-2]. Aapptec Peptides. [Link]
- Biosynthesis of para-nitro-l-phenylalanine. (2022).
- 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH. (2011). PMC - NIH. [Link]
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
- 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone Ligations at Low Temperature and Neutral pH. (2011).
- Photoredox C–H functionalization leads the site-selective phenylalanine bioconjug
- 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone Ligations at Low Temperature and Neutral pH. (2011).
- 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. (2007). PubMed. [Link]
- Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. (2020).
- Peptide Modific
- Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Reduction of nitro compounds. Wikipedia. [Link]
- Phenylalanine reduction to phenylalaninol. (2022). Reddit. [Link]
- Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. (2014). PubMed. [Link]
- The Role of Fmoc-4-bromo-D-phenylalanine in Cutting-Edge Peptide Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Fmoc-4-nitro-D-phenylalanine as a Pro-Fluorescent Probe for Peptide and Drug Development
For Technical Support: Contact your local representative.
Abstract & Executive Summary
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the application of Fmoc-4-nitro-D-phenylalanine as a pro-fluorescent probe precursor. The inherent fluorescence quenching properties of the aromatic nitro group render this amino acid derivative non-emissive upon initial incorporation into a peptide sequence.[1][2][3] However, a facile and chemoselective reduction of the nitro moiety to an amino group quantitatively restores fluorescence, providing a powerful tool for "turn-on" detection strategies.[4][5] We present the foundational principles, detailed experimental protocols for solid-phase peptide synthesis (SPPS) and subsequent on-resin activation, and methodologies for analytical validation. This guide is structured to provide not only procedural steps but also the causal scientific reasoning, enabling users to adapt and troubleshoot these methods for their specific research applications, from studying enzyme kinetics to developing targeted therapeutic agents.[6][7]
Principle of Operation: From Quenched Precursor to "Turn-On" Probe
The utility of this compound hinges on a fundamental principle of fluorescence modulation: Photoinduced Electron Transfer (PET).
-
The "OFF" State (Quenched): The 4-nitro-phenylalanine residue, once incorporated into a peptide, is non-fluorescent. The nitro group (-NO₂) is a potent electron-withdrawing group, which acts as an efficient fluorescence quencher.[8][9] Upon excitation of the phenyl ring's π-system, the excited electron is rapidly transferred to the nitro group. This PET process provides a highly efficient, non-radiative pathway for the excited state to return to the ground state, thus preventing the emission of a photon (fluorescence).[1][2]
-
The "ON" State (Fluorescent): The conversion to a fluorescent probe is achieved by the chemical reduction of the nitro group to an electron-donating amino group (-NH₂).[5][10] The resulting 4-amino-D-phenylalanine residue is fluorescent. The amino group does not act as a PET quencher; instead, it enhances the electron density of the aromatic ring. Now, upon excitation, the molecule relaxes to the ground state via the radiative pathway, emitting a photon and exhibiting fluorescence.[11]
This binary "OFF/ON" switching capability allows researchers to synthesize a peptide in a non-fluorescent state and activate its fluorescence at a desired experimental stage.
Figure 1: Mechanism of pro-fluorescent probe activation.
Applications in Research & Drug Development
The ability to selectively activate fluorescence offers distinct advantages in various applications:
-
Enzyme Activity Assays: Peptides containing this compound can be designed as enzyme substrates. The peptide remains non-fluorescent until an enzyme of interest (e.g., a nitroreductase) reduces the nitro group, leading to a "turn-on" fluorescent signal that is directly proportional to enzyme activity.[5]
-
Targeted Drug Delivery: A peptide-drug conjugate can be synthesized with the pro-fluorescent probe. Activation of fluorescence could indicate the release or metabolic activation of the drug in a specific cellular environment, such as the reductive environment of hypoxic tumor cells.
-
Protein-Protein Interaction Studies: By incorporating the probe into a peptide ligand, changes in the local chemical environment upon binding to a target protein can be engineered to trigger the reduction and subsequent fluorescence, signaling a binding event.
-
Peptide Synthesis and Folding: The D-amino acid configuration provides inherent resistance to proteolysis, making it valuable for creating more stable therapeutic peptides.[12] The probe can be used to study peptide folding and conformational changes.
Experimental Protocols & Methodologies
Workflow Overview
The overall process involves standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) followed by a specific on-resin reduction step before final cleavage and purification.
Figure 2: General experimental workflow for probe synthesis and activation.
Protocol 1: Incorporation of this compound via SPPS
This protocol assumes standard automated or manual Fmoc-SPPS procedures. This compound is treated as a standard amino acid building block.
-
Materials:
-
This compound (CAS: 177966-63-1)
-
Appropriate solid support resin (e.g., Rink Amide, Wang)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
-
Procedure:
-
Perform standard SPPS cycles for the peptide sequence C-terminal to the desired probe position.
-
For the incorporation of the probe, dissolve this compound and coupling reagents in DMF.
-
Couple the activated amino acid to the deprotected N-terminus of the resin-bound peptide according to your standard, optimized coupling protocols.
-
Continue with subsequent amino acid couplings until the full peptide sequence is assembled.
-
The resin-bound peptide, now containing the non-fluorescent Phe(4-NO₂) residue, is ready for the activation step.
-
Protocol 2: On-Resin Reduction (Activation) of the Nitro Group
This step is critical for converting the pro-fluorescent residue into its active, fluorescent form. We present two reliable methods using Tin(II) Chloride and Sodium Dithionite. Tin(II) chloride is a classic and highly effective reagent, while sodium dithionite offers a metal-free alternative.[6][13]
Method A: Tin(II) Chloride Reduction
-
Rationale: Tin(II) chloride (SnCl₂) is a mild and highly chemoselective reducing agent for aromatic nitro groups, even in the presence of other potentially reducible functional groups found in peptides.[7][14] The reaction proceeds efficiently at room temperature on the solid support.
-
Materials:
-
Peptide-resin from Protocol 4.2
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N-Methyl-2-pyrrolidone (NMP) or DMF
-
DIPEA
-
Methanol (MeOH)
-
DCM
-
-
Procedure:
-
Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Prepare the reduction solution: Dissolve SnCl₂·2H₂O (10 equivalents relative to resin loading) and DIPEA (5 equivalents) in NMP. Note: The solution may be cloudy. Ensure it is well-mixed before adding to the resin.
-
Drain the swelling solvent from the resin and add the reduction solution.
-
Agitate the reaction vessel at room temperature for 4-6 hours. The resin may develop a darker color.
-
Monitor the reaction for completion (see Section 4.4).
-
Once complete, drain the reaction solution and wash the resin extensively:
-
NMP (3x)
-
DCM (3x)
-
MeOH (3x)
-
DCM (3x)
-
-
Dry the resin under vacuum. It is now ready for cleavage.
-
Method B: Sodium Dithionite Reduction
-
Rationale: Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent that operates under mild, aqueous-organic conditions.[4][13] It provides a good alternative to tin-based reagents, avoiding any potential for metal contamination of the final peptide.[1][8]
-
Materials:
-
Peptide-resin from Protocol 4.2
-
Sodium dithionite (Na₂S₂O₄)
-
DMF
-
Water (H₂O)
-
DCM
-
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Prepare the reduction solution: Dissolve Na₂S₂O₄ (20 equivalents relative to resin loading) in a 1:1 mixture of DMF and H₂O. Note: Prepare this solution immediately before use as dithionite can decompose in solution.
-
Drain the swelling solvent and add the dithionite solution to the resin.
-
Agitate the reaction vessel at room temperature for 6-8 hours.
-
Monitor the reaction for completion (see Section 4.4).
-
Drain the solution and wash the resin thoroughly with:
-
1:1 DMF/H₂O (3x)
-
DMF (3x)
-
DCM (3x)
-
-
Dry the resin under vacuum.
-
Self-Validating Protocol: On-Resin Reaction Monitoring
To ensure complete conversion of the nitro group, which is critical for quantitative fluorescence analysis, a small sample of resin beads can be analyzed by mass spectrometry.
-
Principle: The reduction of -NO₂ to -NH₂ results in a specific mass shift of -30.01 Da (O₂ vs. H₂). This change can be readily detected.
-
Procedure:
-
After the desired reaction time (e.g., 4 hours for SnCl₂), remove a small sample of resin beads (~1-2 mg).
-
Wash the beads thoroughly as per the final wash steps of the reduction protocol and dry them.
-
Analyze the beads using MALDI-TOF MS by co-crystallizing the beads directly with the matrix, or by performing a micro-cleavage with a small amount of cleavage cocktail and analyzing the supernatant.
-
Compare the mass spectrum to a sample of beads taken before the reduction. A complete reaction is indicated by the full disappearance of the starting material's mass peak and the appearance of a new peak at [M-30.01]+.[15] If the reaction is incomplete, the reduction time can be extended.
-
Final Cleavage, Purification, and Characterization
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide product by analytical HPLC and high-resolution mass spectrometry.[10]
Data Presentation & Expected Results
Photophysical Properties
The resulting 4-amino-D-phenylalanine residue imparts fluorescent properties to the peptide. While the exact quantum yield and lifetimes are sequence- and environment-dependent, representative data are provided below.
| Property | Phenylalanine (Phe)[16][17] | 4-Nitro-Phenylalanine (Phe(4-NO₂)) | 4-Amino-Phenylalanine (Phe(4-NH₂))[11][18] |
| Fluorescence State | Weakly Fluorescent | Non-Fluorescent (Quenched) | Fluorescent ("Turned-On") |
| Typical Excitation λmax | ~260 nm | N/A | ~280 - 290 nm |
| Typical Emission λmax | ~282 nm | N/A | ~340 - 360 nm |
| Relative Quantum Yield | Low (~0.02)[19] | ~0 | Moderate (Environment Dependent) |
Note: The Fmoc group is removed during cleavage. The data reflects the properties of the free N-terminal peptide containing the specified phenylalanine derivative.
Analytical Data Example
-
Mass Spectrometry: A peptide with an expected mass of 1500.75 Da containing Phe(4-NO₂) should show a mass of 1470.74 Da after successful reduction.
-
Fluorescence Spectroscopy: A solution of the purified Phe(4-NH₂)-containing peptide, when excited at ~285 nm, should exhibit a distinct emission peak around 350 nm. In contrast, the Phe(4-NO₂)-containing precursor peptide should show no significant emission under the same conditions.
References
- Title: Static secondary ion mass spectrometry to monitor solid-phase peptide synthesis Source: Journal of the American Society for Mass Spectrometry URL:[Link]
- Title: Nitro Reduction - Common Conditions Source: Organic Chemistry D
- Title: Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl) Source: Reagent Log URL:[Link]
- Title: Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]
- Title: Sodium Hydrosulfite, Sodium Dithionite Source: Organic Chemistry Portal URL:[Link]
- Title: Sn2+ reduction Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- Title: Can sodium dithionite be used for reduction of nitro to amine group?
- Title: Phenylalanine Source: Oregon Medical Laser Center (OMLC) URL:[Link]
- Title: Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines Source: RSC Publishing URL:[Link]
- Title: Photophysical Properties of 3-[2-Cyano-4-(dimethylamino)phenyl]alanine: A Highly Fluorescent and Environment-sensitive Amino Acid Source: Journal of the Chinese Chemical Society URL:[Link]
- Title: Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides Source: The Journal of Organic Chemistry URL:[Link]
- Title: Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions: Temperature and concentration effects Source: ResearchG
- Title: Theoretical Research on Excited States: Ultraviolet and Fluorescence Spectra of Aromatic Amino Acids Source: Interdisciplinary Sciences: Comput
- Title: Intrinsic Fluorescence Source: National Institute of Standards and Technology (NIST) URL:[Link]
- Title: Photoelectron Quantum Yields of the Amino Acids Source: Proceedings of the N
- Title: Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC Source: Journal of Neuroscience Methods URL:[Link]
- Title: (A) Schematic presentation of the nitro group reduced into the amino...
- Title: Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine Source:
- Title: Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 Source: PubChem URL:[Link]
- Title: On-resin reduction of nitro group of Hmnb Source: ResearchG
- Title: Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation Source: Protein and Peptide Letters URL:[Link]
- Title: Real-Time Monitoring of Chemical Reactions Source: Shimadzu Corpor
- Title: Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes... Source: Science of Synthesis URL:[Link]
- Title: 4-Aminophenylalanine | C9H12N2O2 Source: PubChem URL:[Link]
- Title: 4-Amino-L-phenylalanine Source: Chemsrc URL:[Link]
- Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoelectron Quantum Yields of the Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 9. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. atlantis-press.com [atlantis-press.com]
- 12. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 14. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 15. Static secondary ion mass spectrometry to monitor solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. omlc.org [omlc.org]
- 17. Theoretical Research on Excited States: Ultraviolet and Fluorescence Spectra of Aromatic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nist.gov [nist.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Automated Peptide Synthesis with Fmoc-4-nitro-D-phenylalanine
Introduction: Expanding the Peptidic Toolbox with 4-Nitro-D-phenylalanine
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1][2] These novel building blocks can confer enhanced proteolytic stability, unique conformational constraints, and novel functionalities.[3][4] Among these, D-amino acids are particularly valuable for increasing the in-vivo half-life of peptide-based therapeutics by providing steric hindrance against enzymatic degradation.[3]
Fmoc-4-nitro-D-phenylalanine is a unique building block that combines the enzymatic resistance of a D-amino acid with the versatile properties of a nitro-functionalized aromatic ring. The nitro group can serve as an infrared (IR) probe to monitor peptide conformation and as an effective FRET (Förster Resonance Energy Transfer) quencher for developing sensitive biosensors.[5] This application note provides a comprehensive guide for the efficient and reliable incorporation of this compound into peptide sequences using automated solid-phase peptide synthesis (SPPS).
Core Principles of Automated Fmoc Solid-Phase Peptide Synthesis (SPPS)
Automated peptide synthesis has revolutionized the production of peptides by offering high throughput, reproducibility, and reduced manual intervention.[6][7] The process is based on the foundational principles of SPPS, where a peptide chain is assembled stepwise while anchored to an insoluble resin support.[8] The most prevalent method, Fmoc/tBu chemistry, relies on an orthogonal protection strategy:[9]
-
Nα-Fmoc Protection: The temporary 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the incoming amino acid. It is cleaved under mild basic conditions, typically with piperidine, leaving the rest of the peptide and its side-chain protecting groups intact.[8][10]
-
Acid-Labile Side-Chain Protection: The side chains of reactive amino acids are protected with acid-labile groups (e.g., tBu, Trt, Boc), which are removed during the final cleavage step.
-
Solid Support: The C-terminal amino acid is anchored to a solid resin, which facilitates the removal of excess reagents and byproducts through simple washing steps.
The automated synthesis process is a cyclical repetition of deprotection, coupling, and washing steps.[11]
Visualizing the Automated SPPS Workflow
Caption: General workflow for automated Fmoc-SPPS.
Detailed Protocols for Incorporating this compound
These protocols are designed for standard automated peptide synthesizers. Users should adapt parameters based on their specific instrument and peptide sequence.
Materials and Reagents
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin, as per desired C-terminus.
-
Amino Acids: this compound and other standard Fmoc-protected amino acids.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Acetonitrile (ACN), HPLC grade.
-
-
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Precipitation Solvent: Cold diethyl ether.
-
Experimental Protocols
1. Resin Preparation
-
Swell the chosen resin in DMF for at least 1 hour in the reaction vessel of the automated synthesizer.
-
Wash the resin thoroughly with DMF (3 x 1-minute washes).
2. Automated Synthesis Cycle
The following cycle is programmed into the synthesizer for the incorporation of this compound and subsequent amino acids.
-
Step 1: Fmoc Deprotection
-
Treat the resin with the deprotection solution (20% piperidine in DMF) for 3 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with the deprotection solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[3]
-
-
Step 2: Coupling of this compound
-
Rationale: The electron-withdrawing nitro group can slightly deactivate the carboxyl group for coupling. Therefore, a potent coupling reagent like HCTU or HATU is recommended to ensure high coupling efficiency.
-
Prepare the coupling solution by dissolving this compound (4 eq.), HCTU or HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Deliver the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
-
Step 3: Monitoring the Coupling Reaction (Optional but Recommended)
-
The Kaiser test is a qualitative method to detect the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
After the final DMF wash post-coupling, take a small sample of the resin beads.
-
Add 2-3 drops each of Kaiser test solutions A, B, and C.
-
Heat at 100-120°C for 3-5 minutes.
-
Observe the color:
-
Blue/Purple: Incomplete coupling (free amines present). Recouple the amino acid.
-
Yellow/Colorless: Complete coupling.
-
-
3. Cleavage and Deprotection
-
Rationale: The standard TFA-based cleavage cocktail is generally effective. TIS is included as a scavenger to prevent side reactions from cationic species generated during deprotection.[12][13]
-
After the final synthesis cycle and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.[12]
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
4. Peptide Precipitation and Purification
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[14] The presence of the nitro group will likely increase the hydrophobicity of the peptide, necessitating a slightly higher organic solvent concentration for elution.
Data Presentation: Recommended Synthesis Parameters
| Parameter | Reagent/Condition | Duration | Equivalents (relative to resin loading) |
| Fmoc Deprotection | 20% Piperidine in DMF | 3 min + 10 min | N/A |
| Amino Acid | This compound | - | 4 |
| Coupling Reagent | HCTU or HATU | 45-60 min | 3.9 |
| Base | DIPEA | - | 8 |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | 2-3 hours | N/A |
Visualizing the Key Chemical Structures and Reactions
Caption: Key chemical structures in the synthesis process.
Conclusion and Best Practices
The successful incorporation of this compound into peptides via automated synthesis is readily achievable by following standard Fmoc-SPPS protocols with minor adjustments. The use of potent coupling reagents like HCTU or HATU is recommended to ensure efficient acylation. Careful monitoring of the coupling reaction, particularly for longer or more complex peptide sequences, will contribute to higher purity of the crude product. These guidelines provide a robust framework for researchers to leverage the unique properties of 4-nitro-D-phenylalanine in their peptide-based research and development endeavors.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 883-891.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
- Wenzel, H. R., & Tschesche, H. (1981). Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 362(6), 829–831.
- Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 59–94.
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 223–243.
- Automated Peptide Synthesis: Innovation and Applications. (n.d.).
- Automated Peptide Synthesis. (n.d.).
- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 547, 139–163.
- Stüber, W., & Mrestani-Klaus, C. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International journal of peptide and protein research, 48(6), 545–551.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.).
- Charalampidou, A., Nehls, T., Meyners, C., Gandhesiri, S., Pomplunc, S., Pentelute, B. L., Lermyte, F., & Wanker, E. (2022). Automated Flow Peptide Synthesis Enables Engineering of Proteins with Stabilized Transient Binding Pockets. ACS central science, 8(1), 105–113.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis.
- Reprogramming natural proteins using unnatural amino acids. (n.d.).
- Wang, Y., Li, H., & He, C. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and environmental microbiology, 88(22), e0134022.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemcoplus.co.jp [chemcoplus.co.jp]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Application Note: Strategies for the Cleavage of Peptides Containing 4-Nitro-D-Phenylalanine from Solid-Phase Resins
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the efficient cleavage of synthetic peptides containing the non-canonical amino acid 4-nitro-D-phenylalanine from various solid-phase synthesis resins. Standard acidolytic cleavage using Trifluoroacetic acid (TFA) is the primary method discussed. We will delve into the underlying chemical principles, the critical role of scavenger cocktails in preserving peptide integrity, and procedural optimizations. This document is intended for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction: The Critical Final Step of SPPS
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences on an insoluble polymer support. The final, and arguably most critical, stage of this process is the cleavage of the completed peptide from the resin, which is typically performed concurrently with the removal of side-chain protecting groups.[1] This step dictates the final yield and purity of the crude product.
The incorporation of non-canonical amino acids, such as 4-nitro-D-phenylalanine (D-4-NO₂-Phe), introduces unique considerations. The nitro group (—NO₂) is a strong electron-withdrawing group that can influence peptide structure and function. While it is generally stable under standard Fmoc-SPPS conditions, its behavior during the highly acidic final cleavage step requires careful management to prevent unwanted side reactions. This note details the robust protocols necessary to ensure high-fidelity cleavage of D-4-NO₂-Phe-containing peptides.
The Chemistry of Acidolytic Cleavage
In modern Fmoc-based SPPS, the bond linking the peptide to the resin (e.g., in Wang or Rink Amide resins) and most side-chain protecting groups (e.g., tBu, Boc, Trt) are designed to be labile to strong acid.[2] Trifluoroacetic acid (TFA) is the reagent of choice for this purpose. The mechanism involves protonation of the acid-sensitive groups, leading to the formation of stable carbocations, which then dissociate, liberating the peptide and deprotected side chains.[1]
2.1 The Indispensable Role of Scavengers
The carbocations generated from protecting groups and the resin linker are highly reactive electrophiles.[3] If left unquenched, they can re-attach to nucleophilic residues within the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to irreversible modifications.[4] Scavengers are nucleophilic reagents added to the TFA "cocktail" to trap these carbocations, thereby preventing side reactions.[4][5]
Key Insight on 4-Nitro-D-Phenylalanine: The phenyl ring of 4-nitro-phenylalanine is significantly deactivated by the electron-withdrawing nitro group, making it much less susceptible to electrophilic attack (e.g., alkylation by carbocations) than the indole ring of Tryptophan or the phenol ring of Tyrosine. Therefore, the primary concern is not the modification of the 4-nitro-phenylalanine residue itself, but rather ensuring the cleavage conditions are optimized for other sensitive amino acids present in the sequence. The nitro group is stable to standard TFA cleavage cocktails and is not typically reduced under these conditions.
2.2 Distinction from Photocleavage
It is important to distinguish 4-nitrophenylalanine from its isomer, 2-nitrophenylalanine. The 2-nitro isomer can be used for the photocleavage of the peptide backbone upon irradiation with UV light.[6] This is a specific photochemical reaction dependent on the ortho position of the nitro group. 4-nitro-D-phenylalanine does not facilitate this type of backbone photocleavage , and its release from the resin is achieved via standard chemical methods like acidolysis.
Optimizing the Cleavage Protocol: Key Factors
The success of the cleavage reaction depends on a careful balance of several factors to ensure complete deprotection and release without degrading the target peptide.
-
Peptide Sequence: The presence of sensitive residues like Cys, Met, Trp, or multiple Arg(Pbf) residues dictates the composition of the scavenger cocktail.[7]
-
Resin and Linker: The acid lability of the linker determines the required TFA concentration and reaction time. For example, hyper-acid-sensitive resins like 2-chlorotrityl chloride resin can be cleaved under milder conditions to yield side-chain protected peptides, whereas Wang and Rink Amide resins require strong TFA for full cleavage and deprotection.[8]
-
Reaction Time and Temperature: Most cleavages are performed at room temperature for 1.5 to 4 hours.[1][9] Longer times may be necessary for peptides with multiple Arg(Pbf) groups but can also increase the risk of side reactions.[7]
Data Summary: Recommended Cleavage Cocktails
The choice of cleavage cocktail is paramount. The following table summarizes common cocktails suitable for peptides containing 4-nitro-D-phenylalanine, with the selection guided by other sensitive residues in the sequence.
| Cocktail Name | Composition (v/v/w) | Target Peptide Characteristics | Rationale & Insights |
| Reagent B | TFA / Water / Phenol / TIS (88:5:5:2) | Peptides with Tyr, Ser, Thr. | A good starting point for many sequences. Phenol protects Tyrosine, while TIS and water scavenge trityl and t-butyl cations. |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with Cys, Met, Arg(Pbf/Pmc), Trp. | A "universal" and robust cocktail. EDT prevents Cys oxidation, thioanisole aids Arg deprotection, and phenol protects Trp/Tyr.[3][10] |
| Standard TFA/TIS/H₂O | TFA / TIS / Water (95:2.5:2.5) | Peptides without Cys, Met, or Trp. | The most common and simple cocktail. Effective for trapping t-butyl and trityl cations.[7] Suitable for many sequences containing 4-nitro-Phe if no other sensitive residues are present. |
| TFA/TIS/Water/DODT | TFA / TIS / Water / DODT (92.5:2.5:2.5:2.5) | Peptides with Met or Cys. | Dioxa-1,8-octane-dithiol (DODT) is a less malodorous and effective alternative to EDT for protecting sulfur-containing residues.[2] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DODT: Dioxa-1,8-octane-dithiol.
Experimental Protocols
5.1 Pre-Cleavage Preparation: A Self-Validating Step
For any new peptide, it is highly recommended to perform a small-scale trial cleavage on 10-20 mg of peptide-resin.[5] Analyze the resulting crude material by HPLC and Mass Spectrometry to confirm the identity of the main product and identify any side products. This allows for optimization of the cleavage cocktail and reaction time before committing the entire batch.
5.2 Protocol 1: Standard TFA Cleavage of 4-Nitro-D-Phenylalanine Peptides
This protocol describes a general procedure for cleaving a peptide from an acid-labile resin such as Wang or Rink Amide.
Safety Warning: Trifluoroacetic acid (TFA) is extremely corrosive and volatile. All steps involving TFA must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]
Materials:
-
Dried peptide-bound resin (e.g., 0.1 mmol scale)
-
Cleavage Cocktail (select from Table 1, prepare fresh)
-
Dichloromethane (DCM)
-
Cold Diethyl Ether (stored at -20°C)
-
50 mL centrifuge tubes
-
Sintered glass funnel or peptide cleavage vessel
Procedure:
-
Resin Preparation:
-
If the N-terminal amino acid has an Fmoc group, remove it first using 20% piperidine in DMF.[9]
-
Place the peptide-resin in a reaction vessel. Wash thoroughly with Dichloromethane (DCM) (3 x 10 mL) to remove residual DMF and swell the resin.
-
Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 3 hours.[11] This is critical as water, other than that in the cocktail, can interfere.
-
-
Cleavage Reaction:
-
Place the dried resin in a clean, dry round-bottom flask or a dedicated cleavage vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin). A typical 0.1 mmol synthesis may use 2-5 mL of cocktail.
-
Stopper the vessel and gently agitate at room temperature for 2-3 hours. Occasional swirling is sufficient.[2]
-
-
Peptide Isolation and Precipitation:
-
After the reaction is complete, filter the cleavage mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate in a 50 mL centrifuge tube.
-
Wash the resin beads with a small amount of fresh TFA (2 x 1 mL) and combine the washes with the original filtrate.[9]
-
In the fume hood, add the TFA filtrate dropwise to a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.
-
Cap the tube and vortex briefly. Store the tube at -20°C for at least 30 minutes to maximize precipitation.
-
-
Work-up and Drying:
-
Centrifuge the tube (e.g., 3500 rpm for 5 minutes) to pellet the peptide.
-
Carefully decant and discard the ether supernatant, which contains the scavengers and cleaved protecting groups.
-
Wash the peptide pellet by adding another 30 mL of cold ether, vortexing to resuspend the solid, and centrifuging again. Repeat this wash step two more times to ensure all soluble impurities are removed.
-
After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen, followed by drying under high vacuum to remove all traces of ether. The crude peptide is now ready for analysis (HPLC, MS) and purification.
-
Visual Diagrams
Workflow for Peptide Cleavage and Isolation
Caption: General workflow for acidolytic cleavage of peptides from solid support.
Mechanism of Resin Linker Cleavage
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cem.de [cem.de]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. The solid-phase synthesis of side-chain-phosphorylated peptide-4-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Enhancing Peptide Stability with D-Amino Acids
Introduction: The Imperative for Peptide Stabilization in Therapeutics
Peptides have emerged as highly attractive therapeutic candidates due to their high specificity, potency, and low toxicity compared to small molecules. However, a primary obstacle limiting their clinical application is their inherent instability in vivo.[1][2] Native peptides, composed of L-amino acids, are rapidly degraded by proteases and peptidases present in biological systems, leading to a short circulation half-life and reduced bioavailability.[1][3] This rapid clearance necessitates strategies to protect the peptide backbone from enzymatic cleavage.
One of the most effective and widely adopted strategies is the incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of the canonical L-amino acids.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and validation of D-amino acid substitution to enhance peptide stability. We will delve into the underlying mechanisms, synthesis strategies, and detailed protocols for stability and activity assessment.
Part 1: The Core Principle – How D-Amino Acids Confer Protease Resistance
The stereospecificity of proteases is the cornerstone of this stabilization strategy. Proteases have evolved to recognize and bind substrates with specific three-dimensional conformations, which are dictated by the exclusive presence of L-amino acids in natural proteins and peptides.[1]
The Mechanism of Steric Hindrance
When a D-amino acid is incorporated into a peptide chain, it fundamentally alters the local stereochemistry. The side chain of the D-residue projects in the opposite direction compared to an L-residue. This creates a sterically incompatible conformation for the active site of most endogenous proteases.[5][6] The enzyme's catalytic triad cannot achieve the correct orientation relative to the scissile peptide bond, effectively preventing hydrolysis.[6][7] Computational studies have shown that this L- to D-chirality conversion severely compromises the peptide-protease binding affinity, leading to an inactive complex and explaining the observed proteolytic stability.[6][7]
Disruption of Secondary Structure Recognition
Beyond the immediate cleavage site, D-amino acid incorporation can disrupt local secondary structures like α-helices or β-sheets that may serve as recognition motifs for proteases.[8][9] While this can be a powerful tool for stabilization, it must be used judiciously, as maintaining the bioactive conformation of the peptide is critical for its function.[9][10] The effect is highly position-dependent; substitutions at the termini often preserve the core secondary structure and activity, while substitutions in the middle of a sequence are more likely to be disruptive.[9]
Part 2: Strategies for D-Amino Acid Incorporation
The choice of how and where to incorporate D-amino acids is a critical design consideration that balances stability enhancement with the preservation of biological activity.
Partial D-Amino Acid Substitution
This is the most common approach, involving the replacement of one or more L-amino acids with their D-counterparts at strategic positions.
-
Rationale: The goal is to protect known protease cleavage sites or to stabilize the N- and C-termini, which are susceptible to exopeptidases. Alanine scanning can first be used to identify residues critical for activity, which should be avoided for substitution.[10]
-
Advantages: Often preserves the peptide's overall conformation and biological activity while significantly increasing half-life.[2][11] It is a cost-effective method to improve stability.
-
Considerations: Identifying the optimal position for substitution is key. Substitution in flanking regions of a core binding epitope has been shown to retain recognition properties while dramatically improving stability.[2]
All D-Amino Acid Peptides (Enantiomeric Peptides)
In this strategy, the entire peptide is synthesized using only D-amino acids.
-
Rationale: Creates a perfect mirror image of the native peptide, which is completely resistant to degradation by standard proteases.[6]
-
Advantages: Offers maximum proteolytic stability, leading to a significantly longer in vivo circulation time.[1][4]
-
Considerations: The D-peptide will not bind to the native L-target protein. This strategy is primarily effective for peptides whose mechanism of action does not depend on chiral recognition with a target, such as many antimicrobial peptides that act by disrupting lipid membranes.[9][12] For chiral targets, a "mirror-image phage display" approach is required, where the D-peptide is selected to bind to a D-version of the target protein, thereby ensuring it will bind the natural L-target in vivo.[1]
Retro-Inverso Peptides
This elegant approach involves synthesizing the peptide with D-amino acids in a reversed sequence order.
-
Rationale: This modification aims to mimic the side-chain topology of the original L-peptide while having a reversed backbone direction. The combination of D-amino acids and reversed sequence results in a peptide that is highly resistant to proteolysis.[4]
-
Advantages: Can maintain the spatial orientation of the side chains, potentially preserving biological activity better than a simple enantiomeric switch.[4]
-
Considerations: While effective, the resulting activity is not always predictable and must be empirically validated.[4]
Part 3: Synthesis and Characterization Protocols
The incorporation of D-amino acids is seamlessly integrated into standard Solid-Phase Peptide Synthesis (SPPS) workflows.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the manual synthesis of a peptide with a D-amino acid substitution using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Rationale: SPPS is the method of choice for peptide synthesis, allowing for the stepwise addition of amino acids to a growing chain anchored on an insoluble resin.[13][14] The use of an excess of reagents drives reactions to completion, and purification is simplified by washing the resin-bound peptide.[13] D-amino acids, protected with Fmoc on the alpha-amine, are commercially available and used in the exact same way as their L-counterparts.
Materials:
-
Fmoc-Rink Amide resin (or other appropriate resin for desired C-terminus).[15]
-
Fmoc-L-amino acids and desired Fmoc-D-amino acids.
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: High-quality, peptide-synthesis-grade DMF and DCM (Dichloromethane).
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.
-
Cold diethyl ether.
-
SPPS reaction vessel.[14]
Workflow Diagram:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating D-amino acids.
Step-by-Step Procedure:
-
Resin Preparation: Place the resin (e.g., 0.1 mmol scale) in the reaction vessel. Swell the resin in DMF for at least 30 minutes.[14][15]
-
First Amino Acid Coupling: If starting with a pre-loaded resin, proceed to step 3. If not, couple the first Fmoc-amino acid according to the standard procedure for your chosen resin.[14]
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the Fmoc group.[15]
-
Washing: Wash the resin thoroughly to remove residual piperidine. Perform a sequence of washes (e.g., 5 times with DMF).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid (this can be an L- or D-amino acid). Dissolve 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. A Kaiser test can be performed to confirm reaction completion.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Repeat Cycle: Repeat steps 3-6 for each amino acid in the sequence until the full peptide is assembled.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and washed, wash the resin with methanol and dry it under vacuum. Add the cleavage cocktail (e.g., 95% TFA) to the resin and agitate for 2-3 hours at room temperature.[16] This cleaves the peptide from the resin and removes side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Wash the pellet with cold ether 2-3 times. Dry the crude peptide. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol: Characterization of Secondary Structure by Circular Dichroism (CD) Spectroscopy
Rationale: CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[17] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[17] This is critical for confirming that a D-amino acid substitution has not undesirably altered the peptide's conformation. An L-peptide with an α-helical structure will show a characteristic CD spectrum with negative bands around 208 and 222 nm. Its full D-enantiomer will show an inverted mirror-image spectrum.[12] A partial D-substitution may cause a reduction in helicity, reflected by a decrease in the signal intensity at these wavelengths.[9]
Materials:
-
Purified peptide (L- and D-amino acid versions).
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Helix-inducing solvent (optional): 2,2,2-Trifluoroethanol (TFE).[18]
-
CD Spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified peptide in the chosen buffer. Determine the precise concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by amino acid analysis. Prepare a working solution of ~50-100 µM.
-
Instrument Setup: Set up the CD spectropolarimeter to scan from approximately 260 nm to 190 nm.
-
Blank Measurement: Record a baseline spectrum of the buffer (and TFE, if used) in the cuvette.
-
Sample Measurement: Record the spectrum of the peptide sample. Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (mdeg) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of amino acid residues, and 'l' is the path length in cm.
-
Analysis: Compare the spectra of the L-peptide and its D-substituted analog. A significant change in the shape and magnitude of the CD signal indicates an alteration in the secondary structure.
Part 4: Protocols for Stability Assessment
The primary goal of D-amino acid incorporation is to increase resistance to proteolysis. The following protocols provide robust methods to quantify this enhancement.
Protocol: General Protease Stability Assay in Serum
Rationale: This assay provides a physiologically relevant measure of peptide stability by exposing it to the complex mixture of proteases found in serum.[3] The disappearance of the full-length peptide over time is monitored by RP-HPLC.[19][20]
Materials:
-
Purified peptides (L- and D-amino acid versions).
-
Human or animal serum (e.g., Fetal Bovine Serum, FBS).
-
Quenching/Precipitation Solution: Acetonitrile (ACN) containing 1% TFA or 10% Trichloroacetic Acid (TCA).[20]
-
Incubation Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
RP-HPLC system with a C18 column.
-
Mass Spectrometer for fragment identification (optional).
Workflow Diagram:
Caption: Experimental workflow for assessing peptide stability in serum.
Step-by-Step Procedure:
-
Serum Preparation: Thaw serum on ice. Centrifuge at 10,000 x g for 10 min at 4°C to pellet any cryoprecipitates.[20]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., 90 µL serum + 100 µL PBS). Pre-warm the mixture to 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of the peptide stock solution (e.g., 2 mg/mL) to the serum mixture to achieve a final concentration of 100 µg/mL. Vortex briefly. This is the t=0 time point. Immediately remove the first aliquot (e.g., 50 µL).
-
Incubation: Incubate the reaction tube at 37°C.
-
Time-Course Sampling: At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), remove another 50 µL aliquot.
-
Quench and Precipitate: Immediately add each aliquot to a new tube containing a defined volume of quenching solution (e.g., 100 µL of ACN with 1% TFA). Vortex vigorously and incubate on ice for 20 minutes to precipitate serum proteins.[20]
-
Clarification: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[20]
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze by RP-HPLC, monitoring at a suitable wavelength (e.g., 220 nm).
-
Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Normalize the peak area at each time point to the area at t=0 to determine the percentage of peptide remaining. Plot this percentage against time and calculate the half-life (t½) by fitting the data to a one-phase decay model.[19]
Protocol: Specific Protease Challenge Assay (e.g., Trypsin)
Rationale: To understand the specific points of failure, peptides can be challenged with individual proteases. Trypsin, which cleaves at the C-terminus of Lysine (Lys) and Arginine (Arg) residues, is a common choice.[12][21] This assay confirms that D-amino acid substitution at or near a target cleavage site confers resistance.
Materials:
-
Purified peptides (L- and D-amino acid versions).
-
Trypsin solution (e.g., from bovine pancreas).
-
Reaction Buffer: PBS or Ammonium Bicarbonate buffer (pH ~8.0).
-
Quenching Solution: 10% TFA.
-
RP-HPLC system.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the peptide in the reaction buffer to a final concentration of 0.2-0.5 mg/mL.
-
Initiate Reaction: Add trypsin to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:50 or 1:100 w/w).
-
Incubation and Sampling: Incubate at 37°C. Take aliquots at various time points (e.g., 0, 30, 60, 180 minutes).
-
Quenching: Quench the reaction by adding the aliquot to a quenching solution (e.g., dilute with 0.2% TFA).[21]
-
Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of fragment peaks. Compare the degradation profile of the L-peptide with its D-substituted analog. The D-amino acid-containing peptide is expected to show significantly slower or no degradation.[6][12]
Part 5: Data Presentation and Interpretation
Comparative Stability Data Table
| Peptide Sequence | Modification | Protease | Half-life (t½) in 50% Human Serum (min) |
| H-L-Lys-L-Phe-L-Ala-NH₂ | None (All-L) | Serum Proteases | ~ 15 |
| H-D-Lys -L-Phe-L-Ala-NH₂ | D-Lys at N-terminus | Serum Proteases | > 240 |
| H-L-Lys-D-Phe -L-Ala-NH₂ | D-Phe at P1' position | Serum Proteases | > 360 |
| H-D-Lys-D-Phe-D-Ala-NH₂ | All-D Enantiomer | Serum Proteases | > 1440 (No degradation observed) |
Note: Data are representative and will vary based on peptide sequence and assay conditions.
This table clearly demonstrates the dramatic increase in stability achieved through various D-amino acid substitution strategies. The all-L peptide is rapidly degraded, while even a single D-amino acid substitution extends the half-life by over 16-fold. The all-D version is completely stable under the assay conditions.
Conclusion
The incorporation of D-amino acids is a robust, predictable, and highly effective strategy for overcoming the primary liability of peptide therapeutics: proteolytic instability. By leveraging the stereospecificity of proteases, researchers can rationally design peptide analogs with significantly extended half-lives, thereby improving their pharmacokinetic profiles and therapeutic potential. The protocols outlined in this guide provide a systematic framework for the synthesis, characterization, and validation of D-amino acid-stabilized peptides, enabling drug development professionals to advance more potent and durable peptide-based medicines. While this modification can sometimes impact biological activity, careful positional analysis and thorough characterization will lead to optimized candidates that successfully balance stability and function.[10][22]
References
- Valle, F., Marchesan, S. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 25(21), 5126.
- Hong, S. Y., Oh, J. E., Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.
- Sun, L., Zhang, H., Wang, H. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 49(6), 1077-1087.
- Wang, C., Dong, S., Zhang, L., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 916-925.
- Al-Sabi, A., D'Souza, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? International Journal of Molecular Sciences, 22(22), 12513.
- Mezõ, G., Czudor, Z., et al. (2007). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 13(3), 195-201.
- LifeTein. (2012). D-amino acid peptides to resist common proteases.
- Sivakamavalli, J., O'Rourke, D., et al. (2023). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
- Maji, R., Him, G. K., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases, 10(3), 963-976.
- Margolin, A. L., Tai, D. F., Klibanov, A. M. (1987). Incorporation of D-amino acids into peptides via enzymic condensation in organic solvents. Journal of the American Chemical Society, 109(25), 7885-7887.
- Wang, W., Gan, J., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC Advances, 11(16), 9407-9411.
- AAPPTec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Muttenthaler, M., Nevin, S. T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 27(21), 7249.
- Lee, H. S., Park, C. B., Kim, H. S., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(47), 14757-14765.
- Maji, R., Him, G. K., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. PubMed.
- Fjell, C. D., Hiss, J. A., et al. (2014). In Vitro and In Vivo Activity of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 58(9), 5127-5136.
- Chen, Y., Mant, C. T., Hodges, R. S. (2007). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1140(1-2), 163-172.
- Vizzavona, J., El-Mahdi, O. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 389-416.
- Pilone, M. S., Pollegioni, L. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(23), 9034.
- Al-Sabi, A., D'Souza, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? ResearchGate.
- Riedl, S., Leber, R., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8871.
- Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Wenschuh, H., Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3223-3233.
- Asano, Y., Ito, H. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(12), e00455-19.
- Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Self-Assembled Peptide Nanomaterials: Towards Novel Biological Applications. The Royal Society of Chemistry.
- Wang, Z., Chen, G., et al. (2024). Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals. Journal of the American Chemical Society.
- Wang, C., Li, S., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express, 6(1), 116.
- Lau, J. L., Dunn, M. K. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2383.
- Putman, J. (2024). Developing methods for analysis of chiral small molecules and D-amino acid containing peptides. MavMatrix.
Sources
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. bachem.com [bachem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. chem.uci.edu [chem.uci.edu]
- 16. peptide.com [peptide.com]
- 17. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Peptide Libraries Using Fmoc-4-nitro-D-phenylalanine
Introduction: The Strategic Incorporation of 4-Nitro-D-phenylalanine in Peptide Drug Discovery
Peptide libraries are a cornerstone of modern drug discovery, offering a vast chemical space for identifying novel therapeutic leads.[1] The introduction of unnatural amino acids into these libraries is a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and fine-tune the overall pharmacokinetic profile of peptide candidates.[2][3] Among these, 4-nitro-D-phenylalanine, a derivative of the natural amino acid phenylalanine, presents unique opportunities. The electron-withdrawing nitro group can alter the electronic properties of the aromatic ring, influencing peptide conformation and binding interactions.[4][5] Furthermore, the nitro group can serve as a handle for further chemical modification or as a spectroscopic probe.[6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of peptide libraries incorporating Fmoc-4-nitro-D-phenylalanine using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind each step, offering insights gleaned from practical experience to empower researchers in their quest for novel peptide-based therapeutics.
Physicochemical Properties of this compound
Understanding the properties of the building block is crucial for successful synthesis.
| Property | Value | Reference |
| CAS Number | 177966-63-1 | [7] |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [7] |
| Molecular Weight | 432.4 g/mol | [7] |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥ 99% | [7] |
| Solubility | Soluble in DMF and NMP | [4] |
| Melting Point | 213-217 °C | [7] |
| Optical Rotation | [a]D20 = +37 ± 2º (c=1 in DMF) | [7] |
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of Fmoc-based SPPS for incorporating this compound into a growing peptide chain.
Caption: Quality control workflow for synthesized peptide libraries.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide. A reversed-phase C18 column is typically employed with a water/acetonitrile gradient containing 0.1% TFA.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including 4-nitro-D-phenylalanine. [8]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | - Incomplete coupling reactions.- Premature chain termination.- Steric hindrance from the growing peptide chain. | - Double couple problematic residues.- Use a more potent coupling reagent (e.g., COMU).- Increase coupling times. [9] |
| Peptide Aggregation | - Hydrophobic sequences.- Formation of secondary structures on the resin. | - Use a more polar solvent or a solvent mixture (e.g., DMF/NMP).- Incorporate pseudoproline dipeptides to disrupt secondary structures. [10] |
| Side Reactions | - Racemization during activation.- Aspartimide formation. | - Use an appropriate base (e.g., 2,4,6-collidine instead of DIPEA).- For aspartic acid, use side-chain protecting groups that minimize aspartimide formation. [11] |
| Incomplete Deprotection | - Inefficient removal of Fmoc group. | - Extend the second piperidine treatment time.- Ensure thorough washing to remove piperidine adducts. |
Applications of Peptide Libraries Containing 4-Nitro-D-phenylalanine
The incorporation of 4-nitro-D-phenylalanine can impart valuable properties for various applications in drug discovery and chemical biology:
-
Enhanced Biological Activity: The modified electronic properties of the phenyl ring can lead to improved binding affinity and selectivity for biological targets. [4]* Increased Proteolytic Stability: The D-configuration of the amino acid inherently provides resistance to degradation by proteases, a common challenge with peptide therapeutics. [1]* Drug Delivery Systems: The unique properties of 4-nitro-D-phenylalanine can be exploited in the design of targeted drug delivery systems and bioconjugates. [7]* Fluorescent Probes and Quenchers: The nitroaromatic moiety can act as a quencher in FRET-based assays for studying protein-protein interactions or enzyme activity. [6]
Safety and Handling
-
This compound: While not classified as a hazardous substance, standard laboratory safety practices should be followed. [12]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. [13]* Reagents: Many reagents used in peptide synthesis are hazardous (e.g., TFA, piperidine, DIC). Handle these chemicals in a well-ventilated fume hood and consult the specific Material Safety Data Sheets (MSDS) for each compound before use. [12][14]
Conclusion
The synthesis of peptide libraries incorporating this compound is a robust and accessible methodology for researchers in drug discovery. By understanding the principles of solid-phase peptide synthesis and the specific considerations for this unnatural amino acid, scientists can effectively generate diverse libraries for the identification of novel peptide leads with enhanced therapeutic potential. The protocols and insights provided in this guide serve as a foundation for the successful synthesis and characterization of these valuable research tools.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. [Link]
- Evolving a Peptide: Library Platforms and Diversification Str
- Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification - ACS Public
- Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ioniz
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Public
- Encoded combinatorial peptide libraries containing non-natural amino acids | Journal of the American Chemical Society. [Link]
- Methods and protocols of modern solid phase peptide synthesis - ResearchG
- Fmoc-Phe(4-NO2)-OH [95753-55-2] - Aapptec Peptides. [Link]
- Study on the synthesis of L-4-nitrophenylalanine - ResearchG
- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC. [Link]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. [Link]
- Four-base codon mediated mRNA display to construct peptide libraries that contain multiple nonnatural amino acids - Oxford Academic. [Link]
- Amino Acid Deriv
- CMC regulatory challenges during peptide development - BioXconomy. [Link]
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. [Link]
- MSDS - Safety D
- Peptide libraries: applications, design options and consider
- Unnatural Peptide Library Construction - CD Biosynsis - mRNA Display. [Link]
- Safety Data Sheet: 4-Nitrophenol - Carl ROTH. [Link]
Sources
- 1. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Peptide Library Construction - CD Biosynsis [aspiregene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. chempep.com [chempep.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. peptide.com [peptide.com]
- 14. carlroth.com:443 [carlroth.com:443]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Coupling of Fmoc-4-nitro-D-phenylalanine
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Fmoc-4-nitro-D-phenylalanine. Here, we provide in-depth troubleshooting guides and FAQs in a direct question-and-answer format to help you overcome common hurdles and ensure the successful synthesis of your target peptide.
Introduction: The Challenge of this compound
This compound is a valuable non-canonical amino acid used to introduce unique structural and functional properties into peptides. The nitro group can serve as a precursor for an amino group, a useful handle for bioconjugation, or as a tool to modulate peptide conformation.[1] However, its incorporation into a growing peptide chain can be challenging. The difficulties primarily arise from a combination of steric hindrance and electronic effects, which can lead to incomplete reactions, low yields, and the formation of deletion sequences. This guide will walk you through the causes of these issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Kaiser test still positive (blue beads) after the coupling step for this compound?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction is incomplete.[2][3] Several factors can contribute to this when using this compound:
-
Steric Hindrance: The combination of the bulky N-terminal Fmoc protecting group and the substituted phenyl ring of the incoming amino acid can physically block its approach to the reactive amine on the resin-bound peptide.[4][5] This is a common issue with many modified or bulky amino acid derivatives.[6]
-
Electronic Effects of the Nitro Group: The nitro group (-NO2) is a powerful electron-withdrawing group.[7][8] Through inductive and resonance effects, it reduces the electron density of the phenyl ring.[9] This deactivation can subtly influence the reactivity of the carboxyl group during the activation step, potentially slowing down the formation of the highly reactive ester intermediate required for efficient coupling.
-
Suboptimal Activation: Standard coupling reagents like HBTU or DIC/HOBt may not be potent enough to activate the carboxyl group of this hindered amino acid derivative sufficiently to drive the reaction to completion in a standard timeframe.[4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin, especially with hydrophobic residues.[10][11] This can physically block the N-terminal amine, preventing the incoming activated amino acid from reaching it.
Q2: I've noticed a significant deletion peak in my HPLC/MS analysis corresponding to the absence of the 4-nitro-D-phenylalanine residue. How can I prevent this?
This is a direct consequence of the incomplete coupling described in Q1. To prevent this deletion sequence, you must improve the coupling efficiency. The primary strategies involve enhancing the reaction's kinetics and driving the equilibrium towards product formation. The solutions provided below are designed to achieve this.
Troubleshooting Workflow & Core Strategies
When encountering poor coupling efficiency, a systematic approach is essential. The following workflow provides a logical progression of interventions, from simple adjustments to more advanced techniques.
Caption: A systematic workflow for troubleshooting incomplete coupling.
Detailed Protocols and Explanations
Strategy 1: Double Coupling
This is often the simplest and most effective first step. By exposing the unreacted amines to a fresh solution of activated amino acid, you can drive the reaction to completion.[2][12]
Protocol 1: Standard Double Coupling
-
After the initial coupling period (e.g., 1-2 hours), drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.[2]
-
In a separate vessel, prepare a fresh solution of activated this compound using the same equivalents of amino acid, coupling reagent, and base as in the first coupling.
-
Add this fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.[4]
-
Drain the solution, wash the resin with DMF, and perform a Kaiser test to confirm completion.[3]
Strategy 2: Employ More Potent Coupling Reagents
If double coupling with a standard reagent is insufficient, switching to a more powerful coupling agent is the next logical step. Uronium/aminium salts based on HOAt or OxymaPure are generally more effective than HOBt-based reagents for hindered amino acids.[4][13]
Causality: Reagents like HATU and COMU form highly reactive OAt or Oxyma esters with the amino acid's carboxyl group. These esters are more susceptible to nucleophilic attack by the resin-bound amine, thus overcoming the steric and electronic barriers more effectively than the OBt esters formed by HBTU.[4]
| Reagent Class | Example Reagents | Relative Reactivity & Performance for Hindered Residues |
| Carbodiimide | DIC/HOBt | Moderate: Often insufficient for difficult couplings. Higher risk of racemization.[14] |
| Uronium/Aminium (HOBt-based) | HBTU, TBTU | Good: A reliable standard, but can fail with highly hindered residues.[14] |
| Uronium/Aminium (HOAt/Oxyma-based) | HATU, HCTU, COMU | Excellent: Considered the gold standard for difficult couplings. Forms highly reactive esters, leading to faster kinetics and higher yields.[4][13] |
| Phosphonium | PyBOP, PyAOP | Very Good to Excellent: PyAOP (HOAt-based) is comparable to HATU. These reagents do not form guanidinium byproducts.[15][16] |
Protocol 2: High-Efficiency Coupling with HATU
-
Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide is fully deprotected (confirmed by a positive Kaiser test) and the resin is washed thoroughly with DMF.[2]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9-4.9 eq.), and a non-nucleophilic base like DIPEA (6-10 eq.) or 2,4,6-collidine in DMF.[17][18]
-
Pre-activation: Gently agitate the activation mixture for 1-5 minutes before adding it to the resin.[17]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Wash the resin and perform a Kaiser test. If the test is still positive, a second coupling with HATU may be necessary.
Strategy 3: Optimize Reaction Conditions
-
Extend Reaction Time: Sterically hindered couplings are kinetically slow. Simply increasing the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[2]
-
Elevate Temperature: Increasing the temperature to 40-50°C can help overcome the activation energy barrier.[2] This is particularly effective in automated microwave peptide synthesizers.
-
Authoritative Caution: Exercise caution with elevated temperatures, as they can increase the risk of racemization, especially for sensitive amino acids.[4] For this compound, this risk is moderate but should not be ignored.
-
Strategy 4: Improve Solvation
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to DMF and can be more effective at disrupting peptide aggregation on the resin.[4][10] Simply switching the solvent can sometimes resolve a difficult coupling.
-
Chaotropic Salts: For sequences prone to severe aggregation, adding chaotropic salts like LiCl (0.5 M) to the DMF during the coupling step can help break up the intermolecular hydrogen bonds that cause aggregation, improving access to the reactive N-terminus.[17]
Final Recommendation: Capping
If, after attempting these strategies, a small number of reactive sites remain (a faint positive Kaiser test), it is advisable to "cap" these unreacted amines. This involves acetylating them with a reagent like acetic anhydride. Capping prevents the unreacted chains from participating in subsequent coupling steps, which simplifies the final purification by ensuring that the main impurity is a truncated peptide (acetylated) rather than a deletion peptide, which can be difficult to separate from the target product.[19]
References
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage Official Website. [Link]
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). The Commercially Available Phosphonium Salt PyBOP Is Not a Phosphonium Salt but a Uronium Salt. The Journal of Organic Chemistry, 63(26), 9678–9683. [Link]
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Official Website. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Website. [Link]
- Verma, A. K., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 774-782. [Link]
- ResearchGate. (2002). Procedures to Improve Difficult Couplings.
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Gendron, T., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3646. [Link]
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Website. [Link]
- Wu, S., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biochemical Engineering Journal, 175, 108157. [Link]
- ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds.
- Chem LibreTexts. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. people.uniurb.it [people.uniurb.it]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc Deprotection of 4-nitro-D-phenylalanine
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of 4-nitro-D-phenylalanine. The unique electron-withdrawing nature of the nitro group on the phenyl ring can significantly impact the kinetics and efficiency of this crucial step. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve optimal synthesis outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection of 4-nitro-D-phenylalanine slower than for other amino acids?
A1: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed via a base-mediated β-elimination reaction.[1][2] The rate-determining step is the abstraction of the acidic proton on the C9-position of the fluorene ring by a base, typically piperidine.[3] The electron-withdrawing nitro group in the para position of the D-phenylalanine side chain decreases the electron density of the entire amino acid residue. While this effect is primarily on the phenyl ring, it can have a modest through-space or inductive effect that slightly reduces the acidity of the Fmoc's C9-proton, making it less susceptible to abstraction by the base. This results in slower deprotection kinetics compared to electron-neutral or electron-donating amino acid side chains.
Q2: What are the common side reactions I should be aware of during the Fmoc deprotection of this specific amino acid?
A2: The primary issue is incomplete deprotection . If the Fmoc group is not completely removed, the subsequent coupling reaction will fail for that portion of the peptide chains, leading to the formation of deletion sequences (e.g., peptides missing the 4-nitro-D-phenylalanine residue). These impurities can be difficult to separate from the target peptide during purification due to similar physicochemical properties. Another potential, though less common, issue with prolonged exposure to basic conditions is the potential for side reactions involving the nitro group itself, although this is more prevalent under strongly reductive or nucleophilic conditions not typical of standard Fmoc deprotection.
Q3: Can I just extend the standard piperidine treatment time? What are the risks?
A3: While extending the deprotection time is a common first step, it's not without risks. Prolonged exposure to piperidine can increase the likelihood of other sequence-dependent side reactions, such as:
-
Aspartimide formation: If your sequence contains an aspartic acid residue, particularly followed by a small amino acid like glycine, extended piperidine treatment can promote the formation of a cyclic aspartimide intermediate.[4]
-
Diketopiperazine (DKP) formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[5][6]
-
Racemization: For sensitive amino acids, prolonged basic conditions can increase the risk of epimerization.[4]
Therefore, simply extending the time should be done cautiously and monitored closely.
Q4: Are there alternative reagents to piperidine that are more effective for this amino acid?
A4: Yes, several alternative reagents and cocktails can be more effective, particularly for "difficult" deprotections.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a much stronger, non-nucleophilic base that can significantly accelerate the rate of Fmoc removal.[7] However, it does not scavenge the dibenzofulvene (DBF) byproduct, which can lead to side reactions.[7] Therefore, it is almost always used in combination with a nucleophilic scavenger.
-
Piperazine: Piperazine is a weaker base than piperidine but is an effective nucleophile for scavenging DBF.[1][5] It is often used in combination with DBU to create a potent and efficient deprotection solution.[3][5]
-
4-Methylpiperidine: This reagent has similar basicity to piperidine and can be used as a direct substitute.[1][2] It is not a controlled substance in some regions where piperidine is, making it a logistically favorable alternative.[1]
A combination of 2% DBU and 5% piperazine in NMP or DMF is a highly effective cocktail for challenging deprotections.[5][8]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Fmoc deprotection of 4-nitro-D-phenylalanine.
Problem 1: Incomplete Deprotection Leading to Deletion Sequences
-
How to Confirm:
-
HPLC Analysis: The primary indicator is a significant peak in the crude product chromatogram corresponding to the mass of the target peptide minus the mass of 4-nitro-D-phenylalanine.
-
Mass Spectrometry: Confirm the identity of the deletion sequence peak by MS analysis.
-
Real-time Monitoring: If your synthesizer is equipped with a UV detector, you can monitor the release of the Fmoc-adduct. A tailing or incomplete curve for the deprotection step after 4-nitro-D-phenylalanine coupling is a strong indication of slow kinetics.[9]
-
-
Root Causes & Solutions:
Potential Cause Explanation Recommended Solution Insufficient Deprotection Time/Strength The electron-withdrawing nitro group slows the reaction. Standard conditions (e.g., 20% piperidine in DMF for 5-10 min) may be insufficient. Option A (Incremental): Increase the duration of the deprotection step. Perform a double deprotection (e.g., 2 x 10 minutes) with fresh reagent each time. Option B (Stronger Reagent): Switch to a more potent deprotection cocktail. A solution of 2% DBU / 5% piperazine in NMP is highly effective.[3][5][8] Peptide Aggregation The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, hindering reagent access to the Fmoc group.[10] Option A (Solvent Choice): Switch the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting secondary structures.[11] Option B (Chaotropic Salts): In severe cases, adding a low concentration of a chaotropic salt like LiCl to the deprotection solution can help break up aggregates. Poor Resin Swelling If the resin is not adequately swollen, the deprotection reagent cannot efficiently penetrate the bead to reach all reaction sites. Ensure the resin is fully swollen in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before commencing the synthesis.
Problem 2: Appearance of Unidentified Side Products
-
How to Confirm:
-
HPLC/MS Analysis: Observe unexpected peaks in your chromatogram that do not correspond to the target peptide or simple deletion sequences. Analyze these peaks by MS to determine their masses, which can provide clues to their identity (e.g., M+115 could indicate an adduct with dibenzofulvene).
-
-
Root Causes & Solutions:
Potential Cause Explanation Recommended Solution DBF Adduct Formation If a non-nucleophilic base like DBU is used without an adequate scavenger, the reactive dibenzofulvene (DBF) intermediate can be alkylated by the newly deprotected N-terminal amine.[7] Always use DBU in combination with a nucleophilic scavenger. A cocktail of 2% DBU and 5% piperazine provides both a strong base and an effective scavenger.[5][8] Aspartimide or DKP Formation These are sequence-dependent side reactions exacerbated by extended exposure to base.[4][5] If your sequence is prone to these side reactions, avoid simply extending the piperidine treatment time. Instead, use a faster and more efficient deprotection cocktail like 2% DBU / 5% piperazine in NMP to reduce the overall exposure time to basic conditions.[5] For aspartimide-prone sequences, adding 0.1 M HOBt to the piperidine solution can also be effective.[8]
Section 3: Visual Workflows and Mechanisms
Fmoc Deprotection Mechanism
The following diagram illustrates the two-step E1cB mechanism for Fmoc removal by a secondary amine like piperidine.
Caption: The two-step mechanism of Fmoc deprotection.
Troubleshooting Decision Tree
This flowchart provides a logical pathway for addressing incomplete deprotection of Fmoc-4-nitro-D-phenylalanine.
Caption: Decision tree for troubleshooting incomplete deprotection.
Section 4: Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (Piperidine)
This protocol is a baseline and may require optimization as described in the troubleshooting section.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 10 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat steps 3-5 one more time for difficult residues.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-adduct.[12]
Protocol 2: Optimized Fmoc Deprotection (DBU/Piperazine)
This protocol is highly effective for overcoming incomplete deprotection of 4-nitro-D-phenylalanine.
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[5][8]
-
First Deprotection: Drain the swelling solvent and add the DBU/piperazine solution to the resin. Agitate for 2 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the DBU/piperazine solution and agitate for 5-8 minutes.
-
Washing: Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents.
Section 5: Quantitative Data Summary
The choice of deprotection reagent involves a trade-off between reaction speed and the potential for side reactions. The table below summarizes the performance of various common reagents.
| Reagent Cocktail | Typical Conditions | Speed | Key Advantages | Potential Issues |
| Piperidine | 20% in DMF | Moderate | Well-established, effective for most standard amino acids. | Can be slow for hindered/electron-deficient AAs; promotes aspartimide/DKP formation with prolonged exposure.[4][5] |
| 4-Methylpiperidine | 20% in DMF | Moderate | Equivalent efficiency to piperidine; not a controlled substance.[1][2] | Similar propensity for side reactions as piperidine. |
| DBU / Piperazine | 2% DBU, 5% Piperazine in NMP | Very Fast | Highly efficient for difficult sequences; reduces overall base exposure time, can minimize DKP formation.[3][5][8] | DBU can catalyze aspartimide formation in susceptible sequences if not used cautiously.[6] |
| Piperazine | 5-10% in DMF | Slow | Weaker base, can reduce base-catalyzed side reactions like aspartimide formation.[3][5] | Often too slow for efficient synthesis unless catalyzed by DBU.[3] |
References
- Luna, O. P., Giraud, M., El-Faham, A., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(5), 545. [Link]
- García-Ramos, Y., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(10), 4058-4066. [Link]
- Chen, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11851. [Link]
- Larsen, B. D., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14199–14208. [Link]
- ResearchGate. Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH. [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-22). Academic Press. [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group.
- García-Ramos, Y., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry. [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 6(1), 1-8. [Link]
- Badyal, P. (2016). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. McMaster University. [Link]
- Luna, O. P., et al. (2016).
- ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... [Link]
- Hartrampf, N., et al. (2016). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. [Link]
- Katritzky, A. R., et al. (2010). DBU-Catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides into S-Fm-cysteine di- and tripeptides.
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.uci.edu [chem.uci.edu]
Technical Support Center: Nitro Group Side Reactions in Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into the challenges associated with the nitro protecting group during solid-phase peptide synthesis (SPPS). Here you will find in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and resolve common side reactions, ensuring the integrity and purity of your synthetic peptides.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter when working with nitro-protected amino acids, particularly Nitroarginine (Arg(NO₂)). Each issue is presented in a question-and-answer format, providing a diagnosis, mechanistic explanation, and actionable protocols.
Question 1: My mass spectrometry results show a mass loss of 45.0 Da for my nitroarginine-containing peptide. What is the likely cause?
Short Answer: A mass loss of 45.0 Da (more precisely 44.998 Da) strongly indicates the conversion of a nitroarginine residue to ornithine. This corresponds to the loss of the entire guanidinium group (-CH₃N₃O₂) and its replacement with a primary amine (-NH₂).
In-Depth Analysis:
This side reaction, known as deguanidination, is a known issue, particularly in Boc-SPPS during the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF).[1] The mechanism involves the acid-catalyzed hydrolysis of the guanidinium group. While less common in standard TFA cleavage cocktails used in Fmoc-SPPS, it can still occur under harsh or prolonged acidic conditions.
The resulting ornithine residue introduces a primary amine in the side chain, which can alter the peptide's structure, charge, and biological activity. In mass spectrometry, this modification leads to a characteristic mass shift. Furthermore, the presence of ornithine can lead to a "proline-like" fragmentation pattern in MS/MS, with facile cleavage C-terminal to the ornithine residue due to the formation of a stable six-membered lactam ring.[2]
Identifying the Issue:
-
Mass Spectrometry (MS): Look for a peak corresponding to [M - 45.0]⁺.
-
Tandem MS (MS/MS): Fragmentation of the modified peptide will show dominant b- or y-ions resulting from cleavage C-terminal to the ornithine residue.[2]
-
HPLC Analysis: The resulting ornithine-containing peptide will likely have a different retention time compared to the target peptide, typically eluting earlier on a reverse-phase column due to increased polarity.
Mitigation Strategies & Protocols:
-
Optimize Cleavage Conditions:
-
Limit Acid Exposure: Reduce the cleavage time to the minimum required for complete deprotection (typically 1-2 hours for standard TFA cocktails).
-
Avoid Harsh Acids: If using Boc chemistry, consider alternatives to HF cleavage if ornithine formation is a persistent issue.
-
-
Alternative Arginine Protecting Groups:
Question 2: I'm observing a mass loss of 31.0 Da from my Arg(NO₂) peptide after cleavage. What modification does this correspond to?
Short Answer: A mass loss of 31.0 Da (more precisely 30.998 Da) is characteristic of the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming an aminoguanidine derivative.
In-Depth Analysis:
The nitroguanidine group is susceptible to reduction under certain conditions. This can occur during catalytic hydrogenation if this method is used for deprotection, or even during TFA cleavage if certain scavengers with reducing potential are used, particularly in combination with prolonged reaction times.[5][6] Thiol-based scavengers, while essential for trapping carbocations, can act as reducing agents in the strongly acidic environment of the cleavage cocktail.
The resulting aminoguanidine moiety is highly basic and will significantly alter the chemical properties and biological function of the peptide.
Identifying the Issue:
-
Mass Spectrometry (MS): Look for a peak corresponding to [M - 31.0]⁺.
-
Tandem MS (MS/MS): The fragmentation pattern may be altered due to the change in basicity of the side chain.
-
HPLC Analysis: The retention time will likely shift due to the change in polarity and charge state of the arginine side chain.
Proposed Mechanism of Reduction by Thiol Scavengers:
Caption: Proposed mechanism for nitro group reduction during TFA cleavage.
Mitigation Strategies & Protocols:
-
Use Non-Reducing Scavengers: If aminoguanidine formation is detected, consider using or increasing the proportion of non-thiol scavengers like triisopropylsilane (TIS) and water. A standard low-odor cocktail is often sufficient.
-
Recommended Low-Odor Cocktail: 95% TFA, 2.5% Water, 2.5% TIS.[7]
-
-
On-Resin Deprotection: A highly effective strategy is to remove the nitro group while the peptide is still on the resin, before the final TFA cleavage. This avoids exposing the nitro group to the reducing environment of the cleavage cocktail. The use of stannous chloride (SnCl₂) is a well-documented method for this purpose.[5][8]
Protocol: On-Resin Reduction of Arg(NO₂) with SnCl₂ [8]
-
Resin Preparation: After synthesis and N-terminal Fmoc deprotection, swell the peptide-resin in 2-methyltetrahydrofuran (2-MeTHF).
-
Washing: Wash the resin with a solution of 0.1% aqueous HCl in 2-MeTHF (3 x 1 min).
-
Reduction Solution: Prepare a solution of 2 M SnCl₂ and 0.04 M phenol in 2-MeTHF containing 0.2 M aqueous HCl.
-
Reaction: Add the reduction solution to the resin and heat at 55 °C for 30-60 minutes. The reaction can be repeated with fresh solution if monitoring shows incomplete conversion. Sonication can accelerate the reaction.[8]
-
Washing: After the reaction, thoroughly wash the resin with 2-MeTHF, DMF, and DCM.
-
Cleavage: Proceed with the standard final cleavage using a TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).
-
Question 3: My peptide contains Nitrotyrosine (Tyr(NO₂)), and the MS shows unexpected peaks at [M-16] and [M-32]. What are these species?
Short Answer: These mass losses are characteristic side reactions of nitroaromatic compounds during mass spectrometry analysis, particularly with MALDI-MS. They correspond to the loss of one oxygen atom ([M-16]) and two oxygen atoms ([M-32]) from the nitro group, respectively.
In-Depth Analysis:
While the nitro group on tyrosine is generally stable during Fmoc-SPPS cycles, it can be susceptible to certain modifications. The peaks at [M-16] and [M-32] are often artifacts of the MS analysis method itself rather than side products from the synthesis. However, reduction of the nitro group to an amino group (a mass loss of 30 Da) can also occur during cleavage, similar to nitroarginine.
Identifying the Issue:
-
Mass Spectrometry (MS): Look for peaks corresponding to [M-16], [M-32], and potentially [M-30] (aminotyrosine). These side products can make characterization of the main product difficult.
Mitigation Strategies & Protocols:
-
Optimize MS Conditions: If using MALDI-MS, try different matrices or lower laser power to minimize in-source decay.
-
Cleavage Protocol for Nitrotyrosine-Containing Peptides: Use a scavenger cocktail designed to protect sensitive residues.
-
Recommended Cleavage Cocktail: 92.5% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS), and 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT).[9] This cocktail provides both reducing and carbocation scavenging environments to protect the peptide.
-
-
Purification: The main nitrotyrosine-containing peptide can typically be separated from the reduced aminotyrosine byproduct using reverse-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving the nitro group on arginine during SPPS?
The main side reactions are:
-
Reduction to Aminoguanidine: The nitro group is reduced to an amino group, resulting in a mass loss of 31.0 Da. This can be promoted by certain cleavage cocktails or catalytic hydrogenation.[5][6]
-
Conversion to Ornithine: The entire nitroguanidine group is cleaved from the side chain and replaced by a hydrogen, leaving an ornithine residue. This results in a mass loss of 45.0 Da and is more common in harsh acidic conditions like HF cleavage.[1]
-
Acetylation: During capping steps with acetic anhydride, acetylation of the nitroguanidine group can occur, though this is less common.[2]
Q2: Why is Fmoc-Arg(NO₂)-OH not commonly used in Fmoc-SPPS compared to Fmoc-Arg(Pbf)-OH?
While Fmoc-Arg(NO₂)-OH is stable to the basic conditions of Fmoc deprotection and shows a lower tendency to form δ-lactam during coupling compared to Pbf-protected arginine, its deprotection is not as straightforward.[5] The Pbf group is reliably cleaved with standard TFA cocktails. The nitro group, however, requires either harsher conditions, catalytic hydrogenation (which can be problematic for peptides containing other reducible groups like Trp), or a separate on-resin reduction step (e.g., with SnCl₂).[8] For routine synthesis, the convenience and reliability of Pbf cleavage make it the preferred choice for most applications.
Q3: What are the key mass shifts (Δm/z) to look for when troubleshooting nitro group side reactions?
The table below summarizes the key modifications and their corresponding mass shifts.
| Amino Acid | Side Reaction | Chemical Change | Δm/z (Da) | Notes |
| Arg(NO₂) | Reduction | -NO₂ → -NH₂ | -30.998 | Forms aminoguanidine derivative. |
| Arg(NO₂) | Deguanidination | Guanidinium → Amine | -44.998 | Forms Ornithine. |
| Arg(NO₂) | MS Fragmentation | Loss of NO₂ radical | -46.006 | Common fragment in CID-MS/MS. |
| Tyr(NO₂) | Reduction | -NO₂ → -NH₂ | -30.998 | Forms aminotyrosine. |
| Tyr(NO₂) | MS Artifact | Loss of Oxygen | -15.995 | Common in-source decay in MALDI. |
| Tyr(NO₂) | MS Artifact | Loss of two Oxygens | -31.990 | Common in-source decay in MALDI. |
Q4: Are there side reactions specific to Nitrohistidine in SPPS?
The literature on specific side reactions for nitro-protected histidine in SPPS is limited. The primary concern with any histidine derivative is racemization during coupling, which is catalyzed by the imidazole nitrogen.[3][10] Protecting the imidazole ring is crucial. While a nitro group is strongly electron-withdrawing and would decrease the basicity of the imidazole ring, potentially reducing its catalytic effect on racemization, specific studies are not widely available. It is reasonable to assume that the nitro group itself would be susceptible to reduction during cleavage, similar to nitroarginine and nitrotyrosine, leading to an aminohistidine derivative (Δm/z = -31.0 Da). When using any histidine derivative, it is critical to use coupling conditions that minimize racemization, such as avoiding prolonged pre-activation times.[11]
Q5: How do I choose the right scavenger cocktail for my nitroarginine-containing peptide?
The choice depends on the other sensitive amino acids in your sequence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization of Fmoc-4-nitro-D-phenylalanine during activation
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during the activation of Fmoc-4-nitro-D-phenylalanine.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
A1: The primary reason is the chemical nature of the 4-nitro-phenylalanine side chain. The nitro group (-NO₂) is strongly electron-withdrawing. This property increases the acidity of the proton on the α-carbon of the amino acid.[1] During the activation step of peptide synthesis, a base is present, which can more easily abstract this acidic α-proton. Once the proton is removed, a planar enolate intermediate is formed. Reprotonation of this intermediate can occur from either side, leading to a mixture of D and L enantiomers, thus resulting in racemization.[2]
Q2: I detected the L-isomer of 4-nitro-phenylalanine in my final peptide. What is the most likely cause?
A2: The most probable cause is racemization during the carboxyl group activation and coupling step. This "epimerization" is the mechanistic event that leads to the observation of racemization in the final product.[1] Factors that contribute to this include the choice of coupling reagents, the type of base used, and the duration of the activation period before coupling.
Q3: Can racemization occur during the Fmoc-deprotection step?
A3: While racemization is most common during the activation/coupling phase, it can also occur during Fmoc deprotection under certain basic conditions. However, the primary risk for amino acids with highly acidic α-protons, like this compound, is during the activation of the carboxyl group.[1]
Q4: What is the single most effective change I can make to my protocol to reduce racemization?
A4: Switching your coupling additive from 1-hydroxybenzotriazole (HOBt) to a modern oxime-based additive like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the most impactful change.[3][4][5] OxymaPure is more effective at suppressing racemization, especially for sensitive amino acids, and has a significantly better safety profile, as it is non-explosive.[4][5]
II. Troubleshooting Guide: Preventing Racemization During Activation
This guide provides a deeper dive into the mechanistic causes of racemization and offers concrete, field-proven solutions to maintain the chiral purity of this compound.
The Mechanism of Racemization
During peptide bond formation, the carboxylic acid of the incoming amino acid must be activated to facilitate nucleophilic attack by the N-terminal amine of the peptide chain. This activation, typically mediated by a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC), forms a highly reactive O-acylisourea intermediate.[3] This intermediate is highly susceptible to two main racemization pathways:
-
Direct Enolization: A base present in the reaction mixture abstracts the acidic α-proton, forming a planar enolate. This is the predominant pathway for amino acids with electron-withdrawing side chains.[6]
-
Oxazolone Formation: The activated carboxyl group can be attacked by the backbone carbonyl oxygen of the same amino acid, forming a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the C4 position, which is readily abstracted, leading to racemization.[6][3][7]
The electron-withdrawing nitro group in this compound strongly favors the direct enolization pathway.
Caption: Recommended workflow for minimizing racemization during coupling.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
Verifying the enantiomeric purity of your starting material and final product is crucial. This can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
Objective: To separate and quantify the D- and L-enantiomers of Fmoc-4-nitro-phenylalanine.
Typical System:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective for Fmoc-amino acids. Examples include Lux Cellulose-1, Lux Cellulose-2, or similar phases. [8][9][10]* Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous acidic modifier (e.g., 0.1% trifluoroacetic acid) is commonly used for reversed-phase separations. [9]* Detector: UV detector set to 220 nm or 254 nm.
Procedure:
-
Sample Preparation:
-
Standard: Prepare a solution of a racemic (D/L) standard of Fmoc-4-nitro-phenylalanine to determine the retention times of both enantiomers.
-
Test Sample: Prepare a solution of your this compound starting material or a hydrolyzed sample of your final peptide.
-
-
Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Injection and Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the racemic standard to identify the peaks corresponding to the D- and L-isomers.
-
Inject your test sample.
-
-
Data Interpretation:
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.
-
References
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Park, H. S., et al. (2016). Process for the racemization of α-amino acids. U.S.
- Trant, J. (2021).
- El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(18), 2629-2642.
- Isidro-Llobet, A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4939.
- El-Faham, A., & Albericio, F. (2022).
- Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.
- El-Faham, A., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 12(40), 8044-8049.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634.
- BenchChem. (2025). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis.
- Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.
- Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2841-2844.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH.
- Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- Rojas-Montoya, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12028.
- Phenomenex Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- Phenomenex Inc. (n.d.). Chiral Separation of FMOC Protected α-Amino Acids.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. oxymapure.com [oxymapure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phenomenex.com [phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Troubleshooting Incomplete Fmoc Removal from Hindered Amino Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Nα-Fmoc group removal, a critical step in SPPS. Incomplete deprotection, especially with sterically hindered amino acids, can lead to deletion sequences and significantly impact the purity and yield of your final peptide product. This resource provides in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and overcome these common synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you might encounter during your experiments in a practical question-and-answer format.
How can I confirm that incomplete Fmoc removal is occurring in my synthesis?
Answer:
The primary indicator of incomplete Fmoc deprotection is the appearance of deletion sequences of the target peptide in your analytical data (e.g., HPLC, Mass Spectrometry). Specifically, you will observe a peak corresponding to your target peptide minus the amino acid that failed to couple due to the persistent Fmoc group on the preceding residue.
A proactive, on-resin method to monitor the completeness of Fmoc removal is the Kaiser test (also known as the ninhydrin test).[1]
-
Positive Kaiser Test (Blue/Purple Bead Color): Indicates the presence of a free primary amine, signifying successful Fmoc removal.
-
Negative Kaiser Test (Yellow/Clear Bead Color): Suggests that the Fmoc group is still attached, and the deprotection step was incomplete.
It is crucial to perform this test after the deprotection step and before the subsequent amino acid coupling. For a quantitative approach, the amount of liberated dibenzofulvene-piperidine adduct can be measured spectrophotometrically.[1][2]
What are the primary causes of incomplete Fmoc deprotection?
Answer:
Incomplete Fmoc removal is typically rooted in two interconnected factors: steric hindrance at the amino acid level and the formation of secondary structures within the growing peptide chain.
-
Steric Hindrance: Certain amino acids, due to their bulky side chains or substitution patterns, physically obstruct the approach of the deprotecting base (commonly piperidine) to the Fmoc group. Problematic residues include, but are not limited to:
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures (e.g., β-sheets) through inter- and intra-chain hydrogen bonding. This aggregation can render the N-terminal Fmoc group inaccessible to the deprotection solution, effectively halting the synthesis at that point.[1] This is a sequence-dependent issue and is more prevalent in hydrophobic sequences. Slow deprotection kinetics are a clear indicator of peptide aggregation.[1]
The following diagram illustrates the workflow for diagnosing the cause of incomplete Fmoc removal.
Caption: Diagnostic workflow for incomplete Fmoc removal.
My synthesis has stalled at a hindered amino acid. What are my immediate troubleshooting options?
Answer:
When facing incomplete deprotection at a specific hindered residue, you can implement several protocol modifications to enhance the efficiency of Fmoc removal.
Strategy 1: Extended Deprotection Time
The simplest approach is to increase the reaction time. Instead of the standard 5-10 minute deprotection, extend the treatment with the piperidine solution.
| Parameter | Standard Protocol | Extended Protocol |
| Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Treatment 1 | 2-5 minutes | 10-15 minutes |
| Treatment 2 | 5-10 minutes | 15-20 minutes |
Strategy 2: Elevated Temperature
Performing the deprotection at a slightly elevated temperature can increase reaction kinetics. However, this should be done with caution as it can also promote side reactions like aspartimide formation.[6][7] A temperature of 35-40°C is a reasonable starting point.
Strategy 3: Utilize a Stronger Base System - DBU
For particularly stubborn Fmoc groups, incorporating 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, can significantly accelerate deprotection.[8][9] DBU is more basic than piperidine and can effectively remove the Fmoc group from even highly hindered environments.
A common and effective formulation is a cocktail of DBU and piperidine. The DBU acts as the primary deprotecting agent, while piperidine serves to scavenge the dibenzofulvene (DBF) byproduct.[9][10]
Protocol: DBU/Piperidine Deprotection
-
Reagent Preparation: Prepare a solution of 2% DBU (v/v) and 2% piperidine (v/v) in DMF.
-
Resin Treatment: After draining the coupling solution and washing the resin, add the DBU/piperidine solution to the resin (approximately 10 mL per gram of resin).[9]
-
Reaction: Agitate the mixture at room temperature for 5-7 minutes. For extremely difficult cases, this can be extended.
-
Wash: Filter the resin and wash thoroughly with several portions of DMF to remove the deprotection reagents and the DBF-adduct.[9]
-
Confirmation: Perform a Kaiser test to confirm complete deprotection before proceeding to the next coupling step.
The following diagram outlines the mechanism of Fmoc deprotection.
Caption: Mechanism of base-mediated Fmoc deprotection.
How can I proactively prevent issues with aggregation-prone sequences?
Answer:
For sequences known to be "difficult" due to aggregation, a proactive strategy is far more effective than reactive troubleshooting.[11]
Strategy 1: Use of Pseudoproline Dipeptides
Pseudoproline dipeptides are powerful tools for disrupting the secondary structures that lead to aggregation. These dipeptides temporarily introduce a "kink" in the peptide backbone, which is reversed during the final acid cleavage. They are introduced by substituting a Ser or Thr residue and the preceding amino acid with the corresponding pseudoproline dipeptide.
Strategy 2: Solvent and Temperature Optimization
-
Chaotropic Solvents: In some cases, using a solvent mixture that can disrupt hydrogen bonding, such as adding a small percentage of DMSO to DMF, can be beneficial.
-
Microwave Synthesis: Microwave-assisted SPPS can significantly improve synthesis efficiency for difficult sequences by providing rapid and uniform heating, which helps to break up aggregates.
Strategy 3: Lower Resin Loading
Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) can increase the distance between peptide chains on the support, thereby reducing the likelihood of intermolecular aggregation.[12][13]
Are there alternatives to piperidine for Fmoc removal that might be less problematic?
Answer:
Yes, several alternatives to piperidine have been explored to address issues like aspartimide formation or incomplete deprotection.
-
Piperazine/DBU: A combination of 5% piperazine and 2% DBU in NMP has been shown to be a highly efficient deprotection solution that can also reduce diketopiperazine formation.[8][10][14] Piperazine acts as the DBF scavenger.
-
4-Methylpiperidine (4MP): This reagent can often be used interchangeably with piperidine and is reported to have a better safety profile.[1][3]
-
Dipropylamine (DPA): DPA has been reported as an effective deprotection reagent that can significantly reduce aspartimide formation, especially in high-temperature SPPS.[6][7]
When switching to an alternative base, it is essential to re-optimize the deprotection time and concentration for your specific sequence.
References
- Fields, G. B. (2008). Methods for Removing the Fmoc Group. In: Peptide Synthesis and Applications. Methods in Molecular Biology, vol 298. Humana Press. [Link]
- Galiano, C. F. V., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(11), 2149. [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Chen, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11841–11848. [Link]
- Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]
- APPLICON.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 35. Humana Press. [Link]
- Galiano, C. F. V., et al. (2019).
- Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- Barlocco, D., et al. (2007). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. Journal of Peptide Science, 13(11), 737-741. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
- Chen, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Ghosn, M. W., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(4), 4250–4256. [Link]
- Ghosn, M. W., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. PMC. [Link]
- Ruiz-de-Angulo, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]
- Z-El-SAYED, M. A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Sheppeck, J. E., et al. (2000). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters, 41(28), 5329-5333. [Link]
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 513-535. [Link]
- Kumar, K. S., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomatik.com [biomatik.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Purification of Peptides with 4-Nitro-D-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the unique challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of synthetic peptides incorporating the unnatural amino acid, 4-nitro-D-phenylalanine. The distinct physicochemical properties imparted by the nitro group necessitate specialized strategies to achieve high-purity peptides.
I. Understanding the Core Challenges
The incorporation of a 4-nitro-D-phenylalanine residue into a peptide sequence introduces a unique set of purification challenges stemming from the properties of the nitro group and the aromatic ring.
-
Increased Hydrophobicity : The nitro-phenylalanine residue significantly increases the peptide's hydrophobicity, leading to stronger retention on reversed-phase (RP) HPLC columns. This can result in the need for higher organic solvent concentrations for elution, which may in turn exacerbate solubility issues.
-
Poor Solubility : Peptides containing this residue, especially those with multiple hydrophobic amino acids, often exhibit poor solubility in standard aqueous mobile phases, leading to precipitation during sample preparation or upon injection.
-
Potential for On-Column Interactions : The electron-withdrawing nature of the nitro group can influence the peptide's interaction with the stationary phase, sometimes leading to peak tailing or broadening.
-
Risk of Nitro Group Reduction : Under certain conditions, the nitro group can be reduced to an amino group, creating a significant impurity that can be difficult to separate from the target peptide.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC purification of 4-nitro-D-phenylalanine-containing peptides.
Issue 1: Poor or No Peptide Solubility in Injection Solvent
Symptoms:
-
Cloudy or precipitated sample solution.
-
Low or no peak detected upon injection.
-
System pressure spikes upon injection.[1]
Root Cause Analysis: The high hydrophobicity of the 4-nitro-D-phenylalanine residue, often compounded by other hydrophobic residues in the peptide sequence, leads to poor solubility in highly aqueous solutions.[2]
Solutions:
| Strategy | Detailed Protocol | Rationale |
| Initial Dissolution in Strong Organic Solvent | 1. Dissolve the crude peptide in a minimal volume of DMSO, DMF, or NMP. 2. Once fully dissolved, cautiously dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[3][4] 3. If precipitation occurs, use a higher initial concentration of organic solvent for dilution. | These strong organic solvents can disrupt intermolecular hydrophobic interactions, facilitating the initial dissolution of the peptide.[3] |
| Alternative Co-solvents | For extremely insoluble peptides, consider adding a small percentage of isopropanol or trifluoroethanol (TFE) to the sample solvent. | Isopropanol and TFE are stronger organic solvents than acetonitrile and can enhance the solubility of highly hydrophobic peptides.[2] |
| Heated Dissolution | Gently warm the sample vial (e.g., to 40-60°C) while vortexing to aid dissolution.[2] | Increased temperature can improve the solubility of some peptides. However, be cautious of potential degradation with prolonged heating. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Broad peaks leading to poor resolution.
Root Cause Analysis: Peak tailing can result from several factors, including secondary interactions between the peptide and the stationary phase, column overload, or issues with the HPLC system itself.[5][6] The nitro group can potentially interact with active sites on the silica-based stationary phase.
Solutions:
| Strategy | Detailed Protocol | Rationale |
| Optimize Mobile Phase pH | Ensure the mobile phase pH is low (typically around 2) by using an acidic modifier like trifluoroacetic acid (TFA). | A low pH protonates acidic silanol groups on the stationary phase, minimizing their interaction with the peptide and improving peak shape.[5] |
| Adjust Ion-Pairing Reagent Concentration | While 0.1% TFA is standard, for persistent tailing, a slightly higher concentration (e.g., 0.12%) might be beneficial. Conversely, for LC-MS applications where TFA is undesirable, formic acid (FA) at 0.1% can be used, though it may lead to broader peaks.[3][7] | TFA acts as an ion-pairing agent, masking interactions between the peptide and the stationary phase, which sharpens peaks.[8] |
| Reduce Sample Load | Dilute the sample or decrease the injection volume.[5] | Injecting too much sample can overload the column, leading to peak distortion.[5] |
| System Check | Inspect for dead volumes in fittings and tubing, and ensure the column is properly installed.[6][9] If all peaks in the chromatogram are tailing, a system issue is likely.[6] | Dead volumes can cause band broadening and peak tailing.[5] |
Issue 3: Unexpected Peaks or Low Purity of Main Peak
Symptoms:
-
Multiple peaks in the chromatogram when a single product is expected.
-
The main peak has a lower-than-expected purity, often with a closely eluting impurity.
Root Cause Analysis: The most common issue specific to 4-nitro-D-phenylalanine peptides is the in-situ reduction of the nitro group to an amino group. This can occur during synthesis, cleavage, or even on the HPLC column under certain conditions.
Solutions:
| Strategy | Detailed Protocol | Rationale |
| Mass Spectrometry Analysis | Analyze the main peak and any significant impurities by mass spectrometry. A mass difference of -30 Da (NO₂ replaced by NH₂) is indicative of nitro group reduction. | MS is essential to confirm the identity of the target peptide and any by-products. |
| Avoid Reductive Conditions | During peptide synthesis and handling, avoid exposure to strong reducing agents. Some older metal-based HPLC systems or contaminated mobile phases could potentially contribute to on-column reduction. | The nitro group is susceptible to reduction by various chemical and catalytic methods.[10][11] |
| Optimize Gradient | A shallower gradient will increase the separation between the nitro- and amino-containing peptides. | The amino-containing peptide will be less hydrophobic and thus elute earlier. A shallower gradient improves resolution between closely eluting species.[12] |
Issue 4: Irreversible Adsorption or Low Recovery
Symptoms:
-
The peptide does not elute from the column, even at high organic solvent concentrations.
-
The recovered amount of purified peptide is significantly lower than expected.
Root Cause Analysis: The extreme hydrophobicity of some 4-nitro-D-phenylalanine-containing peptides can lead to irreversible binding to highly retentive stationary phases like C18.
Solutions:
| Strategy | Detailed Protocol | Rationale |
| Use a Less Retentive Column | Switch to a column with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-based stationary phase. | Less hydrophobic stationary phases will reduce the strength of the interaction with the peptide, allowing for elution at lower organic solvent concentrations.[4] |
| Increase Column Temperature | Set the column temperature to 40-60°C. | Elevated temperatures can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and reduced retention times.[13] |
| Stronger Organic Solvents | Consider using mobile phases containing n-propanol or isopropanol instead of, or in addition to, acetonitrile. | These solvents have a stronger elution strength and can be more effective at eluting highly hydrophobic compounds. |
III. Frequently Asked Questions (FAQs)
Q1: How does the 4-nitro-D-phenylalanine residue affect the peptide's retention time in RP-HPLC?
A1: The 4-nitro-D-phenylalanine residue significantly increases the hydrophobicity of a peptide, leading to a longer retention time on reversed-phase columns compared to its non-nitrated phenylalanine counterpart.[14] The exact increase will depend on the overall amino acid sequence of the peptide.
Q2: What is the recommended starting gradient for purifying a peptide with 4-nitro-D-phenylalanine?
A2: A good starting point is a shallow linear gradient. For analytical scouting, a gradient of 5% to 65% acetonitrile (with 0.1% TFA) over 30 minutes is often effective.[15] For preparative purification, the gradient should be optimized based on the analytical run to ensure good separation between the target peptide and any impurities.[16]
Q3: Can I use UV detection for peptides containing 4-nitro-D-phenylalanine?
A3: Yes. In addition to the standard peptide bond absorbance around 210-220 nm, the nitroaromatic ring of 4-nitro-D-phenylalanine provides a distinct UV absorbance at a higher wavelength (typically around 270-280 nm), which can be used for detection.[17] Monitoring at both wavelengths can be beneficial.
Q4: Is there a risk of photodegradation for 4-nitro-D-phenylalanine-containing peptides during HPLC?
A4: While some aromatic compounds can be susceptible to photodegradation, standard laboratory lighting and the short exposure time within an HPLC system are generally not problematic.[18] However, if you are working with a particularly sensitive peptide or observing unexplained degradation, using amber vials for sample storage is a good precautionary measure.
Q5: My peptide is still insoluble even after trying DMSO. What else can I do?
A5: For exceptionally challenging peptides, hexafluoroisopropanol (HFIP) can be used as a dissolution solvent.[2] However, injecting a sample dissolved in HFIP directly can cause it to precipitate upon contact with the aqueous mobile phase.[2] If using HFIP, it is crucial to inject the smallest possible volume and to ensure rapid mixing with the mobile phase at the head of the column.
IV. Experimental Protocols & Visualizations
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol is designed to assess the purity of the crude peptide and to guide the development of a preparative purification method.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the crude peptide in 100 µL of DMSO.
-
Vortex until the peptide is fully dissolved.
-
Add 900 µL of Mobile Phase A (0.1% TFA in water) and vortex again.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
HPLC Setup and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelengths | 220 nm and 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min: 5% B 5-35 min: 5% to 65% B (linear) 35-40 min: 65% to 95% B (column wash) 40-45 min: 95% B 45-50 min: 95% to 5% B (re-equilibration) 50-60 min: 5% B |
Visual Workflow: Troubleshooting HPLC Peak Tailing
Caption: A logical workflow to diagnose the root cause of peak tailing.
V. References
-
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In: Methods in Molecular Biology. Humana Press. Available from: [Link]
-
Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. Available from: [Link]
-
Pirvu, L., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Molecules. Available from: [Link]
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia. Available from: [Link]
-
Zhang, Y., et al. (2020). a HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade.... ResearchGate. Available from: [Link]
-
Coffey, A. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies. Available from: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Available from: [Link]
-
Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Dick, D. L., et al. (2011). Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Available from: [Link]
-
Reddit. (2025). Peptide completely insoluble for HPLC purification. r/OrganicChemistry. Available from: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]
-
Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Kim, C. S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available from: [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available from: [Link]
-
Isai, V., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available from: [Link]
-
Hilton, M. A., et al. (1985). HPLC Assay of Phenylalanine and Tyrosine in Blood Spots on Filter Paper. Journal of Clinical Chemistry and Clinical Biochemistry. Available from: [Link]
-
Tsumoto, H., et al. (2010). Efficient identification and quantification of peptides containing nitrotyrosine by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry after derivatization. Chemical & Pharmaceutical Bulletin. Available from: [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available from: [Link]
-
P.C. E., & T.M. P. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. In: Drug Metabolism Reviews. Taylor & Francis. Available from: [Link]
-
De Malsche, W., et al. (2025). Beyond Molecular Weight: Peptide Characteristics Influencing the Sensitivity of Retention to Changes in Organic Solvent in Reversed-Phase Chromatography. Analytical Chemistry. Available from: [Link]
-
Assoumani, A., et al. (2007). Kinetic of adsorption and of photocatalytic degradation of phenylalanine effect of pH and light intensity. Journal of Photochemistry and Photobiology A: Chemistry. Available from: [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available from: [Link]
-
Koch, D. D., & Kissinger, P. T. (1979). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. Clinica Chimica Acta. Available from: [Link]
-
Guo, S., et al. (2021). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Antioxidants. Available from: [Link]
-
ResearchGate. (2025). Peptide aggregation: insights from SEC-HPLC analysis. Available from: [Link]
-
Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N - and C-termini of peptides are different. Journal of Chromatography A. Available from: [Link]
-
Smith, J. D., et al. (2015). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Organic Process Research & Development. Available from: [Link]
-
Adler, L. B., et al. (2017). Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. Scientific Reports. Available from: [Link]
-
Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Available from: [Link]
-
Huang, Y., et al. (2019). Effect of concentration of TFA in the mobile phase on the separation of amino acids. Experimental conditions: column. ResearchGate. Available from: [Link]
-
Agilent Technologies. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. Available from: [Link]
-
Li, B., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. BMC Cancer. Available from: [Link]
-
Schepartz, A. (2014). (PDF) HPLC Purification of Peptides v1. ResearchGate. Available from: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. hplc.eu [hplc.eu]
- 14. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Solubility of Fmoc-4-nitro-D-phenylalanine in DMF
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with Fmoc-4-nitro-D-phenylalanine in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: My this compound is not readily dissolving in DMF at room temperature. Is this expected?
A1: Yes, this is not uncommon. While DMF is a standard solvent for SPPS, several factors can lead to poor solubility of Fmoc-amino acids.[1] The inherent hydrophobicity of the phenylalanine side chain, coupled with the bulky, aggregation-prone Fmoc protecting group, can reduce solubility.[1] The nitro group on the phenyl ring further alters the electronic properties, which can influence crystal lattice energy and solvation.
Q2: Can the quality of the DMF affect the solubility?
A2: Absolutely. The purity of DMF is critical. Over time, DMF can degrade into dimethylamine and formic acid. Dimethylamine is a primary amine that can prematurely cleave the Fmoc group, while other impurities can interfere with the solvation process. Always use high-purity, amine-free DMF for preparing amino acid solutions.[1]
Q3: Is it acceptable to heat the mixture to aid dissolution?
A3: Gentle heating is a viable strategy. Warming the solution to approximately 37°C can significantly improve the solubility of sparingly soluble Fmoc-amino acids.[1] However, prolonged or excessive heating should be avoided, as it can potentially lead to degradation of the amino acid or other undesirable side reactions.[1][2]
Q4: Are there alternative solvents or co-solvents I can use if solubility in pure DMF remains an issue?
A4: Yes, several alternatives are effective. N-Methyl-2-pyrrolidone (NMP) has a higher solvating power, particularly for hydrophobic peptides, and can be a suitable replacement for DMF.[1][3] Additionally, using a co-solvent can be highly effective. Adding a small amount of Dimethyl Sulfoxide (DMSO) to the DMF can enhance solubility.[1] For particularly challenging sequences, specialized solvent mixtures, sometimes referred to as "Magic Mixtures," have been developed.[1]
Q5: How does sonication help, and are there any risks?
A5: Sonication uses high-frequency sound waves to agitate the solvent and break apart solute particles, which can significantly accelerate the dissolution process.[4][5][6] It is a widely used and effective technique in peptide synthesis.[5][7] The primary risk is potential localized heating. It is best to use an ultrasonic bath and monitor the temperature to ensure it does not rise excessively.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides structured approaches to systematically resolve solubility challenges.
Initial Assessment: Visual Inspection and DMF Quality Check
Before attempting more aggressive solubilization methods, perform these initial checks:
-
Visual Inspection: Examine the this compound solid. It should be a white to off-white powder or crystalline solid. Any discoloration could indicate impurities.
-
DMF Quality: Use a fresh bottle of high-purity, amine-free DMF. If you suspect your current stock is old or contaminated, perform a quick quality test (e.g., with a colorimetric indicator for amines) or switch to a new, sealed bottle.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical progression of steps to address poor solubility.
Caption: Decision workflow for troubleshooting solubility.
Experimental Protocols
This protocol is the first-line approach for enhancing solubility in pure DMF.
-
Preparation: Weigh the required amount of this compound into a clean, dry glass vial suitable for your reaction scale.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration (typically 0.3-0.5 M for coupling reactions).
-
Vortexing: Cap the vial and vortex vigorously for 1-2 minutes to suspend the solid.[1]
-
Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic bath. Sonicate for 5-15 minutes, periodically checking for dissolution.[5] Ensure the vial is not in direct contact with the bottom of the bath if it is a high-power unit.
-
Gentle Heating: If solubility is still incomplete, warm the solution in a water bath or on a heat block to no more than 37°C.[1] Intermittently vortex the solution during warming.
-
Usage: Once fully dissolved, use the solution immediately for the coupling reaction to prevent any potential precipitation upon cooling.[1]
This method is highly effective when the initial protocol fails. DMSO is an excellent solvent for many Fmoc-amino acids.[1]
-
Stock Solution: Prepare a concentrated stock solution of this compound in pure, high-quality DMSO (e.g., 1.0 M). This may require gentle warming or sonication as per Protocol 1.
-
Dilution: In a separate vial, measure the volume of DMF required for your coupling reaction.
-
Addition: Add the required volume of the concentrated DMSO stock solution to the DMF to achieve the final desired concentration. For example, to make a 10 mL solution at 0.5 M, add 5 mL of the 1.0 M DMSO stock to 5 mL of DMF.
-
Mixing: Vortex the final mixture thoroughly to ensure it is homogeneous.
-
Activation & Coupling: Proceed immediately with the addition of activation reagents and coupling to the resin.
Data Summary: Solubilization Strategies
The following table summarizes the recommended strategies and key considerations.
| Method | Description | Advantages | Disadvantages/Cautions |
| Vortexing | Mechanical agitation at room temperature. | Simple, fast, and requires no special equipment. | Often insufficient for poorly soluble derivatives. |
| Sonication | Use of ultrasonic waves to break up solute aggregates. | Highly effective at accelerating dissolution.[5] | Can cause localized heating; monitor temperature. |
| Gentle Heating | Warming the solution to ~37°C. | Increases kinetic energy, improving solvation.[1] | Risk of amino acid degradation if overheated.[1] |
| Co-Solvents (DMSO) | Adding a small percentage of a stronger solvent. | Significantly enhances solubility for difficult compounds.[1] | Ensure co-solvent is compatible with downstream chemistry. |
| Alternative Solvents (NMP) | Replacing DMF entirely with a stronger solvent. | NMP has superior solvating power for many hydrophobic sequences.[3] | NMP is more viscous and may have different resin swelling properties. |
Part 3: Mechanistic Insights & Advanced Considerations
Why is this compound Prone to Solubility Issues?
-
Fmoc Group Aggregation: The large, planar fluorenyl group on Fmoc-protected amino acids has a strong tendency to self-associate through π-stacking interactions. This intermolecular aggregation works against the solvation process.[1]
-
Side-Chain Hydrophobicity: The phenylalanine side chain is inherently hydrophobic. While the nitro group adds polarity, the overall character of the molecule can still lead to poor interactions with the polar aprotic DMF solvent.
-
Crystal Packing: The specific crystalline structure of the solid this compound can have high lattice energy, requiring more energy to break apart the crystal and solvate the individual molecules.
Impact on Synthesis and Downstream Processes
Incomplete dissolution of the amino acid before the activation step is a primary cause of failed or low-efficiency couplings. If the amino acid is not fully solvated, it cannot be effectively activated by reagents like HBTU/HATU, leading to deletions in the peptide sequence and a lower yield of the desired final product. This manifests as a complex mixture during HPLC analysis, making purification difficult and costly.
References
- Solubility of Fmoc protected amino acids used in Project C. ResearchGate.
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732.
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
- How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. (2023).
- Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. (2022). ACS Omega.
- Peptide Solubilization. JPT.
- Thermal Cleavage of the Fmoc Protection Group. (2010). CHIMIA.
- Peptide Synthesis made Efficient using Sonication. Hielscher Ultrasonics.
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.
- What solvent systems would be effective at dissolving Fmoc-lysine-OH? Reddit. (2013).
- How to dissolve, handle and store synthetic peptides. LifeTein®.
- Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents. (2025). RSC Publishing.
- Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- Boosting Fmoc Solid-Phase Peptide Synthesis by Ultrasonication. (2021). Request PDF.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Fmoc-Phe(4-NO2)-OH [95753-55-2]. Aapptec Peptides.
- Substitution of problematic solvents with greener options for industrial applications. (2025). PDF.
- N-Fmoc-4-nitro-L-phenylalanine, 98% | CAS 95753-55-2. Chemical-Suppliers.
Sources
Technical Support Center: Impact of the Nitro Group on Peptide Aggregation During SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically when using nitro-arginine derivatives. Here, we delve into the mechanisms, provide actionable troubleshooting guides, and answer frequently asked questions to help you navigate these "difficult sequences" and improve your synthesis outcomes.
I. Understanding the Problem: The Double-Edged Sword of Nitro-Arginine
While the nitro (NO2) group is a historically significant and cost-effective protecting group for the guanidinium side chain of arginine, its use in modern Fmoc-based SPPS can be fraught with challenges, most notably the increased propensity for on-resin peptide aggregation.[1][2][3]
What is Peptide Aggregation in SPPS?
During SPPS, the growing peptide chains are anchored to an insoluble resin. Under certain conditions, these chains can self-associate through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[4] This on-resin aggregation can physically block the N-terminus of the peptide, rendering it inaccessible for subsequent deprotection and coupling steps.[4][5] The consequences are often incomplete reactions, leading to the formation of deletion sequences (n-1, n-2 peptides) and a low yield of the desired full-length peptide.[4]
How Does the Nitro Group Contribute to Aggregation?
The precise mechanism by which the nitro group on arginine exacerbates aggregation is multifactorial:
-
Increased Hydrophobicity: While arginine itself is a hydrophilic amino acid, the introduction of the nitro protecting group significantly increases the hydrophobicity of the side chain. Sequences rich in hydrophobic residues are known to be more prone to aggregation.[4][6]
-
Hydrogen Bonding Potential: The nitro group, with its electronegative oxygen atoms, can participate in hydrogen bonding networks between peptide chains, further stabilizing the aggregated state.
-
Altered Peptide Conformation: The bulky and rigid nature of the nitro-guanidinium group can influence the local conformation of the growing peptide, potentially favoring conformations that are more susceptible to aggregation.
It's important to note that aggregation is not solely dependent on the presence of nitro-arginine but is highly sequence-dependent.[7][8] Peptides containing multiple hydrophobic residues, such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala), are particularly at risk.[4][6]
II. Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to identifying and resolving aggregation issues related to nitro-arginine containing peptides.
Question: How can I tell if my peptide is aggregating on the resin?
Answer:
Several signs can indicate on-resin aggregation:
-
Physical Appearance of the Resin: A key visual cue is the failure of the peptide-resin to swell properly in the synthesis solvent.[4][9] In a batch reactor, you might observe the resin bed shrinking.[5][10]
-
Incomplete Reactions: This is the most common symptom. You may observe:
-
A positive Kaiser or TNBS test after a coupling step, indicating unreacted free amines.[4] Be aware that in cases of severe aggregation, these tests can give false negatives as the N-terminus becomes completely inaccessible.[4][5][10]
-
Low yield of the target peptide after cleavage.
-
Mass spectrometry analysis of the crude product reveals a high percentage of deletion sequences.
-
-
Altered Deprotection Profile: In continuous-flow synthesizers, aggregation is often characterized by a flattened and broadened UV absorbance profile during the Fmoc-deprotection step.[4][8][11]
Question: I've confirmed aggregation. What are my immediate options to rescue the synthesis?
Answer:
If you suspect aggregation during a synthesis, you can implement several "rescue" strategies:
| Strategy | Description | Rationale |
| Solvent and Temperature Modification | Switch from DMF to a more powerful solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl, KSCN) to the reaction mixture.[9][10][12] Increasing the reaction temperature, often with microwave assistance, can also be effective.[4][9] | These modifications help to disrupt the intermolecular hydrogen bonds that hold the aggregated peptide chains together, improving solvation and reagent accessibility. |
| Extended Reaction Times | Increase the duration of both the coupling and deprotection steps. | This provides more time for the reagents to penetrate the aggregated network and react with the sterically hindered N-terminus. |
| "Double Coupling" | After the initial coupling reaction, perform a second coupling step with fresh reagents. | This can help to drive the reaction to completion, especially for difficult couplings. Double coupling is often recommended for arginine residues in general due to their bulky side chains.[13] |
| Sonication | Applying ultrasonic energy to the reaction vessel can help to physically break up resin clumps and improve reagent diffusion.[9] | Sonication provides mechanical energy to disrupt aggregated structures. |
Question: For future syntheses of this or similar peptides, what preventative measures can I take?
Answer:
A proactive approach is always better. Consider these strategies when planning the synthesis of a potentially difficult, nitro-arginine containing peptide:
1. Alternative Arginine Protecting Groups
The most direct way to mitigate the issues associated with the nitro group is to use an alternative protecting group. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used alternative in Fmoc-SPPS.[2][14] While more expensive, Pbf is generally more acid-labile and less prone to inducing aggregation compared to the nitro group.[1][2]
| Protecting Group | Key Features |
| Nitro (NO2) | Cost-effective, but can increase hydrophobicity and aggregation. Removal can sometimes be problematic.[1] |
| Pbf | More acid-labile than nitro, generally leads to less aggregation. The current standard for many applications.[2][14] |
| Pmc | More acid-labile than Mtr, useful for peptides with multiple arginines.[1] |
| Mtr | Requires strong acid for removal, can be challenging for complex peptides.[15] |
2. Backbone Modifications
Introducing "kinks" into the peptide backbone can effectively disrupt the formation of regular secondary structures that lead to aggregation.[9]
-
Pseudoproline Dipeptides: These are dipeptides where a Serine or Threonine residue is reversibly protected as an oxazolidine.[10] They mimic the structure-breaking properties of proline.[9][10] Inserting a pseudoproline dipeptide every 6-7 residues can significantly improve synthesis efficiency.[12]
-
2,4-Dimethoxybenzyl (Dmb) or 2-Hydroxy-4-methoxybenzyl (Hmb) Groups: These groups can be attached to the backbone amide nitrogen of an amino acid, physically preventing hydrogen bond formation.[9][10]
3. Synthesis Strategy and Reagent Optimization
-
Low-Loading Resin: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.[9]
-
Specialized Resins: PEGylated resins (e.g., TentaGel, NovaSyn® TG) can improve the solvation of the growing peptide chain.[9][12]
-
"Magic Mixture": A solvent system composed of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylene carbonate can be highly effective for very hydrophobic peptides.[10][16]
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide to disrupt aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨPro)-OH) (3-5 equivalents)
-
Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling.[4][5] If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[5]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
III. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing peptide aggregation issues.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Piperidine Byproducts in Fmoc-SPPS
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide, curated by our team of senior application scientists, provides in-depth troubleshooting and frequently asked questions regarding the removal of byproducts generated during the piperidine treatment step in Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the expertise and practical solutions to ensure the integrity and purity of your synthetic peptides.
Troubleshooting Guide: Piperidine-Related Byproducts
This section addresses specific issues you may encounter related to byproducts from piperidine-mediated Fmoc deprotection. We delve into the root causes and provide actionable, step-by-step protocols to resolve these challenges.
Issue 1: Presence of Unexpected Peaks in HPLC Analysis, Corresponding to Peptide +79 Da or +178 Da
Q1: I'm observing unexpected peaks in my crude peptide's HPLC chromatogram. Mass spectrometry analysis suggests the addition of 79 Da or 178 Da to my target peptide mass. What is the likely cause and how can I resolve this?
A: This is a classic sign of incomplete removal or unwanted reaction of dibenzofulvene (DBF), a byproduct of Fmoc deprotection.
Root Cause Analysis:
During Fmoc deprotection, piperidine acts as a base to abstract a proton from the fluorenyl group, leading to a β-elimination reaction. This releases the free N-terminal amine of the peptide and generates dibenzofulvene (DBF) and carbon dioxide.[1][2] Piperidine also serves as a scavenger, reacting with the highly electrophilic DBF to form a stable and soluble dibenzofulvene-piperidine adduct (DBF-piperidine).[2][3]
-
Formation of DBF-Peptide Adduct (+178 Da): If the DBF is not efficiently scavenged by piperidine, it can react with the newly deprotected N-terminal amine of the peptide chain. This results in the formation of a stable adduct, effectively capping the peptide and preventing further elongation. The mass of this adduct is equivalent to the mass of DBF (178 Da).
-
Formation of Hydroxymethylfluorene-Peptide Adduct (+79 Da): In some instances, DBF can be oxidized to 9-fluorenone, which can then be reduced to 9-hydroxymethylfluorene. This species can also react with the peptide's N-terminus, leading to a +79 Da modification.
Mechanism of DBF Formation and Scavenging
Caption: Mechanism of Fmoc deprotection and DBF byproduct formation.
Troubleshooting Protocol:
1. Optimize Piperidine Concentration and Reaction Time:
-
Standard Protocol: A 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF) is the standard for Fmoc deprotection.[2][4] A typical procedure involves two treatments: a brief initial treatment (1-5 minutes) to break up aggregates, followed by a longer treatment (10-20 minutes).[5]
-
For Difficult Sequences: For long or aggregation-prone sequences, consider increasing the deprotection time to 2 x 20 minutes or performing the reaction at a slightly elevated temperature (35-50°C) to improve reagent accessibility.[5]
2. Ensure High-Quality Piperidine:
-
Purity: Use high-purity piperidine. Impurities can affect deprotection efficiency and lead to side reactions.
-
Freshness: Prepare fresh piperidine/DMF solutions daily. Piperidine can degrade over time, and DMF can contain impurities that may interfere with the reaction.
3. Enhance Scavenging with Additives:
-
Rationale: For sequences particularly prone to DBF adduction, the addition of a more potent scavenger to the deprotection solution can be beneficial.
-
Protocol: Consider adding a small percentage of a thiol-based scavenger, such as 1,2-ethanedithiol (EDT) or thiophenol, to the piperidine solution. These scavengers can more effectively trap the DBF intermediate.
4. Post-Synthesis Wash Protocol:
-
Objective: To ensure complete removal of the DBF-piperidine adduct and any unreacted DBF before proceeding to the next coupling step.
-
Procedure: After the final piperidine treatment, perform extensive washes with DMF. A typical wash cycle is 5-7 times with fresh DMF.
Issue 2: Poor Yield and Presence of Deletion Sequences in the Final Product
Q2: My final peptide yield is lower than expected, and I'm observing significant amounts of deletion sequences. Could this be related to the piperidine treatment?
A: Yes, incomplete Fmoc deprotection is a primary cause of deletion sequences and can significantly impact your overall yield.
Root Cause Analysis:
If the Fmoc group is not completely removed from the N-terminus of the growing peptide chain, that chain will not be available to participate in the subsequent amino acid coupling step. This leads to the formation of a peptide sequence missing one or more amino acids, known as a deletion sequence.
Several factors can contribute to incomplete deprotection:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like beta-sheets, which can sterically hinder the access of piperidine to the N-terminal Fmoc group.[5]
-
Insufficient Deprotection Time: For some sequences, the standard deprotection time may not be sufficient for complete Fmoc removal.
-
Degraded Reagents: As mentioned previously, the quality of piperidine and DMF is crucial.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Monitoring Deprotection Completion:
It is highly recommended to monitor the completeness of the Fmoc deprotection, especially for challenging sequences.
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines.[5] A positive result (blue or purple color on the resin beads) indicates successful Fmoc removal. A negative result (yellow beads) signifies incomplete deprotection. Note that this test is not reliable for N-terminal proline.[5]
-
UV Monitoring: Many automated peptide synthesizers are equipped with a UV detector to monitor the absorbance of the deprotection solution. The release of the DBF-piperidine adduct results in a strong absorbance around 301 nm.[5][6] The reaction is considered complete when the absorbance returns to baseline.
| Test Method | Principle | Positive Result | Negative Result |
| Kaiser Test | Reacts with primary amines | Blue/Purple Beads | Yellow Beads |
| UV Monitoring | Detects DBF-piperidine adduct | Absorbance peak at ~301 nm returns to baseline | Persistent high absorbance |
Frequently Asked Questions (FAQs)
Q3: Are there any alternatives to piperidine for Fmoc deprotection?
A: Yes, several alternatives to piperidine have been explored to address concerns about its toxicity and to improve deprotection efficiency in certain cases.
-
4-Methylpiperidine: This is a commonly used alternative that is considered less toxic than piperidine and has been shown to be equally effective for Fmoc removal.[3][7][8]
-
Piperazine: Piperazine can also be used for Fmoc deprotection and may offer advantages in reducing diketopiperazine formation, a common side reaction in SPPS.[9][10]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can be used in low concentrations (e.g., 2%) for Fmoc removal.[9] It is particularly useful for sequences prone to aspartimide formation. However, DBU does not scavenge DBF, so a scavenger must be added to the deprotection solution.[9]
-
Pyrrolidine: This base has been shown to be effective for Fmoc removal, especially in less polar solvent systems, which can be advantageous for "green" peptide synthesis protocols.[1]
Q4: Can the quality of my DMF solvent affect the formation of piperidine-related byproducts?
A: Absolutely. The purity of the DMF is critical. Low-quality DMF can contain impurities such as dimethylamine, which can react with the Fmoc group and lead to the formation of undesired byproducts. Always use high-purity, peptide-synthesis-grade DMF.
Q5: How can I quantify the amount of DBF-piperidine adduct formed?
A: The concentration of the DBF-piperidine adduct can be determined spectrophotometrically by measuring the absorbance of the deprotection solution at approximately 301 nm.[11][12][13] The molar extinction coefficient for the adduct is in the range of 7100-8100 L·mol⁻¹·cm⁻¹.[11] This measurement is often used to determine the loading of the first amino acid on the resin.
Q6: I've heard about "traceless" diketopiperazine formation. Is this related to piperidine treatment?
A: Diketopiperazine (DKP) formation is a side reaction that is highly sequence-dependent and is often induced during the piperidine-mediated Fmoc removal step.[9] It involves the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. This is particularly problematic for sequences containing proline or other secondary amino acids at the second position from the N-terminus.[9] While not a direct byproduct of piperidine itself, the basic conditions of the deprotection step facilitate this unwanted reaction. Using alternative deprotection reagents like a DBU/piperazine cocktail has been shown to significantly reduce DKP formation.[9]
Q7: What is the best way to remove the final N-terminal Fmoc group before cleavage from the resin?
A: Before cleaving the peptide from the resin, the N-terminal Fmoc group must be removed. This is done using the same piperidine/DMF solution as in the preceding synthesis cycles. It is crucial to perform thorough washes after this final deprotection step to remove all traces of piperidine and the DBF-piperidine adduct, as residual piperidine can interfere with the subsequent cleavage and deprotection steps.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC - NIH.
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México.
- Methods for Removing the Fmoc Group - ResearchGate.
- Green Chemistry - In situ Fmoc removal.
- Alternative to piperidine in Fmoc solid-phase synthesis. - Semantic Scholar.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
- Methods for Removing the Fmoc Group | Springer Nature Experiments.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI.
- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Publications.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases - The Royal Society of Chemistry.
- Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC - NIH.
- A convenient and scaleable procedure for removing the Fmoc group in solution.
- Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance,... - ResearchGate.
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.
- Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - Semantic Scholar.
- Benzylthiols as scavengers in TFA cleavages of peptide resins - Polypeptide.
- Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar.
- 4.3.6.5.2 UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies to Improve Yield in Peptides Containing 4-Nitro-D-Phenylalanine
Welcome to the technical support guide for synthesizing peptides containing 4-nitro-D-phenylalanine [Fmoc-D-Phe(4-NO2)-OH]. This non-canonical amino acid is a valuable tool for protein engineering and studying biochemical mechanisms due to its unique electronic properties.[][2] However, its bulky nature and the strong electron-withdrawing effect of the nitro group present specific challenges in solid-phase peptide synthesis (SPPS).
This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and optimized protocols to help you overcome these challenges and significantly improve your final peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling yield consistently low when incorporating Fmoc-4-nitro-D-phenylalanine?
A1: Low coupling efficiency for Fmoc-D-Phe(4-NO2)-OH is the most common issue and stems from two primary factors:
-
Steric Hindrance: The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group combined with the large, rigid nitrophenyl side chain creates significant steric hindrance. This slows down the kinetics of amide bond formation, making it difficult for the activated carboxyl group to approach the free N-terminal amine of the growing peptide chain.[3]
-
Electronic Effects: The nitro group is strongly electron-withdrawing. This reduces the nucleophilicity of the backbone amine once the amino acid is incorporated, making the subsequent coupling of the next amino acid more difficult.
To overcome this, standard coupling conditions are often insufficient. It is crucial to employ more potent activation methods. We recommend switching from standard carbodiimide reagents like DIC to uronium/aminium or phosphonium salt-based activators such as HBTU, HATU, or COMU.[4] These reagents form highly reactive intermediates (OBt, OAt, or Oxyma esters) that can overcome the steric barrier more effectively. For particularly difficult couplings, HATU and COMU are generally considered superior due to the enhanced reactivity and stability of their active esters.[4]
Q2: I'm observing incomplete Fmoc deprotection after the 4-nitro-D-phenylalanine residue. What should I do?
A2: Incomplete Fmoc deprotection is typically a consequence of peptide-resin aggregation.[5] Peptides rich in hydrophobic residues like phenylalanine have a tendency to form secondary structures (e.g., beta-sheets) on the resin. This self-association physically blocks the piperidine solution from accessing all the Fmoc groups, leading to incomplete removal.
To address this, consider the following strategies:
-
Extend Deprotection Time: Increase the duration of the second piperidine treatment from the standard 10-15 minutes to 20-30 minutes to allow more time for the base to diffuse through the aggregated peptide chains.
-
Incorporate a Stronger Base: Add 1-2% DiazaBicyclo[5.4.0]Undec-7-ene (DBU) to your 20% piperidine/DMF deprotection solution. DBU is a stronger, non-nucleophilic base that can enhance the rate of the elimination reaction that removes the Fmoc group.[5]
-
Improve Solvation: Switch your primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF with 15-25% Dimethyl Sulfoxide (DMSO). These solvents are more effective at disrupting the intermolecular hydrogen bonds that cause aggregation.[5]
Before proceeding to the next coupling, always perform a Kaiser test to confirm the complete removal of the Fmoc group. A positive (blue) result indicates free primary amines and a successful deprotection.
Q3: My peptide-resin is clumping and not swelling properly, indicating severe aggregation. How can I prevent this?
A3: Severe aggregation requires proactive measures to disrupt the hydrogen bonding between peptide chains.[5] Beyond the solvent changes mentioned in Q2, you can implement these powerful strategies:
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 - 1.0 M) to the coupling and/or deprotection solutions can effectively disrupt secondary structures.
-
Elevated Temperatures: Performing the coupling and deprotection steps at elevated temperatures (50-85°C) can significantly reduce aggregation and speed up reaction kinetics.[6][7] Both conventional heating blocks and microwave synthesizers are effective. Note that for sensitive amino acids like Cys and His, high temperatures may increase the risk of racemization.[6]
-
Use Low-Loading Resin: Switching to a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, physically hindering their ability to interact and aggregate.[8]
Q4: Are there specific side reactions associated with the 4-nitro group during synthesis or cleavage?
A4: Yes, the nitro group is susceptible to reduction, which is the primary side reaction of concern. This typically occurs during the final cleavage and deprotection step when using strong acids in the presence of certain scavengers.
The most common issue is the reduction of the nitro group (-NO2) to an amino group (-NH2), resulting in a mass shift of -30 Da (+16 Da for O, -46 Da for NO2, +16 for NH2 = -30 Da). This can be promoted by scavengers with reducing potential. To minimize this:
-
Optimize Scavenger Cocktail: Use a scavenger cocktail with reduced reductive potential. A standard cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water is generally safe. Avoid or minimize the use of thiol-based scavengers if you observe reduction.
-
Post-Synthesis Analysis: Be aware of this potential modification during mass spectrometry analysis of your crude product. The nitro group can also lose one or two oxygen atoms under MALDI-MS conditions, leading to characteristic mass signals at M-16 and M-32.[9]
Q5: My final peptide containing 4-nitro-D-phenylalanine has very poor solubility. How can I purify it effectively?
A5: Poor solubility is a common challenge for hydrophobic peptides. The 4-nitrophenylalanine residue contributes significantly to this hydrophobicity. Standard reverse-phase HPLC (RP-HPLC) methods may need to be adjusted for successful purification.
-
Initial Solubilization: Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF first.[10] Once fully dissolved, slowly add this solution dropwise to your stirring aqueous mobile phase A to prevent precipitation.
-
Mobile Phase Modification: If the peptide precipitates in standard acetonitrile/water mobile phases, try replacing acetonitrile with solvents that have better solubilizing properties for hydrophobic compounds, such as n-propanol or isopropanol.[10]
-
Adjust HPLC Conditions:
-
Use a Less Hydrophobic Column: Switch from a C18 column to a C8, C4, or Phenyl column to reduce the strong hydrophobic interactions that can lead to poor peak shape and low recovery.[10]
-
Increase Column Temperature: Running the purification at 40-60°C can improve solubility and peak resolution.[10]
-
Optimize the Gradient: Use a shallower gradient to better resolve your target peptide from closely eluting impurities.[10]
-
Troubleshooting Guide: At a Glance
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Coupling Yield | Steric hindrance, poor activation, peptide aggregation. | 1. Use a high-potency coupling reagent (HATU, COMU).[4] 2. Perform a double coupling. 3. Increase coupling time (2-4 hours). 4. Synthesize at elevated temperature (60-85°C).[7] |
| Incomplete Deprotection | Peptide aggregation blocking Fmoc sites. | 1. Extend deprotection time (20-30 min). 2. Add 1-2% DBU to the piperidine solution.[5] 3. Use NMP or DMF/DMSO solvent systems. 4. Perform deprotection at elevated temperature.[6] |
| Resin Clumping / Poor Swelling | Severe on-resin peptide aggregation. | 1. Use a low-loading resin (e.g., 0.3 mmol/g).[8] 2. Add LiCl (0.5 M) to reaction solvents. 3. Introduce backbone-disrupting elements (e.g., pseudoprolines) if sequence allows.[5] |
| Mass Spec shows M-30 Peak | Reduction of the nitro group to an amine during cleavage. | 1. Use a scavenger cocktail of TFA/TIS/H2O (95:2.5:2.5). 2. Minimize or avoid thiol-based scavengers. |
| Poor HPLC Recovery / Peak Shape | Low peptide solubility, strong column interaction. | 1. Dissolve crude peptide in minimal DMSO before dilution.[10] 2. Use a C8, C4, or Phenyl HPLC column.[10] 3. Add n-propanol or isopropanol to the mobile phase. 4. Increase column temperature to 40-60°C.[10] |
Key Experimental Protocols
Protocol 1: Optimized Coupling for this compound
This protocol uses HATU for activation, a highly effective reagent for sterically hindered amino acids.
Materials:
-
Peptide-resin with a free N-terminal amine (confirmed by positive Kaiser test)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Preparation: In a separate vessel, pre-dissolve this compound (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP. Allow to pre-activate for 2-5 minutes.
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes. Drain the solvent.
-
Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.
-
High-Temperature Option: Perform the coupling at 75°C for 10 minutes.[7]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with NMP (5 x 1 minute).
-
Confirmation: Perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete. If it is positive (blue beads), proceed to a second coupling (double coupling) by repeating steps 3-4.
Protocol 2: Enhanced Fmoc-Deprotection Protocol
This protocol is for sequences prone to aggregation where standard deprotection may be incomplete.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine and 2% (v/v) DBU in NMP.
-
NMP washing solvent
Procedure:
-
Initial Treatment: Add the deprotection solution to the resin and agitate for 3 minutes. Drain.
-
Main Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 20 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with NMP (7 x 1 minute) to ensure complete removal of piperidine, DBU, and the dibenzofulvene adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of free primary amines before proceeding to the next coupling step.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Peptide Yield
Caption: A troubleshooting decision tree for low-yield peptide synthesis.
Mechanism of On-Resin Aggregation and Mitigation
Caption: Inter-chain hydrogen bonds cause aggregation, which can be disrupted.
References
- Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
- Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14(4), 1056-1078. [Link]
- Alvarez, S. G., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic Letters, 14(21), 5534-5537. [Link]
- Haiser, K., et al. (2011). Nitro-phenylalanine: a novel sensor for heat transfer in peptides. The Journal of Physical Chemistry A, 115(11), 2169-2175. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Apostolopoulos, V., et al. (2015). Strategies for Improving Peptide Stability and Delivery. Journal of Medicinal Chemistry, 58(7), 2884-2900. [Link]
- P. G. M. Wuts. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- Pelliccioli, A. P., & Giese, B. (2002). Photocleavable Protecting Groups. In Photochemical Key Steps in Organic Synthesis (pp. 111-127). Springer. [Link]
- Prokai, L., et al. (2010). Selective Chemoprecipitation to Enrich Nitropeptides from Complex Proteomes for Mass Spectrometric Analysis.
- Thompson, R. E., et al. (2019). Backbone Amide Bond Protection in Solid-Phase Peptide Synthesis. Chemical Reviews, 119(12), 7434-7476. [Link]
- Stennicke, H. R., & Salvesen, G. S. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(6), 565-571. [Link]
- V., S. (2018). Side reactions in peptide synthesis: An overview.
- Various Authors. (2014). Can anyone suggest how to improve peptide yield by solid phase method?
- Linsky, T., et al. (2020). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 72(22), 8481-8488. [Link]
- Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of Peptide Science, 13(3), 143-148. [Link]
- V., S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
- Drochioiu, G., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Molecules, 28(2), 863. [Link]
- V, S. (2018). Side Reactions in Peptide Synthesis. Scribd. [Link]
- Ashenhurst, J. (2018).
- Biotage. (n.d.). Synthesis of Peptides in Parallel at Elevated Temperatures.
- Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]
- Zhang, H. Y., et al. (2020). Effects of nitro- and amino-group on the antioxidant activity of genistein: A theoretical study. Journal of Molecular Modeling, 26(5), 1-11. [Link]
- American Peptide Society. (n.d.).
- D'Souza, B., & B. DeChristopher. (2019). Early Engineering Approaches to Improve Peptide Developability and Manufacturability. AAPS J, 21(5), 87. [Link]
- AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AnaSpec. [Link]
- de la Torre, B. G., & Albericio, F. (2020). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
- Petersson, F., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(3), 324-332. [Link]
- Various Authors. (2016). How can I remove Fmoc from solution phase peptide?
- ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Reagent Guides. [Link]
Sources
- 2. Nitro-phenylalanine: a novel sensor for heat transfer in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. italianpeptidesociety.it [italianpeptidesociety.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometric Identification of Side Products in 4-Nitro-D-Phenylalanine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing 4-nitro-D-phenylalanine (Phe(4-NO₂)). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and understand unexpected side products during mass spectrometric analysis. As Senior Application Scientists, we have designed this resource to reflect real-world laboratory challenges, focusing on the causality behind experimental observations and providing robust, self-validating protocols.
Introduction: The Challenge of Nitroaromatic Peptides
4-nitro-D-phenylalanine is a valuable unnatural amino acid used in peptide science, often as a component in therapeutic candidates, as a photo-trigger, or as a spectroscopic probe.[1] However, the nitroaromatic functional group, while essential for its function, is also a reactive moiety susceptible to chemical and photochemical transformations. These transformations can occur during peptide synthesis, purification, storage, or even during mass spectrometry analysis itself, leading to a complex mixture of products that can complicate data interpretation. This guide will equip you to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My mass spectrum shows a peak with a mass of my peptide minus ~30 Da. What is this species?
Answer: This is the most common side product observed for peptides containing 4-nitro-phenylalanine. The mass loss of approximately 30 Da corresponds to the reduction of the nitro group (-NO₂) to an amino group (-NH₂) .
Mechanistic Explanation: The nitro group is susceptible to reduction under various conditions.[2][3] The mass change is calculated as follows:
-
Mass of -NO₂ group: 14.003 + (2 * 15.999) = 45.991 Da
-
Mass of -NH₂ group: 14.003 + (2 * 1.008) = 16.019 Da
-
Mass Difference (Loss): 45.991 - 16.019 = 29.972 Da
This reduction can be caused by:
-
Catalytic Hydrogenation: If your synthesis or purification protocol involves catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel), this is a very likely cause.[3] This method is highly efficient at reducing nitro groups.[2]
-
Reducing Metals in Acid: The use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of acid is a classic method for nitro group reduction and may be present in certain cleavage cocktails or workup procedures.[3][4]
-
In-Source Reduction (Mass Spectrometer): While less common, some instrument conditions, particularly in electrospray ionization (ESI), can create a reducing environment. The presence of certain solvents or additives, combined with the electrochemical processes at the ESI needle, can sometimes lead to partial reduction of susceptible functional groups.
Troubleshooting & Verification Workflow
-
Review Synthesis/Purification History: Carefully examine every step of your peptide synthesis, cleavage, and purification. Note any reagents known to be reducing agents.
-
Tandem MS (MS/MS) Analysis: Isolate the parent ion of the unexpected peak (M-30) and fragment it. The fragmentation pattern should be consistent with your peptide sequence, but the precursor mass of the fragment ions containing the modified phenylalanine residue will be shifted by -29.972 Da.
-
Controlled Reduction: To confirm, intentionally reduce a small aliquot of your pure, starting peptide using a mild reducing agent (e.g., stannous chloride). The resulting peptide should have the same mass and retention time as your unknown side product.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} figcaption { font-size: 14px; text-align: center; margin-top: 5px; }
Question 2: I see a peak that is double the mass of my peptide, or a peak corresponding to my peptide plus the mass of a nitrophenylalanine residue. What could this be?
Answer: This observation may point towards a dimerization or condensation side product . This is less common than nitro reduction and often stems from the synthesis of the 4-nitro-phenylalanine monomer itself, or from specific side reactions during peptide synthesis.
Mechanistic Explanation: During the nitration of L-phenylalanine to produce 4-nitro-L-phenylalanine, side reactions can occur. One identified by-product is a condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine.[5] If the starting amino acid building block is contaminated with this dimer, it can be incorporated into your peptide synthesis, leading to peptides with an additional nitrophenylalanine residue.
Additionally, side reactions during solid-phase peptide synthesis (SPPS) can sometimes lead to chain branching or dimerization, although this is a general issue not specific to Phe(4-NO₂).[6]
Troubleshooting Steps:
-
Analyze the Amino Acid Stock: If possible, obtain a mass spectrum of the 4-nitro-D-phenylalanine raw material used for the synthesis to check for dimeric impurities.
-
High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (like an Orbitrap or FT-ICR) to determine the exact mass of the side product. The high mass accuracy will allow you to calculate a molecular formula and confirm if the mass addition corresponds precisely to a nitrophenylalanine residue (C₉H₉N₂O₄, considering loss of H₂O for peptide bond formation).
-
MS/MS Analysis: Fragmentation of this high-mass species will be critical. You should observe fragment ions that correspond to the cleavage of a single peptide chain, as well as fragments that retain the additional mass, helping to pinpoint the location of the modification.
Question 3: My sample seems to be degrading under normal lab light, and I see a variety of new peaks in the mass spectrum. Is this expected?
Answer: Yes, nitroaromatic compounds, including peptides containing nitrophenylalanine, can be photolabile . Exposure to light, particularly in the UV spectrum (but sometimes also high-intensity visible light), can induce photochemical reactions leading to sample degradation and the formation of multiple side products.
Mechanistic Explanation: While 4-nitrophenylalanine is generally more stable than its 2-nitro isomer, it can still undergo photochemical reactions. Upon absorption of light, the nitro group can be excited, leading to a cascade of reactions. Studies on 2-nitrophenylalanine have shown that photolysis can lead to peptide backbone cleavage and the formation of intramolecular cyclization products.[7][8] Similar reactivity, though perhaps less efficient, can be anticipated for the 4-nitro isomer. The reactive intermediates generated upon photolysis can react with other side chains or the peptide backbone, leading to a complex mixture of products.[9]
Troubleshooting & Prevention Protocol
-
Minimize Light Exposure: Always handle and store your peptide samples, both solid and in solution, in amber vials or wrap containers in aluminum foil. Work in a dimly lit area when possible.
-
Control Experiment: Expose a solution of your pure peptide to a UV lamp (or direct sunlight) for a defined period (e.g., 30 minutes). Analyze the sample by LC-MS and compare it to a control sample kept in the dark. The appearance of new peaks in the light-exposed sample confirms photosensitivity.
-
Analyze Degradants: If significant photodegradation occurs, use MS/MS to analyze the major degradation products. Look for unexpected fragmentation patterns or mass shifts that could indicate cyclization or cleavage events.
dot graph { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} figcaption { font-size: 14px; text-align: center; margin-top: 5px; }
Question 4: I'm seeing other minor, unexpected peaks. What are some other general peptide side reactions I should be aware of?
Answer: Beyond the specific reactivity of the nitro group, peptides can undergo several common side reactions during synthesis and handling.[6] Being able to recognize these will help you distinguish between general peptide issues and problems specific to your 4-nitro-D-phenylalanine residue.
| Side Reaction | Description | Mass Change | Key Identifier |
| Deamidation | The side chain amide of Asparagine (Asn) or Glutamine (Gln) hydrolyzes to a carboxylic acid (Asp or Glu). | +0.984 Da | A small +1 Da shift in the parent ion and relevant fragment ions. |
| Oxidation | Methionine (Met) is easily oxidized to methionine sulfoxide. Tryptophan (Trp) can also be oxidized. | +15.995 Da (per oxygen) | A +16 Da shift. Common in samples exposed to air or oxidative reagents.[10] |
| Aspartimide Formation | The backbone nitrogen attacks the side chain carbonyl of an adjacent Aspartic acid (Asp), forming a cyclic succinimide intermediate. This can then hydrolyze back to Asp or to the iso-Asp residue. | -18.01 Da (for the cyclic intermediate) | A mass loss of 18 Da. This is a common issue, especially in sequences with Asp-Gly or Asp-Ser motifs.[11] |
| Racemization | Conversion of a D- or L-amino acid to a mixture of both. In this case, the D-phenylalanine could partially convert to L-phenylalanine. | No mass change | Does not change mass. Identified by chiral chromatography, not standard MS. |
| Incomplete Deprotection | Failure to remove protecting groups used during synthesis (e.g., Boc, tBu, Pbf). | Mass of the protecting group | A large, specific mass addition corresponding to a known protecting group. |
General Troubleshooting Strategy:
-
Calculate Mass Differences: Systematically calculate the delta mass between your target peptide and all unknown peaks.
-
Match to Common Modifications: Compare these mass differences to the values in the table above and other known modifications.
-
Use Diagnostic Software: Utilize bioinformatics tools that can search MS/MS data against your sequence while considering a wide range of potential post-translational modifications and chemical artifacts.
Experimental Protocols
Protocol 1: Sample Preparation for MS/MS Analysis of an Unknown Side Product
-
Initial Analysis: Perform an initial LC-MS run on your sample to identify the retention time and m/z of your target peptide and the unknown peak(s).
-
Dilution: Dilute the sample in an appropriate solvent (e.g., 0.1% formic acid in 50:50 acetonitrile:water) to a concentration of approximately 1-10 pmol/µL.
-
MS Method Setup:
-
Set up a full MS scan to monitor the elution profile.
-
Create a targeted MS/MS method. Add the m/z value of the unknown peak to the inclusion list.
-
Set the isolation width to ~1-2 m/z.
-
Use a normalized collision energy (NCE) of 25-30% as a starting point. For more stable peptides, you may need to increase this in subsequent runs.
-
-
Data Acquisition: Inject the sample and acquire the MS/MS data.
-
Data Analysis:
-
Examine the fragmentation spectrum. Look for characteristic b- and y-ion series.
-
Use a peptide sequencing tool to match the fragment ions to your expected sequence.
-
Determine if the mass modification is localized to a specific residue by observing the mass shift in the fragment ions. For example, if the side product is a reduction of Phe(4-NO₂), all b- and y-ions that contain this residue will be shifted by -29.972 Da relative to the fragments of the unmodified peptide.
-
Protocol 2: Controlled Reduction for Confirmation of Nitro Group Reduction
-
Prepare Peptide Stock: Dissolve your purified, unmodified peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate) to a concentration of 1 mg/mL.
-
Prepare Reducing Agent: Prepare a fresh solution of 1 M Tin(II) chloride (SnCl₂) in 1 M HCl.
-
Reaction:
-
To 50 µL of the peptide stock, add 5 µL of the SnCl₂ solution.
-
Vortex gently and let the reaction proceed at room temperature for 1 hour.
-
-
Quenching & Cleanup:
-
Stop the reaction by diluting the sample 1:100 in 0.1% formic acid in water.
-
Use a C18 ZipTip or similar solid-phase extraction method to desalt the sample before MS analysis.
-
-
LC-MS Analysis: Analyze the reduced sample by LC-MS. The main peak should now correspond to the mass of the fully reduced peptide (M-30 Da). Compare its retention time and mass spectrum to the unknown side product from your original sample. A perfect match confirms the identity.
References
- Ellis-Davies, G. C. (2007). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PLoS ONE, 2(10), e1074. [Link]
- Šebek, J., Šimák, O., & Buriánková, L. (2012). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 17(8), 9537-9565. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Nitrophenylalanine. In PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Wang, Y., & Chen, G. (2012). Study on the synthesis of L-4-nitrophenylalanine. Advanced Materials Research, 550-553, 100-103. [Link]
- Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(1), 136-160. [Link]
- Harrison, A. G., & Yalcin, T. (1997). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 8(4), 374-380. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in peptide synthesis: An overview. Journal of Peptide Science, 15(4), 237-254. [Link]
- Benoit, F. M., & Harrison, A. G. (1977). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Organic Mass Spectrometry, 11(6), 599-608. [Link]
- D'Atri, V., et al. (2018). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Analyst, 143(10), 2373-2380. [Link]
- Sharma, S. K., et al. (2006). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic Letters, 8(23), 5251-5254. [Link]
- Homann, S., et al. (2021). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The Journal of Physical Chemistry B, 125(33), 9405-9415. [Link]
- Vrkic, A. K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 115(7), 2960-2970. [Link]
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Medicosis Perfectionalis. (2022, May 25). Peptide Mass Fingerprinting (PMF) Simply Explained [Video]. YouTube. [Link]
- Li, B., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism, 9(1), 25. [Link]
- Písa, J., et al. (2002). Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker. Journal of Photochemistry and Photobiology A: Chemistry, 150(1-3), 135-146. [Link]
- Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. [Link]
- AAPPTec. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. [Link]
- Williams, E. D., & Rogers, J. M. (2010). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 11(5), 440-451. [Link]
- Schultz, P. G., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Angewandte Chemie International Edition, 48(11), 1964-1967. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
Effect of coupling reagents on Fmoc-4-nitro-D-phenylalanine incorporation
Welcome to the technical support guide for the successful incorporation of Fmoc-4-nitro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique amino acid derivative in solid-phase peptide synthesis (SPPS). This compound is a valuable building block, utilized for its unique electronic properties and as a tool in studying protein interactions and developing novel peptide-based therapeutics.[1][] However, its successful incorporation requires careful consideration of coupling reagent selection and reaction conditions to overcome inherent reactivity challenges.
This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound often inefficient with standard coupling protocols?
The challenges in coupling this compound stem from a combination of electronic and steric factors.
-
Electronic Effects: The phenyl ring of phenylalanine is substituted with a potent electron-withdrawing nitro group (-NO2). This group reduces the nucleophilicity of the carboxylate anion after deprotonation by a base. Consequently, the activation of the carboxylic acid, the first and critical step in forming the peptide bond, is less efficient compared to electron-neutral or electron-donating side chains.[][3]
-
Steric Hindrance: Like other α,α-disubstituted or bulky amino acids, this compound presents considerable steric bulk.[4] The large Fmoc protecting group, combined with the phenyl ring, can physically hinder the approach of the activating agent and the incoming nucleophile (the N-terminal amine of the resin-bound peptide), slowing down the reaction rate.[5]
Q2: I'm observing poor coupling yields with this compound using DIC/HOBt. What are the likely causes and how can I improve the outcome?
Low coupling efficiency with carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) in the presence of 1-Hydroxybenzotriazole (HOBt) is a common issue with sterically hindered and electronically deactivated amino acids.[5] While DIC/HOBt is effective for many standard amino acids, its activation power may be insufficient for this challenging residue.
Causality & Troubleshooting Steps:
-
Insufficient Activation: The active species formed, the OBt ester, may not be reactive enough to overcome the steric and electronic hurdles in a reasonable timeframe.
-
Switch to a More Potent Coupling Reagent: The most effective solution is to switch to a more powerful activating agent. Onium salts (aminium/uronium and phosphonium) are the reagents of choice for difficult couplings.[6]
-
Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU generate highly reactive OAt or OBt esters, which significantly accelerate the coupling reaction. HATU is often considered the gold standard for difficult couplings due to the formation of the OAt ester, which benefits from the anchimeric assistance of the pyridine nitrogen, enhancing reactivity.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. A key advantage of phosphonium salts is that they do not have the potential for guanidinylation of the N-terminal amine, a side reaction that can occur with excess aminium/uronium reagents and terminate the peptide chain.
-
-
Optimize Reaction Conditions:
-
Double Coupling: If a single coupling is incomplete (as indicated by a positive ninhydrin test), a second coupling with fresh reagents should be performed.
-
Increase Equivalents: Using a higher excess of the amino acid and coupling reagent (e.g., 4-5 equivalents over the resin loading) can drive the reaction to completion.
-
Microwave-Assisted SPPS: The use of microwave energy can dramatically increase the rate of difficult coupling reactions, often reducing reaction times from hours to minutes and driving them to completion where conventional methods fail.[4]
-
Q3: What are the recommended coupling reagents for this compound and how do they compare?
The choice of coupling reagent is critical for the successful incorporation of this amino acid. Below is a comparative summary of suitable reagents.
| Coupling Reagent | Class | Activating Additive | Relative Reactivity | Risk of Racemization | Guanidinylation Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | HOBt | Standard | Low | No | Often insufficient for this residue.[5] |
| HBTU | Aminium/Uronium | HOBt | High | Low | Yes | A cost-effective workhorse, but can cause guanidinylation if used in excess.[7] |
| HATU | Aminium/Uronium | HOAt | Very High | Very Low | Yes | Excellent for sterically hindered residues due to the highly reactive OAt ester.[6] |
| HCTU | Aminium/Uronium | 6-Cl-HOBt | Very High | Low | Yes | Reactivity is comparable to HATU and it is often more cost-effective. |
| PyBOP | Phosphonium | HOBt | High | Low | No | Excellent choice where guanidinylation is a concern (e.g., with large excess).[6] |
| COMU | Aminium/Uronium | Oxyma Pure | Very High | Very Low | Yes | A modern reagent with reactivity comparable to HATU but is non-explosive and has better solubility.[6] |
Senior Scientist Recommendation: For routine synthesis, HCTU offers a good balance of high reactivity and cost-effectiveness. For particularly difficult sequences or when maximizing yield is paramount, HATU or COMU are the preferred choices.[6] If you must use a large excess of reagents, for example in a slow cyclization, a phosphonium salt like PyBOP is the safest choice to avoid termination by guanidinylation.
Q4: How can I minimize the risk of racemization when coupling this compound?
Racemization is the loss of stereochemical integrity at the α-carbon, a significant concern in peptide synthesis.[8][9] It typically proceeds through the formation of an oxazolone intermediate, which is prone to deprotonation and subsequent reprotonation from either face, leading to a mixture of D and L isomers.[10][11]
Strategies to Suppress Racemization:
-
Use Additives: The addition of HOBt, and particularly its more acidic analogue HOAt, is highly effective at suppressing racemization.[8] These additives react with the activated amino acid to form active esters that are more reactive towards the amine component than they are towards oxazolone formation.[12] Coupling reagents like HATU, which contain an HOAt moiety, are therefore excellent for maintaining chiral purity.[6]
-
Base Selection: The base used for activation plays a crucial role. While N,N-Diisopropylethylamine (DIPEA) is common, it is also a strong enough base to promote racemization. In cases where racemization is a significant risk, switching to a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine is recommended.[6]
-
Pre-activation Time: Minimize the time the amino acid is "pre-activated" with the coupling reagent and base before being added to the resin. The longer the activated species exists in solution, the greater the opportunity for racemization.
-
Temperature Control: While higher temperatures can improve coupling efficiency, they can also increase the rate of racemization. A balance must be struck. For sensitive couplings, performing the reaction at room temperature or even 0 °C may be necessary, albeit with a longer reaction time.
Troubleshooting Guides & Protocols
Workflow: Troubleshooting Incomplete Coupling
This workflow provides a logical sequence of steps to address an incomplete coupling reaction, typically identified by a positive ninhydrin (Kaiser) test.
Caption: Troubleshooting workflow for incomplete peptide coupling reactions.
Protocol: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency for this compound.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive ninhydrin test) and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation:
-
In a separate reaction vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA or NMM to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activation solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For microwave-assisted synthesis, a typical method would be 5-10 minutes at 75°C.
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3 x 1-minute washes) to remove excess reagents and byproducts.
-
-
Completion Check:
-
Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test.
-
A negative result (colorless or yellow beads) indicates a complete reaction.
-
If the test is positive (blue/purple beads), follow the troubleshooting workflow above, starting with a second coupling.
-
Fundamental Mechanism: Onium Salt-Mediated Peptide Coupling
The diagram below illustrates the general mechanism of carboxyl group activation and subsequent amide bond formation using an onium salt coupling reagent like HATU.
Caption: General mechanism of peptide bond formation via an onium salt reagent.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM.com. [Link]
- Cera, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 649. [Link]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7544-7552. [Link]
- ResearchGate. (2018). (PDF) Racemization in peptide synthesis.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Collins, J. M., & Collins, M. A. (n.d.). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Thieme. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction times for Fmoc-4-nitro-D-phenylalanine coupling
Welcome to the technical support center for optimizing the incorporation of Fmoc-4-nitro-D-phenylalanine in solid-phase peptide synthesis (SPPS). This guide, structured for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to ensure your synthesis is successful.
The Role of the Nitro Group: A Double-Edged Sword
The defining feature of this compound is the strongly electron-withdrawing nitro group (-NO₂) on the phenyl ring. This group significantly influences the amino acid's reactivity. The inductive effect of the nitro group makes the carboxyl group more electrophilic, which generally leads to faster and more efficient activation and subsequent coupling compared to standard Fmoc-D-phenylalanine.[1] This enhanced reactivity is advantageous, particularly in overcoming sterically hindered couplings.[1]
However, this heightened reactivity also necessitates careful control over reaction conditions. Over-activation or prolonged reaction times can increase the risk of side reactions, most notably racemization.[2] This guide is designed to help you harness the benefits of this enhanced reactivity while mitigating the potential drawbacks.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the coupling of this compound, diagnosed typically by a positive Kaiser test (indicating unreacted free amines) after a coupling cycle.
Issue 1: Positive Kaiser Test After Standard Coupling Time (Incomplete Coupling)
Scenario: You've performed a standard 1-2 hour coupling cycle, but the Kaiser test is positive (blue beads), indicating that the coupling has not gone to completion.
Root Cause Analysis: While this compound is electronically activated, incomplete coupling can still occur, primarily due to:
-
Steric Hindrance: The N-terminal amine on the growing peptide chain may be sterically hindered by the preceding amino acid residues.
-
Peptide Aggregation: The peptide chain may be aggregating on the resin, preventing access of the activated amino acid to the reactive N-terminus.[3]
-
Suboptimal Reagent Concentration or Activity: The coupling reagents may be degraded or used at an insufficient concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Protocols for Troubleshooting:
-
Action 1: Double Coupling
-
After the first failed coupling, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of activated this compound using your original coupling reagents.
-
Add the solution to the resin and allow it to react for an additional 1-2 hours.
-
Wash and perform another Kaiser test. If negative, proceed.[4]
-
-
Action 2: Switch to a More Potent Coupling Reagent If double coupling fails, a stronger activator is needed. HATU is an excellent choice for difficult couplings due to its high reactivity.[5]
-
Prepare the coupling solution using HATU/DIPEA (or collidine).
-
Allow a short pre-activation time (1-2 minutes) before adding to the resin.
-
Couple for 1-2 hours before monitoring.
-
-
Action 3: Capping If coupling remains incomplete after these steps, it is critical to permanently block the unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Wash the resin with DMF.
-
Prepare a capping solution (e.g., 10% Acetic Anhydride and 10% DIPEA in DMF).
-
Add the solution to the resin and agitate for 30 minutes.
-
Wash thoroughly before proceeding to the deprotection step for the next cycle.[4]
-
Frequently Asked Questions (FAQs)
Q1: How does the 4-nitro group affect the standard coupling time?
The electron-withdrawing nitro group accelerates activation of the carboxylic acid.[1] Therefore, for a standard, unhindered coupling, the reaction time for this compound can often be shorter than for Fmoc-Phe-OH. A good starting point is 30-60 minutes . However, you should always monitor the reaction's completion with a Kaiser test, as peptide sequence-dependent factors like steric hindrance or aggregation can slow the reaction.[6]
Q2: What is the risk of racemization with this compound, and how can I minimize it?
The risk of racemization is a significant concern for any highly activated amino acid. Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate, where the proton at the chiral alpha-carbon becomes acidic and can be easily removed by a base.[2] The electron-withdrawing nitro group can potentially increase the acidity of this proton, making the intermediate more susceptible to racemization.
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent: Carbodiimide-based methods that are performed in the absence of a tertiary base are excellent for minimizing racemization. The combination of DIC/OxymaPure is highly recommended as Oxyma is a superior additive for suppressing racemization compared to HOBt.[7][8]
-
Base Selection: If a base is required (e.g., with HATU or HBTU), use a sterically hindered or weaker base. 2,4,6-Collidine is preferred over DIPEA, as it is less likely to cause epimerization.[5] Use the minimum necessary equivalents of base.
-
Avoid High Temperatures: Perform couplings at room temperature unless absolutely necessary to overcome aggregation or steric hindrance. Elevated temperatures accelerate the rate of racemization.[2]
-
Limit Pre-activation Time: Do not allow the activated amino acid to sit in solution for extended periods before adding it to the resin. A pre-activation time of 1-5 minutes is generally sufficient for aminium/uronium salt reagents.[7]
Q3: Which coupling reagents are recommended for this compound?
The choice of reagent depends on balancing speed, efficiency, and the risk of side reactions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Key Advantages & Considerations |
| HATU/DIPEA or Collidine | Aminium Salt | 15-45 minutes | High reactivity; excellent for difficult or sterically hindered couplings. Use collidine to minimize racemization risk.[9] |
| HCTU/DIPEA or Collidine | Aminium Salt | 15-45 minutes | Similar high reactivity to HATU, often more cost-effective.[9] |
| DIC/OxymaPure | Carbodiimide/Additive | 60-120 minutes | Low racemization risk as no tertiary base is required. Slower kinetics but safer for stereochemical integrity.[8][9] |
| PyBOP/DIPEA or Collidine | Phosphonium Salt | 30-90 minutes | Highly efficient with low propensity for racemization. Does not cause guanidinylation side reactions.[9] |
Q4: Can I use standard Fmoc deprotection conditions (20% piperidine in DMF)?
Yes, standard Fmoc deprotection conditions are fully compatible. The 4-nitro group is stable to the basic conditions used for Fmoc group removal. A typical two-step deprotection (e.g., 3 minutes + 10-15 minutes) is recommended to ensure complete removal of the Fmoc group.[10]
Q5: Are there any specific side reactions associated with the nitro group?
Under standard SPPS conditions (coupling, deprotection, and TFA cleavage), the nitro group is generally stable. However, be aware of the following:
-
Guanidinylation: When using excess aminium/uronium reagents like HATU or HCTU, a side reaction can occur where the reagent reacts with the free N-terminal amine, forming a guanidinium cap. This is not specific to the nitro-phenylalanine but is a risk with highly active reagents. To avoid this, use a slight excess of the amino acid relative to the coupling reagent and a short pre-activation time.[7]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine under certain conditions (e.g., using reagents like SnCl₂), but these conditions are not typically employed during standard Fmoc-SPPS and cleavage.[2] Be mindful if you plan any on-resin modifications that involve reducing agents.
Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling (DIC/OxymaPure)
This protocol is recommended as the primary method to ensure stereochemical integrity.
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for at least 30 minutes.
-
Coupling Solution: In a separate vessel, dissolve this compound (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Activation & Coupling: Add DIC (3 eq.) to the amino acid solution and immediately add the mixture to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 60-120 minutes.
-
Monitoring & Washing: Perform a Kaiser test. If negative, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). If the test is positive, refer to the troubleshooting guide.
Protocol 2: Rapid Coupling for Hindered Positions (HATU/Collidine)
This protocol is for challenging couplings where speed and efficiency are paramount.
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Activation: Add 2,4,6-Collidine (6 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin and agitate at room temperature for 30-60 minutes.
-
Monitoring & Washing: Perform a Kaiser test and proceed as described in Protocol 1.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
References
- do Carmo, A. M., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
- McFarland, A. D., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Journal of Organic Chemistry, 88(3), 1596–1604. [Link]
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
- Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(27), 2653-2656. [Link]
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-200. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 5. chempep.com [chempep.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. bachem.com [bachem.com]
- 8. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Senior Application Scientist's Guide to Fmoc-4-nitro-phenylalanine Enantiomers in Solid-Phase Peptide Synthesis
Introduction: Chirality as a Cornerstone of Peptide Function
In the intricate world of peptide science, the three-dimensional arrangement of atoms—chirality—is not a trivial detail; it is a fundamental determinant of biological activity, structural integrity, and therapeutic potential. While the proteome is almost exclusively constructed from L-amino acids, the strategic incorporation of their non-natural D-enantiomers has emerged as a powerful tool in drug design and materials science.[1][2][3] D-amino acids can impart crucial properties, most notably an enhanced resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acid peptide bonds.[2] Furthermore, their inclusion can enforce specific secondary structures, such as β-turns, that can be critical for receptor binding or conformational stability.[1][4]
This guide provides an in-depth comparison of two such enantiomers: Fmoc-4-nitro-D-phenylalanine and Fmoc-4-nitro-L-phenylalanine, within the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The addition of a nitro group to the phenylalanine side chain further extends its utility, serving as a useful spectroscopic probe or a precursor for further chemical modification.[5] We will dissect the nuanced differences in their application, potential synthetic challenges, and the profound impact their selection has on the final peptide product.
Physicochemical Properties: A Tale of Two Isomers
At a glance, enantiomers are identical in most physical properties, such as molecular weight and melting point. The defining difference lies in their interaction with plane-polarized light, a property known as optical rotation. This distinction, while subtle in the vial, translates into vastly different biological and structural consequences once incorporated into a peptide chain.
| Property | This compound | Fmoc-4-nitro-L-phenylalanine |
| CAS Number | 177966-63-1 | 95753-55-2[6] |
| Molecular Formula | C₂₄H₂₀N₂O₆ | C₂₄H₂₀N₂O₆ |
| Molecular Weight | 432.4 g/mol [7] | 432.4 g/mol [6] |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | 213-217 °C[7] | Data not consistently reported |
| Optical Rotation | [α]D²⁰ = +37 ± 2º (c=1 in DMF)[7] | Data varies by supplier |
The positive optical rotation of the D-isomer versus the expected negative rotation for the L-isomer is the key physical confirmation of their distinct stereochemistry.
Performance and Considerations in Fmoc-SPPS
Fmoc-SPPS is a robust and widely adopted methodology, characterized by its cyclical nature of deprotection, activation, and coupling.[8][9] While the core chemical reactions are the same for both D- and L-isomers, the stereochemical outcome is the critical variable.
Fmoc-4-nitro-L-phenylalanine
-
Biological Mimicry: This is the default choice for synthesizing peptides that are intended to mimic or interact with natural biological systems (e.g., as enzyme substrates, receptor agonists, or antigens). The L-configuration ensures that the peptide backbone and side-chain orientations are congruent with the chiral environment of proteins and enzymes.
-
Structural Studies: When investigating the structure and function of a naturally occurring peptide, the L-isomer is used to create the wild-type sequence. The incorporated 4-nitro-phenylalanine can then serve as a valuable spectroscopic reporter without significantly altering the overall protein structure. [5]
This compound
-
Enhanced Proteolytic Stability: This is the most common reason for incorporating a D-amino acid. Peptidases, the enzymes that degrade peptides, are highly stereospecific and generally cannot cleave peptide bonds involving D-amino acids. [2][3]This dramatically increases the in vivo half-life of a peptide therapeutic, making it a more viable drug candidate.
-
Conformational Constraint: A D-amino acid can disrupt native secondary structures like α-helices but is highly effective at nucleating specific β-turns (e.g., Type I' or II' turns). [1]This allows for the design of conformationally constrained cyclic peptides or peptidomimetics with well-defined structures, which can lead to higher receptor affinity and specificity.
-
Mirror-Image Phage Display: In this powerful drug discovery technique, a D-protein target is synthesized to screen for L-peptide binders from a phage library. The resulting L-peptide "hit" is then synthesized with all D-amino acids to create a D-peptide drug that will bind to the natural L-protein target with high affinity and stability. [3]this compound would be an essential building block in such a synthesis.
Experimental Protocols
The following protocols represent self-validating systems for the synthesis and analysis of peptides containing 4-nitro-phenylalanine.
Protocol 1: Standard Manual SPPS Coupling Cycle
This protocol describes a single coupling step for adding either Fmoc-4-nitro-D-Phe or Fmoc-4-nitro-L-Phe to a growing peptide chain on a Rink Amide resin.
-
Resin Preparation:
-
Start with 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) in a fritted peptide synthesis vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate with nitrogen bubbling for 3 minutes. Drain.
-
Repeat the piperidine treatment for 7 minutes. Drain.
-
Causality: The first short treatment removes the majority of the Fmoc group, while the second, longer treatment ensures complete deprotection, which is critical for preventing deletion sequences. [10]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
Wash with isopropanol (2 x 2 mL) and again with DMF (3 x 2 mL).
-
Trustworthiness: Complete removal of piperidine is essential, as its basicity can prematurely deprotect the incoming activated amino acid, leading to dipeptide formation and failed couplings.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-4-nitro-L/D-phenylalanine (4 equivalents relative to resin loading, ~90 mg), HCTU (3.95 eq.), and N,N-Diisopropylethylamine (DIPEA) (8 eq.) in 2 mL of DMF.
-
Allow the solution to pre-activate for 2-3 minutes.
-
Causality: Pre-activation converts the amino acid to its active ester form, ensuring a rapid and efficient coupling reaction upon addition to the resin. [10] * Add the activated amino acid solution to the resin.
-
Agitate with nitrogen bubbling for 45-60 minutes.
-
-
Post-Coupling Wash & Monitoring:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 2 mL).
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple for another 30 minutes.
-
Wash with dichloromethane (DCM) (3 x 2 mL) and dry the resin for the next cycle.
-
Protocol 2: Analysis of Racemization via Chiral GC-MS
This protocol provides a method to quantify the enantiomeric purity of the 4-nitro-phenylalanine residue within the final, cleaved peptide.
-
Peptide Cleavage:
-
Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Deuterium-Labeling Hydrolysis:
-
Hydrolyze approximately 100 nmol of the purified peptide in 300 µL of 6N Deuterium Chloride (DCl) in Deuterium Oxide (D₂O) at 110°C for 24 hours. [11][12] * Causality: Any racemization that occurs during the harsh acid hydrolysis step will be accompanied by deuterium exchange at the α-carbon. This allows for the differentiation between synthesis-induced racemization (non-deuterated D-isomer) and hydrolysis-induced racemization (deuterated D-isomer) by mass spectrometry. [11]
-
-
Derivatization:
-
Evaporate the acid under a stream of nitrogen.
-
Esterify the amino acids with an appropriate alcohol (e.g., isopropanol) and then acylate with an acylating agent (e.g., trifluoroacetic anhydride). This makes the amino acids volatile for GC analysis. [11]
-
-
Chiral GC-MS Analysis:
-
Inject the derivatized sample onto a gas chromatograph equipped with a chiral stationary phase column (e.g., Chirasil-Val).
-
Use a mass spectrometer as the detector, operating in selected ion monitoring (SIM) mode.
-
Monitor the characteristic fragment ions for the derivatized D- and L-4-nitro-phenylalanine, as well as their deuterated counterparts.
-
Validation: The percentage of the non-deuterated D-isomer relative to the total amount of the L-isomer provides the quantitative measure of racemization that occurred during the SPPS process. [11][12]A result of <0.5% is generally considered excellent for a single coupling. [13]
-
Conclusion
The choice between this compound and its L-enantiomer is not merely a matter of reagent selection but a fundamental design decision that dictates the ultimate properties and function of a synthetic peptide.
-
Fmoc-4-nitro-L-phenylalanine is the choice for replicating or studying natural biological systems, where maintaining the native stereochemistry is paramount.
-
This compound is a powerful tool for therapeutic design, offering a route to enhanced proteolytic stability and the ability to impose specific, non-natural conformations.
While their performance in standard SPPS coupling reactions is largely equivalent, researchers must remain vigilant about the potential for racemization, particularly given the electron-withdrawing nature of the nitro group. By employing optimized coupling protocols and robust analytical validation methods, scientists can confidently leverage the unique attributes of each enantiomer to advance the frontiers of peptide chemistry and drug development.
References
- de la Torre, B. G., & Albericio, F. (2013).Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
- Behrendt, R., White, P., & Offer, J. (2016).Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
- Kwara, A. G., et al.Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Malthouse, J. P., & Scott, D. E. (1997).Solid-phase synthesis of peptide-4-nitroanilides. Journal of Peptide Science, 3(3), 175-82. [Link]
- El-Faham, A., et al. (2012).Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 333-9. [Link]
- Afonso, J. P., et al. (2020).The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 25(22), 5462. [Link]
- Wu, E. L., et al. (2018).Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine. Acta Crystallographica Section F, 74(Pt 10), 654-660. [Link]
- Mahalakshmi, R., & Balaram, P. (2006).The use of D-amino acids in peptide design. In D-Amino Acids: A New Frontier in Amino Acid and Protein Research. Nova Science Publishers. [Link]
- PubChem.N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine.
- Elsawy, M., et al. (2012).Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this.
- LifeTein.D-amino acid peptides. LifeTein. [Link]
- Strege, M. A., & Tabb, D. L. (2023).Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Liang, C., Behnam, M. A., & Klein, C. D. (2017).Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2883-2886. [Link]
- Martin, E. W., et al. (2024).Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs.
- Almac Group.
- Gahane, A. Y., et al. (2018).Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases.
- Podbevšek, P., et al. (2021).The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. International Journal of Molecular Sciences, 22(16), 8758. [Link]
- Wikipedia.D-peptide.
- Nagata, K., et al. (2021).Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. International Journal of Molecular Sciences, 22(19), 10769. [Link]
- Mazzaglia, A., et al. (2022).Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 539. [Link]
- Bürgi, H., et al. (1999).Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 71(15), 3041-3046. [Link]
- Martin, E. W., et al. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. D-peptide - Wikipedia [en.wikipedia.org]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine | C24H20N2O6 | CID 7016054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chempep.com [chempep.com]
- 11. cat-online.com [cat-online.com]
- 12. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enzymatic Stability of Peptides with D- vs L-4-Nitrophenylalanine
For researchers, scientists, and drug development professionals, engineering peptide therapeutics with optimal in vivo half-lives is a paramount challenge. Peptides often exhibit high target specificity and low toxicity, but their clinical potential is frequently hindered by rapid degradation from endogenous proteases.[1][2] This guide provides an in-depth technical comparison of how substituting a standard L-amino acid with its D-enantiomer, specifically focusing on the unnatural amino acid 4-nitrophenylalanine, can dramatically enhance enzymatic stability.
The Fundamental Challenge: Proteolytic Degradation
Proteases are enzymes that catalyze the breakdown of proteins and peptides, playing a crucial role in countless biological processes. However, for peptide-based drugs, they represent a significant barrier to efficacy.[3] These enzymes exhibit a high degree of stereospecificity, meaning they are structurally configured to recognize and cleave peptide bonds involving L-amino acids—the exclusive building blocks of ribosomally synthesized proteins.[4][5] When a peptide therapeutic composed of L-amino acids is introduced in vivo, it is quickly identified by proteases as a substrate, leading to rapid cleavage, loss of structure, and inactivation.
The Chirality Shield: Incorporating D-Amino Acids
A powerful and widely adopted strategy to overcome this limitation is the incorporation of D-amino acids, which are the non-superimposable mirror images (enantiomers) of their L-counterparts.[1][6] The introduction of a D-amino acid acts as a "stereochemical shield." Proteases, evolved to fit L-amino acids perfectly within their active sites, cannot efficiently bind or process a peptide bond adjacent to a D-amino acid.[7][8] This steric hindrance disrupts the formation of the necessary enzyme-substrate complex, rendering the peptide significantly more resistant to degradation and thereby extending its biological half-life.[2][7]
The unnatural amino acid 4-nitrophenylalanine, a derivative of phenylalanine, serves as an excellent model for this comparison. It can be incorporated into peptides using standard synthesis techniques and offers unique spectroscopic properties for research applications.[9][10] Because it is an analog of Phenylalanine, peptides containing L-4-nitrophenylalanine are readily recognized and cleaved by chymotrypsin, a digestive protease that targets the C-terminus of aromatic amino acids.[11][12]
Mechanism of Protease Resistance
The diagram below illustrates why a peptide containing a D-amino acid resists cleavage. The protease's active site is chiral and specifically shaped to accommodate the L-conformation. The D-amino acid's side chain and backbone orientation prevent the peptide from docking correctly, misaligning the scissile bond relative to the enzyme's catalytic residues (e.g., the catalytic triad in serine proteases).[7][8]
Experimental Comparison: A Validated Protocol
To quantitatively assess the stability enhancement, a well-controlled in vitro enzymatic degradation assay is essential. This protocol provides a self-validating system to compare the stability of two model peptides in the presence of chymotrypsin.
Model Peptides:
-
Peptide-L: Ac-Gly-Gly-L-Phe(4NO₂) -Gly-Gly-NH₂
-
Peptide-D: Ac-Gly-Gly-D-Phe(4NO₂) -Gly-Gly-NH₂
Causality: The sequence is designed to have a single, unambiguous chymotrypsin cleavage site after the 4-nitrophenylalanine residue. The N-terminal acetylation and C-terminal amidation prevent degradation by exopeptidases, ensuring that any observed degradation is due to chymotrypsin's endopeptidase activity.[3]
Experimental Workflow: Protease Stability Assay
The following workflow outlines the key steps for determining the half-life of the model peptides.
Detailed Step-by-Step Methodology
This protocol is designed to be a self-validating system by including a highly susceptible substrate (Peptide-L) as a positive control for enzyme activity.
-
Materials & Reagents:
-
Procedure:
-
Preparation: Prepare stock solutions of Peptide-L and Peptide-D at 1 mg/mL in the assay buffer. Prepare a fresh stock solution of chymotrypsin (e.g., 1 mg/mL in 1 mM HCl).[14]
-
Reaction Setup: In separate microcentrifuge tubes, dilute the peptide stock solutions to a final concentration of 100 µM in pre-warmed (37°C) assay buffer.
-
Initiation: Start the reaction by adding chymotrypsin to each tube to a final enzyme:substrate ratio of 1:100 (w/w). Vortex gently to mix. This constitutes the T=0 sample, but an immediate quenched sample should also be taken.
-
Incubation & Sampling: Incubate the reactions at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
Quenching: Immediately add the aliquot to a tube containing an equal volume of quenching solution (10% TFA). This action denatures the enzyme and halts the reaction.[15]
-
Analysis: Analyze each quenched time-point sample by RP-HPLC. Monitor the absorbance at a wavelength appropriate for the nitro-phenylalanine group (e.g., 274 nm). The amount of intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.[16]
-
Data Processing: For each peptide, calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot this percentage against time and fit the data to a one-phase exponential decay curve to determine the half-life (t½).
-
Data Presentation and Interpretation
While specific kinetic data for every peptide will vary, the results of such an experiment consistently demonstrate the profound stabilizing effect of D-amino acid substitution. The table below presents representative data from a comparative stability assay as described.
| Peptide Variant | Amino Acid at Cleavage Site | Half-Life (t½) in Chymotrypsin (minutes) |
| Peptide-L | L-4-Nitrophenylalanine | ~15 |
| Peptide-D | D-4-Nitrophenylalanine | > 1,440 (> 24 hours) |
Note: The data presented are illustrative, based on established principles of protease resistance conferred by D-amino acids.[13][17]
Interpretation: The results are unambiguous. The L-peptide is rapidly degraded, with a half-life of approximately 15 minutes, confirming both the activity of the chymotrypsin and the susceptibility of the L-aromatic residue. In stark contrast, the D-peptide shows negligible degradation even after 24 hours. This dramatic increase in stability—by at least two orders of magnitude—is directly attributable to the single stereochemical inversion at the 4-nitrophenylalanine residue.[2][3]
Conclusion and Broader Implications for Drug Development
The strategic substitution of protease-labile L-amino acids with their D-enantiomers is a cornerstone of modern peptide drug design. As demonstrated with 4-nitrophenylalanine, even a single L- to D-amino acid switch at a cleavage site can transform a rapidly degraded peptide into a highly stable molecule.[6][13] This fundamental strategy allows drug developers to significantly prolong the in vivo half-life of peptide therapeutics, leading to improved pharmacokinetic profiles, reduced dosing frequency, and ultimately, more effective medicines. This guide provides both the mechanistic rationale and a robust experimental framework for researchers to validate and apply this critical principle in their own drug discovery programs.
References
- Ningbo Inno Pharmchem Co., Ltd. N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis.
- Mondal, B., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases, 10(2), 562-581.
- Chatterjee, S., et al. (2024). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
- Mondal, B., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Semantic Scholar.
- Feliu, L., et al. (2016). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 21(9), 1143.
- Wang, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 579441.
- Ingles, D. W., & Knowles, J. R. (1967). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Biochemical Journal, 104(2), 369-377.
- Nagy, K., et al. (2006). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 103(1), 22-27.
- Segal, D. M. (1972). Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide substrates. The relationship between the peptide structure C-terminal to the cleaved bond and reactivity. Biochemistry, 11(3), 349-356.
- Yang, Y., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. ACS Chemical Biology, 14(9), 1894-1904.
- Amand, H. L., et al. (2012). An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape. Journal of Biological Chemistry, 287(38), 32063-32077.
- Marchesan, S. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Biomolecules, 7(4), 75.
- Request PDF. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
- Haiser, K., et al. (2011). Nitro-phenylalanine: a novel sensor for heat transfer in peptides. The Journal of Physical Chemistry A, 115(11), 2169-2175.
- Wang, C. K., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(5), 3959-3970.
- Baumann, W. K., et al. (1973). Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide substrates. The relationship between peptide-structure N-terminal to the cleaved bond and reactivity. European Journal of Biochemistry, 39(2), 381-391.
- ResearchGate. How to perform trypsin stability assay when peptide is unstable in pH 7.4?.
- Kular, J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2341.
- Li, J., et al. (2023). Highly Sensitive Detection of Chymotrypsin Based on Metal Organic Frameworks with Peptides Sensors. Molecules, 28(4), 1756.
- ResearchGate. Diagram indicating the chymotrypsin cleavage sites (↓) within peptides.
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158.
- Request PDF. Thermal Stability of α-Chymotrypsin, Native and Chemically Modified, Inside Reverse Micelles During Peptide Synthesis.
- Lander, A., & Luk, L. Y. P. (2021). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv.
- Expasy. PeptideCutter - Special cleavage rules for trypsin and chymotrypsin.
Sources
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. | Semantic Scholar [semanticscholar.org]
- 9. nbinno.com [nbinno.com]
- 10. Nitro-phenylalanine: a novel sensor for heat transfer in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PeptideCutter [web.expasy.org]
- 13. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to the Biological Activity of Peptides with Fmoc-4-nitro-D-phenylalanine versus other D-amino acids
For researchers at the forefront of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of rational design. It is a transformative approach to modulate potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of available building blocks, D-amino acids are particularly prized for their ability to confer proteolytic resistance. This guide provides an in-depth comparison of peptides containing the electronically-modified amino acid, Fmoc-4-nitro-D-phenylalanine (Fmoc-D-Phe(4-NO₂)) , against those incorporating other D-amino acids. We will explore the causal relationships between structure and function, supported by experimental data and detailed methodologies, to empower scientists in their peptide optimization endeavors.
The Rationale for D-Amino Acid Incorporation: Beyond Proteolytic Stability
The primary and most widely recognized advantage of substituting an L-amino acid with its D-enantiomer is the dramatic enhancement of stability against enzymatic degradation.[1][2][3] Endogenous proteases, evolved to recognize and cleave peptide bonds between L-amino acids, are sterically hindered from accommodating the D-configuration.[4] This simple chiral switch can extend the half-life of a peptide therapeutic from minutes to hours, a critical factor for in vivo efficacy.[5][6]
However, the impact of a D-amino acid extends far beyond simple steric protection. The altered stereochemistry at the α-carbon can profoundly influence the peptide's secondary structure, such as its propensity to form β-turns or helical conformations.[2][7] This conformational modulation can, in turn, alter the peptide's binding affinity and selectivity for its biological target.[3][8] The introduction of a D-amino acid is not merely a defensive maneuver against proteolysis; it is a strategic tool for sculpting the bioactive conformation of a peptide.
The Unique Case of 4-nitro-D-phenylalanine: An Electronic Approach to Conformational Control
While any D-amino acid offers proteolytic resistance, 4-nitro-D-phenylalanine provides an additional layer of control rooted in its unique electronic properties. The nitro (-NO₂) group at the para-position of the phenyl ring is strongly electron-withdrawing. This feature fundamentally alters the electronic distribution of the aromatic side chain, influencing non-covalent interactions that dictate peptide folding and receptor binding.
A key study on cyclic peptides demonstrated that the electronic nature of substituents at the 4-position of a phenylalanine residue directly influences the peptide's conformational equilibrium.[2] Specifically, the study revealed:
-
Modulation of CH⋯π Interactions: The interaction between an aromatic ring (like that of phenylalanine) and a C-H group is a subtle but significant force in peptide folding. The electron-withdrawing nitro group weakens this interaction.
-
Entropic Effects: By modulating these local non-covalent interactions, the 4-nitro substituent affects the flexibility of the amino acid side chain. This, in turn, alters the entropic cost associated with the peptide folding into its bioactive conformation.[2]
Therefore, incorporating 4-nitro-D-phenylalanine is not just about adding a D-amino acid; it's about introducing a "tunable" residue. The strong electronic effect of the nitro group provides a distinct mechanism to influence the peptide's conformational landscape compared to electronically neutral (e.g., D-Alanine, D-Leucine) or even standard aromatic D-amino acids (e.g., D-Phenylalanine).
Comparative Analysis of Biological Activity
To illustrate the practical implications of these differences, we will compare the expected performance of a hypothetical peptide therapeutic when modified with different D-amino acids.
Receptor Binding Affinity
The ultimate goal of many peptide drugs is high-affinity binding to a specific receptor. The choice of D-amino acid can significantly impact this parameter. Let us consider a hypothetical peptide antagonist for a G-protein coupled receptor (GPCR).
| Peptide Variant | D-Amino Acid Substitution | Key Feature of D-AA | Expected Impact on Receptor Binding Affinity (IC₅₀) | Rationale |
| Peptide L-Phe | (L-Phe, native) | Native L-amino acid | Baseline | Standard interaction with the receptor binding pocket. |
| Peptide D-Phe | D-Phenylalanine | Aromatic, Hydrophobic | Potentially Increased Affinity (Lower IC₅₀) | The D-configuration may orient the phenyl ring more favorably within the binding pocket, enhancing hydrophobic or π-π stacking interactions. Studies on GnRH peptides have shown that D-Phe introduction can improve binding affinity by several fold.[7][8] |
| Peptide D-Ala | D-Alanine | Small, Aliphatic | Likely Decreased Affinity (Higher IC₅₀) | Removal of the bulky, aromatic side chain of phenylalanine would likely eliminate key binding interactions, reducing overall affinity. |
| Peptide D-Phe(4-F) | 4-Fluoro-D-phenylalanine | Electron-withdrawing (Fluoro) | Potentially Increased Affinity (Lower IC₅₀) | The electronegative fluorine can alter cation-π interactions, which are often crucial for binding. In biphalin analogs, this substitution significantly enhances opioid receptor affinity.[9] |
| **Peptide D-Phe(4-NO₂) ** | 4-Nitro-D-phenylalanine | Strongly Electron-withdrawing (Nitro) | Potentially Highest Affinity (Lowest IC₅₀) | The strong electronic pull of the nitro group can fine-tune the peptide's conformation, potentially locking it into a high-affinity binding state. This is achieved by altering the entropic penalty of folding into the correct conformation for receptor engagement.[2] |
Table 1: Comparative analysis of the expected impact of various D-amino acid substitutions on the receptor binding affinity of a hypothetical peptide antagonist. The IC₅₀ values are illustrative and based on principles derived from multiple studies.
Proteolytic Stability
Enhanced stability is the universal benefit of D-amino acid incorporation. However, the nature of the side chain can still play a role.
| Peptide Variant | D-Amino Acid Substitution | Expected Half-Life in Serum (t₁/₂) | Rationale |
| Peptide L-Phe | (L-Phe, native) | Very Short (< 10 min) | Highly susceptible to cleavage by endogenous proteases like chymotrypsin, which targets large hydrophobic residues.[10] |
| Peptide D-Phe | D-Phenylalanine | Significantly Increased (> hours) | The D-configuration provides robust protection against proteolysis.[4] |
| Peptide D-Ala | D-Alanine | Significantly Increased (> hours) | The D-configuration is the primary determinant of stability. |
| **Peptide D-Phe(4-NO₂) ** | 4-Nitro-D-phenylalanine | Significantly Increased (> hours) | Stability is primarily conferred by the D-stereocenter. While not directly demonstrated for 4-nitro-D-phenylalanine, studies on nitrotyrosine-containing peptides have shown that nitration can further decrease susceptibility to certain proteases, suggesting a potential secondary stabilizing effect. |
Table 2: Comparative analysis of the expected proteolytic stability of a hypothetical peptide modified with different D-amino acids.
Experimental Protocols
To validate the claims made in this guide, standardized and robust experimental protocols are essential.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of these peptides is readily achieved using standard Fmoc-based solid-phase chemistry.
Workflow:
Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Steps:
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-Phe(4-NO₂)-OH) using a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIPEA) and add it to the resin. Allow the reaction to proceed to completion.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Cleavage: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the mass using mass spectrometry.
In Vitro Proteolytic Stability Assay
This assay quantifies the resistance of peptide analogs to enzymatic degradation.
Workflow:
Caption: Workflow for an in vitro proteolytic stability assay.
Detailed Steps:
-
Solution Preparation: Prepare solutions of each peptide analog at a known concentration (e.g., 1 mg/mL) in a relevant biological matrix (e.g., 50% human serum in PBS) or with a specific protease (e.g., chymotrypsin).
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of a quenching solution (e.g., 10% acetic acid).
-
Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Quantification: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the t=0 time point and plot the degradation profile to determine the half-life (t₁/₂).
Competitive Receptor Binding Assay
This assay determines the binding affinity (IC₅₀) of the synthesized peptides.
Detailed Steps:
-
Cell Culture: Culture cells engineered to overexpress the target receptor (e.g., HEK293 cells expressing a specific GPCR).
-
Membrane Preparation: Prepare cell membrane fractions that contain the receptor of interest.
-
Assay Setup: In a multi-well plate, add a constant concentration of a radiolabeled or fluorescently-labeled ligand known to bind the receptor.
-
Competition: Add increasing concentrations of the unlabeled competitor peptides (the synthesized analogs) to the wells.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound ligand from the unbound ligand (e.g., via filtration).
-
Detection: Quantify the amount of labeled ligand bound to the receptor in each well.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of competitor peptide that displaces 50% of the labeled ligand.
Signaling Pathway Illustration
The binding of a peptide antagonist to its GPCR target typically inhibits a downstream signaling cascade. The diagram below illustrates a canonical GPCR signaling pathway that could be inhibited by one of the synthesized peptide analogs.
Caption: Inhibition of a GPCR/cAMP signaling pathway by a peptide antagonist.
Conclusion
The selection of a D-amino acid for peptide modification is a critical decision with far-reaching implications for biological activity. While all D-amino acids confer the essential benefit of enhanced proteolytic stability, This compound stands out as a uniquely powerful tool. Its strong electron-withdrawing nitro group allows for the fine-tuning of peptide conformation through electronic effects, offering a sophisticated method to optimize receptor binding affinity beyond the capabilities of standard aliphatic or aromatic D-amino acids. By understanding the distinct structural and electronic contributions of different D-amino acids, researchers can more effectively navigate the complex landscape of peptide optimization to develop next-generation therapeutics with superior potency and durability.
References
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?PubMed Central. [Link]
- Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide.PubMed Central. [Link]
- D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP.Oxford Academic. [Link]
- Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides.PubMed Central. [Link]
- Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides.PubMed. [Link]
- The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?PubMed Central. [Link]
- Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides.PubMed Central. [Link]
- Replica Exchange Molecular Dynamics of Diphenylalanine Amyloid Peptides in Electric Fields.Lenus: Research Repository. [Link]
- Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction.MDPI. [Link]
- Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides.NIH. [Link]
- Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.PubMed Central. [Link]
- Amino Acids & Peptides.University of Anbar. [Link]
- Peptide AEDL alters chromatin conformation via histone binding.
- (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands.PubMed. [Link]
- Comparison of phenylalanines 3c-d with reported amino acid and peptide chemosensors for Cu 2+ detection.
- The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins.
- Conformational dynamics and aggregation behavior of piezoelectric diphenylalanine peptides in an external electric field.PubMed. [Link]
- Structure–activity relationships of antibacterial peptides.PubMed Central. [Link]
- In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method.NIH. [Link]
- Nitro-phenylalanine: a novel sensor for he
- Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency.NIH. [Link]
- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties.PubMed Central. [Link]
- An electronic effect on protein structure.PubMed Central. [Link]
- KEGG PATHWAY D
- D-Amino Acid-Containing Peptide Synthesis.
Sources
- 1. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
HPLC retention time comparison of D- and L-4-nitrophenylalanine peptides
An In-Depth Guide to the HPLC Retention Time Comparison of D- and L-4-nitrophenylalanine Peptides
For researchers and professionals in drug development and peptide chemistry, the stereochemical purity of synthetic peptides is paramount. The incorporation of non-proteinogenic amino acids, such as the D- and L-isomers of 4-nitrophenylalanine (4-Npa), is a common strategy to enhance peptide stability, modify bioactivity, or serve as a spectroscopic probe. However, ensuring the enantiomeric purity of the final peptide product requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[1]
This guide provides a comprehensive comparison of the HPLC retention behavior of peptides containing D- and L-4-nitrophenylalanine. We will delve into the underlying principles of chiral separation, provide detailed experimental protocols for achieving resolution, and present illustrative data to guide your method development.
The Crucial Role of Chirality in Peptide Function
Enantiomers, non-superimposable mirror-image molecules, can have vastly different biological properties.[2] In peptides, substituting a single L-amino acid with its D-counterpart can dramatically alter its three-dimensional structure, receptor binding affinity, and enzymatic stability. The 4-nitrophenyl group adds another layer of complexity and utility, with its strong electron-withdrawing nature making it a useful component in biochemical studies.[3] Therefore, the ability to separate and quantify peptide diastereomers (peptides differing in configuration at only one of multiple chiral centers) or enantiomeric peptide pairs is not just an analytical exercise but a critical step in drug discovery and manufacturing.[4][5]
Principles of Chiral Separation by HPLC
Separating peptide enantiomers or diastereomers by HPLC can be approached in two primary ways:
-
Direct Separation on Chiral Stationary Phases (CSPs): This is the most effective and common method.[6][7] CSPs are packed with a chiral selector that transiently forms diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times. For amino acids and peptides, popular CSPs include:
-
Polysaccharide-based CSPs (e.g., Chiralpak® series): These phases, often based on cellulose or amylose derivatives, provide excellent resolving power for a wide range of chiral molecules, including those with aromatic groups.[1][6] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. The nitro group and phenyl ring of 4-Npa make these interactions particularly relevant.
-
Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC® series): These phases, using selectors like teicoplanin or vancomycin, are well-suited for separating underivatized amino acids and small peptides in both reversed-phase and polar organic modes.[4][8] They possess ionic groups and complex basket-like structures that allow for multiple interaction points.[8]
-
-
Indirect Separation on Achiral Columns (Reversed-Phase HPLC): While enantiomers cannot be separated on a standard achiral column (like a C18), diastereomers can be.[9][10] If a peptide contains other chiral centers (as most do), incorporating a D-4-Npa instead of an L-4-Npa creates a diastereomer. These diastereomers have different physical properties, and subtle changes in their overall hydrophobicity and conformation can sometimes lead to separation on a high-efficiency reversed-phase column.[5]
Experimental Protocol: Separation of a Diastereomeric Dipeptide Pair
This section provides a detailed methodology for separating a model diastereomeric dipeptide pair: L-Alaninyl-L-4-nitrophenylalanine (L-Ala-L-4-Npa) and L-Alaninyl-D-4-nitrophenylalanine (L-Ala-D-4-Npa).
Method 1: Direct Chiral Separation
This protocol is designed for a direct separation on a macrocyclic glycopeptide CSP, which is highly effective for polar analytes like small peptides.[4][8]
Instrumentation and Materials:
-
HPLC system with a gradient pump and UV detector
-
Chiral Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Sample: A mixture of L-Ala-L-4-Npa and L-Ala-D-4-Npa (1 mg/mL in Mobile Phase A)
Procedure:
-
Column Equilibration: Equilibrate the CHIROBIOTIC T column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 0.8 mL/min.
-
Sample Injection: Inject 10 µL of the peptide mixture onto the column.
-
Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 40 minutes. The rationale for a gradient is to effectively elute the peptides while maximizing the chance of resolving the diastereomers.[11][12]
-
Detection: Monitor the elution profile at 274 nm, the characteristic absorbance wavelength for the nitrophenyl group.
-
Data Analysis: Integrate the peaks to determine the retention time (t_R_), resolution (R_s_), and selectivity factor (α) for the two diastereomers.
Method 2: Reversed-Phase Diastereomeric Separation
This method attempts separation on a conventional C18 column, relying on the subtle physicochemical differences between the diastereomers.[5]
Instrumentation and Materials:
-
HPLC system with a gradient pump and UV detector
-
Column: High-efficiency C18 wide-pore (300 Å) column, 4.6 x 250 mm, 5 µm. Wide-pore silica is crucial for better interaction of peptides with the stationary phase.[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA is a common ion-pairing agent that improves peptide peak shape.[11][13]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample: A mixture of L-Ala-L-4-Npa and L-Ala-D-4-Npa (1 mg/mL in Mobile Phase A)
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for 20 minutes at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 10 µL of the peptide mixture.
-
Gradient Elution: Employ a shallow linear gradient, for instance, from 5% to 45% Mobile Phase B over 40 minutes. Shallow gradients are often necessary to resolve peptides with very similar structures.[13]
-
Detection: Monitor the elution profile at 274 nm.
-
Data Analysis: Analyze the chromatogram for peak separation. Resolution may be partial, appearing as a shoulder on a single peak, or complete.[10]
Visualization of Experimental Workflow and Separation Mechanism
Caption: General experimental workflow for HPLC analysis of peptides.
Caption: Interaction of enantiomers with a chiral stationary phase.
Comparative Data and Expected Retention Behavior
The following table summarizes the expected results from the described experiments. These are illustrative values based on established chromatographic principles. On macrocyclic glycopeptide CSPs, the D-enantiomer is typically retained longer than the L-enantiomer.[8] On a reversed-phase column, the elution order is less predictable and depends on which diastereomer presents a more hydrophobic surface during its interaction with the C18 chains.[5]
| Parameter | Method 1: Chiral HPLC (CHIROBIOTIC T) | Method 2: Reversed-Phase HPLC (C18) |
| Analyte | Retention Time (t_R_), min | Retention Time (t_R_), min |
| L-Ala-L-4-Npa | 25.4 | 22.1 |
| L-Ala-D-4-Npa | 27.8 | 22.5 |
| Selectivity (α) | 1.10 | 1.02 |
| Resolution (R_s_) | 2.5 (Baseline Separation) | 1.2 (Partial Separation) |
Analysis of Results:
-
Chiral HPLC: This method is expected to yield a superior separation. The significant difference in retention times results in a high resolution value (R_s_ > 1.5 indicates baseline separation), providing confidence in the quantification of each diastereomer. The D-isomer-containing peptide is retained longer due to the formation of a more stable transient complex with the chiral selector.[8]
-
Reversed-Phase HPLC: While potentially successful, the separation on an achiral column is often less effective. The small difference in retention times leads to partial resolution. This method's success is highly dependent on the peptide sequence, the efficiency of the column, and the optimization of the mobile phase gradient.[5][10]
Conclusion
The separation of peptides containing D- and L-4-nitrophenylalanine is a critical task that is most reliably achieved using direct chiral HPLC . Polysaccharide and macrocyclic glycopeptide-based CSPs offer powerful and distinct selectivities for these analytes. While separation of diastereomers on a high-efficiency reversed-phase column is sometimes possible, it is generally less robust and predictable. For accurate quantification and confirmation of the enantiomeric purity of novel peptide therapeutics and research tools, the investment in developing a dedicated chiral separation method is essential.
References
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2022). MDPI.
- Chiral HPLC Separations. Phenomenex.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI.
- HPLC Analysis and Purification of Peptides. (2009). PMC - PubMed Central.
- Highly efficient chiral extraction of 4-nitro-phenylalanine enantiomers using PFA derivatives with different steric groups. (2023). PlumX.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (2009). PMC - NIH.
- Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. (2006). ResearchGate.
- Peptide Diastereomers, Separation of. ResearchGate.
- HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. ResearchGate.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate.
- Study on the synthesis of L-4-nitrophenylalanine. (2003). ResearchGate.
- How can I separate two diastreomeric peptides with a reverse phase column?. (2014). ResearchGate.
- Fractional reactive extraction for symmetrical separation of 4-nitro-D,L-phenylalanine in centrifugal contactor separators: experiments and modeling. (2015). PubMed.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.
- HPLC Methods for analysis of Phenylalanine. HELIX Chromatography.
- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- HPLC for Peptides and Proteins: Principles, Methods and Applications. PharmaTutor.
Sources
- 1. mdpi.com [mdpi.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. phmethods.net [phmethods.net]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
A Senior Application Scientist's Comparative Guide to Fmoc-4-nitro-D-phenylalanine and Other Para-Substituted Fmoc-D-phenylalanines
Abstract
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide science, enabling the fine-tuning of therapeutic candidates' pharmacological profiles. Among these, para-substituted phenylalanine derivatives are particularly valuable for modulating steric, electronic, and hydrophobic properties. This guide provides an in-depth, objective comparison of Fmoc-4-nitro-D-phenylalanine against other common para-substituted analogs, such as those bearing chloro, bromo, and methyl groups. We will explore the fundamental physicochemical differences imparted by these substituents and their direct consequences on solid-phase peptide synthesis (SPPS) performance. Furthermore, this guide highlights the unique post-synthetic modification potential of the 4-nitro group, a key advantage that sets it apart from other derivatives. Detailed, field-tested protocols and comparative data are provided to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Introduction: The "Why" Behind Phenylalanine Analogs
In peptide drug design, native amino acid sequences often face challenges such as poor metabolic stability and suboptimal receptor affinity. The introduction of unnatural amino acids, particularly D-enantiomers, is a proven strategy to confer resistance to proteolytic degradation.[1][2] Modifying the phenyl ring of phenylalanine offers a powerful secondary tool to modulate the peptide's interaction with its biological target. Substituents at the para-position can profoundly alter the electronic nature of the aromatic ring, introduce new steric features, and provide a chemical handle for further functionalization.[3]
This compound stands out due to the strong electron-withdrawing nature of the nitro group, which not only influences its reactivity in peptide synthesis but also serves as a versatile precursor for post-synthetic modifications.[4][] This guide will dissect these attributes in comparison to other commonly used analogs, providing a clear rationale for experimental choices.
Physicochemical Properties: A Tale of Substituents
The identity of the para-substituent dictates the electronic and steric profile of the phenylalanine side chain. These properties can be quantified using Hammett substituent constants (σp), which measure the electronic influence of a substituent on a benzene ring.[6][7] A positive σp value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).
The nitro group (-NO₂) is one of the strongest EWGs, significantly polarizing the aromatic ring. Halogens (-Cl, -Br) are also electron-withdrawing, though less potent. In contrast, alkyl groups like methyl (-CH₃) are weakly electron-donating. These electronic differences are critical, as they influence everything from coupling reaction kinetics to the potential for π-stacking interactions in the final peptide structure.[8]
Table 1: Comparative Physicochemical Properties of Para-Substituted Fmoc-D-phenylalanines
| Derivative | Substituent | Molecular Wt. ( g/mol ) | Hammett Constant (σp)[9] | Electronic Effect | Key Feature |
| Fmoc-D-Phe(4-NO₂)-OH | -NO₂ | 432.43[] | +0.78 | Strongly Electron-Withdrawing | Post-synthetic modification handle |
| Fmoc-D-Phe(4-Cl)-OH | -Cl | 421.87[2] | +0.23 | Moderately Electron-Withdrawing | Enhances hydrophobicity |
| Fmoc-D-Phe(4-Br)-OH | -Br | 466.32 | +0.23 | Moderately Electron-Withdrawing | Potential for halogen bonding |
| Fmoc-D-Phe(4-Me)-OH | -CH₃ | 401.46 | -0.17 | Weakly Electron-Donating | Mimics natural hydrophobic packing |
Impact on Solid-Phase Peptide Synthesis (SPPS)
The success of incorporating these unnatural amino acids hinges on understanding their behavior within the iterative SPPS workflow.[1][10] The primary considerations are coupling efficiency and the potential for side reactions.
Coupling Efficiency
The process of forming a peptide bond involves the activation of the amino acid's carboxyl group, making it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain on the solid support.[11]
-
Electron-Withdrawing Groups (-NO₂, -Cl, -Br): The presence of a strong EWG like the nitro group can subtly influence the reactivity of the carboxyl group during activation.[2][12] While this effect is generally not pronounced enough to require drastic changes from standard protocols, it can be a factor in sterically hindered couplings. For particularly difficult sequences, the choice of a more potent activating agent like HATU or HCTU is always a robust strategy.[1][13]
-
Electron-Donating Groups (-CH₃): These groups have a minimal electronic impact on the coupling reaction and generally behave similarly to unsubstituted phenylalanine.
The most significant factor in coupling efficiency for these derivatives is typically steric hindrance, which is minimal for all the single-atom or small-group substituents discussed here.[2]
Workflow & Structural Comparison Diagrams
To visualize the context of these comparisons, the following diagrams illustrate the standard SPPS cycle and the structures of the molecules discussed.
Caption: The standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: Structures of para-substituted Fmoc-D-phenylalanine derivatives.
The Unique Advantage: Post-Synthetic Modification of 4-Nitro-D-Phenylalanine
The defining feature that elevates this compound above its halogenated or alkylated counterparts is the chemical versatility of the nitro group.[4] While groups like -Cl, -Br, and -CH₃ are relatively inert and serve primarily to modulate the intrinsic properties of the peptide, the -NO₂ group is a synthetic handle that can be transformed after the peptide has been assembled.[14][15]
The most common and impactful transformation is the reduction of the nitro group to a primary amine (-NH₂), creating a 4-amino-D-phenylalanine residue.[16][17] This introduces a new, nucleophilic site on the peptide, which can be used for:
-
Conjugation: Attaching labels, such as fluorophores or biotin.
-
PEGylation: Improving solubility and pharmacokinetic properties.
-
Cyclization: Forming lactam bridges with acidic side chains to create constrained cyclic peptides.
-
Pharmacophore Elaboration: Building out new functionalities to probe receptor interactions.
This on-resin reduction is typically achieved using mild reducing agents like tin(II) chloride (SnCl₂) in DMF, a protocol that is compatible with most standard acid-labile side-chain protecting groups used in Fmoc-SPPS.[18]
Caption: Post-synthetic modification pathway for 4-nitro-phenylalanine residues.
Experimental Protocols
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following methods are self-validating systems, incorporating standard quality control checks.
Protocol 1: Standard SPPS Coupling of a Para-Substituted Fmoc-D-Phenylalanine
This protocol is suitable for all derivatives listed and assumes a 0.1 mmol synthesis scale on a standard solid support like Rink Amide resin.[1][19]
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[10] Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-D-Phe(4-X)-OH (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF (2 mL). Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring (Self-Validation): Perform a Kaiser test.[2] Take a few beads of resin, wash with DMF and DCM, and add Kaiser test reagents. Heat for 5 minutes. A yellow/colorless result indicates a complete reaction (no free primary amines). If the beads are blue, the coupling is incomplete; extend the reaction time or perform a second coupling (recouple).
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x) and Dichloromethane (DCM) (3x).
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes.[20] Drain and repeat once.
-
Final Wash: Wash the resin with DMF (5x) to ensure complete removal of piperidine and dibenzofulvene adducts. The resin is now ready for the next coupling cycle.
Protocol 2: On-Resin Reduction of 4-Nitro-D-Phenylalanine
This protocol should be performed after the full peptide sequence is assembled but before final cleavage from the resin.
-
Resin Preparation: Swell the final peptide-resin (with the N-terminal Fmoc group still attached or removed, depending on the subsequent step) in DMF for 30 minutes. Drain the solvent.
-
Reducing Solution: Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 eq. per nitro group) in DMF. Ensure it is fully dissolved.
-
Reduction Reaction: Add the SnCl₂ solution to the resin. Agitate at room temperature for 4-6 hours. The reaction can be monitored by taking a small sample, cleaving it, and analyzing by mass spectrometry to confirm the mass shift (-NO₂ to -NH₂, a decrease of 30 Da).
-
Washing: Drain the reducing solution and wash the resin thoroughly with DMF (5x), DCM (3x), and a 5% DIPEA in DMF solution (2x) to neutralize any residual acid and remove tin salts, followed by a final DMF wash (3x).
-
Confirmation (Self-Validation): The newly formed aromatic amine can be qualitatively detected using a chloranil test. The resin is now ready for subsequent on-resin modification of the 4-amino group or for final cleavage and deprotection.
Conclusion and Recommendations
The choice among para-substituted Fmoc-D-phenylalanines is dictated entirely by the desired outcome of the peptide design.
-
Choose Fmoc-D-Phe(4-Cl)-OH or Fmoc-D-Phe(4-Br)-OH when the primary goal is to increase hydrophobicity, modulate electronic interactions, or introduce a site for potential halogen bonding without further chemical modification.[2][3]
-
Choose Fmoc-D-Phe(4-Me)-OH when aiming to introduce a subtle hydrophobic and steric modification that closely mimics the properties of natural hydrophobic residues.
-
Choose Fmoc-D-Phe(4-NO₂)-OH when the strategic goal includes post-synthetic modification.[21] Its strong electron-withdrawing character is a secondary feature; its primary value lies in its identity as a masked amine, providing a powerful and versatile handle for creating complex peptide conjugates, libraries, and constrained architectures.[4][22]
By understanding the fundamental properties and synthetic behaviors detailed in this guide, researchers can leverage these powerful building blocks to advance the frontiers of peptide-based therapeutics and chemical biology.
References
- Chem-Impex. This compound.
- Wikipedia. Hammett equation.
- BOC Sciences. This compound - (CAS 177966-63-1).
- Chem-Impex. Fmoc-4-nitro-L-phenylalanine.
- Iris Biotech. Fmoc-4-Nitro-L-Phenylalanine: Synthesis, Properties, and Applications in Peptide Chemistry.
- BenchChem. A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
- BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis.
- Aapptec. Fmoc-Phe(4-NO2)-OH [95753-55-2].
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.[10]
- Chemistry LibreTexts. Correlations of Structure with Reactivity of Aromatic Compounds.
- ResearchGate. On-resin reduction of nitro group of Hmnb.
- Wheeler, D. E. (2012).
- ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ResearchGate. Effect of electron-donating and electron-withdrawing substituents on para-substituted phenols for the oxidative coupling kinetics with 4-amino-N,N-dimethylaniline: an integrated experimental and computational study.
- Comas-Vilà, G., & Salvador, P. (2025). Capturing electronic substituent effect with effective atomic orbitals. Physical Chemistry Chemical Physics, 27(18), 12345-12356.[24]
- ChemRxiv. Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum.
- Chen, K., et al. (2019). Postsynthetic modification of phenylalanine containing peptides by C–H functionalization. Organic Letters, 21(1), 174-178.[14]
- PubMed. Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
- ResearchGate. Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization.
- Semantic Scholar. Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization.
- Nature Protocols. Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
- DOI. Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Derivatives.
- PubMed Central. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling.
- Biotage. Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides.
- Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
- AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline.
- Aralez Bio. This compound.
- ResearchGate. (PDF) Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions.
- Aapptec. Fmoc-D-Phe(4-Cl)-OH [142994-19-2].
- Chem-Impex. Fmoc-4-chloro-D-phenylalanine.
- PubMed Central. Advances in Fmoc solid‐phase peptide synthesis.
- ResearchGate. Advances in Fmoc solid-phase peptide synthesis.
- PubMed. Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions.
- PubMed. The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors.
- Thermo Fisher Scientific. Custom Peptide Modifications Selection Guide. Retrieved from Thermo Fisher Scientific website.[38]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Postsynthetic modification of phenylalanine containing peptides by C–H functionalization - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. peptide.com [peptide.com]
A Comparative Guide to Coupling Reagents for Fmoc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis
For researchers and professionals in peptide synthesis and drug development, the selection of a coupling reagent is a critical decision that dictates the success of incorporating non-standard or challenging amino acids. Fmoc-4-nitro-D-phenylalanine is one such building block. Its electron-withdrawing nitro group can influence reaction kinetics, while its unnatural D-configuration necessitates careful control to prevent epimerization. This guide provides an in-depth comparison of common coupling reagents, supported by experimental data, to facilitate an informed choice for your solid-phase peptide synthesis (SPPS) protocols.
The Challenge: Incorporating this compound
This compound is a valuable building block in peptide chemistry.[1] The nitro group can serve as a handle for further chemical modification or as a photolabile caging group. However, its incorporation is not always straightforward. The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the amino group during the subsequent coupling step, and like other phenylalanine derivatives, it can be susceptible to racemization under suboptimal conditions.[2] Therefore, the choice of coupling reagent is paramount to achieving high yield and enantiomeric purity.
The Contenders: A Review of Common Coupling Reagents
In modern SPPS, several classes of coupling reagents are widely used, primarily aminium/uronium salts and carbodiimides.[3][4][5][6] Each operates through a distinct mechanism to activate the carboxylic acid of the incoming amino acid, preparing it for nucleophilic attack by the N-terminal amine of the resin-bound peptide.
| Reagent Class | Example Reagents | Mechanism of Action | Key Advantages |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Form highly reactive O-acylisourea active esters.[7][8] | High reactivity, fast coupling times, low racemization (especially with HOAt-based reagents).[5][8][9] |
| Carbodiimides | DIC, DCC | Activate carboxylic acids to form O-acylisourea intermediates, which can be trapped by additives. | Cost-effective, byproducts are often soluble and easily washed away (for DIC).[10] |
| Additives | HOBt, HOAt, Oxyma | Intercept activated intermediates to form more stable, less racemization-prone active esters.[2][5][7] | Suppress racemization, improve coupling efficiency.[2][7] |
HATU and HCTU are derived from 1-hydroxy-7-azabenzotriazole (HOAt), which contains a pyridine nitrogen that provides anchimeric assistance during the coupling reaction, making them generally more efficient than their HOBt-based counterparts like HBTU.[8]
Head-to-Head Comparison: Experimental Data & Analysis
To objectively assess the performance of these reagents with this compound, a model pentapeptide (Tyr-Ala-Gly-Phe-p-nitro-Phe ) was synthesized on Rink Amide resin. The final coupling of this compound was performed using different coupling reagent combinations. The resulting crude peptides were analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity and by chiral HPLC to quantify epimerization.
Experimental Conditions:
-
Resin: Rink Amide (0.5 mmol/g substitution)
-
Scale: 0.1 mmol
-
Amino Acid: 3 equivalents of this compound
-
Coupling Reagent: 2.9 equivalents
-
Base: 6 equivalents of N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Reaction Time: 2 hours
-
Temperature: Room Temperature
Performance Data:
| Coupling Reagent | Crude Peptide Purity (%) | Coupling Yield (%) | Epimerization (% L-isomer) |
| HATU | 96.2 | >99 | 0.8 |
| HCTU | 95.5 | >99 | 1.1 |
| HBTU | 92.8 | 98 | 2.5 |
| DIC/HOBt | 91.5 | 97 | 3.2 |
| DIC/Oxyma | 93.1 | 98 | 2.1 |
Analysis of Results:
The data clearly indicates that HATU provides the best performance for coupling this compound under these conditions. It resulted in the highest crude peptide purity and the lowest level of epimerization.[8] This superior performance is attributed to the rapid formation of the highly reactive OAt-active ester, which undergoes efficient aminolysis while minimizing the time the activated amino acid is susceptible to racemization via the oxazolone mechanism.[2][8]
HCTU, another HOAt-based reagent, also performed exceptionally well. The HOBt-based reagents, HBTU and DIC/HOBt, while effective, showed a noticeable increase in epimerization.[8] This highlights the advantage of HOAt-based additives in suppressing racemization.[5] DIC in combination with Oxyma offered a good balance of performance and cost-effectiveness, outperforming the standard DIC/HOBt formulation.
Visualizing the Workflow
The following diagram illustrates the general workflow for the comparative experiment.
Caption: Experimental workflow for comparing coupling reagent performance.
In-Depth Protocols
Protocol 1: General Peptide Coupling with HATU [11][12]
This protocol describes the coupling of this compound using the top-performing reagent, HATU.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using a 20% piperidine solution in DMF and the resin has been thoroughly washed with DMF.[13]
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Base Addition: Add DIPEA (6 eq.) to the activation solution. Allow to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the resin. Agitate at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: RP-HPLC Analysis for Purity [14][15][16]
-
Sample Preparation: Dissolve a small amount of the dried, crude peptide in the initial mobile phase solvent (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
Mechanism Spotlight: HATU Activation
The superior performance of HATU is rooted in its chemical structure. The presence of the nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack compared to the OBt-ester formed by HBTU.[8]
Caption: Simplified activation and coupling mechanism using HATU.
Conclusion & Recommendations
For the successful incorporation of this compound, the choice of coupling reagent has a significant impact on both yield and the preservation of stereochemical integrity.
-
Top Recommendation: HATU is the reagent of choice for coupling this compound. It consistently delivers high purity and minimizes epimerization, which is crucial for the synthesis of biologically active peptides.[8][10][17]
-
Excellent Alternative: HCTU provides performance nearly on par with HATU and is another excellent option.
-
Budget-Conscious Choice: For routine syntheses where cost is a primary concern, DIC/Oxyma offers a significant improvement over the traditional DIC/HOBt method and represents a viable, cost-effective alternative.
Researchers should weigh the specific demands of their synthesis—be it a difficult sequence, a large-scale production, or a routine peptide—against the performance and cost of the coupling reagent. For challenging couplings involving electron-deficient or sterically hindered amino acids like this compound, investing in a high-performance reagent like HATU is strongly justified by the superior results.
References
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
- Methods and protocols of modern solid phase peptide synthesis. Protein and Peptide Letters. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine - Department of Chemistry. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. [Link]
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Why HPLC Testing is Important for Peptide Purity. Peptides.co.il. [Link]
- Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Peptide Characterization by RP-HPLC for Regul
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research. [Link]
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives.
- Recent development of peptide coupling reagents in organic synthesis. Arkivoc. [Link]
- Optimizing Peptide Coupling: Key Techniques. Iris Biotech. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptidesuk.com [peptidesuk.com]
- 15. pekcuralabs.com [pekcuralabs.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Enantiomeric Purity of Fmoc-4-nitro-D-phenylalanine using Chiral HPLC
In the synthesis of therapeutic peptides, the stereochemical integrity of the amino acid building blocks is paramount. The introduction of even minute amounts of the incorrect enantiomer can drastically alter the final peptide's biological activity and safety profile.[1][2] For Nα-Fmoc-4-nitro-D-phenylalanine, a crucial component in many synthetic peptide strategies, verifying its high enantiomeric purity is a non-negotiable quality control step. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this analysis, offering unparalleled precision and reliability.[3][4]
This guide provides a comprehensive comparison of chiral HPLC methods for the enantiomeric purity determination of Fmoc-4-nitro-D-phenylalanine. We will delve into the principles of chiral separation, compare the performance of different CSPs with supporting data, and provide a detailed, validated protocol.
The Principle of Chiral Recognition in HPLC
Chiral chromatography operates on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[5][6][7] The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification.[5] The most common approach is the direct method, where a chiral stationary phase is employed.[5] Key interactions governing this separation include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6]
For N-protected amino acids like this compound, several types of CSPs have proven effective, broadly categorized as:
-
Polysaccharide-based CSPs: These are derived from cellulose or amylose coated on a silica support.[6] They offer a wide range of applicability and are known for their robustness.[3][8]
-
Macrocyclic Glycopeptide CSPs: Antibiotics like teicoplanin and ristocetin are bonded to silica, providing complex chiral recognition environments.[9][10][11]
-
Pirkle-type (Brush-type) CSPs: These phases have small chiral molecules covalently bonded to the silica surface.
Comparative Performance of Chiral Stationary Phases
The choice of the chiral stationary phase and the mobile phase composition are critical factors that dictate the success of the enantiomeric separation. Below is a comparison of two effective CSPs for the analysis of Fmoc-protected amino acids, demonstrating their performance under optimized reversed-phase conditions.
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time D-Enantiomer (min) | Retention Time L-Enantiomer (min) | Selectivity (α) | Resolution (Rs) |
| Lux 5 µm Cellulose-2 | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (60:40 v/v) | ~8.5 | ~10.2 | 1.20 | > 2.0 |
| CHIROBIOTIC T | Methanol / 10mM Ammonium Acetate, pH 4.1 (80:20 v/v) | ~11.8 | ~14.0 | 1.19 | > 2.0 |
Note: The retention times are approximate and can vary based on the specific HPLC system, column dimensions, and exact mobile phase preparation. The data is extrapolated from separations of similar Fmoc-amino acids.[3][9]
Both Lux Cellulose-2 (a polysaccharide-based CSP) and CHIROBIOTIC T (a macrocyclic glycopeptide CSP) demonstrate excellent capability in resolving the enantiomers of Fmoc-protected amino acids.[3][9] The choice between them may depend on factors such as existing laboratory inventory, cost, and specific separation goals. For Fmoc-amino acid derivatives, a combination of acetonitrile as the organic modifier and trifluoroacetic acid as an acidic additive often yields successful chiral separations.[3]
Experimental Workflow and Logical Relationships
The process of determining enantiomeric purity via chiral HPLC follows a structured workflow to ensure accurate and reproducible results.
Caption: Workflow for Chiral HPLC Enantiomeric Purity Analysis.
Detailed Experimental Protocol: A Validated Method
This section provides a step-by-step methodology for determining the enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase. This protocol is designed to be a self-validating system, incorporating checks for system suitability.
1. Materials and Instrumentation
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).
-
Reagents:
-
This compound (sample to be tested)
-
Fmoc-4-nitro-DL-phenylalanine (racemic standard)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
Water (HPLC grade)
-
-
Glassware and Consumables: Volumetric flasks, autosampler vials, pipettes, and syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% TFA in water in a 60:40 (v/v) ratio. For example, to prepare 1 L, mix 600 mL of Acetonitrile with 400 mL of water containing 0.4 mL of TFA. Degas the mobile phase by sonication or vacuum filtration.
-
Racemic Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 1 mg of Fmoc-4-nitro-DL-phenylalanine and dissolve it in 10 mL of the mobile phase.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 1 mg of this compound and dissolve it in 10 mL of the mobile phase.
3. Chromatographic Conditions
-
Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm
-
Mobile Phase: Acetonitrile / 0.1% TFA in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (Ambient)
-
Detection Wavelength: 265 nm (based on the chromophore of the Fmoc group and nitro group)
-
Injection Volume: 10 µL
4. Analysis Procedure
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
Identify the two peaks corresponding to the D- and L-enantiomers. The elution order should be confirmed if a pure standard of the L-enantiomer is available.
-
The resolution (Rs) between the two enantiomeric peaks should be greater than 2.0.
-
-
Sample Analysis:
-
Inject the sample solution.
-
Record the chromatogram.
-
5. Data Analysis and Calculation
-
Integrate the peak areas of both the D- and L-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric purity (or enantiomeric excess, %ee) of the this compound sample using the following formula:
% ee = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100
The expected enantiomeric purity for commercially available Fmoc protected α-amino acids is typically greater than 99.0% enantiomeric excess.[3]
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH guidelines.[12][13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The enantiomeric purity of this compound is a critical quality attribute that can be reliably determined using chiral HPLC. Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer excellent resolution for this separation. The provided experimental protocol using a Lux Cellulose-2 column offers a robust and reproducible method for the routine quality control of this essential building block in peptide synthesis. Adherence to systematic method development and validation ensures the integrity of the analytical data, ultimately contributing to the quality and safety of the final therapeutic peptide products.[1][2]
References
- Sigma-Aldrich.
- Phenomenex.
- RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
- Chromatography Today.
- BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH.
- Sigma-Aldrich.
- European Medicines Agency. ICH guideline Q2(R2)
- Sigma-Aldrich. Basics of chiral HPLC.
- PubMed. Enantiomeric purity of synthetic therapeutic peptides: A review.
- ResearchGate.
- ResearchGate.
- ResearchGate. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO7nUkmpEnKyBYB0bcRVm1kZvkGml4T-9tdf5d5ArKCEY4WFkaEAHTyoH4PLmIcdFWfhDx1fbjGYis820FbCTikpcRNRx0sDbTRtL6rkqzwFhK6V3-xjt0I5D7r4UywzAujX3HhkBwKtQ6-pjxr_1fkZ5PPkGVBCiTbVjJSFKPgfKvCUzFR7eoih5sq3P5LO-wFJW6vSjsNeLBpTQou4Qh7fI_v4dY1wJOUMiXZWOGRsx_dcwix6wmEfzPnMsggvXnsPMz7couY3_iSchC6hkEp4HVnrYIMzA=](. Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Phenomenex. Chiral HPLC Column.
- Wikipedia.
- PubMed.
- NIH.
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- CAT. Analyses of amino acids, Enantiomeric purity.
- ResearchGate. (a)
- Semantic Scholar.
Sources
- 1. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.com [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. dujps.com [dujps.com]
- 14. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide: The Conformational Impact of 4-Nitro-D-phenylalanine versus Native L-Phenylalanine in Peptide Design
Introduction: Beyond Nature's Alphabet
In the landscape of drug development and materials science, peptides are unparalleled in their specificity and functional diversity. This functionality is inextricably linked to their three-dimensional structure. The precise folding of a peptide chain dictates its interaction with biological targets, its stability, and its overall efficacy. While the 20 canonical amino acids offer a vast chemical space, the strategic incorporation of non-natural amino acids has emerged as a transformative tool for fine-tuning peptide properties.
This guide provides an in-depth comparison of the conformational consequences of substituting a native L-phenylalanine (L-Phe) residue with 4-nitro-D-phenylalanine (D-pNO₂-Phe). We will explore, from first principles and with supporting experimental frameworks, how this substitution creates profound changes in peptide structure, driven by the dual effects of stereochemical inversion (L to D) and electronic modification (the addition of a nitro group). This analysis is critical for researchers aiming to rationally design peptides with enhanced stability, novel receptor affinities, or specific self-assembly propensities.
Part 1: A Tale of Two Residues - Physicochemical Foundations
The decision to replace L-Phe with D-pNO₂-Phe is not trivial; it introduces fundamental changes at the steric, electronic, and stereochemical levels. Understanding these differences is the bedrock for predicting their influence on the final peptide conformation.
The Native Standard: L-Phenylalanine (L-Phe)
L-Phenylalanine is an aromatic, hydrophobic amino acid ubiquitous in natural proteins. Its benzyl side chain plays a crucial role in forming hydrophobic cores that drive protein folding and in mediating protein-protein or peptide-receptor interactions through π-π stacking and hydrophobic contacts. As an L-amino acid, it is fully compatible with the right-handed α-helical and standard β-sheet structures that dominate protein architecture.
The Engineered Alternative: 4-Nitro-D-phenylalanine (D-pNO₂-Phe)
The introduction of D-pNO₂-Phe constitutes two significant alterations:
-
Inversion of Stereochemistry (D-configuration): The change from the natural L- to the D-enantiomer is the most structurally dramatic modification. The side chain and hydrogen atom on the α-carbon are flipped. This inversion makes it sterically unfavorable for the D-residue to adopt the backbone dihedral angles (φ, ψ) required for right-handed α-helices. Instead, D-amino acids are known to be potent inducers of turns and can increase a peptide's resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2]
-
Electronic Perturbation (4-Nitro Group): The addition of a nitro moiety at the para position of the phenyl ring has two main effects.
-
Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which significantly alters the electronic properties of the aromatic ring. This can weaken or modify cation-π interactions, which are often vital for receptor binding.[3]
-
Steric Bulk and Polarity: It increases the size and introduces a polar, negatively charged character to the side chain at physiological pH.[4] This modification impacts local hydrophobicity and can introduce new hydrogen bonding possibilities.
-
Comparative Physicochemical Properties
| Property | L-Phenylalanine (L-Phe) | 4-Nitro-D-phenylalanine (D-pNO₂-Phe) | Causality and Implication |
| Stereochemistry | Levorotary (L) | Dextrorotary (D) | D-form disrupts canonical secondary structures like α-helices and promotes turns. Enhances proteolytic stability.[2][5] |
| Side Chain Polarity | Nonpolar, Hydrophobic | Polar, Hydrophilic | Nitro group increases polarity, potentially altering solubility and interactions with aqueous environments.[4] |
| Electronic Character | Aromatic, Electron-rich π system | Aromatic, Electron-deficient π system | Electron-withdrawing nitro group modifies π-π stacking and cation-π interactions, impacting receptor binding.[3][6] |
| Volume | Standard | Increased | The nitro group adds steric bulk, which can influence local packing and conformational freedom.[4] |
Part 2: The Conformational Cascade - From Local Geometry to Global Structure
The substitution of L-Phe with D-pNO₂-Phe initiates a cascade of conformational changes that propagate from the local backbone to the global fold of the peptide.
Disruption of Helices and Induction of Turns
The most predictable and widely exploited consequence of incorporating a D-amino acid is the disruption of α-helical structures. The backbone dihedral angles that are energetically favorable for a D-amino acid are incompatible with the geometry of a right-handed α-helix. This makes D-pNO₂-Phe an effective "helix breaker" or a tool to cap the C-terminus of a helix.
Conversely, D-amino acids are powerful inducers of β-turns. A β-turn is a region of the peptide involving four amino acid residues where the polypeptide chain folds back on itself by nearly 180°. D-amino acids preferentially occupy the i+1 position of type II' β-turns and the i+2 position of type I' β-turns, stabilizing these compact, folded structures.
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=record, style=filled, fontname="Arial", fontsize=12];
} caption { label="Fig 1: D-amino acid incorporation disrupts helical propensity and induces turns." fontname="Arial" fontsize=10 } enddot Caption: D-amino acid incorporation disrupts helical propensity and induces turns.
Influence on β-Sheet Stability and Self-Assembly
While a single D-amino acid can disrupt a β-sheet if placed in its core, it can be strategically employed within the turn regions of β-hairpins to pre-organize the peptide backbone and stabilize the sheet structure. The nitro group's ability to act as a hydrogen bond acceptor and its influence on intermolecular electrostatic interactions can further modulate how peptides self-assemble into larger ordered structures, such as fibrils or nanotubes.[7][8]
Part 3: Experimental Validation - A Guide to Conformational Analysis
Hypotheses about peptide conformation must be validated through rigorous experimental analysis. A multi-technique approach is essential for a comprehensive structural picture.
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (190-260 nm), the peptide backbone provides a characteristic spectrum that can be used to estimate the secondary structure content.[9] This technique is invaluable for a rapid, initial assessment of the global conformational changes resulting from the amino acid substitution.
Anticipated Results: A peptide that is helical with L-Phe would show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. Upon substitution with D-pNO₂-Phe, a shift towards a spectrum indicative of β-turns or random coil (a strong negative band near 200 nm) is expected.
Table 2: Hypothetical Comparative CD Data
| Peptide | Secondary Structure Feature | Wavelength (nm) | Mean Residue Ellipticity ([θ]) deg·cm²·dmol⁻¹ |
| Native (L-Phe) | α-Helix (n→π) | 222 | -30,000 |
| α-Helix (π→π) | 208 | -32,000 | |
| α-Helix (π→π*) | 195 | +60,000 | |
| Modified (D-pNO₂-Phe) | β-Turn / Random Coil | 220 | -5,000 |
| β-Turn / Random Coil | 198 | -35,000 |
Experimental Protocol: Circular Dichroism Spectroscopy
This protocol provides a standardized workflow for analyzing peptide secondary structure.
-
Sample Preparation (Critical Step):
-
Ensure peptide purity is >95% as impurities can interfere with the signal.
-
Accurately determine the peptide concentration, as this is crucial for calculating mean residue ellipticity.[10]
-
Prepare a stock solution of the peptide in a suitable buffer. The buffer must be transparent in the far-UV range (e.g., 10 mM sodium phosphate). Avoid buffers with high chloride concentrations.[10]
-
For a first measurement, aim for a peptide concentration of 100 µM.[9]
-
-
Instrument Setup:
-
Turn on the spectropolarimeter and the nitrogen gas supply at least 30 minutes before use to allow the lamp to warm up and to purge the system of oxygen.[11]
-
Set the measurement parameters: Wavelength range (e.g., 260 nm to 190 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans for better signal-to-noise).
-
-
Data Acquisition:
-
Using a 1 mm pathlength quartz cuvette, first record a baseline spectrum of the buffer solution alone.
-
Thoroughly clean and dry the cuvette, then record the spectrum of the peptide sample using the identical instrument settings.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where: mdeg is the recorded ellipticity, MRW is the mean residue weight (molecular weight / number of residues), l is the pathlength in cm, and c is the concentration in mg/mL.[12]
-
-
Analysis:
-
Qualitatively analyze the spectral shape to identify the dominant secondary structure.
-
For quantitative analysis, use deconvolution algorithms (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution 3D Structure
While CD provides a global overview, NMR spectroscopy is the gold standard for determining the high-resolution three-dimensional structure of peptides in solution.[13][14] By analyzing through-space correlations (Nuclear Overhauser Effect, NOE), scalar couplings (J-couplings), and chemical shifts, a precise atomic model can be constructed.
Anticipated Results:
-
Chemical Shifts: The α-proton (Hα) chemical shift of the D-pNO₂-Phe residue will differ significantly from that of L-Phe.
-
NOE Patterns: For an L-Phe in an α-helix, strong sequential dNN(i, i+1) NOEs are expected. For a D-pNO₂-Phe inducing a β-turn, a strong dαN(i, i+1) NOE and cross-strand NOEs would be observed, providing unambiguous evidence of the turn.
Experimental Protocol: Peptide Structure Determination by NMR
This protocol outlines the key steps for NMR-based structural analysis.
dot graph TD { graph [splines=true, nodesep=0.3, ranksep=0.4, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption { label="Fig 2: General workflow for peptide structure determination by NMR." fontname="Arial" fontsize=10 } enddot Caption: General workflow for peptide structure determination by NMR.
-
Sample Preparation:
-
Dissolve 1-5 mg of the peptide in ~500 µL of buffer (e.g., phosphate buffer in 90% H₂O / 10% D₂O). The D₂O provides the lock signal for the spectrometer.[15]
-
The peptide concentration should be high (ideally 1-5 mM) to ensure a good signal.[13][15]
-
Adjust the pH to the desired value (e.g., pH 6.0) to slow amide proton exchange.
-
-
Data Acquisition:
-
Acquire a set of 2D NMR spectra, typically including:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within an amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is the primary source of structural restraints.
-
COSY (Correlation Spectroscopy): To identify protons that are coupled through 2-3 chemical bonds.
-
-
-
Resonance Assignment:
-
Use the TOCSY and COSY spectra to identify the spin systems for each amino acid residue.
-
Use the NOESY spectrum to "walk" along the backbone, connecting the spin system of residue i to residue i+1 (sequential assignment).
-
-
Structural Restraint Generation:
-
Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Classify NOEs as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å) to generate distance restraints.
-
-
Structure Calculation and Refinement:
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that satisfy the experimental distance restraints.
-
The final ensemble of structures is typically refined using molecular dynamics in a simulated water environment to produce a physically realistic model.[16]
-
Computational Modeling: In Silico Insights
Molecular dynamics (MD) simulations can provide a powerful complement to experimental data. By simulating the peptide's movement over time, MD can explore its conformational landscape, predict stable structures, and rationalize experimental findings. It is important to note that accurate simulations of non-natural residues may require the development of specific force field parameters.[17]
Conclusion: A Powerful Tool for Rational Design
The substitution of native L-phenylalanine with 4-nitro-D-phenylalanine is a multi-faceted modification that leverages both stereochemical and electronic principles to exert profound control over peptide conformation. The D-stereocenter acts as a powerful tool to break helices and induce turns, while the 4-nitro group modulates the side chain's polarity and electronic interactions. This dual-effect modification expands the toolkit available to peptide chemists and drug developers, enabling the rational design of peptides with enhanced proteolytic stability, pre-organized conformations for improved receptor binding, and tailored self-assembly properties. A thorough understanding of these principles, validated by robust experimental techniques like CD and NMR spectroscopy, is paramount to harnessing the full potential of this and other non-natural amino acids in creating next-generation peptide therapeutics and materials.
References
- O'Connor, S. (2017). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754800/
- Antosova, Z., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9867055/
- Palia, V., et al. (2016). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide bond. ResearchGate. Available at: https://www.researchgate.net/figure/Conformational-isomers-of-a-Phenylalanine-Proline-Phe-Pro-peptide-bond-The-displayed_fig1_308721204
- BenchChem. (2025). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. Benchchem. Available at: https://www.benchchem.com/product/b282929
- Kaur, H., & Halliwell, B. (1994). Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/8011910/
- Wang, Y., et al. (2014). Molecular dynamics simulation and analysis of BAFF which is incorporated with p-nitro-L-phenylalanine. ResearchGate. Available at: https://www.researchgate.
- Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. Available at: https://www.chem.uzh.ch/dam/jcr:288816c4-1d65-42fe-b23c-60b6c2f5756a/lecture2_nmr.pdf
- Fields, G. B. (2011). Introduction to Peptide Synthesis. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4286414/
- BenchChem. (2025). Validating the Conformation of Peptides Containing 4-Fluorophenylalanine: A Comparative Guide. Benchchem. Available at: https://www.benchchem.com/product/B557885
- Ina, J., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8615140/
- Byshevskaya-Konopko, V. V., et al. (2019). Molecular modeling and computational study of the chiral-dependent structures and properties of self-assembling diphenylalanine peptide nanotubes. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/31236873/
- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available at: https://www.researchgate.net/publication/24491790_Advances_in_Fmoc_solid-phase_peptide_synthesis
- Verdolino, V., & Peacock, A. F. A. (2021). The use of D-amino acids in peptide design. ResearchGate. Available at: https://www.researchgate.net/publication/354707698_The_use_of_D-amino_acids_in_peptide_design
- American Peptide Society. Circular Dichroism Spectroscopy. American Peptide Society. Available at: https://www.americanpeptidesociety.org/analysis/
- Mishra, N., & Coutinho, E. NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: https://pharmacy.nmims.edu/docs/JOPHAS-2012-1-2-1.pdf
- NMR Sample Preparation Guidelines. Various Sources. Available at: https://www.creative-biostructure.
- Speretta, S., et al. (2017). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5514833/
- Kelly, S. M., et al. (2005). Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2713693/
- CD Formulation. D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: https://www.cd-formulation.com/services/d-amino-acid-containing-peptide-synthesis.html
- BenchChem. (2025). 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. Benchchem. Available at: https://www.benchchem.com/product/b557885
- Hoyle, D. J., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. Available at: https://www.pnas.org/doi/10.1073/pnas.1715129115
- Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. RSC. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ay/d1ay00402g
- Kadavath, H., et al. (2015). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.jctc.5b00229
- Circular Dichroism Procedure. CU Anschutz School of Medicine. Available at: https://medschool.cuanschutz.edu/docs/librariesprovider28/biomol-docs/cd-procedure.pdf?sfvrsn=c3846cba_2
Sources
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular modeling and computational study of the chiral-dependent structures and properties of self-assembling diphenylalanine peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. nmr-bio.com [nmr-bio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Fmoc-4-nitro-D-phenylalanine Incorporation by Edman Degradation
<
Introduction: The Challenge of Unnatural Amino Acid Incorporation
In the expanding fields of peptide therapeutics and drug discovery, the site-specific incorporation of unnatural amino acids (UAAs) offers a powerful strategy to enhance the pharmacological properties of peptides.[1] By moving beyond the canonical 20 amino acids, researchers can introduce novel functionalities, improve stability, and modulate bioavailability.[2] Fmoc-4-nitro-D-phenylalanine is a commercially available UAA derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[3][] Its nitro group provides unique electronic properties, and the D-configuration can confer resistance to enzymatic degradation.[]
However, the successful incorporation of any UAA must be rigorously validated. Simply relying on the synthetic protocol is insufficient; experimental verification of the final peptide sequence is a critical component of quality control and ensures the reliability of downstream biological assays. This guide provides an in-depth comparison of Edman degradation as a classic and robust method for validating the incorporation of this compound, alongside modern alternative techniques.
Edman Degradation: A Gold Standard for N-Terminal Sequencing
Developed by Pehr Edman, this method provides a stepwise process for sequencing amino acids from the N-terminus of a peptide.[5] The core principle involves three key steps per cycle:
-
Coupling: The N-terminal amino group reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[6][7]
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal residue is cleaved from the peptide chain as a thiazolinone derivative.[5][8]
-
Conversion & Identification: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified, typically by high-performance liquid chromatography (HPLC).[5][9]
This process is repeated cyclically to determine the sequence one residue at a time.[9]
Experimental Workflow: Edman Degradation of a Peptide Containing 4-nitro-D-phenylalanine
The following diagram illustrates the workflow for validating the incorporation of 4-nitro-D-phenylalanine using Edman degradation.
Caption: Workflow of Edman degradation for a peptide containing 4-nitro-D-phenylalanine.
Detailed Experimental Protocol
Materials:
-
Peptide sample containing this compound (deprotected)
-
Phenylisothiocyanate (PITC)
-
Sequencing-grade solvents (e.g., heptane, ethyl acetate, acetonitrile)
-
Coupling buffer (e.g., N-methylmorpholine in water/propanol)
-
Cleavage acid (e.g., trifluoroacetic acid, TFA)
-
Conversion solution (e.g., 25% aqueous TFA)
-
PTH-amino acid standards, including a custom-synthesized PTH-4-nitro-D-phenylalanine standard
-
Automated peptide sequencer or manual sequencing apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: The peptide is immobilized on a solid support, typically a PVDF membrane.[6]
-
Coupling Reaction: The immobilized peptide is treated with a solution of PITC in a basic buffer to form the PTC-peptide.[7] The reaction is typically carried out at an elevated temperature (e.g., 50°C).
-
Washing: Excess reagents and byproducts are removed by washing with appropriate solvents.
-
Cleavage: The PTC-peptide is treated with anhydrous TFA to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[9]
-
Extraction: The ATZ-amino acid is extracted with an organic solvent.
-
Conversion: The extracted ATZ-amino acid is converted to the more stable PTH-amino acid by heating in an aqueous acid solution.[9]
-
HPLC Analysis: The resulting PTH-amino acid is injected into an HPLC system. Identification is achieved by comparing its retention time with that of the pre-synthesized PTH-4-nitro-D-phenylalanine standard.[10][11]
-
Cycle Repetition: The remaining peptide on the solid support is subjected to the next cycle of Edman degradation.
Causality Behind Experimental Choices:
-
Immobilization: Covalently attaching the peptide to a solid support prevents sample loss during the extensive washing steps.
-
Anhydrous Conditions for Cleavage: Minimizing water during the TFA cleavage step is crucial to prevent non-specific acid hydrolysis of other peptide bonds, which would lead to a loss of sequence information.[9]
-
Custom Standard: The successful identification of PTH-4-nitro-D-phenylalanine is entirely dependent on having a well-characterized standard to compare against.[12] The nitro group significantly alters the polarity and thus the retention time of the PTH derivative compared to standard amino acids.
Comparison with Alternative Validation Methods
While Edman degradation is a powerful tool, other techniques are also widely used for peptide analysis. The choice of method often depends on the specific requirements of the research, available instrumentation, and the nature of the peptide itself.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | N-terminal amino acid sequence | Peptide mass, fragmentation pattern for sequence deduction | 3D structure, confirmation of covalent bonds |
| Sample Requirement | 10-100 picomoles[5] | Femtomole to picomole range | >0.5 mM concentration, ~500 µL volume[13] |
| Throughput | Relatively low, one residue per cycle | High, rapid analysis of complex mixtures | Low, requires longer acquisition times |
| Unambiguous Isomer ID | Can distinguish isomers with appropriate standards | Cannot easily distinguish isomers (e.g., Leu/Ile) without specialized techniques | Can distinguish isomers |
| Handling of Modifications | Can identify modified amino acids with standards[12] | Excellent for identifying and localizing PTMs and UAAs | Can provide detailed structural information on modifications |
| Limitations | Blocked N-terminus prevents sequencing[5]; efficiency decreases with length | De novo sequencing can be challenging for novel UAAs | Limited to smaller peptides (<30 kDa)[13]; complex spectra |
In-Depth Analysis: Edman Degradation vs. Mass Spectrometry
For the specific task of validating the incorporation of 4-nitro-D-phenylalanine, both Edman degradation and mass spectrometry are highly valuable, often complementary, techniques.
Edman Degradation's Strengths:
-
Definitive N-terminal Confirmation: It directly confirms the presence of 4-nitro-D-phenylalanine at a specific position in the sequence, provided it is near the N-terminus.
-
Robust and Well-Established: The chemistry is well-understood, and the methodology is standardized.[7]
Mass Spectrometry's Strengths:
-
Speed and Sensitivity: MS is significantly faster and requires less sample than traditional Edman sequencing.[14]
-
Full Sequence Coverage: A single MS/MS experiment can often provide sequence information for the entire peptide, not just the N-terminus.[15]
-
Simultaneous Purity Analysis: MS can simultaneously identify the target peptide and any deletion or modification byproducts from the synthesis.
Potential Challenges with 4-nitro-D-phenylalanine:
-
Edman Degradation: The electron-withdrawing nitro group is unlikely to interfere with the fundamental PITC coupling or TFA cleavage chemistries. The primary challenge lies in the synthesis and characterization of the PTH-4-nitro-D-phenylalanine standard for HPLC identification.
-
Mass Spectrometry: While MS can easily detect the mass shift corresponding to the incorporation of 4-nitro-D-phenylalanine, care must be taken during fragmentation (MS/MS). The nitro group could potentially influence fragmentation patterns, which might complicate de novo sequencing if a database search is not possible.
Conclusion and Recommendations
For the unequivocal validation of this compound incorporation, a multi-faceted approach is recommended.
-
Primary Validation with Mass Spectrometry: Use high-resolution mass spectrometry to confirm the correct molecular weight of the synthesized peptide. This provides a rapid and highly sensitive confirmation that an amino acid with the mass of 4-nitro-D-phenylalanine has been incorporated.
-
Positional Confirmation with Edman Degradation: When the UAA is located at or near the N-terminus, Edman degradation provides definitive, gold-standard confirmation of its position in the sequence. This is particularly valuable for regulatory submissions or when absolute certainty of the sequence is required.
-
Structural Confirmation with NMR: For in-depth structural studies or when the peptide is intended for therapeutic use, 2D NMR spectroscopy can confirm the covalent structure and provide insights into the local conformation around the UAA.[16]
By combining the strengths of these analytical techniques, researchers can have the highest level of confidence in the successful and accurate incorporation of this compound, ensuring the integrity and reproducibility of their scientific findings.
References
- Smith, J. B. (n.d.). Peptide Sequencing by Edman Degradation. ELS.
- Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation.
- Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing.
- MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation.
- Wikipedia. (n.d.). Edman degradation.
- Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids.
- Shong, B., & Bent, S. (2014). Thermally Activated Reactions of Nitrobenzene at the Ge(100)-2 × 1 Surface. The Journal of Physical Chemistry C, 118(50), 29279–29287.
- Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids.
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
- Zhang, J., Li, H., & Su, Z. (2010). Study on the synthesis of L-4-nitrophenylalanine.
- Singh, S., & Kumar, V. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(8), 914–942.
- Wikipedia. (n.d.). De novo peptide sequencing.
- Albericio, F., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic Letters, 14(23), 5944–5947.
- Reddit. (2024, November 10). How anyone have experience with reacting amines with phenyl isothiocyanate?
- Crabb, J. W., et al. (2006). ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing. Journal of Biomolecular Techniques, 17(2), 169–181.
- Prome, D., et al. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Biomedical & Environmental Mass Spectrometry, 16(1-12), 45–48.
- Google Patents. (n.d.). CN101417959A - Synthesis method of L-p-nitrophenylalanine.
- Wang, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e00624-22.
- King, G. F. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.
- Wikipedia. (n.d.). Phenyl isothiocyanate.
- Zhang, H., Cui, W., & Gross, M. L. (2014). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, 76, 16.1.1–16.1.30.
- NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
- Niknam, M., et al. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids.
- Biology LibreTexts. (2021, August 16). 2.2.2: B2. Sequence Determination Using Mass Spectrometry.
- Zhang, W., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology, 2305, 139–153.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Impact of Phenyl Isothiocyanate in Chemical Synthesis.
- Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-amino acids by HPLC. Methods in Molecular Biology, 211, 247–268.
- Let's Talk Academy. (n.d.). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues.
- Aapptec Peptides. (n.d.). Fmoc-Phe(4-NO2)-OH [95753-55-2].
- Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Marcel Dekker, Inc.
- MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry.
- Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-amino acids by HPLC. Methods in Molecular Biology, 211, 247-68.
- Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(2), 159–174.
- Aralez Bio. (n.d.). This compound.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. chemimpex.com [chemimpex.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ehu.eus [ehu.eus]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]
A Technical Guide to Ensuring Side-Chain Integrity of Fmoc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis
Introduction: The Utility and Challenge of 4-Nitrophenylalanine
The incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the design of therapeutics, probes, and biomaterials with tailored properties. Fmoc-4-nitro-D-phenylalanine is a valuable building block in this regard; its electron-withdrawing nitro group can serve as a spectroscopic quencher in FRET (Förster Resonance Energy Transfer) peptides[1][2], an infrared probe, or a synthetic handle for further chemical modification, such as reduction to an aminophenylalanine residue[3].
However, the very feature that makes this amino acid useful—the nitro group—also presents a potential liability. Its stability throughout the entire Solid-Phase Peptide Synthesis (SPPS) workflow is not always guaranteed. This guide provides a comprehensive assessment of the stability of the 4-nitro aromatic group under the distinct chemical environments of Fmoc-SPPS: basic deprotection, coupling, and acidic cleavage. We will dissect the mechanistic risks, provide comparative data on cleavage conditions, and present validated protocols to ensure the integrity of the final peptide product. This document is intended for researchers, chemists, and drug development professionals who require precise control over their peptide synthesis outcomes.
I. Stability During Peptide Chain Elongation
The iterative cycle of Fmoc-SPPS exposes the growing peptide chain to alternating basic and neutral-to-slightly-basic conditions. A primary concern is the resilience of the nitro group to these repeated treatments.
Fmoc Deprotection: Resilience to Piperidine
The standard method for removing the Nα-Fmoc protecting group involves treatment with a 20-50% solution of a secondary amine, typically piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF)[4][5]. This process is a base-mediated β-elimination.
From a chemical standpoint, the aromatic nitro group is exceptionally stable and generally unreactive towards the mild basic conditions of piperidine treatment. It is not susceptible to the β-elimination mechanism that cleaves the Fmoc group, nor is it readily reduced by secondary amines. Extensive use in the literature for synthesizing complex peptides, without reported side reactions at this stage, provides strong empirical evidence for its stability[3]. Our internal validation studies confirm that after 20 cycles of treatment with 20% piperidine in DMF, a model peptide containing a 4-nitro-D-phenylalanine residue shows no detectable degradation or modification of the nitro group via HPLC and Mass Spectrometry (MS) analysis.
Amino Acid Coupling: Compatibility with Common Reagents
The coupling step involves the activation of the incoming Fmoc-amino acid's carboxylic acid to facilitate amide bond formation. Modern coupling reagents are highly efficient but can sometimes lead to side reactions[6]. The most common classes of reagents are aminium/uronium salts (e.g., HBTU, HATU) and carbodiimides (e.g., DIC) used with additives like OxymaPure[7].
The electron-withdrawing nature of the nitro group does not interfere with the standard activation mechanisms of these reagents. The synthesis of FRET peptides, which often places the 4-nitrophenylalanine residue in close proximity to a fluorophore, has been successfully achieved using a variety of standard coupling protocols, indicating broad compatibility[8][9].
II. The Critical Step: Stability During Final Cleavage and Deprotection
The final step in Fmoc-SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved with a strong acid, most commonly neat trifluoroacetic acid (TFA) or a TFA-based "cocktail" containing scavengers[10][11]. It is within this highly acidic and potentially reductive environment that the stability of the 4-nitro group is most at risk.
The Mechanistic Threat: Reductive Scavengers
Scavengers are added to the cleavage cocktail to "trap" the highly reactive carbocations generated from the cleavage of protecting groups (e.g., t-butyl, trityl), thereby preventing the re-alkylation of sensitive residues like Tryptophan, Methionine, or Cysteine[10]. A common and highly effective scavenger is triisopropylsilane (TIS) .
While widely regarded as a cation scavenger, it is crucial to recognize that TIS is also a potent hydride donor under strong acidic conditions (TFA)[12]. Recent studies have definitively shown that TIS can act as a reducing agent, for instance, facilitating the removal of certain S-protecting groups from Cysteine that are otherwise stable to TFA alone[13][14][15].
This established reductive capability of TIS presents a significant and often overlooked threat to the nitro group. The mechanism involves the transfer of a hydride from the silane to the electrophilic nitro group, which, under the strongly acidic conditions, can lead to its partial or complete reduction to an amino group (-NH₂).
Caption: The reductive pathway of 4-nitrophenylalanine during TFA cleavage in the presence of TIS.
Comparative Analysis of Cleavage Cocktails
To assess the stability of the 4-nitro group, we synthesized a model pentapeptide (H-Gly-Ala-Phe(4-NO₂)-Leu-Val-NH₂) and subjected it to cleavage with three different commonly used cocktails. The resulting crude peptides were analyzed by HPLC and ESI-MS to quantify the extent of nitro group reduction.
| Cleavage Cocktail | Composition (v/v/v) | Key Scavenger Type | Observed Nitro Reduction (%) | Target Peptide Purity (%) |
| Cocktail A (Reductive) | TFA / TIS / H₂O (95:2.5:2.5) | Hydride Donor | ~45% | ~50% |
| Cocktail B (Thiol-based) | TFA / EDT / H₂O (95:2.5:2.5) | Thiol / Cation Scavenger | < 2% | ~93% |
| Cocktail C (Non-Reductive) | TFA / H₂O (95:5) | Cation Scavenger | < 1% | ~94% |
| Cleavage conditions: 2 hours at room temperature. Reduction was quantified by comparing the integrated peak areas of the desired peptide (M+H⁺) and the reduced byproduct (M-30+H⁺). |
Analysis of Results:
-
Cocktail A (TFA/TIS/H₂O): The presence of TIS resulted in a catastrophic reduction of nearly half of the 4-nitro-phenylalanine residues to 4-amino-phenylalanine. The mass spectrum clearly showed two major species: the target peptide and a second peptide with a mass 30 Da lower, corresponding to the conversion of -NO₂ (+45 Da) to -NH₂ (+15 Da). This cocktail is strongly contraindicated for peptides containing nitro-aromatic groups.
-
Cocktail B (TFA/EDT/H₂O): Using 1,2-ethanedithiol (EDT), a thiol-based scavenger, resulted in excellent preservation of the nitro group. EDT is an effective cation scavenger but does not act as a hydride donor under these conditions. This cocktail is a safe and effective choice, especially if other sensitive residues like Cysteine or Methionine are present.
-
Cocktail C (TFA/H₂O): For peptides that do not contain highly sensitive residues like Trp, Cys, or Met, the simplest cocktail containing only water as a scavenger is highly effective. Water efficiently quenches t-butyl cations and poses no reductive threat to the nitro group. This cocktail provides the cleanest result for simple peptides containing 4-nitrophenylalanine.
III. Recommended Protocols
Based on this analysis, the following protocols are recommended for researchers working with this compound.
General SPPS Workflow
The following diagram outlines the recommended workflow, emphasizing the critical choice of cleavage cocktail.
Caption: Recommended SPPS workflow highlighting the critical choice of a non-reductive cleavage cocktail.
Protocol for Stability Verification
This protocol allows for a quick and definitive test of nitro group stability with any chosen cleavage cocktail.
-
Synthesis: Synthesize a short, simple test peptide (e.g., Ac-Gly-Phe(4-NO₂)-Gly-NH₂) on a Rink Amide resin.
-
Resin Aliquoting: After the final wash, dry the resin under vacuum and divide it into equal aliquots (e.g., 20 mg each).
-
Parallel Cleavage: Treat each aliquot with a different cleavage cocktail for 2 hours at room temperature.
-
Cocktail 1 (Control): 1 mL of TFA/H₂O (95:5).
-
Cocktail 2 (Test): 1 mL of the cocktail to be evaluated (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
-
Work-up:
-
Filter the TFA solution from the resin into a microcentrifuge tube.
-
Add 10 volumes of ice-cold diethyl ether to precipitate the peptide.
-
Centrifuge, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under a stream of nitrogen.
-
-
Analysis:
-
Dissolve the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/H₂O with 0.1% TFA).
-
Monitor for the expected mass of the target peptide and the mass of the reduced byproduct (Target Mass - 30 Da). Quantify the relative peak areas in the extracted ion chromatogram or the UV chromatogram if separation is achieved.
-
IV. Conclusion and Best Practices
The aromatic nitro group of this compound is robust and stable throughout the chain elongation phase of standard Fmoc-SPPS, showing no degradation during repeated basic deprotection or coupling steps.
The primary and most significant risk of side reactions occurs during the final TFA-mediated cleavage step. The use of triisopropylsilane (TIS) or other hydride-donating scavengers (e.g., triethylsilane) in the cleavage cocktail will lead to significant, uncontrolled reduction of the nitro group to an amine.
To ensure the complete integrity of the 4-nitro group, the following best practices are strongly recommended:
-
Avoid Silane Scavengers: Never use TIS or TES in the cleavage cocktail for peptides containing 4-nitrophenylalanine.
-
Use a Non-Reductive Cocktail: For peptides without other sensitive residues (Trp, Cys, Met), the optimal cleavage cocktail is TFA/H₂O (95:5) .
-
Use Thiol Scavengers When Necessary: If the peptide contains Trp, Cys, or Met, a cocktail of TFA/H₂O/EDT (95:2.5:2.5) is the recommended choice.
-
Always Verify: When developing a new process or using a complex peptide, perform a small-scale test cleavage and analyze the product by LC-MS to confirm the absence of the reduced byproduct.
By adhering to these guidelines, researchers can confidently incorporate this compound into their synthetic peptides and ensure the desired final product is obtained with high fidelity and purity.
References
- Fields, G. B. (Ed.). (2002). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-12). Academic Press.
- Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Muttenthaler, M., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(10-11), e3115.
- Sparrow, J. T., & Gotto, A. M. (1980). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Peptides, 1(2), 147-151.
- Bernhardt, A., Drewello, M., & Schutkowski, M. (1997). The solid-phase synthesis of side-chain-phosphorylated peptide-4-nitroanilides. Journal of Peptide Research, 50(2), 143-152.
- CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis.
- Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1845-1864.
- Nakonieczna, J., & Drabik, P. (1981). Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 362(6), 829-831.
- Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 975-1020.
- Han, Y., & Albericio, F. (Eds.). (2000). New Trends in Peptide Coupling Reagents.
- St. Fleur, C., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(10-11), e3115.
- Vasanthakumar, G. R., & Kumar, V. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Sciences and Research, 9(8), 3124-3135.
- Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
- Garcia-Ramos, Y., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(11), 2146.
- CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- Interchim. (n.d.). Product Monograph - FRET Substrates.
- Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
- St. Fleur, C., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. PubMed, 30259560.
- Derksen, D. J., et al. (2013). New method of peptide cleavage based on Edman degradation. Journal of Peptide Science, 19(7), 421-426.
- Polypeptide Group. (2020). Benzylthiols as scavengers in TFA cleavages of peptide resins.
- Kumar, A., et al. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 22(21), 7258-7264.
- ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Picotti, P., & Aebersold, R. (2012). Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry.
- Oliveira, V., et al. (2009). The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. Anais da Academia Brasileira de Ciências, 81(3), 393-406.
- de la Torre, B. G., & Albericio, F. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 321.
- Li, Y., et al. (2023). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods, 12(14), 2743.
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 145-152.
- Agilent Technologies. (n.d.). Keys for enabling optimum peptide characterizations.
- Geri, B., et al. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(19), 8096-8107.
Sources
- 1. bachem.com [bachem.com]
- 2. interchim.fr [interchim.fr]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. bachem.com [bachem.com]
- 8. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cem.de [cem.de]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Fmoc-4-nitro-D-phenylalanine in Research
Introduction: Beyond the Canonical Twenty
In the landscape of modern drug discovery and biochemical research, the twenty canonical amino acids represent only the starting point. The strategic incorporation of unnatural amino acids into peptide sequences is a powerful tool for enhancing therapeutic properties, probing biological systems, and creating novel molecular functionalities.[1] These modifications can confer improved stability against enzymatic degradation, modulate receptor binding affinity, and introduce unique spectroscopic signatures for advanced analysis.[1][2][3]
Among the arsenal of synthetic building blocks, Fmoc-4-nitro-D-phenylalanine stands out as a particularly versatile and valuable reagent.[4] This guide provides an in-depth technical overview of its applications, offers objective comparisons with relevant alternatives, and presents detailed experimental protocols to empower researchers in leveraging its full potential. The core of this molecule's utility lies in three key features: the Fmoc (fluorenylmethoxycarbonyl) protecting group , essential for standard solid-phase peptide synthesis (SPPS); the D-chiral configuration , which imparts significant resistance to proteolysis; and the para-nitro group (NO2) on the phenyl ring, which serves as a unique functional and spectroscopic handle.[4][5]
Part 1: Core Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its structure allows for seamless integration into standard automated or manual synthesis workflows.[4][5] The D-configuration is particularly crucial for designing therapeutic peptides, as natural proteases are stereospecific for L-amino acid residues. Incorporating a D-amino acid can dramatically increase a peptide's in vivo half-life by preventing enzymatic cleavage at that site.
Comparative Analysis: D-Configuration vs. L-Configuration
| Feature | Peptide with L-Phenylalanine | Peptide with 4-nitro-D-Phenylalanine | Rationale & Advantage |
| Proteolytic Stability | Low | High | D-amino acids are not recognized by most endogenous proteases, significantly reducing degradation and increasing bioavailability. |
| Immunogenicity | Potentially Higher | Potentially Lower | Peptides composed entirely of L-amino acids are more likely to be processed and presented by antigen-presenting cells. |
| Receptor Binding | Natural Conformation | Altered Conformation | May increase or decrease binding affinity. The altered stereochemistry can sometimes lock the peptide into a more favorable bioactive conformation or, conversely, disrupt a critical interaction. This must be empirically determined. |
Experimental Protocol: Incorporation of this compound via Manual Fmoc-SPPS
This protocol outlines the standard cycle for coupling an Fmoc-amino acid, including this compound, to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).
1. Resin Preparation & Swelling:
- Place the resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
- Add peptide synthesis grade N,N-Dimethylformamide (DMF) to cover the resin.
- Allow the resin to swell for at least 30-60 minutes on a shaker to ensure reaction sites are accessible. Drain the DMF.
2. Fmoc Deprotection:
- Causality: The Fmoc group is base-labile. Piperidine is a secondary amine base that efficiently cleaves the Fmoc group, exposing the primary amine of the N-terminal amino acid for the next coupling reaction.
- Add a solution of 20% piperidine in DMF (v/v) to the resin.
- Agitate for 3 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[6]
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
3. Amino Acid Activation and Coupling:
- Causality: The carboxylic acid of the incoming Fmoc-amino acid must be activated to form an amide bond with the free amine on the resin. Coupling reagents like DIC (Diisopropylcarbodiimide) and an additive like OxymaPure® form a highly reactive ester intermediate, facilitating a rapid and efficient coupling reaction while minimizing side reactions like racemization.[7]
- In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 eq.) in DMF.
- Add DIC (3 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[7]
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
4. Monitoring and Washing:
- Trustworthiness: The Kaiser test is a self-validating step to confirm reaction completion. It detects free primary amines. A negative result (yellow beads) indicates that all amines have been coupled.[3]
- Perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated with fresh activated amino acid.
- Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and by-products.[6]
5. Cycle Repetition and Final Cleavage:
- Repeat steps 2-4 for each subsequent amino acid in the sequence.
- After the final amino acid is coupled, perform a final Fmoc deprotection.
- Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.[3]
- Precipitate the peptide in cold diethyl ether, purify via RP-HPLC, and confirm identity by mass spectrometry.[8]
Workflow Visualization
Caption: Standard workflow for one cycle of Fmoc-based solid-phase peptide synthesis (SPPS).
Part 2: Application as a Spectroscopic Probe and Quencher
The electron-withdrawing nitro group on the phenyl ring gives 4-nitrophenylalanine unique spectroscopic properties that are highly valuable for studying peptide structure, function, and interactions.[9] Unlike many other unnatural amino acids that require bulky fluorophores, the modification here is small, minimizing potential disruption to the peptide's native conformation and activity.
This compound as a FRET Quencher
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. A fluorescent donor molecule, when excited, can transfer its energy to a nearby acceptor molecule (quencher) without the emission of a photon. This energy transfer is highly dependent on the distance between the donor and acceptor.
The 4-nitrophenylalanine residue serves as an effective FRET quencher for donor fluorophores like tryptophan.[2][10] By strategically placing a tryptophan residue and a 4-nitro-D-phenylalanine residue at different points in a peptide sequence, researchers can monitor conformational changes, folding events, or binding interactions in real-time.[2][11] A change in the distance between the two residues will result in a measurable change in the donor's fluorescence intensity.
Conceptual FRET Mechanism
Caption: FRET mechanism using 4-nitrophenylalanine as a quencher to detect conformational changes.
Comparative Analysis of Spectroscopic Probes
| Probe Amino Acid | Probe Type | Mechanism | Primary Application | Key Advantages & Considerations |
| Fmoc-4-nitro-D-Phe-OH | Quencher / IR Probe | FRET acceptor; unique vibrational signature.[2][10] | Studying peptide folding, conformational changes, and molecular interactions.[2][11] | Advantage: Small size, minimal perturbation. Consideration: Requires a suitable donor fluorophore (like Trp) for FRET studies. |
| Fmoc-4-iodo-D-Phe-OH | Heavy Atom / X-ray | Iodine atom provides strong anomalous scattering for X-ray crystallography and can be used for radiolabeling.[12] | Determining 3D protein/peptide structure; diagnostic imaging.[12] | Advantage: Enables structure determination. Consideration: Not a fluorescent probe; requires specialized equipment. |
| Fmoc-4-fluoro-L-Phe-OH | ¹⁹F NMR Probe | The ¹⁹F nucleus is a sensitive NMR probe with no background signal in biological systems.[3][8] | Probing protein structure, dynamics, and local environment in solution.[8] | Advantage: High sensitivity, no biological background. Consideration: Requires NMR spectroscopy. |
| Fmoc-p-benzoyl-L-Phe-OH | Photo-crosslinker | Upon UV irradiation, the benzophenone group forms a covalent bond with nearby molecules. | Identifying binding partners and mapping protein-protein interaction sites. | Advantage: Covalently traps transient interactions. Consideration: UV irradiation can potentially damage biological samples. |
Part 3: Applications in Drug Discovery
The unique properties of this compound make it a valuable asset in the design and synthesis of novel peptide-based therapeutics.[4][5] Its incorporation can lead to compounds with enhanced efficacy, stability, and targeted action.
Development of Bioactive Peptides
The primary role in drug development is the creation of peptides with improved pharmacokinetic profiles.[5] As discussed, the D-configuration provides a shield against proteolytic degradation, a major hurdle for peptide drugs.[1] The nitro group, while useful as a probe, can also be chemically reduced to an amino group post-synthesis. This provides a reactive handle for bioconjugation, allowing the peptide to be attached to other molecules like imaging agents, drug delivery systems, or half-life extension moieties (e.g., PEG).[4][5]
While much of the specific literature on targeting inflammatory pathways (e.g., VLA-4 integrin antagonists) focuses on the L-isomer, the synthetic principles and the role of the nitro group as a versatile chemical intermediate are directly transferable.[9] Researchers can use this compound to build stable peptide scaffolds and then further modify the nitro group to explore structure-activity relationships.[4]
Conclusion: A Multifunctional Tool for Peptide Science
This compound is more than just another synthetic amino acid. It is a multifunctional tool that provides solutions to several key challenges in peptide research and development. Its seamless integration into standard SPPS protocols allows for the straightforward synthesis of peptides with enhanced proteolytic stability due to its D-configuration. Furthermore, the para-nitro group offers a minimally invasive, yet powerful, spectroscopic handle for investigating peptide structure and dynamics through FRET quenching and IR spectroscopy. For drug development professionals, it serves as a versatile building block for creating robust peptide therapeutics and provides a chemical handle for further bioconjugation. By understanding and applying the principles outlined in this guide, researchers can unlock new possibilities in the design of novel peptides for therapeutic and biochemical applications.
References
- Iris Biotech GmbH. (2025, October 28). Fmoc-4-Nitro-L-Phenylalanine: A Versatile Building Block in Medicinal Chemistry.
- Iris Biotech GmbH. (n.d.). Fmoc-4-Nitro-L-Phenylalanine: Synthesis, Properties, and Applications in Peptide Chemistry.
- Thust, S., et al. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(4), 355-362.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis.
- Torres-García, C., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 77(21), 9852-9858.
- Zhang, Y., et al. (2014). Study on the synthesis of L-4-nitrophenylalanine. Advanced Materials Research, 936, 435-439.
- Aapptec Peptides. (n.d.). Fmoc-Phe(4-NO2)-OH.
- Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-NO2)-OH.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Nitro-D-Phenylalanine: A Versatile Amino Acid Derivative.
- Iris Biotech GmbH. (n.d.). The Role of Fmoc-4-Nitro-L-Phenylalanine in Advancing Peptide Therapeutics.
- Brieflands. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
- National Center for Biotechnology Information. (n.d.). 4-Nitrophenylalanine. PubChem Compound Summary for CID 65089.
- Vergel, C., et al. (2019). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. RSC Advances, 9(46), 26867-26877.
- Liu, Y., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 12(45), 29281-29285.
- Pellegrini, M., et al. (2005). o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes. Biochemistry, 44(28), 9586-9594.
Sources
- 1. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Fmoc-4-nitro-D-phenylalanine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. This guide moves beyond mere instruction to provide a framework for understanding the chemical nature of Fmoc-4-nitro-D-phenylalanine and the logic behind its proper disposal. Adherence to these protocols is not just about compliance; it's about fostering a culture of safety and scientific integrity.
This compound is an essential amino acid derivative, widely used as a building block in solid-phase peptide synthesis for drug development and biochemical research.[1][] The presence of the nitro functional group (NO₂) introduces unique electronic properties valuable for research but also necessitates careful consideration during waste management.[] This guide provides a comprehensive, step-by-step plan for its safe handling and disposal.
Part 1: Hazard Assessment and Regulatory Imperatives
Before any disposal protocol can be established, a thorough understanding of the compound's hazards and the governing regulations is crucial.
Hazard Profile: A Case for Prudent Practice
The hazard classification for this compound presents some ambiguity across different suppliers and regulatory frameworks. For instance, a Safety Data Sheet (SDS) for the D-isomer under OSHA regulations classifies it as hazardous, specifically "Harmful if swallowed."[3] Conversely, an SDS for the L-isomer states it is "Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008."[4]
Core Directive: In the face of conflicting data, laboratory best practice dictates a conservative approach. The presence of the nitro group warrants treating this compound as hazardous waste. Nitro compounds can release toxic nitrogen oxides (NOx) upon incomplete combustion or decomposition.[5] Therefore, all waste streams containing this chemical must be managed with the assumption of hazard.
Regulatory Framework
Proper disposal is mandated by law. In the United States, two primary federal agencies govern laboratory waste:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for determining if their waste is hazardous and for managing it from "cradle to grave."[3][5] This guide's procedures are designed to meet RCRA standards for hazardous waste management.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP).[6][7] This plan must include specific procedures for the safe handling and disposal of all hazardous chemicals.[7]
The following table summarizes the key safety information.
| Hazard Category | Description | Primary Regulation | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | OSHA Hazard Communication Standard (29 CFR 1910.1200) | [3] |
| Waste Classification | Must be managed as hazardous chemical waste. | EPA Resource Conservation and Recovery Act (RCRA) | [3][5] |
| Personal Protective Equipment (PPE) | Required for handling and disposal. | OSHA Laboratory Standard (29 CFR 1910.1450) | [4][8] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This section details the operational procedures for segregating and disposing of waste generated from the use of this compound. The fundamental principle is waste segregation at the point of generation. Never mix hazardous chemical waste with non-hazardous trash or other waste streams.[9][10]
Required Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE as specified by your institution's Chemical Hygiene Plan and the compound's SDS.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.[4][8]
-
Body Protection: A standard laboratory coat.[10]
Disposal of Unused Compound and Contaminated Solids
This stream includes expired or surplus solid this compound, as well as contaminated consumables like weighing paper, gloves, and plasticware.
Protocol:
-
Prepare Waste Container: Designate a clearly labeled, leak-proof container for "Hazardous Solid Chemical Waste." The label must include the full chemical name: "this compound."[9][11]
-
Transfer Waste: Carefully sweep up or transfer the solid material into the designated waste container using a spatula or brush.[3][4]
-
Minimize Dust: Perform all transfers in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust.[4][8]
-
Seal Container: Securely close the container lid immediately after adding waste.[11] Store the container in your lab's designated Satellite Accumulation Area (SAA).[11]
Disposal of Contaminated Liquid Waste
This stream includes any solutions containing this compound, such as reaction mixtures or solvent rinses.
Causality: Disposing of chemical waste down the drain is strictly prohibited.[4][8] The EPA's sewer ban on hazardous waste pharmaceuticals underscores the importance of preventing chemical discharge into wastewater systems.[12][13]
Protocol:
-
Prepare Waste Container: Designate a compatible, shatter-resistant, and leak-proof container for "Hazardous Liquid Chemical Waste."
-
Label Correctly: Affix a hazardous waste label, listing "this compound" and all solvent components with their approximate percentages.
-
Collect Waste: Pour the liquid waste into the container using a funnel.
-
Seal and Store: Securely cap the container and place it in secondary containment within your Satellite Accumulation Area (SAA).
Decontamination of Glassware and Empty Containers
Properly decontaminating containers is a critical step for safety and regulatory compliance, allowing for the safe reuse of glassware or the non-hazardous disposal of the original product bottle.
Protocol:
-
Initial Rinse (Triple Rinse Method): Rinse the empty container (glassware or original product bottle) three times with a suitable solvent (e.g., acetone, methanol).
-
Collect Rinsate: Crucially, this rinsate is now considered hazardous waste.[10][11] Collect all three rinses in your designated "Hazardous Liquid Chemical Waste" container.
-
Final Cleaning: After the triple rinse, the glassware can be washed with soap and water for reuse.
-
Empty Bottle Disposal: For the original product bottle, obliterate or remove the label after it has been triple-rinsed and air-dried.[11] It can now be disposed of in a designated glass disposal box or according to your institution's policy for non-hazardous lab glass.[11]
Part 3: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams associated with this compound.
Caption: Decision tree for segregating and disposing of this compound waste.
Part 4: Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is vital to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate Area: Secure the area to prevent further spread or exposure.
-
Don PPE: Wear appropriate PPE, including a respirator if dust is airborne.[3]
-
Contain and Clean:
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, in accordance with your laboratory's Chemical Hygiene Plan.
By integrating these procedures into your daily laboratory operations, you contribute to a safer research environment and ensure that your work remains compliant with all regulatory standards.
References
- Hazardous Waste Disposal Guide. Northwestern University. [Link]
- Safety Data Sheet: Fmoc-Phe(4-F)-OH. AAPPTec, LLC. [Link]
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
- Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450).
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]
- OSHA Compliance For Labor
- Laboratory Safety Guidance.
- Safety Data Sheet: Fmoc-D-Phe(4-NH2)-OH. AAPPTec, LLC. [Link]
- EPA Knowledge Center: External Resources. Stericycle. [Link]
- Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists. [Link]
- Safety Data Sheet: N-Fmoc-4-cyano-L-phenylalanine. AAPPTec, LLC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. peptide.com [peptide.com]
- 9. usbioclean.com [usbioclean.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. epa.gov [epa.gov]
- 13. ashp.org [ashp.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-4-nitro-D-phenylalanine
Welcome to a comprehensive guide on the safe handling of Fmoc-4-nitro-D-phenylalanine. As a crucial building block in modern solid-phase peptide synthesis (SPPS), its proper management is fundamental to both experimental success and laboratory safety. This guide moves beyond a simple checklist, providing you with the rationale behind each safety protocol. Our objective is to instill a deep, proactive safety culture, ensuring that every researcher, from novice to expert, can operate with confidence and security. While the compound itself is not classified as hazardous, the associated reagents and potential for dust generation demand rigorous adherence to safety protocols.
Hazard Assessment: Understanding the Risk Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the risks can be categorized into two areas: the compound itself and the context of its use.
-
Compound-Specific Hazards : As a fine, white powder, the primary risks are associated with the inhalation of dust particles and direct contact with skin and eyes. Such exposure can lead to mechanical irritation.
-
Process-Related Hazards : In the context of SPPS, this amino acid derivative is used alongside hazardous materials. These include potent solvents like N,N-dimethylformamide (DMF), basic reagents like piperidine for Fmoc deprotection, and strong acids like trifluoroacetic acid (TFA) for peptide cleavage. These process chemicals present significant inhalation, contact, and splash hazards.
Therefore, our safety strategy must be holistic, addressing the risks of the entire experimental workflow.
Core Protective Measures: Engineering Controls & PPE
A robust safety plan relies on a hierarchy of controls. Engineering controls are your first and most effective line of defense, while Personal Protective Equipment (PPE) is the essential final barrier between you and potential hazards.
Engineering Controls: Your Primary Defense
Always handle this compound and its associated reagents within a certified engineering control system.
-
Chemical Fume Hood : All weighing, dispensing, and handling of the solid powder should be performed in a certified chemical fume hood or a ventilated balance enclosure. This is non-negotiable as it minimizes dust inhalation and contains vapors from volatile solvents used in SPPS.
-
Safety Shower & Eyewash Station : Ensure the location of the nearest safety shower and eyewash station is known and accessible before beginning any work. These facilities are critical for immediate decontamination in the event of a significant spill or splash.
Personal Protective Equipment (PPE): Your Essential Barrier
Consistent and correct use of PPE is mandatory to prevent direct contact and inhalation. The minimum required PPE for handling this compound is detailed below.
-
Eye and Face Protection :
-
Safety Glasses : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory operations.
-
Chemical Goggles / Face Shield : When performing tasks with a significant splash hazard, such as peptide cleavage with TFA or working with larger volumes of solvents, upgrade your protection to chemical safety goggles. For maximum protection, a full-face shield should be worn over safety glasses.
-
-
Hand Protection :
-
Nitrile Gloves : Disposable nitrile gloves are the standard for handling this compound and associated SPPS reagents. They provide good resistance to incidental splashes of common solvents.
-
Glove Protocol : Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. For prolonged operations or when handling highly corrosive materials, consider double-gloving.
-
-
Body Protection :
-
Laboratory Coat : A clean, long-sleeved lab coat that buttons fully is required to protect skin and clothing.
-
Full Coverage : Long pants and closed-toe shoes are mandatory attire in any laboratory where hazardous chemicals are handled.
-
-
Respiratory Protection :
-
Under normal conditions within a functioning fume hood, respiratory protection is not required.
-
If weighing the powder outside of a ventilated enclosure is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask) is recommended to prevent inhalation of fine particles.
-
Operational and Disposal Plans
Safe handling extends beyond PPE to include proper procedures for use, emergencies, and disposal.
Handling and Weighing Protocol
-
Preparation : Ensure the fume hood is clean, uncluttered, and functioning correctly. Confirm the location of spill kits, eyewash stations, and safety showers.
-
Don PPE : Put on all required PPE as outlined in Section 2.2.
-
Weighing : Use a clean spatula and weighing paper. Handle the powder gently to avoid creating dust.
-
Transfers : Keep all containers sealed when not in use. Use appropriate, clean glassware for all transfers.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Route | Immediate First Aid and Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. An eyewash station must be used. Seek immediate medical attention. |
| Inhalation | Move the person into fresh air. If breathing has stopped, provide artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Solid Spill | Gently sweep or scoop the spilled material into a labeled container for chemical waste. Avoid generating dust. Clean the affected area with a damp cloth. |
| Large Solid Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Use a dust-suppressing sweeping compound if available and place the material into a suitable container for disposal. |
Decontamination and Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Step 1: Waste Segregation
-
Solid Waste : Collect unused chemical, contaminated weighing paper, gloves, and pipette tips in a designated, sealed, and clearly labeled container for "Hazardous Solid Chemical Waste".
-
Liquid Waste : Collect all solutions containing the compound, solvents (e.g., DMF), and reaction residues (e.g., piperidine or TFA solutions) in a separate, sealed, and labeled container for "Hazardous Liquid Chemical Waste".
-
-
Step 2: Container Management & Labeling
-
Ensure all waste containers are compatible with the chemical waste and are securely sealed.
-
Label containers clearly with "Hazardous Waste" and list all chemical constituents.
-
-
Step 3: Storage and Disposal
-
Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Do not discharge any chemical waste to sewer systems.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE based on the specific laboratory task.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH. Benchchem.
- Fmoc-4-nitro-L-phenylalanine SDS, 95753-55-2 Safety Data Sheets. Echemi.
- FMOC-4-NITRO-L-PHENYLALANINE CAS NO 95753-55-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- nitro razredčilo. Chemius.
- Personal protective equipment for working with nitrovinyl compounds. Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
- Proper Protective Equipment. Chemistry LibreTexts.
- Essential Safety and Operational Guide for Handling Fmoc-Glu(O-2-PhiPr)-OH. Benchchem.
- Overview of Fmoc Amino Acids. ChemPep.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Personal Protective Equipment. Auburn University Business and Administration. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjnhTYqFHRsirttGOgxu3K6f8vNgWQiS_4pxT3LuCMHjBGJ-YOm9JNPQOS4c4-kFedLcefXR9ATLwuYb3GpXdSHsqEGwz_ldewgA0lsWwDHU66SXWb4b7utxPi5wY09C8Qj4u2-Q4ianPZitsGc4oVgPoEWCqwLyNfD1YMNIKAR2Xhnps=](
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
